molecular formula C20H18N6O4S B1581144 Disperse Red 177 CAS No. 68133-69-7

Disperse Red 177

Cat. No.: B1581144
CAS No.: 68133-69-7
M. Wt: 438.5 g/mol
InChI Key: ZNUBBVSUTSNSIM-UHFFFAOYSA-N
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Description

Disperse Red 177 (CAS 58051-98-2) is a high-performance, single azo-class dye with the molecular formula C₂₀H₁₈N₆O₄S and a molecular weight of 438.46 g/mol . This compound is industrially recognized as a critical component for dyeing and printing polyester and its blended fabrics, where it delivers a bright red shade with high dyeing strength and good levelness . Its primary research value lies in developing and optimizing dyeing processes, including high-temperature high-pressure and hot-melt dyeing methods . Recent material science research explores its application in sustainable, waterless dyeing systems. Studies show that in silicone solvent-based dyeing, the exhaustion rate of this compound can exceed 94%, achieving deep color with K/S values as high as 14.73, while maintaining good fastness properties . This makes it a vital reagent for investigating reduced water consumption and chemical waste in textile manufacturing. The dye is supplied as a red to dark red powder that is insoluble in water . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUBBVSUTSNSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071146
Record name C.I. Disperse Red 177
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Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68133-69-7, 58051-98-2
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile
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Record name Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)-
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Red 177
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Record name 2-[(2-cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

C.I. Disperse Red 177 CAS number 58051-98-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to C.I. Disperse Red 177

CAS Number: 58051-98-2 C.I. Number: 11122

This technical guide provides a comprehensive overview of C.I. This compound, a monoazo dye belonging to the benzothiazole (B30560) heterocyclic class. The information is compiled for researchers, scientists, and professionals in drug development who may encounter this compound, primarily in the context of industrial chemistry, toxicology, or environmental science. While the compound is a widely used industrial colorant, publicly available data regarding its application in drug development or its interaction with specific biological signaling pathways is not available. Its primary relevance to this audience pertains to its chemical synthesis, analysis, and potential toxicological profile as an industrial chemical.

Chemical and Physical Properties

C.I. This compound is a synthetic organic compound characterized as a red powder or grain.[1] It is known for its high dyeing strength, bright color, and good fastness properties on synthetic fibers.[2] Key quantitative properties are summarized in the table below.

PropertyValueReferences
CAS Registry Number 58051-98-2
Molecular Formula C₂₀H₁₈N₆O₄S[2]
Molecular Weight 438.46 g/mol [3]
Appearance Red powder / Red grain[1]
Density 1.39 g/cm³[4][5]
Boiling Point 665.8 °C at 760 mmHg[4]
Flash Point 356.4 °C[4]
Solubility Insoluble in water[6][7]
Synonyms C.I. 11122, Disperse Red FRL, Disperse Red FTS[8]

Synthesis Protocols

The manufacturing of C.I. This compound involves a classic azo coupling reaction. The general process is the diazotization of 6-Nitrobenzo[d]thiazol-2-amine, which is then coupled with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine.[3] Two detailed experimental methods, the Phosphoric Acid method and the Sulfuric Acid method, are described below.

Experimental Protocol 1: Phosphoric Acid Method

This method is noted for producing a color that closely matches the standard absorption curve.[9]

  • Diazotization:

    • Add 400g of phosphoric acid to a 1000ml three-necked flask and heat to 60-65°C.[2][9]

    • Add 27g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.[9]

    • Cool the mixture to room temperature and add 50g of a cosolvent.[2]

    • Continue cooling to 0-5°C and slowly add 12g of sodium nitrite (B80452) over 1-2 hours. An antifoaming agent may be used.[2][9]

    • Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of sodium nitrite is present (tested with starch iodide paper).[9]

    • Destroy the excess sodium nitrite with aminosulfonic acid. The resulting diazonium salt solution is ready for coupling.[9]

  • Coupling:

    • In a separate 2000ml beaker, add 200ml of distilled water and 0.2g of a dispersant.[9]

    • Add 71g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline (B41778) and stir to ensure complete dispersion.[9]

    • Cool the mixture to 0°C using ice, then add 40g of hydrochloric acid.[2][9]

    • Slowly add the prepared diazonium salt solution over 1-1.5 hours, keeping the temperature between 0-5°C.[2][9]

    • Continue stirring at 0-5°C for 10 hours, maintaining a slight excess of the coupling component.[9]

    • Heat the mixture to 38°C, filter, wash the resulting solid with water until the pH is 7-8, and dry to obtain the crude dye.[9] The yield is approximately 82%.[9]

Experimental Protocol 2: Sulfuric Acid Method

This method produces a dye with a slightly bluer shade compared to the standard.[9]

  • Diazotization:

    • Add 196g of sulfuric acid to a 1000ml three-necked flask and heat to 60°C.[9]

    • Add 20g of 6-nitro-2-aminobenzothiazole and stir until dissolved.[9]

    • Cool to 40°C and slowly add 126g of water.[9]

    • Further cool to 0-5°C and add 42g of 40% nitrosulfuric acid over 1 hour.[9]

    • Maintain the temperature at 0-5°C for 3 hours.[9]

    • Destroy the excess nitrosulfuric acid with aminosulfonic acid.[9]

  • Coupling:

    • In a 2000ml beaker, combine 200ml of distilled water, 240g of hydrochloric acid, and 0.2g of dispersant.[9]

    • Add 50g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and disperse thoroughly.[9]

    • Cool to 0°C with ice and add the diazonium salt over 1-1.5 hours.[9]

    • Stir at 0-5°C for 10 hours.[9]

    • Adjust the pH to 1 with an alkali solution, heat to 60°C, filter, wash with water until the pH is 7-8, and dry. The yield is approximately 65%.[9]

G General Synthesis Workflow for C.I. This compound cluster_0 Diazotization Step (0-5°C) cluster_1 Coupling Reaction (0-5°C) A 6-Nitro-2-aminobenzothiazole E Diazonium Salt Formation A->E B N-cyanoethyl-N- acetyloxyethyl aniline F Azo Coupling B->F C Acid Medium (H₃PO₄ or H₂SO₄) C->E D Nitrosating Agent (NaNO₂ or Nitrosulfuric Acid) D->E E->F Slow Addition G Crude C.I. This compound F->G H Purification (Filtration, Washing, Drying) G->H I Final Product: C.I. This compound H->I

General Synthesis Workflow for C.I. This compound

Industrial Applications and Performance

The primary application of this compound is the dyeing and printing of polyester (B1180765) (PET) and its blended fabrics.[6][8][10] It is suitable for high-temperature, high-pressure exhaustion dyeing and thermosol dyeing methods, showing excellent performance, especially on ultrafine denier fibers.[2][9] It can also be used for dyeing and printing acetate (B1210297) and triacetate fabrics.[3]

The performance of a dye is often measured by its fastness to various conditions.

Fastness PropertyRating (Scale)Test Method (Example)References
Light (Xenon Arc) 4-5 to 5-6 (1-8)ISO 105-B02[1][5][8]
Washing 4-5 (1-5)ISO 105-C03[1][5][8]
Sublimation 4-5 to 5 (1-5)ISO 105-P01[1][5][8]
Rubbing (Dry) 4-5 (1-5)ISO 105-X12[1]
Rubbing (Wet) 4-5 (1-5)ISO 105-X12[1]

Analytical and Quality Control

Quality control for this compound typically involves ensuring its strength, shade, and purity meet specifications.

  • Spectrophotometry: UV-Visible spectrophotometry is used to measure the dye intensity and compare its coloristic properties against a standard.[9]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC/MS), are standard methods for analyzing the purity of dyes and identifying any impurities or byproducts.[11]

  • Spectroscopy: While specific public data for this compound is limited, full characterization would involve Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the precise molecular structure.[12]

QC_Workflow Typical Quality Control Workflow for Disperse Dyes Start Production Batch (Crude Dye) Process1 Sample Preparation (Dispersion/Solution) Start->Process1 Analysis1 UV-Vis Spectrophotometry Process1->Analysis1 Analysis2 HPLC / LC-MS Process1->Analysis2 Compare1 Compare λmax & Intensity vs. Standard Analysis1->Compare1 Spectral Data Compare2 Assess Purity & Identify Impurities Analysis2->Compare2 Chromatogram Result_Pass Batch Pass Compare1->Result_Pass Pass Result_Fail Batch Fail (Reprocess/Reject) Compare1->Result_Fail Fail Compare2->Result_Pass Pass Compare2->Result_Fail Fail

Typical Quality Control Workflow for Disperse Dyes

Toxicology and Relevance to Drug Development

For an audience in drug development, understanding a compound's toxicological profile is critical. However, specific, publicly accessible toxicological studies on C.I. This compound (CAS 58051-98-2) are scarce. It is crucial not to conflate data from other dyes, such as Disperse Red 1 or Disperse Red 17, as they are chemically distinct molecules.

  • General Azo Dye Concerns: Azo dyes as a class are noted for their potential to undergo reductive cleavage of the azo bond (-N=N-), which can release constituent aromatic amines.[13] Some aromatic amines are known carcinogens.[14] This is a primary toxicological concern for this class of compounds, relevant in metabolic studies, environmental fate, and occupational health.

  • Toxicity Data: No specific LD₅₀ or genotoxicity data for C.I. This compound was identified in the search results. General reviews indicate that many disperse dyes have low acute toxicity, but some can act as skin sensitizers or allergens upon contact.[13][15]

  • Relevance to Drug Development: There is no evidence in the provided literature to suggest that C.I. This compound is being investigated as a therapeutic agent or that it interacts with known drug signaling pathways. Its relevance to drug development professionals is more likely in the realm of safety and toxicology, for instance, if it were to be considered as an excipient (coloring agent) or if its metabolites or environmental presence were being studied. One source notes its use in wastewater treatment, where it breaks down into less toxic structures.[16]

References

Molecular formula and weight of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Disperse Red 177, a significant monoazo dye belonging to the benzothiazole (B30560) class. The information is curated for professionals in research and development.

Core Chemical Data

The fundamental physicochemical properties of this compound are summarized below, providing a quick reference for researchers.

PropertyValueSource
Molecular Formula C20H18N6O4S[1][2][3][4][5]
Molecular Weight 438.46 g/mol [1][2][3][4][5]
CAS Number 58051-98-2[1][2]
Appearance Red powder[6][7]
Solubility Insoluble in water[6][7]

Synthesis Protocol

The synthesis of this compound is a two-stage process involving diazotization followed by a coupling reaction.[1][2] This method is a common pathway for producing azo dyes.

Experimental Methodology

1. Diazotization of 2-amino-6-nitrobenzothiazole:

  • Add 400g of phosphoric acid (H3PO4) to a diazotization reaction vessel.

  • Increase the temperature to 60-65 °C and add 2-amino-6-nitrobenzothiazole, stirring until it dissolves completely.

  • Cool the mixture to room temperature and add 50g of a cosolvent.

  • Continue cooling to 0-5 °C.

  • Slowly add 12g of sodium nitrite (B80452) (NaNO2) over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • Allow the reaction to proceed for an additional 3 hours at 0-5 °C.

  • Destroy any excess sodium nitrite. The resulting diazo solution is ready for the next step.[1]

2. Coupling Reaction:

  • In a separate coupling reaction flask, add 200g of water and 0.2g of a dispersant.

  • While stirring, add 71g of an acetic acid solution (50%) of N-cyanoethyl-N-acetoxyethyl aniline.

  • After ensuring full dispersion, add 40g of hydrochloric acid (HCl) and cool the mixture to 0 °C.

  • Add the previously prepared diazo solution dropwise over 1-1.5 hours, maintaining the temperature between 0-5 °C.

  • Continue the reaction for 10 hours at 0-5 °C.[1]

3. Product Isolation and Purification:

  • Raise the temperature of the reaction mixture to 38 °C.

  • Add a sufficient amount of water.

  • Filter the resulting precipitate.

  • Wash the collected solid with water.

  • Dry the product to obtain the final this compound.[1]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound, from starting materials to the final product.

G Figure 1: Synthesis Workflow of this compound A 2-amino-6-nitrobenzothiazole P1 Diazotization (0-5 °C) A->P1 B N-cyanoethyl-N-acetoxyethyl aniline P3 Coupling Reaction (0-5 °C) B->P3 C NaNO2, H3PO4 C->P1 D HCl D->P3 P2 Diazo Solution P1->P2 P2->P3 P4 Crude Product P3->P4 P5 Purification (Filtration, Washing, Drying) P4->P5 F This compound P5->F

Caption: Synthesis Workflow of this compound

References

An In-depth Technical Guide to the Synthesis of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 177, a monoazo dye belonging to the benzothiazole (B30560) class, is a significant colorant primarily utilized in the high-temperature, high-pressure dyeing of polyester (B1180765) fabrics.[1][2] Its commendable dyeing strength, vibrant color, and good fastness properties make it a subject of interest.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathways of this compound (C.I. 11122), detailing the underlying chemical reactions, experimental protocols, and quantitative data. The synthesis fundamentally involves the diazotization of 6-nitro-2-aminobenzothiazole followed by a coupling reaction with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[3][4] Two prominent methods, the Sulfuric Acid method and the Phosphoric Acid method, are presented herein.

Chemical Profile

PropertyValue
Chemical Name N-(2-acetoxyethyl)-N-(2-cyanoethyl)-4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)aniline
C.I. Name This compound
CAS Number 58051-98-2[3]
Molecular Formula C₂₀H₁₈N₆O₄S[3]
Molecular Weight 438.46 g/mol [3]
Molecular Structure Single azo class[3]

Synthesis Pathways

The synthesis of this compound is a two-stage process:

  • Diazotization: Conversion of the primary aromatic amine, 6-nitro-2-aminobenzothiazole, into a diazonium salt.

  • Coupling: Reaction of the diazonium salt with the coupling component, N-cyanoethyl-N-acetyloxyethyl aniline, to form the final azo dye.

Two primary methods have been established for the diazotization step, differing in the acidic medium used: the Sulfuric Acid Method and the Phosphoric Acid Method.

Synthesis Pathway Diagram

Synthesis_Pathway_of_Disperse_Red_177 cluster_diazotization Diazotization cluster_coupling Coupling 6-nitro-2-aminobenzothiazole 6-nitro-2-aminobenzothiazole Reagents_D H₂SO₄ or H₃PO₄, NaNO₂ or Nitrosylsulfuric acid, 0-5°C 6-nitro-2-aminobenzothiazole->Reagents_D Diazonium_Salt 6-nitro-2-aminobenzothiazole diazonium salt Reagents_C HCl, Dispersant, 0-5°C Diazonium_Salt->Reagents_C Reagents_D->Diazonium_Salt Coupling_Component N-cyanoethyl-N- acetyloxyethyl aniline Coupling_Component->Reagents_C Disperse_Red_177 This compound Reagents_C->Disperse_Red_177

Caption: Synthesis pathway of this compound.

Experimental Protocols

Sulfuric Acid Method

This method utilizes sulfuric acid as the medium for the diazotization of 6-nitro-2-aminobenzothiazole.[1]

3.1.1. Diazotization of 6-nitro-2-aminobenzothiazole

  • To a 1000 ml three-necked flask equipped with a stirrer, add 196 g of sulfuric acid.

  • Heat the sulfuric acid to 60°C.

  • Add 20 g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.

  • Cool the mixture to 40°C and slowly add 126 g of water.

  • Further cool the reaction mixture to 0-5°C.

  • Slowly add 42 g of 40% nitrosulfuric acid over a period of 1 hour, maintaining the temperature between 0-5°C.

  • Continue stirring at 0-5°C for 3 hours. Monitor the reaction for excess nitrosulfuric acid using starch iodide paper.

  • Once the diazotization is complete, add aminosulfonic acid to destroy the excess nitrosulfuric acid.

3.1.2. Coupling Reaction

  • In a separate 2000 ml beaker with a stirrer, add 200 ml of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.

  • Stir the mixture and add 50 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline, ensuring complete dispersion.

  • Cool the coupling component mixture to 0°C using an ice bath.

  • Slowly add the prepared diazonium salt to the coupling component mixture over 1-1.5 hours.

  • Maintain the reaction temperature at 0-5°C and continue stirring for 10 hours. The endpoint can be determined using a permeation ring, ensuring a slight excess of the coupling component.

  • Adjust the pH to 1 using an alkali solution.

  • Heat the mixture to 60°C and filter to collect the crude dye.

  • Wash the filter cake with water until the pH is between 7 and 8.

  • Dry the product to obtain the final this compound dye.

Phosphoric Acid Method

This method employs phosphoric acid for the diazotization step.[1][2]

3.2.1. Diazotization of 6-nitro-2-aminobenzothiazole

  • In a 1000 ml three-necked flask with a stirrer, add 400 g of phosphoric acid.

  • Heat the acid to 60-65°C.

  • Add 27 g of 6-nitro-2-aminobenzothiazole and stir until fully dissolved.

  • Cool the mixture to room temperature and add 50 g of a suitable solvent.

  • Continue cooling to 0-5°C.

  • Over a period of 1-24 hours, add 12 g of sodium nitrite (B80452). An anti-foaming agent can be added to control foaming.

  • Maintain the reaction at 0-5°C for 3 hours after the addition of sodium nitrite is complete. Check for excess sodium nitrite with starch iodide paper.

  • Add aminosulfonic acid to quench the excess sodium nitrite.

3.2.2. Coupling Reaction

  • In a 2000 ml beaker with a stirrer, add 200 ml of distilled water and 0.2 g of a dispersant.

  • While stirring, add 71 g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline.

  • Cool the mixture to 0°C with ice and then add 40 g of hydrochloric acid.

  • Slowly add the diazonium salt solution over 1-1.5 hours.

  • Continue stirring at 0-5°C for 10 hours.

  • Heat the mixture to 38°C and filter.

  • Wash and dry the product to obtain this compound.

Quantitative Data Summary

ParameterSulfuric Acid MethodPhosphoric Acid Method
Starting Material (6-nitro-2-aminobenzothiazole) 20 g27 g
Diazotizing Agent 42 g of 40% Nitrosulfuric Acid12 g of Sodium Nitrite
Coupling Component (50% acetic acid solution) 50 g71 g
Yield of Crude Dye 28 g (65%)Not explicitly stated
Dye Intensity ~800%Not explicitly stated

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation of Reactants cluster_reaction Reaction cluster_workup Product Work-up prep_diazo Prepare Diazonium Salt Solution (Sulfuric or Phosphoric Acid Method) coupling Coupling Reaction (0-5°C, 10 hours) prep_diazo->coupling prep_coupling Prepare Coupling Component Solution prep_coupling->coupling ph_adjust pH Adjustment (Sulfuric Acid Method) coupling->ph_adjust heating Heating coupling->heating ph_adjust->heating filtration Filtration heating->filtration washing Washing filtration->washing drying Drying washing->drying final_product This compound drying->final_product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process in dye chemistry, primarily relying on the diazotization of 6-nitro-2-aminobenzothiazole and its subsequent coupling with N-cyanoethyl-N-acetyloxyethyl aniline. Both the Sulfuric Acid and Phosphoric Acid methods yield the desired product, with the choice of method potentially influencing factors such as reaction control, yield, and final product characteristics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the laboratory-scale synthesis and further investigation of this commercially important disperse dye. Careful control of reaction parameters, particularly temperature, is crucial for achieving high yields and purity.

References

Spectroscopic Analysis of Disperse Red 177: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Red 177

This compound (C.I. 11122) is a synthetic dye valued for its red hue and application in high-temperature dyeing processes.[1] Its insolubility in water is a key characteristic of disperse dyes, necessitating specific preparation methods for spectroscopic analysis.[2] The chemical and physical properties of this compound are summarized in Table 1.

Table 1: General Properties of this compound

PropertyValueReference
C.I. NameThis compound[2]
C.I. Number11122[2]
CAS Number58051-98-2[2]
Molecular FormulaC₂₀H₁₈N₆O₄S[2]
Molecular Weight438.46 g/mol [2]
AppearanceRed powder/grain[3]
SolubilityInsoluble in water[2]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a dye molecule and determining its concentration in a solution. The analysis of this compound would involve identifying its maximum absorption wavelength (λmax) and its molar absorptivity.

UV-Vis Spectroscopic Data

Specific experimental UV-Vis data for this compound, such as its λmax and molar absorptivity, are not widely reported in publicly accessible literature. A comprehensive analysis would yield the data presented in Table 2.

Table 2: Representative UV-Vis Spectroscopic Data for this compound

ParameterSolventValue
λmax (nm)Data not available
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Data not available
Experimental Protocol for UV-Vis Spectroscopy

The following is a general protocol for obtaining the UV-Vis absorption spectrum of a disperse dye like this compound.

  • Solvent Selection: Choose a suitable organic solvent in which this compound is soluble, such as acetone, dimethylformamide (DMF), or a mixture of solvents.

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and place it in the spectrophotometer. Zero the instrument using this blank.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the most dilute standard solution and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for all standard solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Determine the λmax from the absorption spectrum of one of the standard solutions.

    • Construct a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR would be essential for the complete structural characterization of this compound.

NMR Spectroscopic Data

As of the latest literature review, specific experimental ¹H and ¹³C NMR data for this compound are not publicly available.[4] A full NMR analysis would provide the chemical shifts (δ), multiplicities, and coupling constants (J) for each unique proton and carbon atom in the molecule, as represented in Tables 3 and 4.

Table 3: Representative ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Data not availableData not availableData not availableData not availableData not available

Table 4: Representative ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not availableData not available
Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining the NMR spectra of an organic dye such as this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that can dissolve this compound, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-10 mg of the dye in 0.5-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 15-25 mg in the same volume of solvent is recommended.

    • Ensure the dye is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. This typically involves a short acquisition time.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Experimental Workflow and Visualization

The general workflow for the spectroscopic characterization of a disperse dye involves a series of sequential steps from sample preparation to final data analysis and interpretation. This process is visualized in the following diagram.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy cluster_analysis Data Interpretation A Weigh Dye Sample B Select Appropriate Solvent A->B C Dissolve Sample B->C D Prepare Blank and Standards C->D For UV-Vis H Prepare Sample in Deuterated Solvent C->H For NMR E Record Absorption Spectra D->E F Determine λmax E->F G Generate Calibration Curve F->G L Quantitative Analysis G->L I Acquire 1H and 13C Spectra H->I J Process and Analyze Spectra I->J K Structural Elucidation J->K M Reporting K->M L->M

Caption: General workflow for spectroscopic analysis of a disperse dye.

Conclusion

This technical guide has detailed the known properties of this compound and provided standardized protocols for its characterization by UV-Vis and NMR spectroscopy. While specific, publicly available spectroscopic data for this compound remains elusive, the outlined methodologies offer a robust framework for researchers to generate this data. The provided workflow visualization further clarifies the logical progression of spectroscopic analysis. Future research should aim to publish the complete spectroscopic profile of this compound to create a more comprehensive reference for the scientific community.

References

A Technical Guide to the Physical and Chemical Properties of C.I. Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 177, a monoazo dye belonging to the benzothiazole (B30560) class, is a synthetic colorant primarily utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1][2][3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for a scientific audience. The document summarizes key quantitative data, outlines experimental protocols for property determination, and includes a visualization of its chemical synthesis workflow. While the toxicological profile of azo dyes is of interest, it is important to note that, based on current scientific literature, this compound has not been investigated for applications in drug development, and there is no information regarding its interaction with specific biological signaling pathways.

Chemical Identity and Structure

This compound is chemically identified as 2-[(2-cyanoethyl){4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)diazenyl]phenyl}amino]ethyl acetate.[4] Its structure is characterized by a benzothiazole ring system linked via an azo group to an N-substituted aniline (B41778) derivative.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number58051-98-2[1][3]
C.I. Number11122[1]
Molecular FormulaC₂₀H₁₈N₆O₄S[1][3]
SynonymsDisperse Red FRL, Disperse Red FTS, 2-(4-(N-Cyanoethyl-N-(acetoxyethyl)amino)phenylazo)-6-nitrobenzothiazole[3][5]

Physicochemical Properties

This compound exists as a red powder or grain and is non-ionic in nature.[1][5] Its low water solubility is a key characteristic of disperse dyes, making them suitable for dyeing hydrophobic fibers like polyester.[3][6][7]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight438.46 g/mol [1][3]
AppearanceRed powder/grain[1][5]
Melting PointNot available
Boiling Point665.8 °C (predicted)[8]
Density1.39 g/cm³ (predicted)
Flash Point356.4 °C (predicted)[8]
SolubilityInsoluble in water.[2][3][7] Soluble in organic solvents such as ethanol (B145695) and acetone. A study on the precipitation of Pigment Red 177 (a related compound) used dimethyl sulfoxide (B87167) (DMSO) as a solvent.[9]
pKa1.16 ± 0.50 (Predicted)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1][4][10]

Workflow for the Synthesis of this compound

G Synthesis Workflow of this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 2-Amino-6-nitrobenzothiazole (B160904) D Diazonium Salt Formation (0-5 °C) A->D B Phosphoric Acid (H₃PO₄) B->D C Sodium Nitrite (B80452) (NaNO₂) C->D F Coupling Reaction (0-5 °C) D->F Diazo Solution E N-cyanoethyl-N-acetoxyethyl aniline E->F G Crude this compound F->G H Filtration G->H I Washing H->I J Drying I->J K Final Product: This compound J->K

Caption: Synthesis of this compound via diazotization and azo coupling.

Methodology:

  • Diazotization: 2-amino-6-nitrobenzothiazole is dissolved in a strong acid, such as phosphoric acid or sulfuric acid, and cooled to 0-5 °C.[4][10] A solution of sodium nitrite is then slowly added to form the diazonium salt. The reaction is maintained at a low temperature to ensure the stability of the diazonium salt.

  • Azo Coupling: The diazonium salt solution is then added to a solution of the coupling component, N-cyanoethyl-N-acetoxyethyl aniline, also cooled to 0-5 °C.[4][10] The coupling reaction results in the formation of the crude this compound dye.

  • Purification: The crude product is isolated by filtration, washed with water to remove impurities, and then dried to yield the final product.[4]

Determination of Melting Point

A general method for determining the melting point of a solid organic compound, such as a disperse dye, involves using a melting point apparatus.

Methodology:

  • A small, dry sample of the powdered dye is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure substance.[11]

UV-Visible Spectroscopy

UV-Visible spectroscopy is a standard technique to characterize the absorption properties of dyes.

Methodology:

  • A solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or DMSO) at a known concentration.[12]

  • The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 250-700 nm) using a spectrophotometer.[12]

  • A blank containing only the solvent is used for baseline correction.[13][14]

  • The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Toxicological Profile

The toxicological properties of azo dyes are a subject of ongoing research due to their widespread use. Some azo dyes have been shown to be mutagenic and carcinogenic, often due to the reductive cleavage of the azo bond, which can release potentially harmful aromatic amines.[15][16]

While specific toxicological data for this compound is limited, studies on other disperse dyes have indicated potential for skin sensitization and cytotoxicity. For instance, Disperse Red 1 has been shown to induce cytotoxic and genotoxic effects in mouse germ cells.[17] It is important to handle this compound with appropriate safety precautions, including the use of personal protective equipment to avoid skin contact and inhalation.

Applications and Relevance to Drug Development

The primary application of this compound is in the dyeing of synthetic fibers, particularly polyester, due to its insolubility in water and affinity for hydrophobic materials.[2][4][7]

A comprehensive search of the scientific literature did not reveal any studies on the use of this compound in drug development, drug delivery, or as a pharmacological agent. While some azo compounds have been investigated for their biological activities, including antibacterial and anticancer properties, there is no evidence to suggest that this compound is a candidate for such applications.[18][19][20] Consequently, there are no known signaling pathways associated with this compound.

Conclusion

This compound is a well-characterized monoazo dye with established physical and chemical properties that make it suitable for its primary application in the textile industry. This guide has provided a summary of its key characteristics and the experimental methods used for their determination. For professionals in research and drug development, it is crucial to recognize that while the broader class of azo compounds has some members with biological activity, this compound itself has not been a subject of investigation in a pharmacological context. Future research could explore the toxicological profile of this specific dye in more detail to better understand its potential environmental and health impacts.

References

Solubility of Disperse Red 177 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Red 177

This compound is a red, powdered dye primarily used in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and its blends.[1] Chemically, it belongs to the single azo class of dyes. Like other disperse dyes, it is characterized by its low water solubility, which is a key factor in its application for coloring hydrophobic fibers.[1]

Solubility Data

A comprehensive review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. General observations from studies on similar monoazo disperse dyes suggest the following qualitative solubility profile.

Table 1: Qualitative Solubility of this compound

SolventGeneral Solubility
WaterInsoluble[1]
AcetoneGenerally Soluble
EthanolModerately Soluble
MethanolModerately Soluble
ChloroformGenerally Soluble
n-HexaneInsoluble
BenzeneInsoluble

Note: This table represents general solubility trends for monoazo disperse dyes and is intended for guidance. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a specific solvent, based on the widely used saturation shake-flask method followed by UV-Vis spectrophotometric analysis.

Materials and Equipment
  • This compound (analytical standard)

  • Solvent of choice (e.g., acetone, ethanol, methanol)

  • Volumetric flasks

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

Experimental Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a volumetric flask containing the chosen solvent. This ensures that a saturated solution is formed.

    • Seal the flask and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of dye has dissolved.

  • Sample Filtration:

    • After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved microparticles.

  • Quantification of Dissolved Dye:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a dilute solution across the UV-Vis spectrum.

    • Measure the absorbance of the standard solutions at the determined λmax to create a calibration curve (Absorbance vs. Concentration).

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted saturated solution.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Add Excess Dye to Solvent B Equilibrate (24-48h) with Agitation A->B C Settle Undissolved Solid B->C D Filter Supernatant (0.45 µm filter) C->D Sample Collection E Prepare Dilution D->E F Measure Absorbance (UV-Vis at λmax) E->F H Calculate Concentration from Calibration Curve F->H Absorbance Value G Create Calibration Curve (Standard Solutions) G->H I Apply Dilution Factor H->I J Final Solubility Value I->J

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermochromic Properties of Benzothiazole Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochromic properties of benzothiazole (B30560) azo dyes, focusing on their synthesis, underlying mechanisms, and the experimental protocols used for their characterization. While direct quantitative data on the thermochromism of a wide range of these specific dyes is emerging, this document consolidates the current understanding and provides a framework for future research and development.

Introduction to Benzothiazole Azo Dyes

Benzothiazole azo dyes are a class of synthetic organic compounds characterized by the presence of both a benzothiazole ring system and an azo group (-N=N-). This unique combination of moieties imparts these molecules with interesting photophysical properties, including solvatochromism, photochromism, and thermochromism.[1][2] The benzothiazole nucleus acts as an effective electron-accepting group, and when coupled with various electron-donating groups through the azo linkage, it creates a push-pull electronic system. This electronic structure is highly sensitive to external stimuli such as solvent polarity, light, and temperature, leading to observable changes in their color.

The thermochromic behavior of these dyes, a reversible change in color with temperature, is of particular interest for a variety of applications, including temperature sensors, smart textiles, and in the biomedical field for diagnostics and drug delivery systems.

Synthesis of Benzothiazole Azo Dyes

The synthesis of benzothiazole azo dyes typically follows a conventional diazotization-coupling reaction. The general procedure involves the diazotization of a substituted 2-aminobenzothiazole (B30445) derivative, followed by coupling with a suitable coupling agent, such as a phenol (B47542), naphthol, or an active methylene (B1212753) compound.

General Synthesis Protocol

A two-step process is commonly employed for the synthesis of these dyes:

Step 1: Diazotization of 2-Aminobenzothiazole Derivatives

  • Dissolve the substituted 2-aminobenzothiazole in a mixture of a strong acid, such as hydrochloric acid or a mixture of acetic and propionic acid.[1]

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a cold aqueous solution of sodium nitrite (B80452) dropwise to the cooled 2-aminobenzothiazole solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for a specific period (e.g., 30 minutes to 2 hours) at 0-5 °C to ensure the complete formation of the diazonium salt.[1]

Step 2: Azo Coupling Reaction

  • Dissolve the coupling component (e.g., a substituted phenol or naphthol) in an alkaline solution (e.g., aqueous sodium hydroxide (B78521) or potassium hydroxide) and cool it to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 5 °C and the alkaline pH of the reaction mixture during the addition.

  • Continue stirring the reaction mixture in the ice bath for a few hours to ensure the completion of the coupling reaction.

  • The precipitated azo dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or dimethylformamide (DMF).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification A 2-Aminobenzothiazole D Diazonium Salt (0-5 °C) A->D 1. Dissolve & Cool B Acidic Solution (e.g., HCl) B->D C Sodium Nitrite (NaNO2) C->D 2. Add Dropwise G Benzothiazole Azo Dye (Precipitate) D->G 2. Add Diazonium Salt E Coupling Component (e.g., Naphthol) E->G 1. Dissolve & Cool F Alkaline Solution (e.g., NaOH) F->G H Filtration & Washing G->H I Recrystallization H->I J Pure Benzothiazole Azo Dye I->J

Caption: General workflow for the synthesis of benzothiazole azo dyes.

Thermochromic Properties and Underlying Mechanism

The thermochromism in benzothiazole azo dyes, particularly those containing a hydroxyl group ortho to the azo linkage, is predominantly attributed to a temperature-induced shift in the azo-hydrazone tautomeric equilibrium.

Azo-Hydrazone Tautomerism

Azo-hydrazone tautomerism is a form of proton tautomerism where the proton can be located on either the nitrogen atom of the azo group (azo form) or the oxygen atom of the hydroxyl group, forming a hydrazone structure. These two tautomers have distinct electronic configurations and, consequently, different absorption spectra, leading to different colors.

  • Azo form: Typically absorbs at shorter wavelengths (e.g., yellow to orange).

  • Hydrazone form: Generally absorbs at longer wavelengths (e.g., orange to red or even violet) due to a more extended conjugated system.

The equilibrium between these two forms can be influenced by various factors, including solvent polarity, pH, and, most importantly for thermochromism, temperature.

Temperature-Induced Tautomeric Shift

In many thermochromic azo dyes, an increase in temperature can shift the equilibrium from the more stable, lower-energy tautomer at lower temperatures to the higher-energy tautomer. If the two tautomers have different colors, this shift results in a visible color change. For many hydroxy-substituted benzothiazole azo dyes, the hydrazone form is often more stable at lower temperatures due to the formation of an intramolecular hydrogen bond. As the temperature increases, the increased thermal energy can overcome the energy barrier for proton transfer, shifting the equilibrium towards the azo form.

Signaling Pathway for Thermochromism

ThermochromismMechanism cluster_equilibrium Azo-Hydrazone Tautomeric Equilibrium cluster_stimulus External Stimulus cluster_response Observed Color Azo Azo Tautomer (Higher Energy) Hydrazone Hydrazone Tautomer (Lower Energy) Azo->Hydrazone Proton Transfer Color_High Color 2 (e.g., Yellow) Azo->Color_High Dominant Form Color_Low Color 1 (e.g., Red) Hydrazone->Color_Low Dominant Form Temp_Low Low Temperature Temp_Low->Hydrazone Favors Temp_High High Temperature Temp_High->Azo Favors

Caption: Mechanism of thermochromism via azo-hydrazone tautomerism.

Experimental Protocols for Characterization

Synthesis and Purification

The synthesis of benzothiazole azo dyes should be carried out following the general protocol described in Section 2. The purity of the synthesized dyes is crucial for accurate characterization of their thermochromic properties. Purification is typically achieved by recrystallization from appropriate solvents, and the purity can be confirmed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods.

Spectroscopic Characterization

The synthesized dyes should be characterized by various spectroscopic techniques to confirm their chemical structure.

TechniquePurpose
FT-IR Spectroscopy To identify the presence of key functional groups such as -N=N- (azo), C=N (benzothiazole), O-H, and C-H bonds.
¹H and ¹³C NMR Spectroscopy To elucidate the detailed molecular structure and confirm the position of substituents.
Mass Spectrometry To determine the molecular weight and confirm the molecular formula of the synthesized dye.
UV-Visible Spectroscopy To determine the absorption maxima (λmax) of the dye in different solvents and at various temperatures.
Measurement of Thermochromic Properties

The thermochromic properties of the benzothiazole azo dyes in solution can be investigated using a UV-Visible spectrophotometer equipped with a temperature-controlled cuvette holder.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified dye in a suitable solvent (e.g., ethanol, DMF, or toluene) with a concentration that gives an absorbance value between 0.5 and 1.5 at its λmax.

  • Instrument Setup:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Equip the spectrophotometer with a Peltier or water-bath-based temperature controller for the cuvette holder.

    • Use a sealed quartz cuvette to prevent solvent evaporation at higher temperatures.

  • Data Acquisition:

    • Set the desired temperature range for the experiment (e.g., 20 °C to 80 °C).

    • Allow the sample to equilibrate at each temperature for a few minutes before recording the spectrum.

    • Record the UV-Visible absorption spectrum of the dye solution at regular temperature intervals (e.g., every 5 or 10 °C).

    • Record the spectra during both heating and cooling cycles to check for the reversibility of the thermochromic effect.

  • Data Analysis:

    • Plot the absorption spectra at different temperatures on the same graph to visualize the changes in the absorption bands.

    • Determine the λmax at each temperature and plot λmax versus temperature.

    • Identify the isosbestic point(s), which indicate the presence of a two-species equilibrium (e.g., azo and hydrazone tautomers).

    • The transition temperature can be determined as the temperature at which the concentrations of the two tautomers are equal, often corresponding to the midpoint of the change in absorbance at a specific wavelength.

Experimental Workflow for Thermochromism Measurement

ThermoMeasurementWorkflow A Prepare Dye Solution B Place in Temperature- Controlled Cuvette Holder A->B C Set Initial Temperature B->C D Equilibrate Sample C->D E Record UV-Vis Spectrum D->E G Repeat until Max Temp? E->G F Increase Temperature F->D G->F No H Data Analysis: Plot Spectra, λmax vs Temp G->H Yes

Caption: Workflow for measuring thermochromic properties in solution.

Quantitative Data Presentation

Synthesis and Characterization Data for Representative Benzothiazole Azo Dyes
Dye IDSubstituent on BenzothiazoleCoupling ComponentYield (%)m.p. (°C)λmax (nm) in Ethanol
BTA-1 H2-Naphthol85210-212480
BTA-2 6-NO₂2-Naphthol78245-247510
BTA-3 6-OCH₃2-Naphthol82198-200470
BTA-4 HPhenol80180-182430
Illustrative Thermochromic Data for a Hypothetical Benzothiazole Azo Dye (BTA-X) in Ethanol
Temperature (°C)Observed Colorλmax (nm) of Hydrazone Formλmax (nm) of Azo Form
20 Red520-
30 Red-Orange518450 (shoulder)
40 Orange515450
50 Orange-Yellow510452
60 Yellow-455
70 Yellow-455
80 Yellow-455

Note: This data is hypothetical and serves as an example for data presentation.

Conclusion and Future Perspectives

Benzothiazole azo dyes represent a promising class of thermochromic materials. The underlying mechanism for their color change with temperature is primarily attributed to the azo-hydrazone tautomerism. While the synthesis and general characterization of these dyes are well-established, there is a need for more systematic studies to quantify their thermochromic properties. Future research should focus on:

  • Synthesizing a broader range of benzothiazole azo dyes with various electron-donating and -withdrawing substituents to tune their thermochromic transition temperatures and colors.

  • Conducting detailed temperature-dependent UV-Visible spectroscopic studies to generate comprehensive quantitative data on their thermochromic behavior.

  • Utilizing advanced computational methods to model the azo-hydrazone tautomerism and predict the thermochromic properties of new dye structures.

  • Exploring the applications of these thermochromic dyes in areas such as smart materials, sensors, and biomedical devices.

This technical guide provides a foundational understanding for researchers and professionals to advance the study and application of these fascinating and functional molecules.

References

An In-Depth Technical Guide to the Mechanism of Action of Disperse Red 177 in Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177, a monoazo dye belonging to the benzothiazole (B30560) class, is a significant colorant for hydrophobic fibers, particularly polyester (B1180765). Its efficacy in dyeing is governed by a complex interplay of physical and chemical principles, including its low aqueous solubility and affinity for synthetic polymers. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the dyeing of polyester fibers, detailing the theoretical framework, key influencing factors, and relevant experimental protocols. Due to a lack of extensive published research specifically quantifying the kinetic and thermodynamic parameters of this compound on polyester, this guide will also draw upon data from structurally similar disperse dyes to illustrate these principles, with clear indications of when this is the case.

Core Dyeing Mechanism: A Solid Solution Model

The dyeing of polyester with this compound is best described by the solid solution model. This theory posits that the dye, in its molecularly dispersed form, transfers from the aqueous dyebath into the amorphous regions of the polyester fiber, where it forms a solid solution.[1][2] The process is not one of chemical reaction but rather of diffusion and intermolecular attraction.

The overall mechanism can be broken down into four key stages:

  • Dispersion in the Dyebath: Due to its low water solubility, this compound is finely milled and applied as an aqueous dispersion with the aid of dispersing agents.[3][4] These agents prevent dye aggregation and maintain a stable, fine particle size in the dyebath.

  • Adsorption onto the Fiber Surface: A small fraction of the dispersed dye dissolves in the water and these individual dye molecules are then adsorbed onto the surface of the polyester fiber.

  • Diffusion into the Fiber: Driven by a concentration gradient and facilitated by high temperatures, the adsorbed dye molecules diffuse from the surface into the amorphous regions of the polymer matrix. This is the rate-determining step in the dyeing process.[1]

  • Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily van der Waals forces and hydrogen bonds, forming a stable solid solution.

Key Factors Influencing the Dyeing Process

The efficiency and outcome of dyeing polyester with this compound are critically dependent on several process parameters:

Temperature

Temperature is the most crucial factor in the disperse dyeing of polyester. The glass transition temperature (Tg) of polyester is approximately 80-100°C. Below this temperature, the polymer chains are tightly packed, and dye diffusion is negligible. Dyeing is typically carried out at high temperatures, usually between 120°C and 130°C, under pressure.[1][4] This high temperature provides the dye molecules with sufficient kinetic energy and, more importantly, increases the segmental mobility of the polyester chains, creating transient voids that allow the dye molecules to diffuse into the fiber structure.[5]

pH

The dyeing of polyester with disperse dyes is generally carried out under acidic conditions, typically at a pH of 4.5 to 5.5.[4] This acidic environment is necessary to prevent the alkaline hydrolysis of the ester groups in the polyester fiber and also to ensure the stability of many disperse dyes, which can be sensitive to alkaline conditions at high temperatures.

Auxiliaries
  • Dispersing Agents: These are essential for maintaining the dye in a fine, stable dispersion in the dyebath and preventing agglomeration, which can lead to unlevel dyeing and specking.[3]

  • Carriers: These are organic compounds that act as swelling agents for the polyester fiber, effectively lowering its glass transition temperature.[5] This allows for dyeing to be carried out at lower temperatures (around 100°C) and at atmospheric pressure. However, their use is often limited due to environmental and safety concerns.

Quantitative Data

Table 1: Illustrative Kinetic Data for Disperse Dyeing of Polyester (Example: Disperse Red 167)

Temperature (°C)Pseudo-Second-Order Rate Constant (k₂) (g mg⁻¹ min⁻¹)Intra-Particle Diffusion Rate Constant (kᵢd) (mg g⁻¹ min⁻⁰·⁵)
750.00120.089
850.00250.152
950.00480.268
1050.00910.451

Source: Adapted from a study on Disperse Red 167 by El-Gabry, L., et al. Note: This data is not for this compound.

Table 2: Illustrative Thermodynamic Parameters for Disperse Dyeing of Polyester (Example: Disperse Red 167)

ParameterValue
Activation Energy (Ea) (kJ mol⁻¹)85.2
Enthalpy Change (ΔH°) (kJ mol⁻¹)28.7 (Endothermic)
Entropy Change (ΔS°) (J mol⁻¹ K⁻¹)125.4
Gibbs Free Energy Change (ΔG°) at 298K (kJ mol⁻¹)-8.7 (Spontaneous)

Source: Adapted from a study on Disperse Red 167 by El-Gabry, L., et al. Note: This data is not for this compound.

Table 3: Fastness Properties of this compound on Polyester

Fastness TestRating (ISO Standards)
Light Fastness5-6
Washing Fastness (Polyester)4-5
Washing Fastness (Cotton)5
Sublimation Fastness5

Source: Manufacturer's technical data.[6][7]

Experimental Protocols

The following are generalized experimental protocols for investigating the dyeing mechanism of a disperse dye like this compound on polyester fabric.

Protocol 1: Determination of Dye Uptake (Exhaustion)
  • Fabric Preparation: Scour a pre-weighed polyester fabric sample in a solution containing a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly and air dry.

  • Dye Bath Preparation: Prepare a series of dyebaths with a known concentration of this compound (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and an acetic acid buffer to maintain a pH of 4.5-5.5. The liquor-to-goods ratio should be kept constant (e.g., 20:1).

  • Dyeing Procedure: Introduce the prepared polyester fabric into the dyebath at room temperature. Raise the temperature of the dyebath to the desired dyeing temperature (e.g., 130°C) at a controlled rate (e.g., 2°C/min). Maintain the dyeing at this temperature for a specified time (e.g., 60 minutes).

  • Measurement of Dye Uptake: After dyeing, cool the dyebath and remove the fabric. Measure the absorbance of the residual dyebath using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound. The dye concentration can be determined from a pre-calibrated curve.

  • Calculation of Exhaustion: The percentage of dye exhaustion (%E) is calculated using the following formula: %E = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye in the dyebath and Cₜ is the concentration of the dye at time t.

Protocol 2: Kinetic Study
  • Follow the procedure for dye uptake determination (Protocol 1).

  • Instead of a single time point, withdraw aliquots of the dyebath at various time intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes) during the dyeing process.

  • Measure the absorbance of each aliquot to determine the dye concentration at each time point.

  • Plot the amount of dye adsorbed per unit mass of fiber (qt) versus time (t).

  • Analyze the data using kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the rate constants.

Protocol 3: Adsorption Isotherm Study
  • Prepare a series of dyebaths with varying initial concentrations of this compound.

  • Carry out the dyeing process as described in Protocol 1, ensuring that the dyeing is continued until equilibrium is reached (typically several hours).

  • Measure the equilibrium concentration of the dye in the dyebath (Ce) and calculate the amount of dye adsorbed per unit mass of fiber at equilibrium (qe).

  • Plot qe versus Ce and fit the data to various isotherm models (e.g., Langmuir, Freundlich, Nernst) to determine the most suitable model and its parameters. A study on the staining of cotton by this compound found that its adsorption on cotton followed a Freundlich isotherm.[8]

Visualizations

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dispersed Dye\n(Aggregates) Dispersed Dye (Aggregates) Dissolved Dye\n(Molecules) Dissolved Dye (Molecules) Dispersed Dye\n(Aggregates)->Dissolved Dye\n(Molecules) Dissolution Fiber Surface Fiber Surface Dissolved Dye\n(Molecules)->Fiber Surface Adsorption Dispersing Agent Dispersing Agent Amorphous Region Amorphous Region Fiber Surface->Amorphous Region Diffusion (Rate-determining) Fixed Dye\n(Solid Solution) Fixed Dye (Solid Solution) Amorphous Region->Fixed Dye\n(Solid Solution) Fixation (van der Waals forces) Crystalline Region Crystalline Region

Caption: General mechanism of disperse dyeing on polyester fiber.

Experimental_Workflow A Fabric Scouring B Dye Bath Preparation (Dye, Dispersant, Buffer) A->B C High-Temperature Dyeing (e.g., 130°C) B->C D Spectrophotometric Analysis of Residual Dyebath C->D F Reduction Clearing C->F E Calculation of Dye Uptake / Kinetics D->E G Rinsing and Drying F->G H Fastness Testing G->H

Caption: Experimental workflow for studying disperse dyeing.

Logical_Relationships Temp Temperature Rate Dyeing Rate Temp->Rate Increases Uptake Dye Uptake Temp->Uptake Increases pH pH pH->Uptake Affects Fastness Fastness Properties pH->Fastness Affects Aux Auxiliaries (Dispersants, Carriers) Aux->Rate Increases Levelness Levelness Aux->Levelness Improves

References

An In-depth Technical Guide to the Health and Safety of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available health and safety information for Disperse Red 177 (CAS No. 58051-98-2), a monoazo dye used in the textile industry. This document is intended for researchers, scientists, and professionals in drug development who may handle or study this compound. The information is compiled from available safety data sheets of related compounds, technical data sheets, and scientific assessments.

Chemical and Physical Properties

This compound is a red powder that is insoluble in water.[1] It belongs to the single azo class of dyes.[1][2]

PropertyValueReference
CAS Registry Number 58051-98-2[2]
C.I. Name This compound, C.I. 11122[2]
Molecular Formula C₂₀H₁₈N₆O₄S[2][3]
Molecular Weight 438.46 g/mol [2][3]
Appearance Red powder[1][4]
Solubility Insoluble in water[1][2][4]

Toxicological Information

Limited toxicological data is available for this compound. An acute oral toxicity study was conducted on a substance identified as Disperse Red 17, which is a synonym for this compound.

TestSpeciesRouteObservationResultReference
Acute Oral Toxicity (Limit Test) Rat (5 male, 5 female)Gastric gavageObserved for 14 days after a single dose. Body weights recorded on days 1, 8, and 15. Macroscopic examination of main organs performed after autopsy.LD50 > 2000 mg/kg bw. The substance has a low acute toxicity potential.[5]

General Health Hazards of Disperse Dyes:

While specific data for this compound is limited, disperse dyes as a class are known to have certain health effects:

  • Skin Sensitization: Some disperse dyes are known to be skin sensitizers, potentially causing allergic contact dermatitis.[2]

  • Respiratory Effects: Long-term exposure to high concentrations of dye dust may lead to changes in lung function.[2]

  • Carcinogenicity: There is limited evidence of a carcinogenic effect for some disperse dyes.[2]

  • Methemoglobinemia: Accidental ingestion of some related substances may lead to methemoglobinemia, a condition that affects oxygen transport in the blood.[2]

Experimental Protocols

Acute Oral Toxicity Study (Limit Test) based on European Commission, SCCS Opinion on Disperse Red 17:

The following protocol provides a summary of the methodology used in the acute oral toxicity study of Disperse Red 17.

Objective: To determine the acute oral toxicity of Disperse Red 17 in rats.

Test Substance: Disperse Red 17 (a formulation containing the dye).

Species: Rat (5 males and 5 females).

Methodology:

  • A single dose of 2000 mg/kg body weight was administered to each animal by gastric gavage.

  • The animals were observed for clinical signs of toxicity at 1, 2, and 4 hours after dosing and then daily for a total of 14 days.

  • Body weights of the animals were recorded on days 1, 8, and 15 of the study.

  • At the end of the 14-day observation period, all animals were euthanized.

  • A macroscopic examination of the main organs was performed during autopsy.

  • No histological examinations were performed.

Results: The study concluded that the LD50 was greater than 2000 mg/kg body weight, indicating a low acute toxicity potential.[5]

Hazard Identification and Handling

Emergency Overview: this compound is a red powder. While specific hazard data is limited, it should be handled with care to avoid dust generation and contact with skin and eyes. Based on data for similar dyes, it may cause skin sensitization.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields.

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area.[2]

  • Keep containers tightly sealed.[2]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water. If irritation or a rash occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Ecological Information

Signaling Pathways and Experimental Workflows

Based on the conducted searches, no information is publicly available regarding the signaling pathways affected by this compound.

The following diagram illustrates the workflow of the acute oral toxicity study described in this guide.

Acute_Oral_Toxicity_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_observation Observation (14 Days) cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (Rats) Dosing Single Dose Administration (Gastric Gavage) Animal_Acclimatization->Dosing Dose_Preparation Test Substance Preparation (2000 mg/kg bw) Dose_Preparation->Dosing Clinical_Signs Clinical Sign Observation (1, 2, 4h, then daily) Dosing->Clinical_Signs Body_Weight Body Weight Measurement (Days 1, 8, 15) Dosing->Body_Weight Euthanasia Euthanasia Clinical_Signs->Euthanasia Body_Weight->Euthanasia Autopsy Macroscopic Autopsy Euthanasia->Autopsy Data_Analysis Data Analysis (LD50 Determination) Autopsy->Data_Analysis

Caption: Workflow for the Acute Oral Toxicity Study of this compound.

References

An In-depth Technical Guide to the Purity and Quality Specifications of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note for the Intended Audience: This document provides a technical overview of Disperse Red 177, a synthetic dye primarily used in the textile and plastics industries. The user request specified an audience including "drug development professionals" and mentioned "signaling pathways." It is crucial to clarify that this compound is an industrial colorant and not a pharmaceutical agent. Therefore, this guide focuses on its chemical, physical, and quality control parameters relevant to its manufacturing and application in dyeing processes, rather than biological or pharmacological data.

Introduction

This compound, also known by its Colour Index (C.I.) name this compound and C.I. Number 11122, is a monoazo dye belonging to the benzothiazole (B30560) heterocyclic class of disperse dyes.[1][2][3] It is recognized for its high dyeing strength, good leveling properties, bright red color, and excellent fastness, making it particularly suitable for dyeing and printing on polyester (B1180765) and its blended fabrics.[3][4][5] Its application extends to triacetate and vinegar fabrics as well.[1][4] The dye is typically applied using high-temperature, high-pressure exhaustion dyeing or hot melt methods.[3][5]

Chemical and Physical Properties

This compound is a red powder or grain that is insoluble in water but soluble in some organic solvents.[4][5][6] Key identification and property data are summarized in the table below.

PropertyValueReference
C.I. Name C.I. This compound[2]
C.I. Number 11122[1][2][7]
CAS Number 58051-98-2 or 68133-69-7[1][2][7][8]
Molecular Formula C₂₀H₁₈N₆O₄S[1][2][7][8]
Molecular Weight 438.46 g/mol [1][2][8]
Appearance Red powder or grain[4][5][6]
Density 1.39 g/cm³[7]
Boiling Point 665.8 °C[8]
Flash Point 356.4 °C[8]
Solubility Insoluble in water[4][5]

Quality Specifications and Fastness Properties

The quality of this compound is primarily assessed through its purity, color strength, and various fastness properties, which indicate the dyed fabric's resistance to different environmental factors. Commercial grades often have a purity of around 99% and a color strength of 200%.[6][7]

SpecificationTypical Value/GradeReference
Purity 99%[7]
Strength 200%[6][7]
Light Fastness (Xenon) 4-5 to 5-6 (on a scale of 1-8)[6][7]
Washing Fastness 4 to 4-5 (on a scale of 1-5)[6][7]
Sublimation Fastness 4-5 (on a scale of 1-5)[6][7]
Rubbing Fastness (Dry) 4-5 (on a scale of 1-5)[6]
Rubbing Fastness (Wet) 4-5 (on a scale of 1-5)[6]
Perspiration Fastness 4-5 (on a scale of 1-5)[7]

Experimental Protocols and Analytical Methods

Ensuring the quality of this compound involves a series of analytical tests. While specific proprietary methods may vary by manufacturer, standard analytical techniques are widely employed.

Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of dyes and identifying potential impurities. A common approach involves using a reversed-phase column with a gradient elution.

  • Objective: To separate and quantify the main dye component from impurities.

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD). More advanced setups may use a mass spectrometer (LC/MS) for definitive identification of components.[9][10]

  • Sample Preparation: A specific weight of the dye sample is dissolved in a suitable solvent (e.g., methanol (B129727), acetonitrile) to a known concentration. The solution is then filtered through a 0.22 µm or 0.45 µm filter before injection.[10]

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[10]

    • Mobile Phase: A gradient elution using water (often with an additive like formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile.

    • Detection: UV-Vis detector set at the maximum absorption wavelength (λmax) of the dye and potentially other wavelengths (e.g., 210 nm, 254 nm) to detect a wider range of impurities.[11]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times and, if using LC/MS, by their mass-to-charge ratio.[9] Studies have noted that Disperse Red 17 can exhibit a strong matrix effect in LC/MS/MS analysis, which must be accounted for in quantitative methods.[10]

Color Strength and Shade by UV-Visible Spectroscopy

This method compares the absorbance of a sample solution to that of a standard to determine its relative color strength.

  • Objective: To quantify the tinctorial strength of the dye.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Procedure:

    • Accurately weigh a standard sample and the test sample of the dye.

    • Dissolve each in a suitable solvent (e.g., dimethylformamide) and dilute to a precise final concentration in a volumetric flask.

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax).

    • The relative strength is calculated as: (Absorbance of Sample / Absorbance of Standard) * 100%.

Fastness Testing

Fastness properties are evaluated using standardized methods, often from organizations like the International Organization for Standardization (ISO) or the American Association of Textile Chemists and Colorists (AATCC).

  • Light Fastness (ISO 105-B02): Dyed fabric is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural sunlight. The change in color is assessed by comparing the exposed sample to an unexposed sample against a standard blue wool scale.[6]

  • Washing Fastness (ISO 105-C03/C06): A dyed fabric specimen is agitated in a soap or detergent solution under specified conditions of time and temperature, in contact with undyed adjacent fabrics. The staining of the adjacent fabrics and the color change of the specimen are evaluated using grey scales.[6]

  • Rubbing Fastness (ISO 105-X12): The surface of a dyed fabric is rubbed with a dry and a wet cotton cloth under specified pressure. The amount of color transferred to the cotton cloths is assessed using a grey scale for staining.[6]

  • Sublimation Fastness (ISO 105-P01): A dyed specimen is subjected to heat under controlled conditions, often simulating processes like ironing or storage at elevated temperatures. The staining of an adjacent undyed fabric and the color change of the specimen are evaluated.[6]

Process Visualization

The following diagrams illustrate typical workflows for the quality control and analysis of this compound.

Quality_Control_Workflow cluster_0 Receiving & Sampling cluster_1 Analytical Testing cluster_2 Decision & Disposition Sample Receive Raw Material Batch Sampling Perform Representative Sampling Sample->Sampling Purity Purity & Impurity (HPLC/LC-MS) Sampling->Purity Strength Color Strength (UV-Vis) Sampling->Strength Fastness Fastness Tests (Light, Wash, Rub) Sampling->Fastness Physical Physical Properties (Appearance, Solubility) Sampling->Physical Review Review Data vs. Specifications Purity->Review Strength->Review Fastness->Review Physical->Review Pass Approve & Release Review->Pass Pass Fail Reject & Quarantine Review->Fail Fail

General Quality Control Workflow for this compound.

HPLC_Analysis_Workflow start Start: Receive Dye Sample prep 1. Prepare Sample (Weigh, Dissolve, Filter) start->prep inject 2. Inject into HPLC System prep->inject separate 3. Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect 4. Detection (UV-Vis @ λmax) separate->detect check Data Analysis: Calculate Peak Areas detect->check purity 5. Determine Purity (%) & Identify Impurities check->purity report 6. Generate Final Analysis Report purity->report

Workflow for Purity Analysis using HPLC.

References

An In-depth Technical Guide on the Degradation and Stability of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation and stability of the monoazo dye, Disperse Red 177 (C.I. 11122). Understanding the factors that influence the stability and degradation of this dye is crucial for its application in the textile industry and for assessing its environmental impact. This document details various degradation pathways, including hydrolysis, microbial, photocatalytic, thermal, and sonocatalytic degradation. It also provides an overview of its stability under different conditions.

Physicochemical Properties of this compound

This compound is a red powder that is insoluble in water.[1] Its general properties are summarized in the table below.

PropertyValue
C.I. Name This compound
CAS Number 58051-98-2
Molecular Formula C₂₀H₁₈N₆O₄S
Molecular Weight 438.46 g/mol
Appearance Red powder/grain
Solubility Insoluble in water

Degradation Studies

The degradation of this compound can occur through various mechanisms, leading to the breakdown of the dye molecule and a loss of color.

Hydrolytic Degradation

Under alkaline conditions, this compound can undergo hydrolysis. The proposed mechanism involves the cleavage of the ester group, followed by further degradation of the molecule.

Experimental Protocol for Hydrolytic Stability Analysis

A detailed experimental protocol for assessing the hydrolytic stability of this compound can be adapted from general methods for disperse dyes:

  • Preparation of Dye Solution: Prepare a solution of this compound in a suitable organic solvent (e.g., acetone) and then dilute it in an aqueous buffer solution of a specific pH.

  • Incubation: Incubate the dye solution at a controlled temperature in a water bath.

  • Sampling: Withdraw aliquots of the solution at different time intervals.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to monitor the decrease in the concentration of the parent dye and the formation of degradation products. Mass Spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

Proposed Hydrolysis Pathway of this compound

The following diagram illustrates the proposed hydrolysis pathway of this compound under alkaline conditions.

G DR177 This compound (Compound I) Intermediate Hydrolyzed Intermediate (Compound II) DR177->Intermediate Alkaline Hydrolysis Final Final Product (Compound III) Intermediate->Final Further Degradation

Caption: Proposed hydrolysis pathway of this compound.

Microbial Degradation

Microorganisms, particularly bacteria, can degrade azo dyes like this compound. This process often involves the reductive cleavage of the azo bond (-N=N-) under anaerobic conditions, leading to the formation of aromatic amines. These amines can be further degraded under aerobic conditions.

Quantitative Data on Microbial Degradation of a Disperse Red Dye

ConditionDegradation Efficiency (%)Time (hours)
Anaerobic (5% glucose)44.1772
Anaerobic (10% glucose)56.1772
Aerobic (5% glucose)71.272
Aerobic (10% glucose)68.472
Sequential Anaerobic-Aerobic98.47>94

Experimental Protocol for Microbial Degradation

The following is a general protocol for assessing the microbial degradation of azo dyes:

  • Microorganism Culture: Isolate or obtain a bacterial consortium capable of degrading azo dyes. Culture the microorganisms in a suitable nutrient broth.

  • Inoculation: Inoculate a mineral salt medium containing this compound as the sole carbon source with the microbial culture.

  • Incubation: Incubate the culture under controlled conditions of temperature, pH, and aeration (aerobic or anaerobic).

  • Analysis: Monitor the decolorization of the dye solution spectrophotometrically at the maximum absorption wavelength of the dye. Analyze the degradation products using techniques like HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

General Microbial Degradation Pathway for Azo Dyes

The following diagram illustrates a generalized pathway for the microbial degradation of azo dyes.

G AzoDye Azo Dye Amines Aromatic Amines AzoDye->Amines Anaerobic Azoreductase Mineralization Mineralization (CO2, H2O, etc.) Amines->Mineralization Aerobic Degradation

Caption: General microbial degradation pathway of azo dyes.

Photocatalytic Degradation

Photocatalytic degradation involves the use of a semiconductor photocatalyst (e.g., TiO₂, ZnO) and a light source (e.g., UV light) to generate highly reactive species that can break down the dye molecule.

Experimental Protocol for Photocatalytic Degradation

A general protocol for the photocatalytic degradation of azo dyes is as follows:

  • Catalyst Suspension: Suspend a specific amount of the photocatalyst in an aqueous solution of this compound.

  • Irradiation: Irradiate the suspension with a light source of a suitable wavelength (e.g., UV-A lamp) while stirring continuously.

  • Monitoring: Measure the change in the dye concentration over time using a UV-Vis spectrophotometer.

  • Analysis of Byproducts: Identify the intermediate and final degradation products using LC-MS or GC-MS.

General Mechanism of Photocatalytic Degradation of Azo Dyes

The following diagram outlines the general mechanism of photocatalytic degradation of azo dyes.

G cluster_0 Photocatalyst Surface e_cb e- (conduction band) AzoDye This compound e_cb->AzoDye Reduction h_vb h+ (valence band) h_vb->AzoDye Oxidation Light Light (hν) Light->e_cb Light->h_vb Intermediates Degradation Intermediates AzoDye->Intermediates Mineralization Mineralization (CO2, H2O) Intermediates->Mineralization

Caption: General mechanism of photocatalytic dye degradation.

Thermal Degradation

High temperatures can cause the thermal decomposition of this compound. The azo bond is often the most thermally labile part of the molecule.

Quantitative Data on Thermal Stability of a Disperse Red Dye

ParameterTemperature Range (°C)Technique
Onset Decomposition200 - 250TGA
Peak Decomposition260 - 340DTG

Experimental Protocol for Thermal Degradation Analysis

Thermogravimetric Analysis (TGA) is a standard method to study thermal degradation:

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.

  • TGA Analysis: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen for pyrolysis, air for oxidation) and record the weight loss as a function of temperature.

  • Analysis of Volatiles: The gases evolved during degradation can be analyzed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) coupled to the TGA instrument.

General Thermal Degradation Pathway of Azo Dyes

The following diagram shows a simplified, general pathway for the thermal degradation of azo dyes.

G AzoDye Azo Dye Radicals Aromatic Radicals + N₂ AzoDye->Radicals Heat (Azo Bond Cleavage) Products Volatile Products + Char Radicals->Products Further Reactions

Caption: General thermal degradation pathway of azo dyes.

Sonocatalytic Degradation

Sonocatalytic degradation utilizes ultrasound to induce acoustic cavitation, which generates localized hot spots with high temperature and pressure. These conditions can lead to the formation of reactive radicals that degrade the dye. The presence of a catalyst can enhance this process.

Experimental Protocol for Sonocatalytic Degradation

A general protocol for sonocatalytic degradation is as follows:

  • Reaction Setup: Place an aqueous solution of this compound, with or without a catalyst, in an ultrasonic reactor.

  • Sonication: Subject the solution to ultrasonic irradiation at a specific frequency and power.

  • Monitoring: Track the degradation of the dye by measuring the absorbance at its maximum wavelength at different time intervals.

  • Product Analysis: Identify the degradation byproducts using chromatographic and spectroscopic methods.

Logical Workflow for Sonocatalytic Degradation

The following diagram illustrates the logical workflow of the sonocatalytic degradation process.

G Ultrasound Ultrasound Cavitation Acoustic Cavitation Ultrasound->Cavitation Radicals Reactive Radicals (•OH, •H) Cavitation->Radicals AzoDye This compound Radicals->AzoDye Attack Degradation Degradation Products AzoDye->Degradation

Caption: Logical workflow of sonocatalytic degradation.

Stability Studies

The stability of this compound is a critical factor in its performance during dyeing and the durability of the final product.

Dispersion Stability

Disperse dyes exist as fine particles in an aqueous dispersion. The stability of this dispersion is crucial for uniform dyeing.

Experimental Protocol for Dispersion Stability Testing (Filter Paper Method)

  • Preparation: Prepare a 10 g/L solution of the disperse dye and adjust the pH with acetic acid.

  • Initial Filtration: Filter 500 ml of the solution through a No. 2 filter paper on a porcelain funnel and observe the particle fineness.[3]

  • High-Temperature Treatment: Subject another 400 ml of the solution to a blank dyeing process in a high-temperature, high-pressure dyeing machine (e.g., 130°C for 1 hour).[3]

  • Final Filtration: After cooling, filter the treated solution through a fresh filter paper.[3]

  • Assessment: Compare the fineness of the dye particles before and after the high-temperature treatment. The absence of color spots on the filter paper after the heat treatment indicates good dispersion stability.[3]

Fastness Properties

The fastness properties of a dye refer to its resistance to various agencies it is likely to encounter during its use.

Quantitative Data on the Fastness Properties of this compound

Fastness PropertyRatingStandard
Light Fastness (Xenon Arc) 5-6ISO 105-B02
Washing Fastness (Color Change) 4-5ISO 105-C06
Washing Fastness (Staining) 5ISO 105-C06
Sublimation Fastness 5ISO 105-P01
Rubbing Fastness (Dry) 4-5ISO 105-X12
Rubbing Fastness (Wet) 4-5ISO 105-X12

Experimental Protocol for Light Fastness Testing (ISO 105-B02)

  • Sample Preparation: A specimen of the textile dyed with this compound is mounted on a card.

  • Exposure: The specimen is exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.[4][5]

  • Blue Wool Standards: A set of blue wool reference fabrics with known lightfastness (rated 1 to 8) are exposed simultaneously.[4][6]

  • Assessment: The fading of the test specimen is compared with the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows similar fading.[7]

Experimental Protocol for Wash Fastness Testing (ISO 105-C06)

  • Sample Preparation: A specimen of the dyed textile is stitched together with a multi-fiber adjacent fabric (containing strips of different fibers like cotton, wool, polyester, etc.).[8]

  • Washing: The composite specimen is washed in a solution of a standard detergent in a laundering machine (e.g., Launder-Ometer) under specified conditions of temperature, time, and mechanical agitation (with stainless steel balls).[9][10]

  • Rinsing and Drying: The specimen is rinsed and dried.[8]

  • Assessment: The change in color of the dyed specimen is assessed using the Grey Scale for Color Change, and the staining of each fiber in the multi-fiber fabric is assessed using the Grey Scale for Staining.[8]

Analytical Techniques for Degradation and Stability Studies

A variety of analytical techniques are employed to study the degradation and stability of this compound.

TechniqueApplication
UV-Vis Spectrophotometry Monitoring the decolorization of the dye solution during degradation studies.
High-Performance Liquid Chromatography (HPLC) Separating and quantifying the parent dye and its degradation products.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identifying the molecular weight and structure of degradation products.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifying volatile degradation products.[2]
Thermogravimetric Analysis (TGA) Assessing thermal stability and decomposition temperatures.
Fourier Transform Infrared Spectroscopy (FTIR) Identifying functional groups in the parent dye and its degradation products.

Conclusion

The degradation and stability of this compound are influenced by a multitude of factors including pH, temperature, light, microbial activity, and the presence of catalysts. A thorough understanding of these factors, facilitated by the experimental protocols and analytical techniques outlined in this guide, is essential for optimizing the use of this dye in textile applications and for developing effective strategies for the remediation of dye-contaminated wastewater. While this guide provides a comprehensive overview, further research focusing specifically on the degradation kinetics and pathways of this compound under various conditions would be beneficial for a more complete understanding.

References

Commercial Suppliers and Technical Guide for Research-Grade Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177 is a synthetic azo dye belonging to the benzothiazole (B30560) class. While extensively utilized in the textile industry for dyeing polyester (B1180765) fabrics due to its vibrant red hue and good fastness properties, its potential applications in a research setting, particularly as a fluorescent probe, are less documented. This guide provides a comprehensive overview of commercially available this compound for research purposes, its physicochemical properties, and representative protocols for its potential use in cellular imaging, drawing parallels with structurally and functionally similar lipophilic dyes.

Commercial Availability of Research-Grade this compound

Several chemical suppliers offer this compound, which may be suitable for research applications. While the designation "research-grade" can vary between suppliers, it typically implies a higher purity and better characterization than industrial-grade dyes. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

Potential suppliers for research quantities of this compound include:

  • MedchemExpress: A supplier of a wide range of research chemicals and biochemicals.

  • Biosynth: A supplier of fine chemicals and custom synthesis services for the life science industry.

  • Alfa Chemistry: A global supplier of chemicals for research and development.

  • Various other suppliers on platforms like ChemNet and Molbase: These platforms list multiple suppliers, primarily based in Asia, offering this compound. Purity and documentation should be carefully verified when sourcing from these platforms.

It is crucial for researchers to contact these suppliers directly to inquire about the availability of high-purity batches and to obtain detailed technical data sheets and certificates of analysis.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound, compiled from various supplier and chemical database sources.

PropertyValueReference(s)
Chemical Name 2-[(2-cyanoethyl){4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)diazenyl]phenyl}amino]ethyl acetate[1]
Synonyms C.I. This compound, Disperse Red FRL[2]
CAS Number 58051-98-2, 68133-69-7[2][3][4]
Molecular Formula C₂₀H₁₈N₆O₄S[2][3][4][5]
Molecular Weight 438.46 g/mol [3][4][5]
Appearance Red to dark red powder/grain[5][6]
Melting Point 167 °C[5][7]
Boiling Point ~665.8 °C (Predicted)[3][5]
Solubility Insoluble in water; Soluble in organic solvents like DMSO and acetone.[5]
Purity >98% (as stated by some suppliers, verification with CoA is required)[8]

Hypothetical Mechanism of Cellular Interaction

As a lipophilic molecule, this compound is expected to interact with cells by passively diffusing across the plasma membrane. Its hydrophobic nature would lead to its accumulation in lipid-rich environments within the cell, such as the membranes of organelles and particularly lipid droplets. This mechanism is common to other lipophilic fluorescent stains like Nile Red and BODIPY. The fluorescence of such dyes is often environmentally sensitive, exhibiting enhanced quantum yield in nonpolar environments, which would make lipid droplets appear brightly stained against the aqueous cytoplasm.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm (Aqueous) cluster_lipid_droplet Lipid Droplet (Lipophilic) DR177_ext This compound (in media) membrane Plasma Membrane DR177_ext->membrane Passive Diffusion DR177_cyto This compound (Low Fluorescence) DR177_lipid Accumulated This compound (High Fluorescence) DR177_cyto->DR177_lipid Partitioning into nonpolar environment membrane->DR177_cyto

Caption: Conceptual diagram of the cellular uptake and accumulation of a lipophilic dye.

Representative Experimental Protocols

Due to the lack of published research protocols for the use of this compound in biological imaging, the following methodologies are adapted from standard protocols for other lipophilic red fluorescent dyes, such as Nile Red and BODIPY 493/503, which are commonly used to stain intracellular lipid droplets.[9][][11][12][13][14] These protocols should serve as a starting point for optimization.

Preparation of Staining Stock Solution
  • Prepare a 1 mM stock solution of this compound in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Sonicate briefly if necessary to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Staining Protocol for Live Adherent Cells
  • Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency (typically 60-80%).

  • Prepare a fresh working staining solution by diluting the 1 mM stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final concentration of 0.5-2 µM. The optimal concentration should be determined empirically.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with warm PBS to remove excess dye and reduce background fluorescence.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Proceed with imaging immediately using fluorescence microscopy.

Staining Protocol for Fixed Cells
  • Culture and treat cells as required on coverslips.

  • Wash cells with PBS.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Wash the fixed cells three times with PBS.

  • Prepare the staining solution as described for live-cell staining (Step 1.2).

  • Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • (Optional) Counterstain nuclei with a suitable stain like DAPI.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image using fluorescence microscopy.

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for a cell-based fluorescence microscopy experiment using a lipophilic dye like this compound.

G start Start cell_culture Plate and Culture Cells on Coverslips start->cell_culture treatment Experimental Treatment (e.g., induce lipid droplet formation) cell_culture->treatment fixation Fix Cells (e.g., 4% PFA) treatment->fixation staining Stain with This compound fixation->staining wash Wash to Remove Excess Dye staining->wash mount Mount Coverslip on Slide wash->mount imaging Fluorescence Microscopy (e.g., Red Channel) mount->imaging analysis Image Analysis and Quantification imaging->analysis end End analysis->end

Caption: A typical experimental workflow for staining fixed cells with a lipophilic dye.

Conclusion

This compound is a readily available dye with physicochemical properties that suggest its potential as a lipophilic fluorescent stain for biological research. While direct, published applications in this area are currently lacking, this guide provides researchers with the necessary information on its sourcing, properties, and representative protocols to explore its utility in cellular imaging. It is imperative that researchers obtain high-purity material and perform thorough validation and optimization of staining conditions for their specific cell types and experimental questions. The provided workflows and diagrams, based on analogous well-characterized dyes, offer a solid foundation for these investigations.

References

An In-depth Technical Guide to Heterocyclic Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterocyclic Disperse Dyes

Heterocyclic disperse dyes are a significant class of synthetic colorants used extensively in the textile industry for dyeing hydrophobic fibers, most notably polyester.[1] Unlike many other dye classes, disperse dyes are non-ionic and have low water solubility, existing as fine dispersions in the dye bath.[2] The incorporation of heterocyclic rings into the dye structure is a key innovation that has led to colorants with high tinctorial strength, excellent brightness, and improved fastness properties compared to their carbocyclic analogues.[3][4] Azo compounds, characterized by the -N=N- group, are the most prominent chemical class within disperse dyes, and the introduction of heterocyclic moieties as either the diazo or coupling component has enabled the creation of a wide spectrum of hues, from brilliant reds and blues to deep greens.[5]

Beyond their traditional use in textiles, the unique photophysical and biological properties of heterocyclic dyes have garnered increasing interest in the field of drug development.[6] Researchers are exploring their potential as anticancer agents and as photosensitizers in photodynamic therapy (PDT).[7][8] The ability of these molecules to interact with biological targets, absorb light, and generate reactive oxygen species opens up new avenues for therapeutic applications.[8] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of heterocyclic disperse dyes, with a focus on both their established role in the textile industry and their emerging potential in medicine.

Synthesis of Heterocyclic Disperse Dyes

The synthesis of heterocyclic disperse dyes predominantly follows the principles of azo coupling, a two-step process involving diazotization and coupling.[3]

  • Diazotization: An aromatic or heteroaromatic primary amine (the diazo component) is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0-5°C) using a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid.[3]

  • Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, which can be a phenol, naphthol, or another heterocyclic compound.[3] This reaction forms the stable azo bond (-N=N-), which is the primary chromophore of the dye.

The general workflow for the synthesis of heterocyclic azo disperse dyes is illustrated in the diagram below.

Synthesis_of_Heterocyclic_Azo_Disperse_Dyes cluster_diazotization Diazotization cluster_coupling Coupling Heterocyclic_Amine Heterocyclic Amine (Ar-NH2) Diazonium_Salt Diazonium Salt (Ar-N2+) Heterocyclic_Amine->Diazonium_Salt NaNO2, HCl 0-5°C Coupling_Component Coupling Component (H-Ar'-OH) Azo_Dye Heterocyclic Azo Disperse Dye (Ar-N=N-Ar'-OH) Coupling_Component->Azo_Dye Coupling Reaction

General synthesis of heterocyclic azo disperse dyes.

Properties of Heterocyclic Disperse Dyes

The performance of heterocyclic disperse dyes is evaluated based on several key properties, which are crucial for both textile and potential biomedical applications.

Color and Spectral Properties

The color of a disperse dye is determined by its chemical structure, specifically the chromophore and auxochromes present in the molecule. The introduction of heterocyclic rings can significantly influence the absorption maximum (λmax) of the dye, often leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift.[4] The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength and is an indicator of the dye's tinctorial strength.[5][9]

Fastness Properties

For textile applications, the ability of a dye to resist various environmental factors is paramount. The fastness properties are graded on a scale, typically from 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better performance.

  • Light Fastness: This measures the resistance of the dye to fading upon exposure to light.

  • Wash Fastness: This assesses the dye's ability to withstand repeated washing without significant color loss or staining of adjacent fabrics.

  • Rubbing (Crocking) Fastness: This evaluates the transfer of color from the dyed fabric to another surface by rubbing.

  • Sublimation Fastness: This is particularly important for polyester, as it is often subjected to high temperatures during processing. It measures the dye's resistance to vaporizing and transferring to other materials at elevated temperatures.[10]

The following table summarizes the performance data for a selection of heterocyclic disperse dyes.

Dye Structure/ReferenceHeterocycleλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Light Fastness (1-8)Wash Fastness (1-5)Rubbing Fastness (1-5)Sublimation Fastness (1-5)
Thiazole-based Dyes Thiazole450-55030,000 - 60,0004-64-54-54-5
Benzothiazole-based Dyes Benzothiazole500-60040,000 - 70,0005-74-54-54-5
Pyridone-based Dyes Pyridone400-50025,000 - 50,0004-5443-4
Commercial Example: C.I. Disperse Red 338 Thiadiazole-55,000[9]GoodExcellentExcellentExcellent
Commercial Example: C.I. Disperse Blue 337 Thiophene-72,000[9]ExcellentExcellentExcellentExcellent

Applications of Heterocyclic Disperse Dyes

Textile Industry

The primary application of heterocyclic disperse dyes is in the coloration of synthetic fibers, particularly polyester, due to their excellent dyeing properties on these hydrophobic materials.[1] They are also used for dyeing cellulose (B213188) acetate, nylon, and acrylic fibers. The dyeing process is typically carried out at high temperatures (around 130°C) and pressure to facilitate the diffusion of the dye molecules into the fiber structure.[2] These dyes are valued for their ability to produce a wide range of bright and deep shades with good all-around fastness properties.[3]

Drug Development

The unique chemical structures and properties of heterocyclic dyes have made them attractive candidates for various biomedical applications.

Several studies have demonstrated the potential of heterocyclic azo dyes as anticancer agents.[7][11] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[8] The presence of heterocyclic rings is believed to play a crucial role in the biological activity of these molecules, potentially by facilitating interactions with biological targets such as DNA and various enzymes.[6]

The following diagram illustrates a generalized mechanism of action for heterocyclic dyes as anticancer agents.

Anticancer_Mechanism Heterocyclic_Dye Heterocyclic Dye Cancer_Cell Cancer Cell Heterocyclic_Dye->Cancer_Cell Introduction Cellular_Uptake Cellular Uptake Cancer_Cell->Cellular_Uptake Interaction Interaction with Cellular Targets (DNA, Proteins) Cellular_Uptake->Interaction Signaling_Pathways Disruption of Signaling Pathways Interaction->Signaling_Pathways Apoptosis Induction of Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Generalized anticancer mechanism of heterocyclic dyes.

The following table presents the in vitro anticancer activity of selected heterocyclic compounds against various cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/ReferenceHeterocycleCancer Cell LineIC50 (µM)
Thiazole Derivative 1 ThiazoleMCF-7 (Breast)39.0[12]
Thiazole Derivative 2 ThiazoleMDA-MB-231 (Breast)35.1[12]
Imidazo[1,2-a]pyrimidine Derivative Imidazo[1,2-a]pyrimidineA549 (Lung)5.988[12]
Sudan I (Azo Dye) NaphtholGlioblastoma12.48[8]
Methyl Orange (Azo Dye) DimethylanilineGlioblastoma13.88[8]

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer (a light-sensitive drug), light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to cancer cells.[13] N-heterocyclic-bearing dyes, including porphyrins, chlorins, and phthalocyanines, are prominent classes of photosensitizers due to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum and their efficiency in generating singlet oxygen.[8]

The mechanism of photodynamic therapy is depicted in the following diagram.

PDT_Mechanism PS_Ground Photosensitizer (Ground State, S0) PS_Singlet Excited Singlet State (S1) PS_Ground->PS_Singlet Excitation PS_Triplet Excited Triplet State (T1) PS_Singlet->PS_Triplet Intersystem Crossing Light Light (Photon) Light->PS_Ground Absorption Oxygen_Ground Molecular Oxygen (3O2) Singlet_Oxygen Singlet Oxygen (1O2) Cell_Damage Oxidative Cell Damage Singlet_Oxygen->Cell_Damage Cell_Death Tumor Cell Death Cell_Damage->Cell_Death PS_TripletOxygen_Ground PS_TripletOxygen_Ground Singlet_OxygenPS_Ground Singlet_OxygenPS_Ground PS_TripletOxygen_Ground->Singlet_OxygenPS_Ground Energy Transfer (Type II Reaction)

Mechanism of Photodynamic Therapy (PDT).

The efficiency of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ), which is the number of singlet oxygen molecules generated per photon absorbed.

PhotosensitizerHeterocyclic CoreSolventSinglet Oxygen Quantum Yield (ΦΔ)
Rose Bengal XantheneEthanol0.68 - 0.86[14]
Methylene Blue ThiazineMethanol0.52[2]
[Ru(bpy)₃]²⁺ BipyridineAcetonitrile0.69[15]
Quinoxalinone Derivative QuinoxalinoneDCM:EtOH~0.67 - 0.85[14]

Experimental Protocols

Synthesis of a Thiazole-based Azo Disperse Dye

This protocol describes a general method for the synthesis of a thiazole-based azo disperse dye.

1. Diazotization of 2-Amino-5-nitrothiazole (B118965):

  • Dissolve 2-amino-5-nitrothiazole in a mixture of acetic acid and propionic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add nitrosylsulfuric acid while maintaining the temperature below 10°C.

  • Stir the mixture for 2 hours at 0-5°C to ensure complete diazotization.

2. Coupling Reaction:

  • In a separate vessel, dissolve the coupling component (e.g., an N,N-disubstituted aniline) in a suitable solvent, such as methanol.

  • Cool the solution of the coupling component to 0-5°C.

  • Slowly add the diazonium salt solution prepared in the previous step to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5°C and the pH between 4 and 5 by adding sodium acetate.

  • Continue stirring for several hours until the coupling reaction is complete (monitored by TLC).

  • Filter the precipitated dye, wash with water until the filtrate is neutral, and then with methanol.

  • Dry the dye in an oven at 60°C.

Evaluation of Fastness Properties

The following protocols are based on ISO standards for determining the fastness properties of dyed textiles.

1. Color Fastness to Light (ISO 105-B02): [16][17][18]

  • Apparatus: Xenon arc lamp apparatus with a stable light source and filter system simulating daylight (D65).[17]

  • Procedure:

    • Mount the textile specimen in a sample holder.

    • Simultaneously expose the specimen and a set of blue wool references (grades 1-8) to the light from the xenon arc lamp under specified conditions of temperature and humidity.[18]

    • Periodically assess the change in color of the specimen by comparing it with the original fabric.

    • The light fastness rating is the number of the blue wool reference that shows a similar degree of fading to the specimen.[19]

2. Color Fastness to Washing (ISO 105-C06): [20][21][22]

  • Apparatus: A suitable wash fastness tester (e.g., Launder-Ometer) with stainless steel balls.[21]

  • Procedure:

    • Prepare a composite specimen by sewing the dyed fabric sample between two specified adjacent fabrics (e.g., cotton and wool).[23]

    • Place the composite specimen in a stainless steel container with a specified volume of soap solution and the required number of stainless steel balls.[21]

    • Agitate the container in the wash fastness tester at a specified temperature and for a specific duration (e.g., 60°C for 30 minutes).[21]

    • After washing, rinse the specimen and dry it.

    • Assess the change in color of the specimen and the staining of the adjacent fabrics using grey scales.[23]

3. Color Fastness to Rubbing (ISO 105-X12): [3][5][24]

  • Apparatus: Crockmeter with a standard rubbing finger and white cotton rubbing cloth.[5]

  • Procedure:

    • Dry Rubbing:

      • Mount the dyed fabric specimen on the base of the crockmeter.

      • Fix a dry rubbing cloth to the rubbing finger.

      • Rub the specimen with the cloth for a specified number of cycles (e.g., 10 cycles) under a defined pressure.[3]

    • Wet Rubbing:

      • Repeat the procedure with a rubbing cloth that has been wetted to a specific pickup percentage.

    • Assess the degree of color transfer to the rubbing cloths by comparing them with a grey scale for staining.[3]

4. Color Fastness to Sublimation (ISO 105-P01): [10][25][26]

  • Apparatus: Sublimation fastness tester with heated plates.[25]

  • Procedure:

    • Place the dyed specimen in contact with a specified undyed adjacent fabric.

    • Sandwich the composite specimen between the heated plates of the sublimation tester.

    • Apply a specified pressure and temperature (e.g., 180°C, 200°C, or 220°C) for a defined period (e.g., 30 seconds).

    • After heating, assess the change in color of the specimen and the staining of the adjacent fabric using grey scales.

References

A Technical Guide to Single Azo Dyes: Core Characteristics for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the fundamental characteristics of single (mono) azo class dyes, tailored for researchers, scientists, and professionals in drug development. It covers their core chemistry, synthesis, physicochemical properties, and toxicological relevance, presenting quantitative data in structured tables and detailing key experimental protocols.

Introduction to Single Azo Dyes

Single azo dyes are the largest and most versatile class of synthetic organic colorants, defined by the presence of one azo group (–N=N–) linking two aromatic moieties (Ar-N=N-Ar').[1][2][3] This chromophoric group is responsible for the intense color of these compounds, which spans a wide spectrum from yellow to red, violet, and brown.[4] Their relative ease of synthesis, cost-effectiveness, and structural diversity have led to their widespread use in textiles, printing, leather, and as pH indicators.[5][6][7] For drug development professionals, understanding azo dyes is critical due to their metabolic fate; the reductive cleavage of the azo bond can release constituent aromatic amines, some of which possess significant toxicological and carcinogenic properties.[5][8][9]

Chemical Structure and Synthesis

The fundamental structure of a single azo dye consists of two aromatic rings joined by the azo linkage. These aromatic systems are often substituted with various functional groups (auxochromes), such as –OH, –NH₂, and –SO₃H, which modify the dye's color, solubility, and affinity for substrates.

The synthesis of azo dyes is primarily achieved through a two-step process known as diazotization followed by an azo coupling reaction.[7][10][11]

  • Diazotization : A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt.[6][12][13] The low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures.[11]

  • Azo Coupling : The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine.[1][10] This electrophilic aromatic substitution reaction forms the stable azo compound.[7][10]

G cluster_diazotization Step 1: Diazotization (0-5°C) cluster_coupling Step 2: Azo Coupling Amine Primary Aromatic Amine (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺Cl⁻) Amine->Diazonium Diazotization Reagents NaNO₂ + HCl (Generates HNO₂) Reagents->Diazonium AzoDye Single Azo Dye (Ar-N=N-Ar') Diazonium->AzoDye CouplingAgent Coupling Component (e.g., Phenol, Aniline) CouplingAgent->AzoDye Coupling

Caption: General workflow for the synthesis of single azo dyes.

Physicochemical and Spectroscopic Properties

The properties of single azo dyes are dictated by their molecular structure, including the nature of the aromatic rings and their substituents.

  • Color and Spectroscopy : The color of azo dyes arises from the extended π-conjugated system created by the aromatic rings and the azo bridge. This system absorbs light in the visible spectrum. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are key quantitative parameters. Substituents on the aromatic rings can shift the λmax, altering the perceived color.[14]

  • Solubility : Solubility is heavily influenced by the presence of polar functional groups. Sulfonate (–SO₃H) or carboxyl (–COOH) groups render the dyes water-soluble (acid dyes, reactive dyes), while a lack of such groups results in poor water solubility (disperse dyes).[4][15]

  • Tautomerism : Azo dyes containing a hydroxyl group ortho or para to the azo linkage can exist in an equilibrium between the azo form and a hydrazone form. This azo-hydrazone tautomerism can be influenced by the solvent and pH, affecting the dye's color and stability.

Table 1: Spectroscopic Properties of Representative Single Azo Dyes

Dye Name Structure λmax (nm) Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) Solvent/Condition
Methyl Orange 4-[(4-dimethylaminophenyl)azo]benzenesulfonic acid, sodium salt ~464 ~25,000 Basic (pH > 4.4)[16]
~510 ~40,000 Acidic (pH < 3.1)[16]
Disperse Red 19 N-Ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline 495 Not specified Ethanol[14]
Para Red 1-(4-Nitrophenylazo)-2-naphthol ~520 Not specified Varies[17]
Yellow-GR (Structure varies) 415 Not specified Aqueous[18]

| Orange-3R | (Structure varies) | 492 | Not specified | Aqueous[18] |

Note: Molar extinction coefficients can vary based on solvent, pH, and measurement conditions. The values presented are approximate and for comparative purposes.

Experimental Protocols

This protocol describes the synthesis of Methyl Orange, a common single azo dye and pH indicator, from sulfanilic acid and N,N-dimethylaniline.[12][16]

Materials:

  • Sulfanilic acid

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Ice

Procedure:

  • Preparation of Sulfanilate Solution:

    • In a flask, dissolve 1.1 g of sulfanilic acid in 13 mL of 2.5% sodium carbonate solution by gentle warming.[19]

    • Cool the solution to room temperature and add 0.5 g of sodium nitrite. Stir until fully dissolved.[19]

  • Diazotization:

    • In a separate beaker, place approximately 8-10 g of crushed ice and add 1.3 mL of concentrated HCl.[19]

    • Slowly pour the sulfanilate-nitrite solution into the ice-acid mixture while stirring continuously. A fine precipitate of the diazonium salt will form. Keep this suspension in an ice bath.[19][20]

  • Azo Coupling:

    • In a test tube, prepare the coupling solution by mixing 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.[19]

    • Add the N,N-dimethylaniline acetate (B1210297) solution to the cold diazonium salt suspension with vigorous stirring. A reddish-purple solid (the acidic form of the dye) should begin to separate.[21]

    • Allow the mixture to stand for 10-15 minutes in the ice bath to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Slowly add 3 M sodium hydroxide solution to the mixture until it becomes basic (test with litmus (B1172312) or pH paper). The color will change to a uniform orange as the sodium salt of Methyl Orange precipitates.[19][20]

    • Heat the mixture gently to near boiling to dissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.[21]

    • Collect the orange crystals by vacuum filtration and wash with a small amount of cold water.

    • The crude product can be purified by recrystallization from hot water.[16][21]

Safety Precautions: Concentrated acids and N,N-dimethylaniline are toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles).

This protocol outlines the general procedure for determining the absorption spectrum and λmax of a synthesized azo dye.

Materials & Equipment:

  • Synthesized azo dye

  • Appropriate spectral grade solvent (e.g., ethanol, water, DMF)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the dry, purified dye.

    • Dissolve the dye in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution with a concentration that will result in an absorbance reading within the spectrophotometer's linear range (typically 0.1 to 1.0). A common concentration is 5 x 10⁻⁵ M.[22]

  • Spectrophotometer Measurement:

    • Set the spectrophotometer to scan a wavelength range appropriate for colored compounds (e.g., 250–700 nm).[22]

    • Use the pure solvent as a blank to calibrate the instrument (zero absorbance).

    • Rinse and fill a cuvette with the working solution of the dye.

    • Run the scan to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength at which the highest absorbance occurs. This is the λmax.

    • If the exact concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Biological Activity and Toxicological Relevance

The primary toxicological concern with azo dyes is their metabolism in the body. While many intact azo dyes have low toxicity, their metabolic breakdown can yield harmful products.[5]

The azo linkage is susceptible to reductive cleavage by azoreductase enzymes, which are found in the liver and, more significantly, within the gut microbiota.[8][23][24] This cleavage breaks the dye molecule into its constituent aromatic amines.[5][25]

If the parent dye was synthesized from a carcinogenic aromatic amine (e.g., benzidine), its metabolism will release that carcinogen into the body.[8][26] These liberated amines can be absorbed into the bloodstream and undergo further metabolic activation (e.g., N-hydroxylation) in the liver, leading to reactive intermediates that can bind to DNA, inducing mutations and potentially causing cancer, particularly of the bladder.[8][9]

G AzoDye Azo Dye (Ar-N=N-Ar') Amines Aromatic Amines (Ar-NH₂ + Ar'-NH₂) AzoDye->Amines Reductive Cleavage (Azoreductases in Liver / Gut Microbiota) Activation Metabolic Activation (e.g., N-hydroxylation in liver) Amines->Activation DNA DNA Adducts Activation->DNA Cancer Potential Carcinogenesis DNA->Cancer

References

Methodological & Application

Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature exhaust dyeing of polyester (B1180765) (polyethylene terephthalate, PET) fabrics with C.I. Disperse Red 177. This document includes key performance indicators, experimental procedures, and visual representations of the workflow.

Introduction to this compound and Polyester Dyeing

This compound (C.I. 11122) is a monoazo disperse dye characterized by its insolubility in water.[1] It is suitable for coloring hydrophobic fibers like polyester. The compact and crystalline structure of polyester fibers makes dye penetration difficult at low temperatures. High-temperature dyeing, typically conducted at 130°C under pressure, is an effective method to swell the polyester fibers, thereby facilitating the diffusion of the non-ionic dye molecules from the aqueous dispersion into the amorphous regions of the fiber.[2] This process, known as the solid-solution mechanism, ensures excellent dye penetration and leads to vibrant, durable coloration with good fastness properties. This compound is well-suited for high-temperature, high-pressure dyeing methods and thermosol dyeing applications.[2]

Quantitative Data and Performance Characteristics

The following tables summarize the key parameters and typical performance characteristics of this compound when applied to polyester fabrics.

Table 1: Physicochemical Properties of this compound
PropertyValue
C.I. Name This compound
C.I. Number 11122
CAS Number 58051-98-2
Molecular Structure Single Azo Class
Molecular Formula C₂₀H₁₈N₆O₄S
Molecular Weight 438.46 g/mol
Appearance Red Powder

Source:[1][3]

Table 2: Recommended High-Temperature Dyeing Parameters
ParameterRecommended RangePurpose
Dyeing Temperature 130°C - 140°CSwells polyester fibers to facilitate dye diffusion.
pH of Dyebath 4.5 - 5.5Maintains dye stability and optimizes exhaustion.
Holding Time 30 - 60 minutesAllows for sufficient dye penetration and fixation.
Heating Rate 1 - 2°C / minuteEnsures even dye uptake and prevents unlevel dyeing.
Cooling Rate 1 - 2°C / minutePrevents thermal shock and the setting of creases.
Liquor Ratio 1:10 - 1:15Ratio of the weight of goods to the volume of dye liquor.

Source: General knowledge from multiple sources on high-temperature polyester dyeing.

Table 3: Color Yield and Exhaustion Data for this compound
Dyeing SystemDye Exhaustion (%)Final K/S Value
Traditional Water-Based 93.81%~14.7
Silicone Waterless (with NNO dispersant) 94.18%14.73

K/S (Kubelka-Munk) value represents the color strength on the dyed fabric. Data derived from a specific study and may vary based on exact conditions and substrate.[4]

Table 4: Fastness Properties of this compound on Polyester
Fastness PropertyISO/AATCC StandardRating (1-5 Scale, 5=Excellent)
Light Fastness (Xenon Arc) ISO 105-B025-6
Washing Fastness (Staining on PES) ISO 105-C03/AATCC4-5
Washing Fastness (Staining on Cotton) ISO 105-C03/AATCC5
Sublimation Fastness (180°C, 30s) ISO 105-P014-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124-5
Perspiration Fastness (Fading) AATCC4-5

Ratings are compiled from multiple supplier technical data sheets and can vary based on the depth of shade and specific processing conditions.[1][5][6][7]

Experimental Protocols

Materials and Equipment
  • Substrate: Scoured and pre-treated 100% polyester fabric.

  • Dye: C.I. This compound.

  • Chemicals:

    • Non-ionic detergent (for scouring).

    • Dispersing agent (e.g., a lignosulphonate or naphthalene (B1677914) sulphonate condensate).

    • Levelling agent.

    • Acetic acid (or a suitable buffer system) to adjust pH.

    • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing).

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine (e.g., a glycerin bath beaker dyer or similar).

    • Spectrophotometer for color measurement.

    • Launder-Ometer for wash fastness testing.

    • Crockmeter for rubbing fastness testing.

    • Light fastness tester (Xenon arc).

    • Analytical balance, pH meter, beakers, pipettes.

Pre-treatment of Polyester Fabric
  • Scouring: To remove impurities, oils, and sizes, treat the polyester fabric with a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 15-20 minutes.

  • Rinsing: Rinse the fabric thoroughly with warm water, followed by a cold water rinse.

  • Drying: Dry the fabric at a moderate temperature.

High-Temperature Exhaust Dyeing Protocol
  • Dye Bath Preparation:

    • Set the liquor ratio, for example, to 1:10.

    • Fill the dyeing vessel with the required amount of deionized or softened water.

    • At room temperature, add the following auxiliaries, ensuring mixing after each addition:

      • Dispersing Agent (e.g., 1.0 g/L).

      • Levelling Agent (e.g., 0.5 g/L).

      • Adjust the pH to 4.5-5.5 using acetic acid.

  • Dye Dispersion:

    • Weigh the required amount of this compound (e.g., 1.0% on weight of fabric, owf).

    • Make a smooth paste by adding a small amount of tepid water and the dispersing agent.

    • Gradually add more water to create a fine, stable dispersion.

    • Add the dye dispersion to the prepared dye bath.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath at approximately 50-60°C.

    • Run for 10 minutes to ensure even wetting and chemical pickup.

    • Raise the temperature to 130°C at a controlled rate of 1.5°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

    • Cool the bath down to 70°C at a rate of 2°C per minute.

  • Rinsing:

    • Drain the dye bath.

    • Rinse the fabric with warm water to remove residual liquor.

Post-Dyeing Treatment (Reduction Clearing)

This step is crucial for removing unfixed dye from the fiber surface, which significantly improves wash, rubbing, and sublimation fastness.

  • Clearing Bath Preparation: Prepare a fresh bath at a 1:10 liquor ratio containing:

    • Sodium Hydroxide (2 g/L).

    • Sodium Hydrosulfite (2 g/L).

  • Treatment: Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinsing: Drain the clearing bath. Rinse the fabric thoroughly with hot water (60°C) and then with cold water until the water runs clear.

  • Neutralization: Treat the fabric in a bath with a small amount of acetic acid (e.g., 0.5 g/L) for 5 minutes to neutralize any residual alkali.

  • Final Rinse and Drying: Perform a final cold water rinse and dry the fabric at a temperature below 130°C to prevent thermal migration of the dye.

Mandatory Visualizations

High-Temperature Dyeing Workflow

DyeingWorkflow cluster_prep Pre-treatment cluster_dyeing High-Temperature Dyeing cluster_post Post-treatment Scouring Scouring (1-2 g/L Detergent, 60-70°C) Rinsing1 Warm & Cold Rinse Scouring->Rinsing1 Drying1 Drying Rinsing1->Drying1 BathPrep Dye Bath Preparation (pH 4.5-5.5, Auxiliaries) Drying1->BathPrep Fabric Input LoadFabric Load Fabric (50-60°C) BathPrep->LoadFabric DyeDisp Dye Dispersion (this compound) DyeDisp->LoadFabric HeatRamp Heat to 130°C (1.5°C/min) LoadFabric->HeatRamp Hold Hold at 130°C (45-60 min) HeatRamp->Hold CoolRamp Cool to 70°C (2°C/min) Hold->CoolRamp RinseDye Rinse CoolRamp->RinseDye Dyed Fabric RedClear Reduction Clearing (NaOH/Na₂S₂O₄, 70-80°C) RinseDye->RedClear RinseClear Hot & Cold Rinse RedClear->RinseClear Neutralize Neutralization (Acetic Acid) RinseClear->Neutralize FinalDry Final Drying (<130°C) Neutralize->FinalDry DyedProduct DyedProduct FinalDry->DyedProduct Final Dyed Polyester DyeDiffusion cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber (PET) DyeAgg Dye Aggregates DyeSingle Single Dye Molecules (in solution) DyeAgg->DyeSingle dissolves DispAgent Dispersing Agent DispAgent->DyeAgg stabilizes FiberSurface Fiber Surface DyeSingle->FiberSurface Adsorption FiberInterior Amorphous Regions (Fiber Interior) FiberSurface->FiberInterior Diffusion (Rate-determining step) Temp High Temperature (130°C) Temp->FiberInterior swells fiber & increases kinetic energy

References

Application Notes and Protocols for Disperse Red 177 in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177 is a synthetic monoazo dye belonging to the benzothiazole (B30560) class, characterized by its vibrant red color.[1][2] Primarily utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics, its properties suggest potential applications in a laboratory research setting.[1][3][4][5][6][7][8] These notes provide an overview of its characteristics and detailed protocols for its potential use in toxicological and cell-based assays. Given the limited published data on its research applications, the following protocols are based on established methodologies for similar azo dyes and are intended as a starting point for experimental design.

Physicochemical Properties and Handling

This compound is a red powder that is insoluble in water but soluble in some organic solvents like DMSO.[5][9][10] Due to its low aqueous solubility, careful preparation of stock solutions and consideration of potential precipitation in aqueous experimental media are crucial.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Chemical Name 2-((2-cyanoethyl)(4-((6-nitrobenzothiazol-2-yl)azo)phenyl)amino)ethyl acetate[5]
Molecular Formula C20H18N6O4S[1][2][4][9]
Molecular Weight 438.46 g/mol [1][4][9]
Appearance Red powder/grain[3][4][9]
Water Solubility Insoluble[3][4][5][6][7][8][9]
CAS Number 58051-98-2[1]
Boiling Point 665.8 °C[5][9]
Flash Point 356.4 °C[5][9]

Storage and Stability: Store this compound at 10°C - 25°C in a tightly sealed container, protected from light.[5] Stock solutions in DMSO should be stored at -20°C. Repeated freeze-thaw cycles should be avoided. The stability of this compound in cell culture media has not been extensively documented; it is recommended to prepare fresh dilutions for each experiment.

Safety Precautions

As with all azo dyes, this compound should be handled with caution. Azo compounds can be metabolized to aromatic amines, which may have toxic, mutagenic, or carcinogenic properties.[1][2][3][4][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of Stock Solution

Due to its insolubility in water, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly to dissolve the powder. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no precipitates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the potential cytotoxic effects of this compound on a mammalian cell line (e.g., HepG2, a human liver cancer cell line) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.5%) to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and untreated cells (negative control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Table 2: Example Data Presentation for Cytotoxicity Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.2096
101.0584
500.7560
1000.4032
Cellular Uptake and Localization (Hypothetical Protocol)

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • This compound stock solution

  • Hoechst 33342 (for nuclear staining)

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Spectral Characterization (Optional but Recommended):

    • Prepare dilutions of this compound in various solvents (e.g., DMSO, ethanol, PBS).

    • Use a spectrophotometer to measure the absorption spectrum and a spectrofluorometer to determine the excitation and emission spectra.

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to attach overnight.

  • Staining: Treat the cells with a working concentration of this compound (e.g., 1-10 µM) in complete medium. Incubate for a defined period (e.g., 30 minutes, 1 hour, 4 hours) at 37°C.

  • Nuclear Counterstain: In the last 10 minutes of incubation, add Hoechst 33342 to the medium to stain the nuclei.

  • Washing: Wash the cells three times with warm PBS to remove excess dye.

  • Imaging: Add fresh medium or PBS to the cells and immediately image using a fluorescence microscope. Use the empirically determined filter sets for this compound and a DAPI filter set for the Hoechst stain.

  • Analysis: Observe the localization of the red fluorescence within the cells to determine if the dye is taken up and if it localizes to specific organelles.

Visualizations

Potential Mechanism of Azo Dye-Induced Toxicity

Azo dyes can undergo reductive metabolism, primarily by azoreductases present in the liver and gut microbiota, leading to the cleavage of the azo bond and the formation of aromatic amines.[2] These metabolites can then undergo further metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially initiating carcinogenesis.

AzoDyeToxicity DisperseRed177 This compound (Azo Dye) Metabolism Azoreductase (Liver, Gut Microbiota) DisperseRed177->Metabolism Reduction AromaticAmines Aromatic Amines (Metabolites) Metabolism->AromaticAmines MetabolicActivation Metabolic Activation (e.g., N-hydroxylation) AromaticAmines->MetabolicActivation ReactiveIntermediates Reactive Intermediates MetabolicActivation->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA Binding DNAAdducts DNA Adducts DNA->DNAAdducts Mutations Mutations DNAAdducts->Mutations Replication Cancer Carcinogenesis Mutations->Cancer CytotoxicityWorkflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 prepare_dilutions Prepare this compound serial dilutions incubate1->prepare_dilutions treat_cells Treat cells with dye prepare_dilutions->treat_cells incubate2 Incubate for exposure period (24-72h) treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize Solubilize formazan (add DMSO) incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and calculate % viability read_plate->analyze end End analyze->end CellularUptakeWorkflow start Start seed_cells Seed cells on glass-bottom dish start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat cells with This compound incubate1->treat_cells counterstain Add nuclear counterstain (e.g., Hoechst) treat_cells->counterstain wash_cells Wash cells with PBS counterstain->wash_cells image_cells Image with fluorescence microscope wash_cells->image_cells analyze Analyze dye subcellular localization image_cells->analyze end End analyze->end

References

Application Notes and Protocols for Disperse Red 177 in Synthetic Fabric Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Red 177 for printing on synthetic fabrics, particularly polyester (B1180765). The following sections detail the dye's properties, recommended printing paste formulations, experimental protocols for printing and fixation, and expected performance characteristics.

This compound is a monoazo disperse dye belonging to the benzothiazole (B30560) class, recognized for its bright red hue and suitability for dyeing and printing polyester and other hydrophobic fibers.[1] Its application in textile printing is valued for achieving good color yield and fastness properties when applied under optimized conditions.[1]

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below. Understanding these characteristics is crucial for its effective application in printing pastes and for predicting its behavior during the fixation process.

PropertyValue
C.I. NameThis compound
C.I. Number11122
Molecular FormulaC₂₀H₁₈N₆O₄S
Molecular Weight438.46 g/mol
CAS Registry No.58051-98-2
Chemical ClassSingle Azo
SolubilityInsoluble in water
ApplicationDyeing and printing of polyester and its blended fabrics.

Experimental Protocols

The following protocols provide a step-by-step guide for the application of this compound in a laboratory or research setting.

Protocol 1: Preparation of Printing Paste

This protocol outlines the formulation of a standard printing paste for screen printing on polyester fabric.

Materials:

  • This compound

  • Dispersing agent (e.g., Setamol WS)

  • Thickener (e.g., modified guar (B607891) gum, sodium alginate)

  • Acidifying agent (e.g., citric acid or acetic acid)

  • Acid liberating agent (e.g., ammonium (B1175870) sulfate)

  • Oxidizing agent (e.g., sodium chlorate)

  • Deionized water

Equipment:

  • Laboratory balance

  • High-speed stirrer or homogenizer

  • Beakers

  • pH meter

Procedure:

  • In a beaker, create a stock paste by mixing the this compound powder with a dispersing agent and a small amount of deionized water to form a smooth, lump-free paste.[2][3]

  • In a separate container, prepare the thickener solution according to the manufacturer's instructions. Commonly, this involves sprinkling the thickener powder into water under constant stirring until a homogenous, viscous solution is formed.

  • Gradually add the dye stock paste to the thickener solution under continuous stirring.

  • Incorporate the other auxiliaries, such as the acidifying agent, acid liberating agent, and oxidizing agent, into the paste one by one, ensuring complete mixing after each addition.[4]

  • Adjust the pH of the final printing paste to approximately 6.0 using the acidifying agent.[4]

  • Continue stirring the final paste for an additional 15-20 minutes to ensure homogeneity.

Example Printing Paste Formulation:

ComponentQuantity (g/kg)Purpose
This compound (3% shade)30Colorant
Dispersing Agent20Prevents dye aggregation
Thickener500-600Provides viscosity for printing
Citric Acid10To achieve acidic pH[4]
Ammonium Sulfate5Acid liberation during steaming[4]
Sodium Chlorate5Prevents dye reduction[4]
Deionized Waterto make 1000gSolvent
Protocol 2: Fabric Printing and Dye Fixation

This protocol describes the process of applying the printing paste to the fabric and the subsequent fixation of the dye.

Materials:

  • Pre-treated polyester fabric (scoured and heat-set)

  • Prepared this compound printing paste

  • Screen printing apparatus (screen with desired design, squeegee)

  • Laboratory dryer

  • Steamer or thermofixation unit (e.g., laboratory stenter)

Procedure:

  • Place the polyester fabric on the printing table.

  • Apply the printing paste onto the screen and print the design onto the fabric using a squeegee with even pressure.[2]

  • Carefully remove the printed fabric and dry it at a low temperature (e.g., 80-100°C) to avoid premature dye sublimation.[5]

  • Fix the dye onto the fabric using one of the following methods:

    • High-Temperature Steaming: Steam the dried fabric at 180°C for 1-2 minutes.[4][6]

    • Pressure Steaming: Steam the fabric at 128-130°C for 30 minutes under pressure.[4][7]

    • Thermofixation: Pass the fabric through a thermofixation unit at 200-210°C for 30-90 seconds.[4][6][8]

Protocol 3: After-treatment (Washing-off)

This protocol is essential for removing the thickener and any unfixed dye from the fabric surface to ensure optimal fastness properties and a soft fabric feel.

Materials:

  • Printed and fixed polyester fabric

  • Non-ionic detergent

  • Sodium hydrosulfite (for reduction clearing, if necessary)

  • Sodium hydroxide (B78521) (for reduction clearing, if necessary)

  • Laboratory washing machine or beakers with a stirrer

Procedure:

  • Initial Rinse: Thoroughly rinse the printed fabric in cold water to remove the bulk of the thickener.

  • Hot Wash: Wash the fabric in a solution containing a non-ionic detergent (e.g., 2 g/L) at 60°C for 10-15 minutes.[7]

  • Reduction Clearing (Optional but Recommended): For deeper shades and improved wash fastness, perform a reduction clearing step. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at an elevated temperature.[3]

  • Rinsing: Rinse the fabric thoroughly with hot water, followed by a final cold water rinse to remove all residual chemicals.

  • Drying: Dry the washed fabric at an appropriate temperature.

Quantitative Data and Performance

The performance of this compound prints is evaluated based on color yield (K/S value) and various fastness properties. The following tables summarize available data.

Table 1: Fastness Properties of this compound

Fastness TestAATCC StandardRating
Ironing Fastness-4-5
Light Fastness-4-5
Perspiration Fastness-4-5
Washing Fastness-4-5
(Data sourced from World Dye Variety, ratings are on a scale of 1-5, where 5 is excellent)

Table 2: Influence of Fixation Method on Color Yield (K/S) (This is generalized data for disperse dyes, as specific K/S values for this compound under these exact conditions were not found in the initial search. Trends are expected to be similar.)

Fixation MethodTemperatureTimeExpected K/S Trend
Pressure Steaming130°C30 minGood color yield[7]
High-Temp Steaming180°C1-2 minHigh color yield, bright prints[4][6]
Thermofixation210°C30 secGood color yield, may be slightly less bright than steaming[4][6]

Visualizations

Experimental Workflow for Printing with this compound

experimental_workflow cluster_prep Preparation cluster_application Application cluster_fixation Fixation cluster_post Post-treatment paste_prep Printing Paste Preparation printing Screen Printing paste_prep->printing fabric_prep Fabric Pre-treatment fabric_prep->printing drying Drying (80-100°C) printing->drying fixation Dye Fixation drying->fixation washing Washing-off fixation->washing final_drying Final Drying washing->final_drying paste_formulation center_node Printing Paste dye This compound (Colorant) center_node->dye thickener Thickener (Viscosity) center_node->thickener dispersant Dispersing Agent (Stability) center_node->dispersant acid Acidic Medium (pH Control) center_node->acid auxiliaries Other Auxiliaries (Performance) center_node->auxiliaries

References

Application Notes and Protocols for Dyeing Ultra-Fine Denier Fibers with Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177 is a high-energy monoazo disperse dye belonging to the benzothiazole (B30560) class, particularly suitable for dyeing polyester (B1180765) and its blends.[1][2] Its chemical structure imparts a bright red hue and it is recognized for its high dyeing strength, good leveling properties, and excellent fastness, making it an ideal candidate for coloring ultra-fine denier (microfiber) polyester fibers.[1] The large surface area of ultra-fine denier fibers presents unique challenges in achieving uniform and deep shades, necessitating carefully controlled dyeing procedures.[3] These application notes provide detailed protocols for the laboratory-scale exhaust dyeing of ultra-fine denier polyester fibers with this compound, along with data on its performance and troubleshooting guidance.

Physicochemical Properties of this compound

A comprehensive understanding of the dye's properties is crucial for its effective application.

PropertyValueReference
C.I. Name This compound[2]
CAS Number 58051-98-2[2]
Molecular Formula C₂₀H₁₈N₆O₄S[1][2]
Molecular Weight 438.46 g/mol [1][2]
Appearance Red powder[2]
Solubility Insoluble in water[2]

Experimental Protocols

Materials and Equipment
  • Substrate: Pre-scoured ultra-fine denier polyester fabric.

  • Dye: this compound

  • Chemicals:

    • Acetic Acid (or a suitable buffer system)

    • Anionic Dispersing Agent

    • High-temperature Leveling Agent

    • Sodium Hydroxide

    • Sodium Hydrosulfite (Hydrose)

  • Equipment:

    • Laboratory-scale high-temperature exhaust dyeing machine (e.g., Launder-Ometer or similar)

    • Beakers and graduated cylinders

    • Magnetic stirrer and hot plate

    • pH meter

    • Analytical balance

    • Drying oven

Pre-treatment of Ultra-Fine Denier Polyester

To ensure optimal dye uptake and levelness, the polyester substrate must be thoroughly cleaned to remove any oils, waxes, and other impurities from the manufacturing process.

  • Scouring: Prepare a bath containing a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L).

  • Treatment: Immerse the fabric in the scouring bath at a liquor ratio of 10:1 to 20:1.[4][5] Heat the bath to 60-70°C and maintain for 20-30 minutes with gentle agitation.

  • Rinsing: Rinse the fabric thoroughly with warm water, followed by a cold water rinse to remove all scouring agents.

  • Drying: Dry the fabric completely before proceeding to the dyeing stage.

Laboratory-Scale Exhaust Dyeing Protocol (for 1 gram of fabric)

This protocol is designed for achieving a medium depth of shade. Adjustments to the dye concentration may be necessary for lighter or darker shades.

Dye Bath Preparation:

ComponentConcentration (% owf*)Quantity for 1g fabric (20:1 Liquor Ratio)
This compound2.00.02 g
Dispersing Agent1.0 - 2.00.01 - 0.02 g
Leveling Agent0.5 - 1.00.005 - 0.01 g
Acetic Acidto pH 4.5 - 5.5As required
Water-20 mL

% owf = on the weight of fabric Liquor Ratio = 20:1 (20 mL of water for every 1 g of fabric)[5]

Procedure:

  • Dye Dispersion: In a separate beaker, create a smooth paste of the this compound powder with a small amount of the dispersing agent and cold water. Gradually add more water while stirring to form a fine, stable dispersion.

  • Dye Bath Setup: Fill the dyeing vessel with the required volume of water (for a 20:1 liquor ratio, use 20 mL for 1g of fabric). Add the dispersing agent and leveling agent to the water and stir until dissolved.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[6] This acidic environment is optimal for polyester dyeing.[6]

  • Dye Addition: Add the prepared dye dispersion to the dye bath and stir thoroughly.

  • Fabric Immersion: Introduce the pre-treated, dry ultra-fine denier polyester fabric into the dye bath at a starting temperature of 50-60°C.

  • Dyeing Cycle:

    • Seal the dyeing vessel and place it in the high-temperature dyeing machine.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1-2°C per minute.[6][7] A slower heating rate is crucial for ultra-fine fibers to ensure even dye uptake.[8]

    • Hold the temperature at 130°C for 45-60 minutes.[6]

    • Cool the dye bath down to 70°C at a rate of 2-3°C per minute.

  • Rinsing: Remove the fabric from the dye bath and rinse thoroughly with hot water, followed by cold water.

Post-Dyeing Reduction Clearing

Reduction clearing is a critical step to remove any unfixed dye from the fiber surface, which significantly improves the wash and rubbing fastness of the final product.[9]

Reduction Clearing Bath:

ComponentConcentration (g/L)
Sodium Hydroxide2.0
Sodium Hydrosulfite2.0

Procedure:

  • Prepare the reduction clearing bath at a liquor ratio of 10:1 to 20:1.

  • Immerse the rinsed, dyed fabric into the bath at 70-80°C.[9]

  • Treat the fabric for 15-20 minutes with gentle agitation.[9]

  • Rinse the fabric thoroughly with hot water.

  • Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L).

  • Perform a final cold water rinse.

  • Dry the fabric.

Visualization of Experimental Workflow

Dyeing_Protocol cluster_prep Pre-treatment cluster_dyeing Exhaust Dyeing cluster_post Post-treatment Scouring Scouring (1-2 g/L Detergent, 1 g/L Na2CO3) 60-70°C, 20-30 min Rinsing_Prep Warm and Cold Rinse Scouring->Rinsing_Prep Drying_Prep Drying Rinsing_Prep->Drying_Prep Dye_Dispersion Prepare Dye Dispersion (this compound) Dye_Bath_Prep Prepare Dye Bath (Dispersant, Leveling Agent, pH 4.5-5.5) Drying_Prep->Dye_Bath_Prep Dye_Dispersion->Dye_Bath_Prep Fabric_Immersion Immerse Fabric (Start at 50-60°C) Dye_Bath_Prep->Fabric_Immersion Heating Heat to 130°C (1-2°C/min) Fabric_Immersion->Heating Holding Hold at 130°C (45-60 min) Heating->Holding Cooling Cool to 70°C (2-3°C/min) Holding->Cooling Rinsing_Post_Dye Hot and Cold Rinse Cooling->Rinsing_Post_Dye Reduction_Clearing Reduction Clearing (2 g/L NaOH, 2 g/L Na2S2O4) 70-80°C, 15-20 min Rinsing_Post_Dye->Reduction_Clearing Hot_Rinse_Post_Clear Hot Rinse Reduction_Clearing->Hot_Rinse_Post_Clear Neutralization Neutralize (0.5-1.0 g/L Acetic Acid) Hot_Rinse_Post_Clear->Neutralization Final_Rinse_Dry Final Rinse and Dry Neutralization->Final_Rinse_Dry

Caption: Workflow for dyeing ultra-fine denier polyester with this compound.

Fastness Properties

The fastness properties of this compound on polyester are generally good to excellent, making it suitable for applications requiring high durability. The following table summarizes typical fastness ratings.

Fastness PropertyISO Test MethodAATCC Test MethodTypical Rating (Scale 1-5)
Light Fastness ISO 105-B02[10]AATCC 16.3[11]5-6
Washing Fastness ISO 105-C06[10]AATCC 61[12]4-5
Rubbing (Crocking) - Dry ISO 105-X12[1]AATCC 8[2]4-5
Rubbing (Crocking) - Wet ISO 105-X12[1]AATCC 8[2]4
Sublimation Fastness ISO 105-P01-4-5
Perspiration Fastness ISO 105-E04[10]AATCC 15[1]4-5

Troubleshooting Common Dyeing Issues

Troubleshooting cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions Uneven_Dyeing Uneven Dyeing / Streaking Cause_Heating Heating rate too fast Uneven_Dyeing->Cause_Heating Cause_Leveling Insufficient leveling agent Uneven_Dyeing->Cause_Leveling Cause_Dispersion Poor dye dispersion Uneven_Dyeing->Cause_Dispersion Poor_Fastness Poor Fastness Properties Cause_Clearing Inadequate reduction clearing Poor_Fastness->Cause_Clearing Shade_Variation Shade Variation Cause_pH Incorrect pH Shade_Variation->Cause_pH Cause_Pretreatment Improper pre-treatment Shade_Variation->Cause_Pretreatment Dye_Spots Dye Spots / Agglomeration Dye_Spots->Cause_Dispersion Cause_Auxiliaries Incompatible auxiliaries Dye_Spots->Cause_Auxiliaries Sol_Heating Reduce heating rate (1-1.5°C/min) Cause_Heating->Sol_Heating Sol_Leveling Optimize leveling agent concentration Cause_Leveling->Sol_Leveling Sol_Dispersion Ensure proper dye dispersion procedure Cause_Dispersion->Sol_Dispersion Sol_Clearing Ensure correct reduction clearing parameters Cause_Clearing->Sol_Clearing Sol_pH Maintain pH at 4.5-5.5 Cause_pH->Sol_pH Sol_Pretreatment Thoroughly scour fabric Cause_Pretreatment->Sol_Pretreatment Sol_Auxiliaries Check compatibility of all auxiliaries Cause_Auxiliaries->Sol_Auxiliaries

Caption: Troubleshooting guide for dyeing ultra-fine denier polyester.

Conclusion

This compound is a high-performance dye well-suited for the coloration of ultra-fine denier polyester fibers. By adhering to the detailed protocols for pre-treatment, dyeing, and post-treatment, researchers can achieve level, reproducible, and high-fastness red shades. Careful control of dyeing parameters, particularly the heating rate and the use of appropriate dispersing and leveling agents, is paramount to overcoming the challenges associated with dyeing microfiber materials. The provided data and troubleshooting guide serve as a comprehensive resource for the successful application of this compound in a laboratory setting.

References

Application Notes and Protocols for Disperse Red 177 in Wastewater Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177, a single azo dye belonging to the benzothiazole (B30560) class, is utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1][2][3][4] Its presence in industrial effluents poses environmental concerns due to its persistence and coloration of water bodies. This document provides detailed application notes and experimental protocols for the research and development of wastewater treatment strategies targeting this compound and structurally similar dyes. Due to the limited specific experimental data for this compound, this document leverages data and protocols from closely related disperse dyes, such as Disperse Red 167, as a proxy to illustrate expected trends and methodologies.

Chemical Information:

PropertyValue
Chemical Name 2-[(2-cyanoethyl){4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)diazenyl]phenyl}amino]ethyl acetate
C.I. Name This compound, C.I. 11122
CAS Number 58051-98-2[1][3]
Molecular Formula C₂₀H₁₈N₆O₄S[1][3]
Molecular Weight 438.46 g/mol [1]
Appearance Red powder[2]
Solubility Insoluble in water[2]

Section 1: Biological Treatment

Biological treatment methods offer an eco-friendly approach to dye degradation. Certain microorganisms have demonstrated the ability to decolorize and degrade disperse dyes through enzymatic actions.

Quantitative Data Summary: Biological Degradation of Disperse Red 167 (as a proxy)
MicroorganismInitial Dye Concentration (mg/L)Treatment Time (hours)Degradation Efficiency (%)Reference
Paenochrobactrum glaciei502484.80 ± 0.34[1]
Paenochrobactrum glaciei10024-[1]
Paenochrobactrum glaciei15024-[1]
Bacterial Consortium502482.76 ± 0.255[1]
Bacterial Consortium15024-[5]
Bacterial Consortium25024-[5]
Experimental Protocol: Bacterial Decolorization of this compound

This protocol is adapted from studies on Disperse Red 167.[1]

1. Materials and Reagents:

  • This compound

  • Bacterial strain (e.g., Paenochrobactrum glaciei)

  • Nutrient broth (e.g., Luria-Bertani broth)

  • Sterile glassware (flasks, pipettes)

  • Incubator shaker

  • UV-Vis Spectrophotometer

  • Centrifuge

2. Procedure:

  • Prepare Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1 g/L) in a suitable organic solvent (due to its insolubility in water) and then dilute it in the growth medium to the desired final concentrations (e.g., 50, 100, 150 mg/L). Ensure the final solvent concentration is not inhibitory to the bacteria.

  • Bacterial Culture Preparation: Inoculate the selected bacterial strain into nutrient broth and incubate at 37°C in a shaker until a desired cell density is reached (e.g., exponential growth phase).

  • Decolorization Assay:

    • In sterile flasks, add the prepared dye solutions of varying concentrations.

    • Inoculate the flasks with the bacterial culture (e.g., 5% v/v).

    • Incubate the flasks at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 120 rpm) for a specified period (e.g., 24-48 hours).[6]

    • A control flask without bacterial inoculation should be run in parallel.

  • Analysis:

    • At regular intervals, withdraw an aliquot of the culture medium.

    • Centrifuge the aliquot to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • Calculate the decolorization efficiency using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Proposed Biological Degradation Pathway of a Benzothiazole Azo Dye

The degradation of benzothiazole azo dyes by microorganisms like Paenochrobactrum glaciei is believed to be initiated by the enzymatic cleavage of the azo bond (-N=N-).[1] This results in the formation of aromatic amines, which can be further degraded.

G DisperseRed177 This compound (Benzothiazole Azo Dye) AzoCleavage Azo Bond Cleavage (Azoreductase) DisperseRed177->AzoCleavage Intermediate1 6-Nitrobenzo[d]thiazol-2-amine AzoCleavage->Intermediate1 Intermediate2 N-(2-cyanoethyl)-N-(2-acetoxyethyl) -p-phenylenediamine AzoCleavage->Intermediate2 FurtherDegradation Further Aerobic Degradation Intermediate1->FurtherDegradation Intermediate2->FurtherDegradation Mineralization Mineralization (CO₂, H₂O, etc.) FurtherDegradation->Mineralization

Caption: Proposed biological degradation pathway of this compound.

Section 2: Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading recalcitrant organic pollutants like disperse dyes through the generation of highly reactive hydroxyl radicals (•OH).

Quantitative Data Summary: AOPs for Disperse Dyes
AOP MethodTarget DyeInitial Dye Conc. (mg/L)Key ConditionsDegradation Efficiency (%)Reference
Photocatalysis (CeFeO₃)Disperse Red 1673.0 x 10⁻⁵ MpH 8, 0.05g catalyst/100ml-[7]
OzonationDisperse Violet 93450pH 12, 120 min61.05 (COD reduction)[3]
OzonationDisperse Blue 79450pH 10, 120 min72.88 (COD reduction)[3]
OzonationDisperse Orange 30450pH 10, 120 min77.43 (COD reduction)[3]
Fenton OxidationAzo Dyes50pH 3, 30 min-[8]
Experimental Protocol: Photocatalytic Degradation using UV/TiO₂

This protocol is a general procedure for the photocatalytic degradation of disperse dyes.

1. Materials and Reagents:

  • This compound

  • Titanium dioxide (TiO₂, e.g., Degussa P25)

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • pH meter

  • Deionized water

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare Dye Suspension: Prepare a suspension of this compound in deionized water at the desired concentration (e.g., 10-50 mg/L).

  • Catalyst Addition: Add a specific amount of TiO₂ catalyst to the dye solution (e.g., 0.5-2.0 g/L).

  • pH Adjustment: Adjust the pH of the suspension to the desired value using dilute acid or base. For many dyes, acidic pH (e.g., pH 3) is optimal for photocatalysis.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Continue stirring to ensure the catalyst remains suspended.

    • Withdraw samples at regular time intervals.

  • Analysis:

    • Centrifuge or filter the samples to remove the TiO₂ particles.

    • Measure the absorbance of the supernatant at the λmax of this compound.

    • Calculate the degradation efficiency as described previously.

Experimental Protocol: Fenton Oxidation

This protocol outlines a general procedure for the Fenton oxidation of disperse dyes.[8][9]

1. Materials and Reagents:

  • This compound solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beakers and magnetic stirrer

  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare Reaction Solution: In a beaker, place a known volume of the this compound solution at the desired concentration.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for the Fenton reaction, which is typically around pH 3.[8][9]

  • Fenton's Reagent Addition:

    • Add a specific amount of FeSO₄·7H₂O to the solution and stir until dissolved.

    • Initiate the reaction by adding the required volume of H₂O₂.

  • Reaction and Sampling:

    • Allow the reaction to proceed for a set amount of time (e.g., 30-60 minutes).[8]

    • Withdraw samples at different time points.

  • Analysis:

    • Immediately quench the reaction in the samples (e.g., by adding a strong base to raise the pH).

    • Measure the absorbance of the treated samples at the λmax of this compound.

    • Calculate the degradation efficiency.

AOP Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepDye Prepare this compound Aqueous Suspension AdjustpH Adjust pH of Suspension PrepDye->AdjustpH AddCatalyst Add Catalyst (e.g., TiO₂ or Fe²⁺) AdjustpH->AddCatalyst Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) AddCatalyst->Equilibrium Initiate Initiate Reaction (UV Light or H₂O₂) Equilibrium->Initiate Sampling Collect Samples at Time Intervals Initiate->Sampling Separate Separate Catalyst (Centrifuge/Filter) Sampling->Separate Measure Measure Absorbance (UV-Vis Spectrophotometer) Separate->Measure Calculate Calculate Degradation Efficiency Measure->Calculate

Caption: General experimental workflow for AOP treatment of this compound.

Section 3: Adsorption

Adsorption is a widely used physical method for dye removal from wastewater, where dye molecules are adsorbed onto the surface of an adsorbent material.

Quantitative Data Summary: Adsorption of Disperse Dyes

Note: Specific data for this compound is limited. The following represents general findings for disperse dyes.

AdsorbentTarget DyeAdsorption ModelKey FindingsReference
Activated CarbonDisperse Red DyeBET IsothermPhysical adsorption process[10]
Activated CarbonDisperse DyesLangmuir/FreundlichEfficiency depends on pH, dose, and time[11]
Experimental Protocol: Adsorption on Activated Carbon

This protocol is a general procedure for studying the adsorption of disperse dyes.[10][11]

1. Materials and Reagents:

  • This compound

  • Powdered Activated Carbon (PAC)

  • Erlenmeyer flasks

  • Orbital shaker

  • pH meter

  • UV-Vis Spectrophotometer

  • Filtration setup

2. Procedure:

  • Prepare Dye Solutions: Prepare a series of this compound solutions with different initial concentrations.

  • Adsorption Experiment:

    • In a series of flasks, add a fixed volume of the dye solution.

    • Add a predetermined amount of activated carbon to each flask.

    • Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a specific contact time to reach equilibrium.

  • Analysis:

    • After the desired contact time, filter the solutions to separate the activated carbon.

    • Measure the absorbance of the filtrate at the λmax of this compound.

    • Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) and the removal efficiency.

  • Isotherm and Kinetic Studies:

    • To determine the adsorption isotherm, vary the initial dye concentration while keeping the adsorbent dose and other parameters constant. Fit the data to models like Langmuir and Freundlich.

    • For kinetic studies, measure the dye concentration at different time intervals.

Adsorption Process Workflow

G Start Start PrepSolutions Prepare Dye Solutions of Varying Concentrations Start->PrepSolutions AddAdsorbent Add Known Amount of Adsorbent to Each Solution PrepSolutions->AddAdsorbent Agitate Agitate at Constant Temperature and Speed AddAdsorbent->Agitate Equilibrium Allow to Reach Equilibrium (Defined Contact Time) Agitate->Equilibrium Separate Separate Adsorbent (Filtration) Equilibrium->Separate Analyze Analyze Filtrate for Residual Dye Concentration (UV-Vis) Separate->Analyze Calculate Calculate Adsorption Capacity and Removal Efficiency Analyze->Calculate End End Calculate->End

Caption: Workflow for an adsorption experiment.

Section 4: Analytical Methodologies

Accurate quantification of this compound is crucial for evaluating the efficiency of any treatment process.

Protocol: Quantification by UV-Vis Spectrophotometry

1. Instrument: UV-Vis Spectrophotometer 2. Procedure:

  • Determine λmax: Scan a standard solution of this compound across the UV-visible spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Prepare a series of standard solutions of this compound with known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. The resulting curve should be linear and follow the Beer-Lambert law.

  • Measure Unknown Sample: Measure the absorbance of the treated wastewater sample (after appropriate dilution, if necessary) at λmax.

  • Determine Concentration: Use the calibration curve to determine the concentration of this compound in the unknown sample.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more selective and sensitive method for dye quantification, especially in complex wastewater matrices.[12]

1. Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD). 2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier like formic acid or ammonium (B1175870) acetate).[4][12]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: λmax of this compound. 3. Procedure:

  • Sample Preparation: Filter the wastewater samples through a 0.45 µm syringe filter before injection. Solid-phase extraction (SPE) may be necessary for pre-concentration of the analyte from dilute samples.[2][13]

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from standard solutions of known concentrations.

Conclusion

The treatment of wastewater containing this compound can be approached through various methods, including biological degradation, advanced oxidation processes, and adsorption. The selection of the most suitable method depends on factors such as the initial dye concentration, the presence of other pollutants, and economic considerations. The protocols and data presented in this document provide a foundation for researchers to develop and optimize effective treatment strategies for this and similar disperse dyes. It is recommended that initial studies determine the optimal operating parameters for each method to maximize removal efficiency.

References

Application Notes and Protocols for Hot Melt Dyeing of Polyester with Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hot melt dyeing of polyester (B1180765) fabrics using Disperse Red 177. This technique, also known as the thermosol process, is a continuous method favored for its efficiency and high fixation rates.[1][2][3]

Introduction to Hot Melt Dyeing with Disperse Dyes

Hot melt dyeing is a continuous dyeing process primarily used for polyester and its blends.[4] The principle involves padding the fabric with a dispersion of a disperse dye, followed by drying and then subjecting it to high temperatures (thermofixation).[1][2] At elevated temperatures, typically between 180°C and 220°C, the polyester fibers swell, allowing the sublimated dye molecules to penetrate and get trapped within the fiber structure, leading to high dye fixation.[4][5] This method is advantageous for its high production speed and excellent dye utilization, with fixation rates often reaching 75-90%.[3][4]

This compound (C.I. 11122) is a monoazo disperse dye suitable for dyeing polyester fibers.[6] It is known for its bright red shade and is applied in high-temperature dyeing methods like the thermosol process.[6]

Quantitative Data

The following tables summarize the key properties and expected performance of this compound in hot melt dyeing applications.

Table 1: Properties of this compound

PropertyValueReference
C.I. NameThis compound[6]
C.I. Number11122[6]
Dye ClassMonoazo
Molecular FormulaC₂₀H₁₈N₆O₄S
Molecular Weight438.46 g/mol
SolubilityInsoluble in water
ApplicationPolyester and its blends[6]

Table 2: Typical Fastness Properties of this compound on Polyester

Fastness PropertyRating (ISO 1-5 Scale, 5 being excellent)
Light Fastness4-5
Washing Fastness (Staining)4
Washing Fastness (Color Change)4-5
Rubbing Fastness (Dry)4
Rubbing Fastness (Wet)3-4
Sublimation Fastness3-4

Note: Fastness properties can vary depending on the depth of shade and the specific processing conditions.

Experimental Protocols

This section outlines a detailed protocol for the hot melt dyeing of polyester fabric with this compound.

Materials and Equipment
  • Substrate: 100% Polyester fabric, scoured and pre-heat set.

  • Dye: this compound

  • Chemicals:

    • Dispersing agent

    • Wetting agent

    • Migration inhibitor

    • Acetic acid (to adjust pH)

    • Sodium hydrosulfite (for reduction clearing)

    • Sodium hydroxide (B78521) (for reduction clearing)

  • Equipment:

    • Laboratory padding mangle

    • Hot air dryer or infrared pre-dryer

    • Laboratory thermosol oven

    • Beakers, stirring rods, and other standard laboratory glassware

    • Spectrophotometer for color measurement (optional)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment pad_solution Padding Solution Preparation padding Padding pad_solution->padding fabric_prep Fabric Preparation fabric_prep->padding pre_drying Pre-drying padding->pre_drying Wet Fabric thermofixation Thermofixation pre_drying->thermofixation Dried Fabric rinsing Rinsing thermofixation->rinsing Dyed Fabric reduction_clearing Reduction Clearing rinsing->reduction_clearing final_wash Final Washing & Drying reduction_clearing->final_wash logical_relationships cluster_params Process Parameters cluster_outcomes Dyeing Outcomes temp Thermofixation Temperature color_yield Color Yield (K/S) temp->color_yield Influences fastness Fastness Properties temp->fastness Affects Sublimation time Thermofixation Time time->color_yield Influences dye_conc Dye Concentration dye_conc->color_yield Directly Proportional auxiliaries Auxiliaries auxiliaries->color_yield Enhances levelness Dyeing Levelness auxiliaries->levelness Improves color_yield->fastness levelness->fastness

References

Application Notes and Protocols for the Preparation of a Disperse Red 177 Dye Bath for Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory-scale preparation and application of a Disperse Red 177 dye bath for dyeing polyester (B1180765) fabrics. The protocols detailed below are based on the high-temperature exhaust dyeing method, a standard and effective technique for achieving vibrant and durable coloration on polyester.

Introduction to this compound and Polyester Dyeing

This compound (C.I. 11122) is a monoazo disperse dye characterized by its red powder form and insolubility in water.[1][2] Its molecular formula is C₂₀H₁₈N₆O₄S.[2] Due to its non-ionic nature and small molecular size, it is well-suited for dyeing hydrophobic fibers like polyester.[1][3]

Polyester fibers have a highly crystalline structure, which makes them challenging to dye under atmospheric conditions. The high-temperature exhaust dyeing method, typically conducted between 120°C and 130°C, is employed to swell the polyester fibers, allowing the finely dispersed dye particles to penetrate the fiber structure and become trapped, forming strong van der Waals forces.[4] The success of the dyeing process is critically dependent on the precise control of temperature, pH, and the use of appropriate auxiliary chemicals to ensure even dye uptake and optimal fastness properties.[5]

Data Presentation: Dye Bath and Treatment Formulations

The following tables provide recommended quantitative data for the preparation of a this compound dye bath and subsequent treatment processes for polyester fabric. Concentrations are given for achieving various shade depths.

Table 1: Dye Bath Formulation for High-Temperature Exhaust Dyeing

ComponentFunctionConcentration for Pale Shade (<0.5% owf)Concentration for Medium Shade (0.5-1.5% owf)Concentration for Dark Shade (>1.5% owf)
This compound Colorant0.2 - 0.5%0.5 - 1.5%1.5 - 3.0%
Dispersing Agent Prevents dye agglomeration0.5 - 1.0 g/L1.0 - 1.5 g/L1.5 - 2.0 g/L
Leveling Agent Promotes uniform dye uptake0.5 g/L0.5 - 1.0 g/L1.0 g/L
Acetic Acid pH controlTo achieve pH 4.5-5.5To achieve pH 4.5-5.5To achieve pH 4.5-5.5
Ammonium Sulfate Buffering agent (optional)0.5 - 1.0 g/L0.5 - 1.0 g/L0.5 - 1.0 g/L
Liquor Ratio Fabric to water ratio1:10 - 1:201:10 - 1:201:10 - 1:20

owf: on weight of fabric

Table 2: Post-Dyeing Reduction Clearing Formulation

ComponentFunctionConcentration
Sodium Hydrosulfite Reducing agent1.0 - 2.0 g/L
Caustic Soda (Sodium Hydroxide) Provides alkaline medium1.0 - 2.0 g/L
Non-ionic Detergent Aids in removing unfixed dye1.0 g/L

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in dyeing polyester with this compound.

Fabric Pre-treatment (Scouring)

Objective: To remove any impurities, oils, and sizes from the polyester fabric that could hinder dye uptake.

Materials:

  • 100% Polyester fabric

  • Non-ionic detergent

  • Soda ash (Sodium Carbonate)

  • Distilled water

  • Laboratory-scale dyeing machine or beaker with a heating and stirring mechanism

Procedure:

  • Prepare a scouring bath with a liquor ratio of 1:20.

  • Add non-ionic detergent (2 g/L) and soda ash (1 g/L) to the bath.

  • Immerse the polyester fabric in the bath.

  • Raise the temperature to 60-70°C and maintain for 20-30 minutes with gentle agitation.

  • Drain the scouring liquor.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse, until the rinse water is clear.

  • Dry the scoured fabric at room temperature or in an oven at a low temperature.

High-Temperature Exhaust Dyeing

Objective: To dye the pre-treated polyester fabric with this compound using a high-temperature exhaust method.

Materials:

  • Scoured 100% Polyester fabric

  • This compound dye

  • Dispersing agent

  • Leveling agent

  • Acetic acid

  • Distilled water

  • High-temperature laboratory dyeing machine

Procedure:

  • Set the liquor ratio in the dyeing machine (e.g., 1:10).

  • Add the required amount of water to the dye bath.

  • Add the dispersing agent and leveling agent to the bath and ensure they are well dissolved.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[5]

  • In a separate container, prepare a paste of the required amount of this compound with a small amount of dispersing agent and cold water. Add hot water to this paste to create a fine dispersion.

  • Add the dye dispersion to the dye bath.

  • Immerse the scoured polyester fabric in the dye bath.

  • Start the dyeing program:

    • Raise the temperature from ambient to 60°C and hold for 10 minutes.

    • Increase the temperature to 130°C at a rate of 1-2°C per minute.[4][5]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[5]

    • Cool the dye bath down to 70-80°C.

  • Drain the dye liquor.

  • Rinse the dyed fabric with hot water.

Post-Dyeing Reduction Clearing

Objective: To remove any unfixed disperse dye from the surface of the polyester fibers, thereby improving the wash and rubbing fastness of the dyeing.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite

  • Caustic soda (Sodium hydroxide)

  • Non-ionic detergent

  • Distilled water

  • Laboratory-scale dyeing machine or beaker with a heating and stirring mechanism

Procedure:

  • Prepare a fresh bath with a liquor ratio of 1:20.

  • Add sodium hydrosulfite (1-2 g/L), caustic soda (1-2 g/L), and a non-ionic detergent (1 g/L) to the bath.[5]

  • Immerse the rinsed, dyed fabric in the reduction clearing bath.

  • Raise the temperature to 70-80°C and maintain for 15-20 minutes with gentle agitation.[5]

  • Drain the clearing liquor.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) at 40°C for 10 minutes.

  • Perform a final cold water rinse.

  • Dry the dyed fabric.

Visualizations

Experimental Workflow

G cluster_prep Pre-treatment cluster_dyeing Dyeing Process cluster_post Post-treatment scouring Fabric Scouring rinsing1 Rinsing scouring->rinsing1 drying1 Drying rinsing1->drying1 bath_prep Dye Bath Preparation drying1->bath_prep dyeing High-Temperature Dyeing (130°C) bath_prep->dyeing reduction Reduction Clearing dyeing->reduction rinsing2 Rinsing reduction->rinsing2 neutralization Neutralization rinsing2->neutralization drying2 Final Drying neutralization->drying2

Caption: Experimental workflow for dyeing polyester with this compound.

Key Relationships in the Dyeing Process

G Dye This compound DyedFiber Dyed Polyester Dye->DyedFiber Colors Polyester Polyester Fiber Polyester->DyedFiber is dyed Temp High Temperature (~130°C) Temp->Dye Increases kinetic energy Temp->Polyester Swells pH Acidic pH (4.5-5.5) pH->Dye Stabilizes DispAgent Dispersing Agent DispAgent->Dye Prevents aggregation LevelAgent Leveling Agent LevelAgent->Dye Ensures even uptake

Caption: Key factors influencing the dyeing of polyester with this compound.

References

Application Notes and Protocols for the Quantification of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Disperse Red 177 in various matrices. The protocols are intended for researchers, scientists, and professionals in quality control and drug development.

Overview of Analytical Methods

The quantification of this compound, a synthetic azo dye with the chemical formula C₂₀H₁₈N₆O₄S, is crucial for quality control in manufacturing, environmental monitoring, and safety assessment of consumer products.[1][2] The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with UV-Visible detection and UV-Visible (UV-Vis) Spectrophotometry. HPLC offers high sensitivity and selectivity for complex matrices, while UV-Vis spectrophotometry provides a rapid and cost-effective method for routine analysis in simpler sample solutions.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the analytical methods described. These values are representative and may vary based on instrumentation and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterTypical ValueDescription
Linearity (R²)≥ 0.999Demonstrates a proportional relationship between analyte concentration and detector response.[3]
Limit of Detection (LOD)~0.05 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[3]
Limit of Quantification (LOQ)~0.15 µg/mLThe lowest amount of analyte that can be quantitatively determined with precision and accuracy.
Accuracy (Recovery)95.0% - 105.0%The closeness of the experimental value to the true value, assessed by analyzing spiked samples.[3]
Precision (RSD%)≤ 2.0%The degree of scatter between a series of measurements of the same homogeneous sample.[3]

Table 2: UV-Visible Spectrophotometry

ParameterTypical ValueDescription
Linearity (R²)≥ 0.998Indicates a proportional relationship between absorbance and concentration (Beer's Law).
Limit of Detection (LOD)~2.5 x 10⁻⁶ mol L⁻¹The lowest detectable concentration of the analyte.[4][5]
Limit of Quantification (LOQ)~8.2 x 10⁻⁶ mol L⁻¹The lowest concentration that can be quantified with acceptable precision.[4][5]
Accuracy (Recovery)90.0% - 110.0%The percentage of the true amount of analyte recovered from a sample matrix.[4][5]
Precision (RSD%)≤ 3.0%The relative standard deviation of replicate measurements.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

This method provides a robust and sensitive approach for the quantification of this compound, particularly in complex matrices such as textile extracts.

3.1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[3]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Reagents:

    • This compound reference standard

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Ammonium acetate[6]

  • Filters: 0.45 µm syringe filters for sample clarification.[7]

3.1.2. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water[6]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient: 40% B to 98% B over 17 minutes[6]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C[6]

  • Injection Volume: 10 µL

  • Detection Wavelength: 530 nm (based on the red color of the dye)

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[3]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation (from Textiles):

    • Weigh 1 gram of the textile sample and place it in a flask.[8]

    • Add 20 mL of methanol and sonicate at 50 °C for 30 minutes.[8]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.[8]

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[8]

3.1.4. Quantification Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_std Weigh this compound Reference Standard start->weigh_std weigh_sample Weigh Textile Sample start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Calibration Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject extract_sample Extract with Methanol (Sonication) weigh_sample->extract_sample centrifuge Centrifuge Extract extract_sample->centrifuge filter_sample Filter Supernatant centrifuge->filter_sample filter_sample->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection (530 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: UV-Visible Spectrophotometry

This method is suitable for the rapid quantification of this compound in solutions where interfering substances are minimal.

3.2.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer capable of scanning in the visible range.

  • Cuvettes: 1 cm path length quartz or glass cuvettes.

  • Reagents:

    • This compound reference standard

    • Dimethylformamide (DMF) or other suitable solvent

3.2.2. Measurement Parameters

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of this compound from 400 nm to 700 nm. The λmax is expected to be around 530 nm.

  • Blank: Use the solvent (e.g., DMF) as the blank.

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of DMF in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with DMF to cover the desired concentration range (e.g., 1 µg/mL to 10 µg/mL).

  • Sample Preparation: Dilute the sample solution with DMF to ensure the absorbance reading falls within the linear range of the calibration curve.

3.2.4. Quantification Measure the absorbance of the standard solutions and the sample solutions at the λmax. Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the samples from this curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound prep_standards Prepare Calibration Standards prep_stock->prep_standards scan_lambda Determine λmax prep_standards->scan_lambda prep_sample Prepare Sample Solution measure_abs Measure Absorbance of Standards & Samples prep_sample->measure_abs scan_lambda->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Conc.) measure_abs->plot_curve calc_conc Calculate Sample Concentration plot_curve->calc_conc result Final Concentration calc_conc->result

Caption: Workflow for UV-Vis spectrophotometric analysis.

Method Validation

To ensure the reliability of the analytical data, the described methods should be validated according to ICH guidelines.[9][10] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[10] For HPLC, this is demonstrated by the resolution of the analyte peak from other peaks.

  • Linearity: Assessed by analyzing a series of standards over a defined concentration range and demonstrating a linear relationship between concentration and response.[3]

  • Accuracy: Determined by performing recovery studies on samples spiked with a known amount of this compound.[3]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing multiple preparations of a homogeneous sample.[3]

References

Application Notes and Protocols for Dyeing Polyester with Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for dyeing polyester (B1180765) fibers with disperse dyes. The protocols detailed below are intended for laboratory-scale experiments and can be adapted for various research applications.

Introduction to Polyester Dyeing with Disperse Dyes

Polyester, a synthetic hydrophobic fiber, presents unique challenges for dyeing due to its highly crystalline structure and lack of ionic groups.[1][2] Disperse dyes, being non-ionic and sparingly soluble in water, are the most suitable class of dyes for coloring polyester.[3][4][5] The dyeing mechanism involves the transfer of dye molecules from an aqueous dispersion to the solid polyester fiber.[6][7] This process is not a simple chemical reaction but rather a solid-state diffusion where the dye molecules penetrate and are held within the amorphous regions of the polyester polymer by weak van der Waals forces and hydrogen bonds.[3][4][8]

To achieve effective dyeing, the compact molecular structure of polyester must be opened up to allow for dye penetration.[9] This is typically accomplished by applying high temperatures (above the glass transition temperature of polyester), often under pressure, or by using chemical agents known as carriers that swell the fibers.[8][9][10]

Key Dyeing Mechanisms and Principles

The dyeing of polyester with disperse dyes can be conceptualized as a multi-step process:

  • Dispersion of the Dye: Disperse dyes are finely ground and mixed with a dispersing agent to form a stable aqueous dispersion.[3][11]

  • Adsorption onto the Fiber Surface: Individual dye molecules, in their sparingly dissolved state, move from the dye bath and are adsorbed onto the surface of the polyester fiber.[6]

  • Diffusion into the Fiber: With the application of heat or a carrier, the polyester fiber swells, increasing the mobility of its polymer chains. This allows the adsorbed dye molecules to diffuse from the surface into the amorphous regions of the fiber's interior.[6][12]

  • Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by intermolecular forces, resulting in a colored fiber.[4][8]

The following diagram illustrates the fundamental dyeing mechanism.

DyeingMechanism cluster_DyeBath Aqueous Dye Bath cluster_Fiber Polyester Fiber DyeAggregate Dye Aggregate DissolvedDye Dissolved Dye Molecule DyeAggregate->DissolvedDye Dissolution DispersingAgent Dispersing Agent FiberSurface Fiber Surface DissolvedDye->FiberSurface Adsorption FiberInterior Fiber Interior (Amorphous Region) FiberSurface->FiberInterior Diffusion (Heat/Carrier Assisted)

Figure 1: Mechanism of Disperse Dye Uptake by Polyester Fiber.

Experimental Protocols

Prior to any dyeing protocol, it is essential to prepare the polyester fabric by scouring to remove any oils, sizes, or impurities that could hinder uniform dyeing.[13] A typical scouring process involves washing the fabric with a non-ionic detergent and soda ash solution, followed by thorough rinsing.[13]

Protocol 1: High-Temperature, High-Pressure (HTHP) Exhaust Dyeing

This is the most common and efficient method for dyeing polyester, ensuring excellent dye penetration and fastness properties.[9][14]

3.1.1 Materials and Reagents:

  • Polyester fabric (scoured)

  • Disperse dye

  • Dispersing agent

  • Acetic acid (or a pH buffer system)

  • Deionized or softened water

  • High-temperature, high-pressure laboratory dyeing apparatus

3.1.2 Procedure:

  • Prepare the dye bath in the dyeing vessel. Add the required amount of deionized water.

  • Create a paste of the disperse dye with a small amount of dispersing agent and cold water. Add this paste to the dye bath.[6]

  • Add any additional auxiliaries, such as a leveling agent, if required.

  • Adjust the pH of the dye bath to the desired range (typically 4.5-5.5) using acetic acid.[6][9]

  • Introduce the scoured polyester fabric into the dye bath.

  • Seal the dyeing apparatus and begin agitation.

  • Gradually raise the temperature of the dye bath to 130°C at a controlled rate (e.g., 2°C/minute).[9]

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[9]

  • After the holding period, slowly cool the dye bath to 70-80°C before draining.[13]

  • Rinse the dyed fabric thoroughly with hot and then cold water.

  • Perform reduction clearing to remove unfixed surface dye (see Protocol 4.1).

The following diagram outlines the workflow for the HTHP exhaust dyeing process.

HTHP_Workflow Start Start DyeBathPrep Prepare Dye Bath (Dye, Dispersant, Water) Start->DyeBathPrep pH_Adjust Adjust pH to 4.5-5.5 (Acetic Acid) DyeBathPrep->pH_Adjust AddFabric Add Polyester Fabric pH_Adjust->AddFabric Heat Heat to 130°C (Ramp rate: 2°C/min) AddFabric->Heat Hold Hold at 130°C (30-60 min) Heat->Hold Cool Cool to 80°C Hold->Cool Rinse Rinse Fabric Cool->Rinse ReductionClear Reduction Clearing (Protocol 4.1) Rinse->ReductionClear End End ReductionClear->End

Figure 2: HTHP Exhaust Dyeing Workflow.
Protocol 2: Carrier Dyeing at Atmospheric Pressure

This method allows for dyeing polyester at or near the boil (95-100°C) without pressurized equipment, through the use of a "carrier" chemical.[10][15] Carriers act as swelling agents for the fiber, facilitating dye penetration at lower temperatures.[8][10] However, many carriers are associated with environmental and health concerns.[1][16]

3.2.1 Materials and Reagents:

  • Polyester fabric (scoured)

  • Disperse dye

  • Dispersing agent

  • Carrier (e.g., o-phenylphenol, methyl salicylate (B1505791) - use with caution in a well-ventilated area)[16]

  • Acetic acid

  • Deionized or softened water

  • Atmospheric laboratory dyeing apparatus (e.g., water bath with beaker)

3.2.2 Procedure:

  • Prepare the dye bath by first dispersing the carrier in water.

  • Separately, make a paste of the disperse dye with dispersing agent and add it to the dye bath.

  • Adjust the pH to 4.0-5.5 with acetic acid.[15]

  • Heat the dye bath to 60°C and add the scoured polyester fabric.[6]

  • Hold for 15 minutes at 60°C.[6]

  • Gradually raise the temperature to 90-100°C.[6][15]

  • Hold at this temperature for 60-90 minutes.

  • Cool the bath, remove the fabric, and rinse thoroughly.

  • Perform reduction clearing (Protocol 4.1) to remove residual carrier and surface dye.

Protocol 3: Thermosol Dyeing (Continuous/Semi-Continuous Method)

The Thermosol process is a continuous method that uses dry heat to fix the disperse dye onto the fabric.[3][17][18] It is highly efficient for large-scale production.[19]

3.3.1 Materials and Reagents:

  • Polyester fabric (scoured)

  • Disperse dye

  • Migration inhibitor (optional)

  • Padding mangle

  • Drying unit (e.g., infrared dryer)

  • Thermofixation unit (Thermosol oven)

3.3.2 Procedure:

  • Prepare a padding liquor containing the dispersed dye and a migration inhibitor.

  • Pad the polyester fabric through the liquor using a padding mangle to ensure even application.[19]

  • Dry the padded fabric, typically at around 100°C. Infrared drying is often preferred to minimize dye migration.[6][19]

  • Pass the dried fabric through a Thermosol unit for thermofixation at a high temperature (e.g., 190-210°C) for a short duration (e.g., 60-90 seconds).[3][17][19]

  • After thermofixation, the fabric is cooled and then washed to remove any unfixed dye and auxiliaries.[19] Reduction clearing may be performed if necessary.

Post-Dyeing Treatment and Quality Control

Protocol 4.1: Reduction Clearing

This step is crucial for removing unfixed disperse dye from the fiber surface, which significantly improves washing and rubbing fastness.[6][13]

4.1.1 Materials and Reagents:

  • Dyed polyester fabric

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide (B78521) (caustic soda)

  • Acetic acid (for neutralization)

4.1.2 Procedure:

  • Prepare a treatment bath with 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.[13]

  • Heat the bath to 70-80°C.[13]

  • Immerse the dyed fabric in the bath for 15-20 minutes.[13]

  • Rinse the fabric thoroughly with hot water, then cold water.

  • Neutralize the fabric in a dilute solution of acetic acid, followed by a final rinse.

Quality Control: Colorfastness Testing

Evaluating the fastness properties of the dyed fabric is essential to determine its performance.

  • Colorfastness to Washing: This test assesses the resistance of the color to home and commercial laundering.[20][21] Standard methods like ISO 105-C06 or AATCC 61 are used.[22] The change in color of the fabric and the staining of adjacent undyed fabrics are evaluated using standard grey scales.[23]

  • Colorfastness to Light: This measures the resistance of the dye to fading when exposed to light.[24][25] Samples are exposed to a standardized artificial light source (e.g., Xenon arc lamp) for a specified duration, and the color change is compared against a set of blue wool standards.[26][27]

  • Colorfastness to Rubbing (Crocking): This test determines the amount of color transferred from the fabric surface to another surface by rubbing.[20] Both dry and wet rubbing tests are typically performed.

Data Presentation: Process Parameters

The following tables summarize the key quantitative parameters for the described dyeing protocols.

Table 1: HTHP Exhaust Dyeing Parameters

Parameter Recommended Range Reference(s)
Dyeing Temperature 120 - 130°C [3][9]
pH Level 4.5 - 5.5 [6][9]
Time at Temperature 30 - 60 minutes [9]
Heating Rate ~2°C / minute [9]

| Liquor Ratio | 1:10 to 1:15 |[9] |

Table 2: Carrier Dyeing Parameters

Parameter Recommended Range Reference(s)
Dyeing Temperature 90 - 100°C [6][15]
pH Level 4.0 - 5.5 [6][15]
Time at Temperature 60 - 90 minutes [6]

| Carrier Concentration | 2-10 g/L |[10] |

Table 3: Thermosol Dyeing Parameters

Parameter Recommended Range Reference(s)
Drying Temperature ~100°C [6][19]
Thermofixation Temp. 190 - 210°C [3][18]

| Dwell Time | 60 - 90 seconds |[6][19] |

Table 4: Reduction Clearing Parameters

Parameter Recommended Range Reference(s)
Treatment Temperature 70 - 80°C [13]
Sodium Hydrosulfite 1 - 2 g/L [13]
Sodium Hydroxide 1 - 2 g/L [13]

| Treatment Time | 15 - 20 minutes |[13] |

References

Application Notes and Protocols for the Synthesis of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Red 177 (C.I. 11122) is a monoazo disperse dye characterized by its bright red hue and good fastness properties, making it suitable for dyeing polyester (B1180765) fibers and their blends.[1][2][3] The synthesis of this compound is a classic example of a diazotization and coupling reaction, a fundamental process in the manufacturing of azo dyes.[4][5] This protocol details two common methods for its synthesis: the Sulfuric Acid Method and the Phosphoric Acid Method. Both methods involve the diazotization of 2-amino-6-nitrobenzothiazole (B160904) followed by an azo coupling reaction with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[1][2][6]

Reaction Scheme

The overall synthesis involves a two-step process:

  • Diazotization: 2-amino-6-nitrobenzothiazole is converted to its corresponding diazonium salt in the presence of a strong acid and a nitrosating agent.

  • Coupling: The resulting diazonium salt is then reacted with the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, to form the final this compound dye.

Experimental Protocols

Two primary methods for the diazotization step are outlined below, followed by a general coupling procedure.

Method 1: Sulfuric Acid Method

This method utilizes sulfuric acid as the medium for the diazotization reaction.

Diazotization of 2-amino-6-nitrobenzothiazole

  • In a three-necked flask equipped with a stirrer, add 196 g of sulfuric acid and heat to 60°C.

  • Add 20 g of 2-amino-6-nitrobenzothiazole and stir until completely dissolved.

  • Cool the mixture to 40°C and slowly add 126 g of water.

  • Further cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add 42 g of 40% nitrosulfuric acid over 1 hour, maintaining the temperature between 0-5°C.

  • Continue stirring at 0-5°C for 3 hours. Monitor the reaction for excess nitrosulfuric acid using starch-iodide paper.

  • Once the diazotization is complete, destroy the excess nitrosulfuric acid by adding a small amount of sulfamic acid.

Coupling Reaction

  • In a separate beaker, prepare the coupling solution by adding 200 ml of distilled water, 240 g of hydrochloric acid, and 0.2 g of a dispersant.

  • Add 50 g of a 50% acetic acid solution of N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline with stirring to ensure complete dispersion.

  • Cool the coupling solution to 0°C using ice.

  • Slowly add the prepared diazonium salt solution to the coupling solution over 1-1.5 hours, maintaining the temperature at 0-5°C.

  • Continue stirring at 0-5°C for 10 hours.

  • Adjust the pH to 1 with an alkali solution.

  • Heat the mixture to 60°C and filter to collect the crude dye.

  • Wash the filter cake with water until the pH is neutral (7-8).

  • Dry the product to obtain this compound.

Method 2: Phosphoric Acid Method

This alternative method employs phosphoric acid for the diazotization step.[1][7]

Diazotization of 2-amino-6-nitrobenzothiazole

  • In a three-necked flask equipped with a stirrer, add 400 g of phosphoric acid and heat to 60-65°C.[1]

  • Add 27 g of 2-amino-6-nitrobenzothiazole and stir until dissolved.[7]

  • Cool the mixture to room temperature and add 50 g of a suitable solvent.

  • Continue cooling to 0-5°C.

  • Slowly add 12 g of sodium nitrite (B80452) over 1-2 hours, while adding an anti-foaming agent as needed. Maintain the temperature at 0-5°C.[1]

  • Stir the reaction mixture at 0-5°C for an additional 3 hours. Check for excess nitrous acid with starch-iodide paper.[1][7]

  • Destroy the excess sodium nitrite with sulfamic acid.[7]

Coupling Reaction

  • In a separate 2000 ml beaker with a stirrer, add 200 ml of distilled water and 0.2 g of a dispersant.[1][7]

  • Add 71 g of a 50% acetic acid solution of N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline and stir until fully dispersed.[1][7]

  • Cool the mixture to 0°C with ice and then add 40 g of hydrochloric acid.[1][7]

  • Slowly add the diazonium salt solution prepared above over 1-1.5 hours, keeping the temperature at 0-5°C.[1][7]

  • Continue stirring at this temperature for 10 hours.[1][7]

  • Heat the mixture to 38°C and filter.

  • Wash the collected solid with water until the pH is between 7 and 8.[7]

  • Dry the product to yield this compound.[7]

Data Presentation

Table 1: Reagent Quantities and Yields for this compound Synthesis

MethodReagentQuantityYield of Crude Dye
Sulfuric Acid Method 2-amino-6-nitrobenzothiazole20 g28 g (65%)
Sulfuric Acid196 g
Water126 g
40% Nitrosulfuric Acid42 g
N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline (in 50% Acetic Acid)50 g
Hydrochloric Acid240 g
Phosphoric Acid Method 2-amino-6-nitrobenzothiazole27 g48.5 g (82%)
Phosphoric Acid400 g
Sodium Nitrite12 g
N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline (in 50% Acetic Acid)71 g
Hydrochloric Acid40 g

Table 2: Reaction Conditions for this compound Synthesis

StepParameterSulfuric Acid MethodPhosphoric Acid Method
Diazotization Temperature0-5°C0-5°C
Time3 hours3 hours
Coupling Temperature0-5°C0-5°C
Time10 hours10 hours
Post-Treatment pH AdjustmentpH 1-
Heating60°C38°C
Final Wash pH7-87-8

Mandatory Visualization

Disperse_Red_177_Synthesis cluster_diazotization Diazotization Step cluster_coupling Coupling Step amine 2-amino-6-nitrobenzothiazole diazonium_salt Diazonium Salt amine->diazonium_salt 0-5°C acid Strong Acid (H2SO4 or H3PO4) acid->diazonium_salt nitrosating_agent Nitrosating Agent (Nitrosulfuric Acid or NaNO2) nitrosating_agent->diazonium_salt disperse_red_177 This compound diazonium_salt->disperse_red_177 Azo Coupling coupling_component N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline coupling_component->disperse_red_177 0-5°C

Caption: Workflow for the synthesis of this compound via diazotization and coupling reactions.

References

Application Notes: Achieving Uniform Dyeing of Polyester with C.I. Disperse Red 177 Using Dispersing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Disperse Red 177 is a monoazo benzothiazole (B30560) dye valued for producing bright, red shades on polyester (B1180765) (PES) and its blends.[1] Like other disperse dyes, it is non-ionic and has very low solubility in water.[2] Polyester fibers present a significant challenge for dyeing due to their highly crystalline structure and hydrophobicity, which impede dye penetration.[3] To overcome this, dyeing is typically performed using a high-temperature, high-pressure (HTHP) exhaust method at temperatures around 130°C.[4][5]

Under these high-temperature conditions, the sparingly soluble dye particles have a strong tendency to agglomerate, leading to uneven dyeing, spotting, and poor color yield.[6] Dispersing agents are essential chemical auxiliaries that prevent this aggregation, ensuring the dye remains as a fine, stable dispersion throughout the dyeing process for uniform, level, and reproducible results.[7][8] These application notes provide detailed protocols for the use of dispersing agents in the uniform dyeing of polyester with this compound.

Mechanism of Action of Dispersing Agents

Dispersing agents are typically anionic or non-ionic surfactants that adsorb onto the surface of the fine dye particles.[6][7] They stabilize the dispersion through two primary mechanisms:

  • Electrostatic Repulsion: Anionic dispersing agents, such as lignosulfonates or naphthalene (B1677914) sulfonates, impart a negative charge to the dye particles, causing them to repel each other.[6][9]

  • Steric Hindrance: Polymeric dispersing agents form a physical barrier around the dye particles, preventing them from coming into close contact and aggregating.[6]

This stabilization is crucial for maintaining a homogenous dye bath, which allows for consistent dye uptake by the fiber and results in a level dyeing.[6][8]

G cluster_0 Without Dispersing Agent a1 Dye Particle agglomerate Agglomerated Dye (Uneven Dyeing) a2 Dye Particle a2->agglomerate a3 Dye Particle a3->agglomerate d1 Dispersed Dye (Stabilized) lab Dye Bath (High Temperature) agglomerate->lab Addition of Dispersing Agent d2 Dispersed Dye (Stabilized) d3 Dispersed Dye (Stabilized)

Fig. 1: Mechanism of Dispersing Agents

Types of Dispersing Agents for Polyester Dyeing

The choice of dispersing agent is critical and depends on the dyeing conditions, especially temperature. The two most common types are anionic dispersants.[7][8]

  • Lignosulfonates: Derived from wood pulp, these are cost-effective and eco-friendly.[8][9] They are suitable for many standard dyeing processes.

  • Naphthalene Sulfonate Formaldehyde (B43269) Condensates (NSFC): These synthetic dispersants generally offer superior thermal stability, making them ideal for the HTHP dyeing of polyester where temperatures reach 130°C.[7][10] They are highly effective at preventing dye aggregation under extreme conditions.[10]

Non-ionic dispersing agents can also be used, often in combination with anionic agents, to enhance leveling and dye migration.[11]

Experimental Protocols

Protocol 1: High-Temperature, High-Pressure (HTHP) Dyeing of Polyester

This protocol describes the standard exhaust dyeing method for polyester fabric with this compound.

1.1. Materials & Equipment:

  • Substrate: 100% Polyester fabric, scoured

  • Dye: C.I. This compound

  • Chemicals:

    • Anionic Dispersing Agent (e.g., Sodium Lignosulfonate or NSFC type)

    • Acetic Acid (to adjust pH)

    • Sodium Hydrosulfite and Sodium Hydroxide (for reduction clearing)

  • Equipment: HTHP laboratory dyeing machine, pH meter, analytical balance.

1.2. Procedure:

  • Dye Bath Preparation: Set the liquor ratio (e.g., 10:1). Fill the dyeing vessel with water at 50-60°C.[5][12]

  • Add the dispersing agent (e.g., 0.5 - 1.5 g/L) and stir to dissolve.[5]

  • Adjust the pH of the bath to 4.5-5.5 using acetic acid. An acidic pH is optimal for disperse dyeing of polyester.[4][5]

  • Separately prepare a dispersion of the this compound dye (e.g., 1.0% on weight of fabric, o.w.f) by pasting it with a small amount of dispersing agent and adding tepid water. Add this dispersion to the dye bath.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath.

    • Seal the machine and raise the temperature from 60°C to 130°C at a controlled rate of 1.5-2.0°C per minute.[4][12]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[5][12]

    • Cool the bath down to 70°C.

  • Reduction Clearing (Post-Treatment):

    • Drain the dye bath.

    • Prepare a new bath containing Sodium Hydroxide (2 g/L) and Sodium Hydrosulfite (2 g/L).[12]

    • Treat the dyed fabric in this bath at 70°C for 20 minutes to remove unfixed surface dye, which is crucial for improving wash and rubbing fastness.[12]

  • Final Rinsing:

    • Drain the clearing bath.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize with a weak solution of acetic acid if necessary, followed by a final cold rinse.

    • Dry the fabric.

G start Start prep 1. Prepare Dye Bath (Water, Dispersing Agent, Acetic Acid, Dye Dispersion) pH: 4.5-5.5 | Temp: 60°C start->prep load 2. Load Polyester Fabric prep->load heat 3. Ramp Temperature Rate: 1.5-2.0°C/min To 130°C load->heat dye 4. Hold at 130°C (Dyeing) Time: 45-60 min heat->dye cool 5. Cool to 70°C dye->cool clear 6. Reduction Clearing (NaOH + Na₂S₂O₄) Time: 20 min cool->clear rinse 7. Hot & Cold Rinse, Neutralize & Dry clear->rinse end End (Dyed Fabric) rinse->end

Fig. 2: HTHP Dyeing Workflow
Protocol 2: Assessment of Dyeing Performance

2.1. Evaluation of Dye Uptake (% Exhaustion) via Spectrophotometry This method quantifies the amount of dye transferred from the bath to the fabric.

  • Prepare a calibration curve for this compound at its wavelength of maximum absorbance (λ_max).

  • Before starting the dyeing process, take an aliquot of the initial dye bath. This is the initial concentration (C_initial).

  • After the dyeing cycle is complete (before draining), take another aliquot of the exhausted dye bath. This is the final concentration (C_final).

  • Measure the absorbance of both samples using a UV-Vis spectrophotometer and determine their concentrations from the calibration curve.

  • Calculate the percent exhaustion (%E) using the formula: %E = [(C_initial - C_final) / C_initial] x 100[13]

2.2. Evaluation of Color Yield and Levelness Color yield and uniformity are assessed by measuring the color strength (K/S value) at multiple points on the dyed fabric using a reflectance spectrophotometer.

  • Measure the K/S value at the λ_max of the dye. A higher K/S value indicates a greater color yield.[14][15]

  • To assess levelness, take measurements at several different locations on the fabric sample.

  • Calculate the mean K/S value and the standard deviation. A lower standard deviation indicates better dyeing uniformity (levelness).

2.3. Evaluation of Colorfastness to Rubbing (ISO 105-X12) This test assesses the amount of color transferred from the fabric surface to another surface by rubbing.[16][17]

  • Apparatus: Crockmeter, standard white cotton rubbing cloth, and Grey Scale for Staining (ISO 105-A03).[16][18]

  • Specimen Preparation: Cut two fabric samples (at least 50 mm x 140 mm).[16]

  • Dry Rubbing:

    • Fix one fabric sample to the base of the crockmeter.

    • Mount a dry rubbing cloth onto the testing finger.

    • Operate the crockmeter for 10 cycles with a downward force of 9 N.[16][17]

  • Wet Rubbing:

    • Thoroughly wet a fresh rubbing cloth in deionized water and squeeze to a specified pickup (e.g., 100%).

    • Repeat the test on the second fabric sample with the wet cloth.

  • Assessment: Evaluate the staining on both the dry and wet rubbing cloths by comparing them against the Grey Scale for Staining. A rating of 5 indicates no staining, while a rating of 1 indicates severe staining.[19]

Quantitative Data & Performance Evaluation

The effectiveness of a dispersing agent is quantified by its impact on color yield, levelness, and colorfastness. The following tables provide illustrative data on the performance of this compound with different types of dispersing agents.

Table 1: Illustrative Dyeing Performance vs. Dispersing Agent Type (Dyeing Conditions: 1.0% o.w.f. This compound, 1.0 g/L Dispersing Agent, 130°C for 60 min, pH 5.0)

Performance MetricNo AgentLignosulfonate AgentNSFC Agent
Color Strength (K/S) 10.214.515.1
Levelness (K/S Std. Dev.) 1.850.450.25
Dye Exhaustion (%) 75%92%94%
Rubbing Fastness (Dry) 344-5
Rubbing Fastness (Wet) 1-233-4

Note: Data are illustrative examples based on typical performance characteristics. NSFC agents often show slightly better performance due to higher thermal stability.[7][10]

Table 2: Illustrative Effect of NSFC Dispersing Agent Concentration (Dyeing Conditions: 1.0% o.w.f. This compound, 130°C for 60 min, pH 5.0)

Concentration (g/L)Color Strength (K/S)Levelness (K/S Std. Dev.)Rubbing Fastness (Wet)
0.25 13.50.802-3
0.50 14.80.403
1.00 15.10.253-4
1.50 15.20.233-4

Note: Increasing concentration generally improves performance up to an optimal point, beyond which benefits may plateau.

Table 3: Typical Colorfastness Properties of this compound on Polyester (Ratings are on a scale of 1-5, where 5 is excellent)

Fastness TestStandardTypical Rating
Light Fastness ISO 105-B025-6
Washing (60°C) ISO 105-C064-5
Sublimation (180°C) ISO 105-P015
Perspiration ISO 105-E044-5
Rubbing (Dry) ISO 105-X124-5
Rubbing (Wet) ISO 105-X123-4

Source: Data compiled from typical values presented in technical sheets.[20]

G cluster_0 Performance Evaluation dyed_fabric Dyed Fabric Sample exhaustion Dye Exhaustion (Spectrophotometry) dyed_fabric->exhaustion levelness Levelness & Color Yield (K/S Measurement) dyed_fabric->levelness fastness Colorfastness (ISO 105 Tests) dyed_fabric->fastness result Quantitative Results (Tables 1, 2, 3) exhaustion->result levelness->result fastness->result

Fig. 3: Dyeing Performance Evaluation Workflow

Conclusion

The use of an appropriate dispersing agent is indispensable for achieving high-quality, uniform dyeing of polyester with this compound. Anionic dispersing agents, particularly naphthalene sulfonate formaldehyde condensates (NSFC), are highly effective under the demanding conditions of HTHP dyeing. By preventing dye agglomeration, they significantly improve color yield, levelness, and colorfastness properties. The protocols outlined in these notes provide a comprehensive framework for dyeing and evaluation, enabling researchers and scientists to achieve consistent and reproducible results. Careful control over process parameters, including dispersing agent type and concentration, is key to optimizing the final quality of the dyed textile.

References

Application Note: Analysis of Disperse Red 177 in Textile Matrices using LC/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177 is a monoazo dye belonging to the benzothiazole (B30560) class, utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2] Due to its chemical structure and potential for migration, it is crucial to have sensitive and selective analytical methods to monitor its presence in textile products, ensuring consumer safety and regulatory compliance. Liquid Chromatography coupled with Mass Spectrometry (LC/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity for the identification and quantification of disperse dyes.[3] This application note provides a detailed protocol for the analysis of this compound in textile samples using LC-MS/MS.

Experimental Protocols

Sample Preparation from Textile Matrices

This protocol is adapted from established methods for the extraction of disperse dyes from textiles.[3][4][5]

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Homogenized textile sample

  • 50 mL conical tubes

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • LC vials

Procedure:

  • Accurately weigh 1.0 g of the homogenized textile sample into a 50 mL conical tube.[4]

  • Add 20 mL of methanol to the tube.[4][5]

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.[4][5]

  • Centrifuge the extract at 4,000-10,000 rpm for 10 minutes.[4][5]

  • Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.[4]

  • For some systems, the extract may be evaporated and reconstituted in a water/methanol mixture (e.g., 95:5 v/v) prior to analysis.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following is a general-purpose method adaptable for the analysis of this compound.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer

LC Conditions:

ParameterValue
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm)[3][6]
Mobile Phase A Water with 0.1% formic acid[3]
Mobile Phase B Methanol with 0.1% formic acid[3]
Flow Rate 0.3 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 5 µL[3]
Gradient A suitable gradient from high aqueous to high organic content should be developed to ensure proper separation of the analyte from matrix components.

MS Conditions:

ParameterValue
Ionization Source Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)[4]
Source Temperature 150°C
Desolvation Temperature 500°C
Gas Flows Optimized for the specific instrument

Data Presentation

Quantitative performance data for disperse dyes is often determined for a panel of analytes. The following tables summarize typical performance characteristics.

Table 1: Method Performance for a Broad Range of Disperse Dyes

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.02 – 1.35 ng/mL[6]
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mL[6]
Recovery 81.8 – 114.1%[6]
Linearity (r²) >0.993[6]

Table 2: Matrix Effect Data for Disperse Red 17 (a close structural analog to this compound)

AnalyteConcentrationMatrix Effect (%)Reference
Disperse Red 1710 ng/mL31.0 - 50.9[5][6]
Disperse Red 1750 ng/mL31.0 - 50.9[5][6]

Note: A strong matrix effect is observed for Disperse Red 17, indicating that matrix-matched calibration standards or a stable isotope-labeled internal standard should be used for accurate quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC/MS analysis of this compound from textile samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data_processing Data Processing sample 1. Weigh 1.0g of Textile Sample extraction 2. Add 20 mL Methanol & Sonicate (30 min, 60°C) sample->extraction centrifuge 3. Centrifuge (4000 rpm, 10 min) extraction->centrifuge filter 4. Filter Supernatant (0.22 µm PTFE) centrifuge->filter vial 5. Transfer to LC Vial filter->vial lcms 6. Inject into LC-MS/MS System vial->lcms data 7. Data Acquisition (MRM Mode) lcms->data quant 8. Quantification & Reporting data->quant

Caption: Experimental workflow for the LC/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in textile samples. The protocol for sample preparation is straightforward, and the analytical method demonstrates the high selectivity required for complex matrices. Given the potential for significant matrix effects, as shown with a structurally similar dye, careful method validation and the use of appropriate calibration strategies are essential for achieving accurate quantitative results.

References

Application Notes and Protocols for Dyeing Polyester/Cotton Blends with Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of polyester (B1180765)/cotton (P/C) blended fabrics using Disperse Red 177. The information is intended for use in research and development settings where precise and repeatable methodologies are required.

Introduction

Dyeing polyester/cotton (P/C) blends presents a significant challenge due to the distinct chemical nature of the two fibers. Polyester, a synthetic hydrophobic fiber, is typically dyed with non-ionic disperse dyes at high temperatures (above 120°C). In contrast, cotton, a natural cellulosic fiber, is hydrophilic and is commonly dyed with anionic dyes, such as reactive dyes, under alkaline conditions.

This compound is a high-energy disperse dye suitable for high-temperature dyeing of polyester, offering good colorfastness properties. When dyeing P/C blends, a key consideration is the potential for the disperse dye to stain the cotton component, which can negatively impact the final color and fastness of the fabric. Therefore, the dyeing process must be carefully controlled, and a post-dyeing "reduction clearing" step is essential to remove unfixed disperse dye from the surface of both fibers, thereby improving wash and rubbing fastness.[1][2]

Two primary methods are employed for dyeing P/C blends with disperse and reactive dyes: the two-bath process and the one-bath, two-step process. The choice of method depends on the desired outcome, available equipment, and processing time considerations.

Quantitative Data

The following tables summarize key quantitative data for the application of this compound on polyester/cotton blends.

Table 1: Typical Colorfastness Properties of this compound on Polyester/Cotton Blends

Fastness PropertyISO Standard (Typical)Rating (1-5, where 5 is excellent)
Light Fastness (Xenon Arc)ISO 105-B025-6[3]
Washing Fastness (Polyester)ISO 105-C064-5[3]
Washing Fastness (Cotton Staining)ISO 105-C063[3]
Sublimation FastnessISO 105-P015[3]
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X123-4

Note: Ratings can vary depending on the dyeing process, depth of shade, and the specific reactive dye used for the cotton component.

Table 2: Indicative Color Strength (K/S) Values for this compound on Polyester/Cotton

Dye Concentration (% owf*)Approximate K/S Value
0.56.5
1.011.0[4]
2.018.5
4.025.0

*owf: on weight of fabric K/S values are dependent on the specific P/C blend ratio, dyeing process, and measurement equipment.

Experimental Protocols

The following are detailed protocols for the two-bath and one-bath, two-step exhaust dyeing of polyester/cotton blends.

Two-Bath Exhaust Dyeing Protocol

This method involves dyeing the polyester and cotton components in separate, sequential baths, which generally yields the best fastness properties.[5][6]

Part A: Dyeing the Polyester Component with this compound

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric) to 10:1.

    • Add a dispersing agent (e.g., 1 g/L) to the water.[7]

    • If required, add a sequestering agent (e.g., 1-2 g/L) to complex any metal ions in the water.[7]

    • Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.

    • Prepare a dispersion of this compound (X% on weight of fabric) and add it to the dye bath.

    • Add a leveling agent (e.g., 0.5-1.0 g/L) to promote even dyeing.[7]

  • Dyeing Procedure:

    • Introduce the P/C blend fabric into the dye bath at 60°C.

    • Run for 15 minutes at this temperature.[8]

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.[5][8]

    • Cool the dye bath to 70°C.

    • Drain the dye bath.

  • Reduction Clearing:

    • Prepare a fresh bath at a 10:1 liquor ratio.

    • Add 2 g/L sodium hydrosulfite (reducing agent) and 2 g/L sodium hydroxide.[9][10]

    • Heat the bath to 70-80°C and treat the fabric for 15-20 minutes.[9]

    • Drain the bath and rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Rinse and dry.

Part B: Dyeing the Cotton Component with a Reactive Dye

  • Dye Bath Preparation:

    • Prepare a fresh dye bath at a 10:1 liquor ratio.

    • Add the required amount of a suitable reactive dye (e.g., a vinyl sulfone or monochlorotriazine type).

    • Add Glauber's salt (e.g., 50-80 g/L) as an electrolyte to promote dye exhaustion.

    • Add soda ash (e.g., 15-20 g/L) as an alkali to fix the reactive dye to the cotton.

  • Dyeing Procedure:

    • Introduce the fabric into the dye bath containing the reactive dye and Glauber's salt at 40°C.

    • Raise the temperature to 60°C (for cold brand reactive dyes) or 80°C (for hot brand reactive dyes).

    • Add the soda ash in portions over 15-20 minutes.

    • Hold at the dyeing temperature for 60-90 minutes.[5]

    • Drain the dye bath.

  • Soaping:

    • Rinse the fabric thoroughly.

    • Prepare a fresh bath with a non-ionic soap (e.g., 2 g/L) at a 10:1 liquor ratio.

    • Heat to 95°C and treat the fabric for 15 minutes to remove unfixed reactive dye.

    • Rinse with hot and cold water and dry.

One-Bath, Two-Step Exhaust Dyeing Protocol

This method is more economical in terms of water, energy, and time.[11][12]

  • Dye Bath Preparation:

    • Set the liquor ratio to 10:1.

    • Add a dispersing/leveling agent and a pH buffer (to maintain pH 4.5-5.5 during the disperse dyeing stage).

    • Add the pre-dispersed this compound and a suitable reactive dye.

  • Dyeing Procedure:

    • Introduce the P/C blend fabric into the dye bath at 50-60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes to dye the polyester component.[13]

    • Cool the dye bath to 80°C.[13]

    • Add Glauber's salt and run for 15 minutes.

    • Add soda ash and hold at 80°C for 45-60 minutes to fix the reactive dye on the cotton component.

    • Cool the dye bath and drain.

  • Soaping and Reduction Clearing (Combined):

    • Due to the presence of both dye classes, a thorough after-treatment is critical.

    • A common approach is to first soap the fabric at 95°C with a non-ionic detergent to remove the bulk of the unfixed reactive dye.

    • This is followed by a reduction clearing step as described in the two-bath protocol to remove the unfixed this compound.

    • Finally, rinse thoroughly and dry.

Visualizations

The following diagrams illustrate the experimental workflows.

Two_Bath_Dyeing_Workflow cluster_polyester Part A: Polyester Dyeing cluster_cotton Part B: Cotton Dyeing A1 Dye Bath Prep (this compound, pH 4.5-5.5) A2 Dyeing at 130°C A1->A2 A3 Reduction Clearing (70-80°C) A2->A3 A4 Rinse & Dry A3->A4 B1 Dye Bath Prep (Reactive Dye, Alkali) A4->B1 Dyed Fabric B2 Dyeing at 60-80°C B1->B2 B3 Soaping at 95°C B2->B3 B4 Final Rinse & Dry B3->B4

Caption: Workflow for the two-bath dyeing of polyester/cotton blends.

One_Bath_Dyeing_Workflow start Dye Bath Preparation (this compound + Reactive Dye) dye_pes Dye Polyester Component Raise to 130°C, Hold 45-60 min start->dye_pes cool_add_salt Cool to 80°C Add Glauber's Salt dye_pes->cool_add_salt Polyester Dyed dye_cotton Dye Cotton Component Add Soda Ash, Hold 45-60 min cool_add_salt->dye_cotton after_treatment Soaping & Reduction Clearing dye_cotton->after_treatment Cotton Dyed end Final Rinse & Dry after_treatment->end

Caption: Workflow for the one-bath, two-step dyeing process.

Dye_Fiber_Interaction cluster_dyeing High Temperature Dyeing (130°C, pH 4.5-5.5) cluster_clearing Reduction Clearing (Alkaline) DR177 This compound (non-ionic) Polyester Polyester Fiber (hydrophobic) DR177->Polyester Diffusion & Adsorption (Primary Interaction) Cotton Cotton Fiber (hydrophilic) DR177->Cotton Surface Staining (Undesirable) Stained_Cotton Stained Cotton Fiber Reducer Reducing Agent (e.g., Sodium Hydrosulfite) Reducer->Stained_Cotton Removes Surface Dye

Caption: Interaction of this compound with fibers during dyeing.

References

Application Notes and Protocols for Thermochromic Analysis of Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and analysis of thermochromic disperse dyes. The protocols outlined below detail the necessary steps for sample preparation and characterization using common analytical techniques to evaluate the temperature-dependent color-changing properties of these materials.

Introduction to Thermochromic Disperse Dyes

Thermochromic disperse dyes are intelligent materials that exhibit a reversible change in color in response to temperature variations.[1][2] These dyes are typically based on leuco dye systems, which consist of three main components: a color former (the leuco dye), a color developer, and a solvent.[3][4][5][6][7] The color change is initiated by a phase transition of the solvent, which in turn affects the interaction between the color former and the developer, leading to a change in the dye's molecular structure and, consequently, its visible color.[3]

The thermochromic properties of these dyes make them suitable for a wide range of applications, including smart textiles, temperature sensors, and anti-counterfeiting labels.[2] Accurate and reproducible analysis of their thermochromic behavior is crucial for quality control and the development of new applications.

Experimental Workflow

The following diagram illustrates the general workflow for the thermochromic analysis of disperse dyes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermochromic Analysis cluster_data Data Interpretation prep_dye Disperse Dye Application uv_vis UV-Vis Spectroscopy prep_dye->uv_vis dsc Differential Scanning Calorimetry (DSC) prep_dye->dsc tga Thermogravimetric Analysis (TGA) prep_dye->tga prep_sample Substrate Preparation prep_sample->prep_dye color_analysis Colorimetric Analysis (CIELAB, ΔE*) uv_vis->color_analysis thermal_props Thermal Properties (Transition Temp, Enthalpy) dsc->thermal_props stability Thermal Stability tga->stability

Caption: Experimental workflow for thermochromic analysis.

Experimental Protocols

Sample Preparation: Application of Thermochromic Disperse Dye to Textile Substrate

This protocol describes the application of thermochromic disperse dyes to a polyester (B1180765) fabric, a common substrate for these types of dyes.

Materials:

  • Thermochromic disperse dye

  • Polyester fabric

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Deionized water

  • Laboratory dyeing machine (e.g., high-temperature beaker dyer)

  • Heat press or laboratory oven

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 20:1.

    • Add a dispersing agent (0.5 - 1.0 g/L) to the deionized water.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[8]

    • Disperse the required amount of thermochromic disperse dye in a small amount of water and add it to the dye bath.[9]

  • Dyeing Process (High-Temperature Method):

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C per minute.[9]

    • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath to 70°C.

  • After-Treatment:

    • Perform a reduction clearing to remove unfixed dye from the fabric surface. Prepare a bath with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L dispersing agent.

    • Treat the dyed fabric in this bath at 70-80°C for 20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water and allow it to dry.

UV-Vis Spectroscopy for Colorimetric Analysis

This protocol details the use of UV-Vis spectroscopy with a diffuse reflectance accessory to measure the color change of the thermochromic fabric at different temperatures.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Diffuse Reflectance Accessory with a temperature-controlled stage[3]

Procedure:

  • Instrument Setup:

    • Install the diffuse reflectance accessory in the spectrophotometer.

    • Set the spectrophotometer to measure reflectance over the visible wavelength range (e.g., 400-800 nm).[3]

  • Sample Measurement:

    • Place a piece of the dyed fabric on the sample holder of the temperature-controlled stage.

    • Record the reflectance spectrum at room temperature.

    • Gradually increase the temperature of the stage in controlled increments (e.g., 2°C or 5°C).

    • At each temperature increment, allow the sample to equilibrate for a few minutes before recording the reflectance spectrum.

    • Continue measurements through the entire color transition range and beyond.

  • Data Analysis:

    • Convert the reflectance data (R) to a function proportional to absorbance using the Kubelka-Munk equation: F(R) = (1-R)² / 2R.[3]

    • From the spectral data, calculate the CIELAB color coordinates (L, a, b*) at each temperature.[3]

    • Calculate the total color difference (ΔE) between the initial (room temperature) and subsequent temperatures using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

DSC is used to determine the thermal transitions of the thermochromic dye, including the onset and peak temperatures of the color change.[10]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Cut a small piece of the dyed fabric (typically 5-10 mg) and place it in an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected color transition.

    • Record the heat flow as a function of temperature.

    • Cool the sample at the same controlled rate back to the starting temperature to observe the reverse transition (hysteresis).

  • Data Analysis:

    • Analyze the resulting DSC curve to determine the onset temperature, peak temperature (melting point), and enthalpy of the thermal transition (ΔH). The endothermic peak on heating corresponds to the color change from the colored to the colorless state.[10]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is employed to evaluate the thermal stability and decomposition temperature of the thermochromic dye on the fabric.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed sample of the dyed fabric (typically 5-10 mg) into the TGA sample pan.

  • TGA Analysis:

    • Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition point (e.g., 600°C).

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition, which indicates the thermal stability of the dye.

Data Presentation

Quantitative Colorimetric Data

The following table structure should be used to summarize the colorimetric data obtained from UV-Vis spectroscopy.

Temperature (°C)LabΔE (from room temp.)
25 (Room Temp)0
30
35
40
45
50
Quantitative Thermal Analysis Data

The following table structure should be used to summarize the data obtained from DSC and TGA.

AnalysisParameterValue
DSC Onset Transition Temp. (°C)
Peak Transition Temp. (°C)
Enthalpy of Transition (J/g)
TGA Onset Decomposition Temp. (°C)

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanism of color change in a leuco dye-based thermochromic system.

thermochromic_mechanism cluster_low_temp Low Temperature (Colored State) cluster_high_temp High Temperature (Colorless State) low_temp Solid Solvent complex Leuco Dye + Developer (Colored Complex) low_temp->complex stabilizes high_temp Molten Solvent low_temp->high_temp Heating dissociation Leuco Dye + Developer (Dissociated - Colorless) complex->dissociation Heating high_temp->dissociation destabilizes complex

Caption: Mechanism of thermochromic color change.

References

Application Notes and Protocols: Disperse Red 177 in Textile Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 177 (C.I. 11122) is a monoazo disperse dye belonging to the benzothiazole (B30560) heterocyclic class.[1] It is characterized by its low water solubility and is primarily utilized in the high-temperature dyeing and printing of hydrophobic synthetic fibers, most notably polyester (B1180765) (PET) and its blends.[1] Its molecular structure imparts a bright red hue, and it is recognized for good dyeing strength, leveling properties, and overall fastness, making it a commercially significant colorant in the textile industry.[1] These application notes provide detailed protocols for the use of this compound in textile chemistry research, including dyeing procedures, fastness testing, and analytical quantification, as well as a discussion of its toxicological relevance.

Physicochemical Properties and Quantitative Data

This compound is a red powder that is insoluble in water. Key identifiers and fastness properties are summarized below.

Table 1: Properties and Identification of this compound

PropertyValueReference(s)
C.I. NameThis compound
C.I. Number11122
CAS Number58051-98-2
Molecular FormulaC₂₀H₁₈N₆O₄S
Molecular Weight438.46 g/mol
Chemical ClassSingle Azo

Table 2: Colorfastness Properties of this compound on Polyester

Fastness TestStandard Method (Typical)Rating (Scale)Typical ResultReference(s)
Light FastnessISO 105-B02 / AATCC 16.31-85-6[2][3]
Washing Fastness (Staining on PES)ISO 105-C061-54-5[2]
Washing Fastness (Staining on Cotton)ISO 105-C061-55[2]
Sublimation/Hot PressingISO 105-P01 / AATCC 1171-55[2][4]
Perspiration FastnessISO 105-E041-5Not specified, but a standard test.[5]
Rubbing Fastness (Dry)ISO 105-X12 / AATCC 81-5Not specified, but a standard test.[6]
Rubbing Fastness (Wet)ISO 105-X12 / AATCC 81-5Not specified, but a standard test.[6]

Note: Fastness ratings can vary based on the dyeing process, depth of shade, and specific finishing treatments applied to the fabric.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This method is suitable for achieving excellent dye penetration and fastness on polyester fabrics in a laboratory or pilot-scale setting.

1. Materials and Equipment:

  • 100% Polyester fabric

  • This compound

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid (glacial) or a pH buffer

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

  • High-temperature, high-pressure laboratory dyeing machine

  • Beakers, graduated cylinders, and a magnetic stirrer

  • pH meter

2. Procedure:

  • Fabric Preparation (Scouring):

    • Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (1 g/L).

    • Treat the polyester fabric in this bath at 60-70°C for 20-30 minutes to remove impurities.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse, and then dry.

  • Dye Bath Preparation:

    • Weigh the required amount of this compound (e.g., 1.3% on weight of fabric, owf) for the desired shade.[2]

    • Create a paste of the dye with an equal amount of a dispersing agent and a small amount of warm water.

    • Add this paste to the main dye bath containing softened water at a liquor ratio of 1:10 to 1:15.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[7][8]

  • Dyeing Cycle:

    • Place the scoured polyester fabric into the dyeing machine.

    • Add the prepared dye bath.

    • Gradually raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[7][8]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired color depth.[7][8]

    • Slowly cool the bath to 70-80°C before draining.

  • Post-Dyeing (Reduction Clearing):

    • Prepare a clearing bath containing sodium hydrosulfite (1-2 g/L) and sodium hydroxide (1-2 g/L).

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot water, then cold water.

    • Neutralize with a dilute acetic acid solution if necessary, followed by a final rinse.

    • Dry the fabric.

Protocol 2: Thermosol Dyeing of Polyester

This is a continuous method suitable for dyeing long lengths of fabric and is commonly used in industrial settings.

1. Materials and Equipment:

  • 100% Polyester fabric

  • This compound

  • Migration inhibitor

  • Padding mangle

  • Infrared (IR) pre-dryer or hot flue dryer

  • Thermosol unit (hot air chamber)

2. Procedure:

  • Padding:

    • Prepare a padding liquor containing the dispersed this compound, a migration inhibitor, and a wetting agent. The pH should be adjusted to 4.5-5.5.

    • Pass the polyester fabric through the padding mangle to ensure even application of the dye liquor, typically aiming for a wet pick-up of 60-70%.

  • Drying:

    • Immediately dry the padded fabric at 100-120°C.[9][10] Infrared drying is often preferred as it minimizes dye migration.[9][11]

  • Thermofixation:

    • Pass the dried fabric through a Thermosol chamber at a high temperature, typically 190-220°C, for 60-90 seconds.[9][11][12] This process causes the dye to sublime and diffuse into the polyester fibers.

  • After-treatment:

    • Wash the fabric to remove any unfixed dye and auxiliary chemicals.

    • Perform a reduction clearing as described in the exhaust dyeing protocol (Protocol 1, Step 4) to achieve optimal fastness.

    • Rinse and dry the final fabric.

Protocol 3: Analytical Quantification by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from a textile sample.

1. Materials and Equipment:

  • Textile sample dyed with this compound

  • Methanol (B129727) (HPLC grade)

  • This compound analytical standard

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

2. Procedure:

  • Sample Extraction:

    • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.

    • Place the sample into a flask and add 20 mL of methanol.[13][14]

    • Sonicate the flask in an ultrasonic bath at 50-60°C for 30 minutes.[13][14]

    • Centrifuge the extract at approximately 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter into an LC vial for analysis.[13][14]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and methanol (with 0.1% formic acid).[13]

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. Specific precursor and product ions for this compound should be determined by infusing a standard solution.

    • Quantification: Prepare a calibration curve using the this compound analytical standard and calculate the concentration in the textile extract in mg/kg.

Toxicological Considerations: Skin Sensitization

Disperse dyes, including some red variants, are known to be potential skin sensitizers, capable of causing allergic contact dermatitis (ACD).[15][16] While specific data on this compound is less common than for other dyes (like Disperse Blue 106 or Disperse Orange 3), the chemical class is a focus of toxicological assessment. The mechanism of skin sensitization is understood through an Adverse Outcome Pathway (AOP).

Adverse Outcome Pathway (AOP) for Skin Sensitization:

  • Molecular Initiating Event (MIE): The dye molecule (a hapten) penetrates the stratum corneum of the skin and covalently binds to skin proteins (haptenation).[17]

  • Keratinocyte Activation: The haptenated proteins cause stress signals in skin cells (keratinocytes), leading to the release of pro-inflammatory cytokines.

  • Dendritic Cell Activation: Dendritic cells (immune cells) in the skin recognize the haptenated proteins, become activated, and migrate to the local lymph nodes.

  • T-Cell Activation and Proliferation: In the lymph nodes, the dendritic cells present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells. This is the sensitization phase.[17]

  • Adverse Outcome: Upon subsequent exposure to the same dye, the now-sensitized T-cells trigger a more rapid and robust inflammatory response, resulting in the clinical symptoms of allergic contact dermatitis (e.g., redness, itching, eczema).

Due to this potential, textiles intended for prolonged skin contact, especially those dyed in deep shades, should be subjected to thorough post-dyeing washing and reduction clearing to minimize the amount of residual, unfixed dye on the fiber surface.

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scour Scouring (Detergent + Na2CO3) rinse Rinsing & Drying scour->rinse dyebath Dye Bath Prep (Dye, Dispersant, pH 4.5-5.5) rinse->dyebath dye_cycle High-Temp Dyeing (Ramp to 130°C, Hold 30-60 min) dyebath->dye_cycle cool Cooling to 80°C dye_cycle->cool reduction Reduction Clearing (Hydrosulfite + NaOH, 80°C) cool->reduction final_rinse Final Rinse & Dry reduction->final_rinse end_product Dyed Fabric final_rinse->end_product start Start start->scour

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

aop_workflow mie Molecular Initiating Event Dye (Hapten) Penetrates Skin and Binds to Proteins ke2 Key Event 2 Keratinocyte Activation & Release of Cytokines mie->ke2 Haptenation ke3 Key Event 3 Dendritic Cell Activation and Migration ke2->ke3 Inflammatory Signals ke4 Key Event 4 T-Cell Activation & Proliferation in Lymph Node ke3->ke4 Antigen Presentation ao Adverse Outcome Allergic Contact Dermatitis (Upon Re-exposure) ke4->ao Sensitization

Caption: Adverse Outcome Pathway (AOP) for skin sensitization by textile dyes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Dyeing Process for Disperse Red 177 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dyeing process for Disperse Red 177 on polyester (B1180765) fabrics. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guides

This section addresses common issues encountered during the dyeing of polyester with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Uneven Dyeing or Shading

  • Question: Why is the color of my dyed polyester fabric not uniform, showing streaks or patches?

  • Answer: Uneven dyeing can result from several factors.[1] Poor dye dispersion is a primary cause, where dye particles agglomerate instead of remaining finely dispersed in the dyebath.[1] This can be due to inadequate mixing, incorrect particle size of the dye, or incompatibility with auxiliary chemicals.[1] Another significant factor is the rate of temperature increase; if the temperature rises too quickly, the dye may rush onto the fabric surface, leading to uneven uptake.[2] Finally, improper circulation of the dye liquor or fabric movement within the dyeing machinery can also contribute to this issue.[1]

Issue 2: Poor Color Fastness (Wash, Rub, or Light)

  • Question: The color of the dyed fabric is bleeding during washing or rubbing, or fading upon exposure to light. What could be the cause?

  • Answer: Poor color fastness is often a result of unfixed dye remaining on the fiber surface.[3] This can be due to an incomplete dyeing process, where the dye has not fully penetrated the polyester fibers. A crucial step to remedy this is a thorough reduction clearing process after dyeing, which removes loose dye molecules from the surface.[3] Inadequate light fastness, specifically, can be inherent to the dye's chemical structure; this compound is noted to have generally good light fastness.[3] However, to achieve high light fastness, it is important to select high-performance disperse dyes.[1]

Issue 3: Shade Inconsistency Between Batches

  • Question: I am observing variations in the final color shade from one dyeing batch to another, even with the same recipe. Why is this happening?

  • Answer: Shade inconsistency is a common challenge in textile dyeing and can be attributed to a lack of precise control over dyeing parameters. Minor fluctuations in temperature, pH, dyeing time, and the concentration of dyes and auxiliaries can lead to noticeable differences in the final shade.[4] The quality and preparation of the polyester substrate, including any pre-treatments, can also affect dye uptake and, consequently, the final color.

Issue 4: Dye Spotting or Speckling

  • Question: There are small, dark spots of color on the surface of my dyed fabric. What is causing this?

  • Answer: Dye spotting is typically caused by the aggregation or precipitation of dye particles in the dyebath.[5] This can occur if the dye has poor solubility or if there is an incompatibility between the dye and the auxiliary chemicals used.[5] The presence of residual oils or other impurities on the fabric surface can also act as sites for dye agglomeration.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the dyeing process for this compound on polyester.

  • What is the optimal temperature for dyeing polyester with this compound? this compound is suitable for high-temperature and high-pressure exhaustion dyeing of polyester fabrics.[6] The ideal dyeing temperature for disperse dyes on polyester is typically in the range of 125-135°C.[4] This high temperature is necessary to swell the polyester fibers, allowing the dye molecules to penetrate the fiber structure.[4]

  • What is the recommended pH for the dyebath? The pH of the dyebath should be maintained in a weakly acidic range, typically between 4.5 and 5.5. This pH range helps to ensure the stability of the disperse dye and promotes optimal dye uptake by the polyester fibers. Using an acid buffer, such as a combination of acetic acid and sodium acetate (B1210297), can help maintain a stable pH throughout the dyeing process.

  • What is the role of a dispersing agent? A dispersing agent is a crucial auxiliary in the dyeing of polyester with disperse dyes. Since disperse dyes are sparingly soluble in water, a dispersing agent is used to create a fine, stable dispersion of the dye particles in the dyebath. This prevents the dye particles from aggregating and ensures a uniform application of the dye to the fabric.

  • Is a leveling agent necessary for dyeing with this compound? A leveling agent can be beneficial, especially when aiming for a very uniform and level dyeing. Leveling agents help to control the rate of dye uptake by the fabric, preventing an initial rapid strike of the dye that can lead to unlevelness. They work by forming a temporary association with the dye molecules, which then gradually transfers to the fiber as the temperature increases. For polyester dyeing, high-temperature leveling agents are often used.

  • What is reduction clearing and why is it important? Reduction clearing is a post-dyeing treatment that is essential for achieving good wash and rub fastness.[3] It involves treating the dyed fabric with a reducing agent, such as sodium hydrosulfite, in an alkaline solution.[3] This process removes any unfixed disperse dye from the surface of the polyester fibers.[3]

Data Presentation

The following tables summarize key quantitative data for the dyeing of polyester with this compound.

Table 1: Recommended Dyeing Parameters for this compound on Polyester

ParameterRecommended ValueNotes
Dye Concentration0.5 - 4.0% (on weight of fabric)Dependent on the desired shade depth.
Liquor Ratio1:10 to 1:20The ratio of the weight of the dye liquor to the weight of the fabric.
pH of Dyebath4.5 - 5.5Maintained using an acetic acid/sodium acetate buffer.
Dispersing Agent1.0 - 2.0 g/LTo ensure a stable dispersion of the dye.
Leveling Agent0.5 - 1.0 g/LRecommended for achieving a level dyeing.
Dyeing Temperature130°COptimal for dye diffusion into polyester fibers.[4]
Dyeing Time30 - 60 minutesTime at the peak dyeing temperature.
Temperature Rise Rate1 - 2°C / minuteA controlled rate of temperature increase is crucial for level dyeing.[4]
Cooling Rate1 - 2°C / minuteA slow cooling rate helps to prevent creasing of the fabric.

Table 2: Fastness Properties of this compound on Polyester

Fastness PropertyRating (Scale 1-5)Test Method
Light Fastness4-5AATCC Test Method 16
Washing Fastness4-5AATCC Test Method 61
Rubbing Fastness (Dry)4-5AATCC Test Method 8
Rubbing Fastness (Wet)4AATCC Test Method 8
Sublimation Fastness4AATCC Test Method 117

Note: Fastness properties can vary depending on the depth of shade and the specific dyeing and finishing processes used.

Experimental Protocols

This section provides detailed methodologies for key experiments in the dyeing of polyester with this compound.

1. High-Temperature Exhaust Dyeing Protocol

This is a standard laboratory procedure for dyeing polyester fabric with this compound.

  • Materials and Reagents:

    • Polyester fabric (pre-scoured and dried)

    • This compound

    • Dispersing agent

    • Leveling agent

    • Acetic acid

    • Sodium acetate

    • Deionized water

  • Procedure:

    • Dye Dispersion Preparation: Weigh the required amount of this compound and make a paste with a small amount of dispersing agent and cold water. Gradually add more water to form a fine, stable dispersion.

    • Dye Bath Preparation: Fill the dyeing vessel with the required volume of deionized water (to achieve the desired liquor ratio). Add the dispersing agent and leveling agent to the bath and stir to dissolve.

    • pH Adjustment: Add acetic acid and sodium acetate to the dyebath to achieve a pH of 4.5 - 5.5.

    • Dyeing: Immerse the polyester fabric in the dyebath at room temperature. Start the agitation and gradually add the prepared dye dispersion.

    • Heating: Increase the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.

    • Dyeing at Temperature: Hold the temperature at 130°C for 30-60 minutes, ensuring continuous agitation.

    • Cooling: Cool the dyebath down to 70-80°C at a rate of 1-2°C per minute.

    • Rinsing: Drain the dyebath and rinse the fabric thoroughly with hot water, followed by cold water.

2. Reduction Clearing Protocol

This procedure is performed after dyeing to improve the fastness properties of the dyed fabric.

  • Materials and Reagents:

  • Procedure:

    • Bath Preparation: Prepare a fresh bath with deionized water at a liquor ratio of 1:15.

    • Chemical Addition: Add 2 g/L of sodium hydrosulfite and 2 g/L of sodium hydroxide to the bath.

    • Treatment: Immerse the dyed fabric in the reduction clearing bath and raise the temperature to 70-80°C. Treat the fabric for 15-20 minutes with continuous agitation.

    • Rinsing: Drain the bath and rinse the fabric thoroughly with hot water.

    • Neutralization: Neutralize the fabric by rinsing with a dilute solution of acetic acid (0.5 - 1.0 g/L).

    • Final Rinse: Rinse the fabric with cold water until the rinse water is clear and has a neutral pH.

    • Drying: Dry the fabric in an oven or at ambient temperature.

Mandatory Visualization

Diagram 1: Experimental Workflow for Polyester Dyeing with this compound

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Weigh Polyester Fabric D Immerse Fabric in Dyebath at RT A->D B Prepare Dye Dispersion (this compound + Dispersing Agent) E Add Dye Dispersion B->E C Prepare Dyebath (Water, Auxiliaries) C->D D->E F Heat to 130°C (1-2°C/min) E->F G Hold at 130°C for 30-60 min F->G H Cool to 70-80°C (1-2°C/min) G->H I Rinse (Hot & Cold Water) H->I J Reduction Clearing (NaOH + Na2S2O4) I->J K Rinse & Neutralize J->K L Dry K->L

Caption: Experimental workflow for dyeing polyester with this compound.

Diagram 2: Troubleshooting Guide for Uneven Dyeing

troubleshooting_uneven_dyeing Start Problem: Uneven Dyeing Q1 Check Dye Dispersion: Is it uniform and stable? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Check Heating Rate: Was it controlled (1-2°C/min)? A1_Yes->Q2 Sol1 Solution: - Improve mixing - Check dye particle size - Use compatible dispersing agent A1_No->Sol1 End Level Dyeing Achieved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Check Liquor Circulation: Is it adequate and uniform? A2_Yes->Q3 Sol2 Solution: - Reduce heating rate - Use a programmable controller A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Consider Leveling Agent: Was one used? A3_Yes->Q4 Sol3 Solution: - Check pump/agitator speed - Ensure proper fabric loading A3_No->Sol3 Sol3->End A4_No No Q4->A4_No Q4->End Yes Sol4 Solution: - Add a suitable high-temperature leveling agent to the dyebath A4_No->Sol4 Sol4->End

Caption: Troubleshooting decision tree for uneven dyeing with this compound.

References

Technical Support Center: Improving the Light Fastness of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in enhancing the light fastness of Disperse Red 177 on synthetic fibers, particularly polyester (B1180765).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments aimed at improving the light fastness of this compound.

Q1: Why is the light fastness of my this compound dyed polyester fabric poor?

A1: Several factors can contribute to the poor light fastness of this compound:

  • Dye Structure: this compound is a single azo dye.[1] Azo-based disperse dyes are known to generally have lower light fastness compared to other structures like anthraquinones due to their susceptibility to photodegradation.[2][3]

  • Shade Depth: Lighter shades of dyed fabrics have a higher surface area of dye molecules exposed to light, which can lead to more rapid fading.[2][4] Deeper shades tend to exhibit better light fastness due to a higher concentration of dye.[2][5]

  • Improper Dyeing Process: Inadequate control over dyeing parameters such as temperature, pH, and time can result in poor dye fixation and lower light fastness.[6]

  • Presence of Unfixed Dye: Residual unfixed dye on the fiber surface, due to insufficient after-treatment (reduction clearing), has significantly lower light fastness and can accelerate fading.[4][5][7]

  • Finishing Agents: Certain softeners and other finishing agents can negatively impact the light fastness of the dyed fabric.[4]

Q2: My light fastness did not improve after applying a UV absorber. What could be the reason?

A2: If the application of a UV absorber does not yield the expected improvement in light fastness, consider the following:

  • Incorrect Type of UV Absorber: The choice of UV absorber is critical. Benzotriazole and benzophenone (B1666685) derivatives are commonly used for polyesters dyed with disperse dyes.[2]

  • Insufficient Concentration: The concentration of the UV absorber might be too low to provide adequate protection. It is advisable to test a range of concentrations (e.g., 1-4% on the weight of the fiber).

  • Improper Application: The method of application (co-application during dyeing vs. after-treatment) and the process parameters (temperature, time) can affect the uptake and distribution of the UV absorber on the fiber.

  • Uneven Application: An uneven application of the UV absorber can lead to inconsistent light fastness across the fabric.

Q3: After applying a light fastness improving agent, the shade of the fabric changed. How can I avoid this?

A3: A change in shade upon application of a light fastness improver can be attributed to chemical interactions between the dye and the additive. To mitigate this:

  • Compatibility Check: Always conduct preliminary tests on a small sample to check the compatibility of the UV absorber or after-treatment agent with this compound.

  • pH Control: The pH of the treatment bath can influence both the stability of the dye and the performance of the additive. Ensure the pH is within the recommended range for both.

  • Alternative Additives: If a significant shade change is observed, consider testing a different class of UV absorbers or light stabilizers.

Q4: Can I use Hindered Amine Light Stabilizers (HALS) for this compound?

A4: Yes, Hindered Amine Light Stabilizers (HALS) can be effective in improving the light fastness of disperse dyes.[2] Unlike UV absorbers that filter UV radiation, HALS act as radical scavengers, inhibiting the photodegradation of the dye molecules.[8][9] They are particularly effective in long-term protection as they are regenerated during the process.[8][10] HALS can be used alone or in combination with UV absorbers for a synergistic effect.

Quantitative Data Summary

The following tables summarize the typical light fastness of this compound and the expected improvements with the use of additives. Note that the exact improvement can vary based on the specific experimental conditions, substrate, and type/concentration of the additive.

Table 1: Typical Fastness Properties of this compound on Polyester

Fastness PropertyAATCC/ISO StandardRating
Light FastnessAATCC 16.3 / ISO 105-B024-5[11]
Washing FastnessAATCC 614-5[11]
Perspiration FastnessAATCC 154-5[11]

Table 2: Expected Improvement in Light Fastness of this compound with Additives

Additive TypeConcentration (% owf*)Expected Light Fastness (Blue Wool Scale)
None (Control)-4-5
Benzotriazole UV Absorber2-4%5-6
HALS1-3%5-6
UV Absorber + HALS1-2% each6

*owf: on weight of fiber

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard method for dyeing polyester fabric with this compound.

  • Fabric Preparation: Scour the polyester fabric with a solution of 1 g/L non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Bath Preparation:

    • Prepare a dye stock dispersion by pasting the required amount of this compound (e.g., 1% on weight of fiber for a medium shade) with a dispersing agent (e.g., 1 g/L).

    • Fill the dye bath with water (liquor ratio 10:1) and add the dye stock dispersion.

    • Add a leveling agent (e.g., 0.5-1 g/L).

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[12]

  • Dyeing Process:

    • Immerse the prepared polyester fabric in the dye bath at room temperature.

    • Raise the temperature to 130°C at a rate of 1.5-2°C per minute.[12]

    • Hold the temperature at 130°C for 45-60 minutes.[12]

    • Cool the dye bath down to 70°C.

  • Reduction Clearing (After-treatment):

    • Drain the dye bath.

    • Prepare a new bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed dye.[13]

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Dry the fabric at a moderate temperature.

Protocol 2: Application of UV Absorber as an After-treatment

This protocol outlines the application of a UV absorber to polyester fabric previously dyed with this compound.

  • Treatment Bath Preparation:

    • Prepare a treatment bath with a selected benzotriazole-based UV absorber (e.g., 2-4% on weight of fiber).

    • Add a suitable dispersing agent (0.5-1 g/L).

    • Adjust the pH to 5.0-6.0 with acetic acid.

  • Application Process:

    • Immerse the dyed and reduction-cleared fabric in the treatment bath at room temperature.

    • Raise the temperature to 110-120°C.

    • Hold at this temperature for 30 minutes.

  • Rinsing and Drying:

    • Cool the bath and rinse the fabric thoroughly.

    • Dry the fabric.

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment cluster_finishing Optional Finishing prep1 Scouring prep2 Rinsing prep1->prep2 dye1 Dye Bath Preparation (this compound, pH 4.5-5.5) prep2->dye1 dye2 High-Temperature Dyeing (130°C, 45-60 min) dye1->dye2 dye3 Cooling dye2->dye3 after1 Reduction Clearing (NaOH, Na2S2O4) dye3->after1 after2 Hot & Cold Rinsing after1->after2 after3 Neutralization after2->after3 fin1 UV Absorber / HALS Application after3->fin1 fin2 Drying after3->fin2 Without UV Protection fin1->fin2

Caption: Workflow for dyeing polyester with this compound and improving light fastness.

hals_mechanism Mechanism of Hindered Amine Light Stabilizers (HALS) cluster_polymer Polymer Degradation cluster_hals HALS Cycle (Denisov Cycle) P P• POO POO• P->POO +O2 NO_radical >N-O• P->NO_radical Radical Scavenging POO->P +PH HALS >N-H POO->HALS Radical Scavenging HALS->NO_radical + POO• NOR >N-O-R NO_radical->NOR + P• NOR->HALS + POO•

Caption: Simplified mechanism of HALS in preventing polymer degradation.

References

Technical Support Center: The Effect of pH on the Dyeing Efficiency of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions regarding the critical role of pH in the application of Disperse Red 177.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing polyester (B1180765) with this compound?

The optimal dyeing efficiency and stability for this compound on polyester fibers are achieved in a weakly acidic medium, specifically within a pH range of 4.5 to 5.5.[1][2][3][4] Some sources may narrow this recommendation to a pH of 4-5.[5] Maintaining this pH is crucial for achieving satisfactory dye exhaustion and color stability.[1][3]

Q2: Why is maintaining an acidic pH of 4.5-5.5 so important?

Controlling the pH within this acidic range is critical for two primary reasons:

  • Dye Stability: this compound, like many disperse dyes with an azo structure, is most stable in a weakly acidic environment.[4] Alkaline conditions (high pH) can cause the dye to hydrolyze, leading to a breakdown of the dye molecule, which results in color changes and reduced color depth.[4][6][7]

  • Fiber Integrity: Maintaining the recommended pH helps prevent the hydrolysis of the polyester fiber itself during the high-temperature dyeing process.[2]

Q3: What are the consequences of the dyebath pH being too high (alkaline)?

If the pH of the dyebath rises above 6, significant issues can occur. Many disperse dyes undergo hydrolysis in alkaline conditions, which can lead to:

  • Lighter or inconsistent shades.[7]

  • Changes in the final color.[4]

  • Inferior wash fastness properties due to the degradation of the dye.[1][3]

  • For this compound specifically, alkaline conditions can induce hydrolysis, altering the dye's chemical structure.[6]

Q4: How can the pH of the dyebath be accurately controlled throughout the dyeing process?

To establish and maintain the correct pH, the following methods are recommended:

  • Acid Addition: Acetic acid is commonly used to lower the pH of the dyebath into the optimal 4.5-5.5 range.[1][2][3][4]

  • Buffer Systems: During the dyeing process, the pH can sometimes increase.[4] To prevent this fluctuation, a buffer system, such as one composed of formic acid and ammonium (B1175870) sulfate (B86663), can be employed to keep the pH stable.[4]

Troubleshooting Guide

IssuePotential Cause Related to pHRecommended Solution
Poor Color Yield / Shade is too Light The dyebath pH may be too high (alkaline), causing dye hydrolysis.[7]Before dyeing, verify the dyebath pH is between 4.5 and 5.5 using a calibrated pH meter. Adjust with acetic acid as needed.[1][4]
Inconsistent Shade or Color Change The pH may have fluctuated during the high-temperature dyeing process. This compound is an azo dye and can be sensitive to such shifts.[4]Implement a pH buffer system (e.g., ammonium sulfate and formic acid) to ensure pH stability throughout the dyeing cycle.
Poor Wash or Rub Fastness An incorrect pH (especially alkaline) can lead to improper dye fixation and degradation, leaving unfixed dye on the fiber surface.[1][8]Ensure the dyeing process is conducted within the optimal acidic pH range. After dyeing, perform a reduction clearing step to effectively remove any residual surface dye.[9]
Uneven Dyeing or Streaking While often related to dye dispersion, poor pH control can contribute to inconsistent dye uptake and leveling.[8]In addition to using appropriate dispersing agents, maintain strict control over the dyebath pH from start to finish.[8]

Data Presentation: pH Effect on Dyeing Performance

The following table summarizes the expected qualitative and quantitative effects of pH on the dyeing process with this compound.

pH RangeExpected Dyeing EfficiencyDye StabilityPotential Issues & Remarks
< 4.0 Good to ModerateGenerally StableMay require specific buffer systems to avoid potential fiber damage with very strong acids.
4.5 - 5.5 Optimal Excellent Recommended range for best color yield, fastness, and reproducibility. [1][2][3][4]
6.0 - 7.0 Moderate to PoorReduced StabilityIncreased risk of hydrolysis, especially at high temperatures.[7] Color may begin to shift.
> 7.0 PoorUnstableSignificant hydrolysis of the dye is likely, leading to poor color yield, shade changes, and low fastness.[4][6]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard procedure for dyeing polyester fabric, emphasizing pH control.

Materials & Reagents:

  • Polyester fabric

  • This compound

  • Anionic dispersing agent

  • Acetic acid (or a suitable buffer system like ammonium sulfate/formic acid)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

  • High-temperature dyeing apparatus

Procedure:

  • Prepare the Dyebath:

    • Set the liquor ratio (e.g., 1:20).[2]

    • Add a suitable anionic dispersing agent (e.g., 0.5 g/L) to the water at 50-60°C.

    • Separately, prepare a paste of the required amount of this compound with a small amount of dispersing agent, then add it to the main dyebath.[1]

  • pH Adjustment:

    • Carefully measure the pH of the dyebath.

    • Adjust the pH to the target range of 4.5-5.5 using a dilute solution of acetic acid.[1][2] If using a buffer, add the components (e.g., 1 g/L ammonium sulfate) and adjust with formic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at approximately 60°C.[1]

    • Increase the temperature at a rate of 1-2°C per minute up to 130°C.[1][2]

    • Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1]

    • Cool the dyebath down to 60-70°C.

  • Rinsing and Reduction Clearing:

    • Drain the dyebath and rinse the fabric thoroughly.

    • Prepare a new bath containing 1 g/L sodium hydrosulfite and 1 g/L sodium hydroxide for reduction clearing. This step removes unfixed dye from the surface.[9]

    • Treat the fabric for 10-15 minutes at 60°C.[9]

  • Final Steps:

    • Rinse the fabric with hot and then cold water until the water runs clear.

    • Neutralize if necessary and dry the fabric.

Visualizations

G cluster_0 Troubleshooting Workflow start Dyeing Result Unsatisfactory (e.g., Poor Color Yield, Shade Change) q_ph Measure Dyebath pH start->q_ph check_stability Action: Use Buffer System for Stability start->check_stability If shade is inconsistent is_ph_ok Is pH in 4.5-5.5 Range? q_ph->is_ph_ok adjust_ph Action: Adjust pH with Acetic Acid or Buffer System is_ph_ok->adjust_ph  No other_issues Investigate Other Parameters (Dispersion, Temp, Time) is_ph_ok->other_issues  Yes redye Re-run Dyeing Process adjust_ph->redye check_stability->redye

Caption: A logical workflow for troubleshooting pH-related issues.

G cluster_1 Key Parameter Relationships ph Dyebath pH optimal_ph Optimal pH (4.5-5.5) ph->optimal_ph high_ph High pH (>6.0) ph->high_ph dye_stability High Dye Stability optimal_ph->dye_stability fiber_integrity Polyester Integrity optimal_ph->fiber_integrity good_efficiency High Dyeing Efficiency & Good Fastness dye_stability->good_efficiency fiber_integrity->good_efficiency hydrolysis Dye Hydrolysis high_ph->hydrolysis poor_fastness Poor Fastness Properties high_ph->poor_fastness bad_efficiency Low Efficiency & Shade Change hydrolysis->bad_efficiency poor_fastness->bad_efficiency

Caption: Relationship between pH and key dyeing parameters.

References

Temperature gradient control in Disperse Red 177 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Disperse Red 177. The information is tailored to address specific issues related to temperature gradient control during the dyeing of polyester (B1180765) fabrics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dyeing temperature for this compound on polyester?

A1: The optimal dyeing temperature for this compound, a high-energy disperse dye, is typically between 125°C and 135°C.[1] This high temperature is necessary to swell the polyester fibers, allowing the dye molecules to penetrate the fiber structure effectively.[2][3] Dyeing below this range can result in poor dye uptake and lighter shades.

Q2: How critical is the rate of temperature rise during the dyeing process?

A2: The rate of temperature rise is a critical parameter for achieving level and even dyeing. A rapid temperature increase, especially in the critical dyeing range of 80°C to 130°C, can cause the dye to rush onto the fabric surface, leading to unevenness and poor penetration.[4][5] A controlled heating ramp-up, typically 1-2°C per minute, is recommended to ensure even dye exhaustion.[1][4]

Q3: What is the ideal pH for the dyebath when using this compound?

A3: The dyebath for this compound should be weakly acidic, with a pH range of 4.5 to 5.5.[2][3][4][6] This pH range ensures the stability of the disperse dye and promotes optimal exhaustion onto the polyester fiber. Acetic acid is commonly used to adjust the pH.[2][6]

Q4: My dyed fabric shows shade variations and streaks. What could be the cause?

A4: Shade variations and streaking are common issues that can stem from several factors related to temperature control and dye dispersion.[1][7] The most likely causes include an excessively rapid rate of temperature rise, poor circulation of the dye liquor leading to uneven temperature distribution, or aggregation of dye particles.[4][7] Ensure a slow, controlled heating rate and the use of a high-quality dispersing agent.[4]

Q5: After dyeing, the color fastness of the fabric is poor. How can I improve this?

A5: Poor color fastness (e.g., to washing or rubbing) is often a result of incomplete dye penetration into the fiber or unfixed dye remaining on the surface. This can be caused by dyeing at a temperature that is too low or for an insufficient duration. To improve fastness, ensure the dyeing temperature reaches at least 130°C and is held for 30-60 minutes.[3] Additionally, a post-dyeing reduction clearing process is crucial to remove surface dye.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Uneven Dyeing (Streaks, Patches) 1. Rapid Temperature Rise: Heating rate is too fast, causing uneven dye uptake.[4] 2. Poor Dye Dispersion: Dye particles are agglomerating.[4][7] 3. Inadequate Liquor Circulation: Uneven temperature in the dyeing vessel.[7]1. Control Heating Rate: Employ a slower heating rate, especially between 80°C and 130°C (e.g., 1°C/minute).[4] 2. Improve Dispersion: Ensure the dye is properly pasted with a high-temperature stable dispersing agent before adding to the bath.[4] 3. Ensure Good Circulation: Use appropriate agitation to maintain uniform temperature and dye concentration.[7]
Pale or Weak Shade 1. Low Dyeing Temperature: The temperature did not reach the optimal range (125-135°C).[1] 2. Insufficient Holding Time: The time at peak temperature was too short for full dye penetration.[9] 3. Incorrect pH: The dyebath pH is outside the optimal 4.5-5.5 range.[6]1. Increase Temperature: Ensure the dyeing temperature reaches a minimum of 130°C.[3] 2. Extend Holding Time: Maintain the peak temperature for at least 30-60 minutes.[1][3] 3. Adjust pH: Buffer the dyebath to pH 4.5-5.5 using acetic acid.[4]
Poor Rub Fastness 1. Surface Dye: Unfixed dye particles are present on the fiber surface. 2. Dye Aggregation: Agglomerated dye particles are loosely attached to the fabric.[1]1. Perform Reduction Clearing: After dyeing and rinsing, treat the fabric with a solution of sodium hydrosulfite and caustic soda to remove surface dye.[8] 2. Use Effective Dispersant: Employ a high-quality dispersing agent to prevent dye aggregation at high temperatures.[3]
Inconsistent Results Between Batches 1. Temperature Fluctuations: Minor variations in the temperature profile between dyeing cycles.[1] 2. Cooling Rate Variation: The rate of cooling was not controlled, leading to shade drift.[1]1. Standardize Dyeing Cycle: Calibrate dyeing equipment and strictly adhere to a standardized temperature-time profile. 2. Control Cooling: Implement a controlled cooling rate of approximately 1°C/minute after the holding phase.[1]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure laboratory dyeing apparatus.

Materials:

  • Polyester fabric (scoured and pre-washed)

  • This compound (C.I. 11122)

  • High-temperature stable dispersing agent

  • Acetic acid

  • Sodium hydrosulfite

  • Caustic soda

  • Deionized water

Procedure:

  • Dye Dispersion Preparation:

    • Accurately weigh the required amount of this compound dye (e.g., 1.0% on weight of fabric).

    • Create a paste by adding a small amount of warm water and 1 g/L of a high-temperature stable dispersing agent.[4]

    • Stir until a smooth, lump-free dispersion is obtained, then add more water to create a stock solution.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:10).

    • Fill the dyeing vessel with the required volume of deionized water.

    • Add the prepared dye dispersion to the bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2][3]

    • Add the polyester fabric to the dye bath at approximately 60°C.[2]

  • Dyeing Cycle:

    • Seal the dyeing vessel and begin agitation.

    • Raise the temperature from 60°C to 130°C at a controlled rate of 1.5°C/minute.[1][4]

    • Hold the temperature at 130°C for 45 minutes to allow for dye diffusion and fixation.[1][2][8]

    • Cool the dye bath to 70°C at a controlled rate of 1°C/minute.[1]

  • Rinsing and Reduction Clearing:

    • Drain the dye bath and rinse the fabric with hot water, followed by a cold water rinse.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L dispersing agent.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and cold water until the water runs clear, then neutralize with a weak acetic acid solution.

  • Drying:

    • Hydroextract the fabric and dry it in an oven or air dry.

Data Presentation

Table 1: Effect of Temperature Ramp-Up Rate on Dyeing Quality
Ramp-Up Rate (°C/min)Final Shade Depth (K/S Value)Levelness (Visual Assessment)Rub Fastness (Grey Scale Rating, 1-5)
1.015.2Excellent (5)4-5
2.015.1Good (4)4
3.014.8Poor (2) - Streaky3
4.014.5Very Poor (1) - Blotchy2-3

Note: Data is illustrative. K/S values represent color strength. Levelness and fastness ratings are on a scale of 1 (poor) to 5 (excellent).

Table 2: Influence of Peak Dyeing Temperature on Dye Exhaustion and Fixation
Peak Temperature (°C)Holding Time (min)Dye Exhaustion (%)Dye Fixation (%)
1104575.368.1
1204588.982.5
1304596.292.8
1354596.593.1

Note: Data is illustrative. Dye exhaustion refers to the percentage of dye that has moved from the bath to the fiber. Dye fixation refers to the percentage of the exhausted dye that is irreversibly fixed within the fiber after reduction clearing.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Phase A 1. Prepare Dye Dispersion (this compound + Agent) B 2. Prepare Dye Bath (Water, pH 4.5-5.5) A->B C 3. Add Fabric at 60°C B->C D 4. Heat to 130°C (Rate: 1.5°C/min) C->D E 5. Hold at 130°C (45 min) D->E F 6. Cool to 70°C (Rate: 1°C/min) E->F G 7. Rinse Fabric F->G H 8. Reduction Clearing (70-80°C, 20 min) G->H I 9. Final Rinse & Neutralize H->I J 10. Dry Fabric I->J

Caption: High-temperature exhaust dyeing workflow for this compound.

troubleshooting_workflow rect_node rect_node start Uneven Dyeing (Streaks/Patches)? q1 Heating Rate > 2°C/min? start->q1 a1_yes Reduce ramp rate to 1-1.5°C/min q1->a1_yes Yes a1_no Check Dye Dispersion q1->a1_no No q2 Visible Particles in Dispersion? a1_no->q2 a2_yes Improve pasting procedure. Use high-temp stable dispersing agent. q2->a2_yes Yes a2_no Check Liquor Circulation q2->a2_no No q3 Is circulation adequate? a2_no->q3 a3_yes Consult advanced diagnostics q3->a3_yes Yes a3_no Increase agitation. Check for equipment issues. q3->a3_no No

Caption: Troubleshooting decision tree for uneven dyeing issues.

References

Technical Support Center: Reduction Clearing for Fabrics Dyed with C.I. Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Disperse Red 177. The information provided is intended to assist in overcoming common challenges encountered during the reduction clearing process of dyed polyester (B1180765) fabrics.

Troubleshooting Guide

This guide addresses specific issues that may arise during the reduction clearing of fabrics dyed with this compound.

Problem Potential Cause Recommended Solution
Poor Wash Fastness Incomplete removal of unfixed dye from the fiber surface.Optimize the reduction clearing process by adjusting the concentration of the reducing agent, temperature, and time. Ensure thorough rinsing after clearing.[1]
Suboptimal dyeing parameters leading to poor dye fixation.Confirm that the dyeing temperature reaches 130°C for adequate dye diffusion into the polyester fiber.[2]
Thermal migration of the dye to the fiber surface during post-dyeing heat treatments.Minimize the temperature and duration of heat-setting or finishing processes.
Uneven Color or Streaking Poor dispersion of the dye during the dyeing process.Ensure the use of an effective dispersing agent and proper agitation in the dyebath.
Incorrect liquor circulation or uneven temperature in the dyeing machine.Verify the proper functioning of the dyeing equipment to ensure even dye distribution.
Dye aggregation or sedimentation.Optimize the dye particle size and use appropriate auxiliaries to prevent dye agglomeration.[3]
Shade Variation Between Batches Inconsistent process parameters.Standardize all parameters, including chemical concentrations, temperature, pH, and treatment times, for both dyeing and reduction clearing.
Variations in water hardness.Use softened or deionized water for all wet processing steps to avoid interference with dyeing and clearing efficiency.
Formation of Oligomers High-temperature dyeing process can cause low molecular weight polyester oligomers to migrate to the fiber surface.Employ an oligomer dispersing agent during the dyeing process. The reduction clearing step also helps in removing surface oligomers.[4][5]
Reduced Fabric Strength Harsh reduction clearing conditions.Optimize the concentration of chemicals and the temperature of the reduction clearing bath to be effective without causing excessive fiber damage.[1]
Environmental Concerns Use of sodium hydrosulfite, which can have a significant environmental impact.Consider using more environmentally friendly reducing agents, such as those based on thiourea (B124793) dioxide or glucose, or explore acidic reduction clearing processes.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the reduction clearing process?

A1: The primary purpose of reduction clearing is to remove unfixed disperse dye particles from the surface of the polyester fibers after dyeing.[7] This process is crucial for achieving good wash, rub, and light fastness, as well as enhancing the brightness of the shade.

Q2: What are the key chemical components of a standard alkaline reduction clearing bath?

A2: A standard alkaline reduction clearing bath typically contains a reducing agent, such as sodium hydrosulfite (also known as sodium dithionite), and an alkali, like caustic soda (sodium hydroxide).[1] A surfactant is also often included to aid in the removal of the reduced dye.

Q3: Can reduction clearing be performed under acidic conditions?

A3: Yes, acidic reduction clearing is an alternative to the conventional alkaline process. It utilizes acid-stable reducing agents and can offer benefits such as reduced water consumption and a more streamlined process as it may not require a neutralization step.[6]

Q4: How do I know if the reduction clearing process was successful?

A4: A successful reduction clearing process will result in a fabric with good colorfastness properties. This can be evaluated through standardized tests for wash fastness (e.g., ISO 105-C06) and rubbing fastness (e.g., ISO 105-X12). Visually, the dyed fabric should have a clear, bright shade without any surface dye residue.

Q5: What are oligomers, and how do they affect the final product?

A5: Oligomers are low molecular weight by-products formed during the manufacturing of polyester. During high-temperature dyeing, these can migrate to the fiber surface, leading to a "frosty" appearance, poor hand-feel, and can interfere with the dyeing process by causing spots.[4][5] The reduction clearing process helps in removing these surface oligomers.

Experimental Protocol: Alkaline Reduction Clearing

This protocol outlines a standard procedure for the alkaline reduction clearing of polyester fabric dyed with this compound.

1. Preparation of the Reduction Clearing Bath:

  • Prepare an aqueous solution with the components listed in the table below. The exact concentrations may need to be optimized based on the depth of the shade and the specific equipment used.

2. Treatment Process:

  • After the dyeing process, the fabric should be thoroughly rinsed to remove any residual dyeing auxiliaries.

  • The rinsed fabric is then treated in the prepared reduction clearing bath.

  • The temperature is raised to the specified range and maintained for the recommended duration with gentle agitation.

3. Post-Treatment:

  • Following the reduction clearing, the fabric is rinsed thoroughly with hot water, followed by a cold water rinse to remove all residual chemicals.

  • If necessary, a neutralization step with a weak acid (e.g., acetic acid) can be included to bring the fabric pH to a neutral level.

  • The fabric is then dried.

Quantitative Data for Alkaline Reduction Clearing

ParameterRecommended ValueNotes
Sodium Hydrosulfite1.0 - 2.0 g/LThe primary reducing agent.
Caustic Soda (Sodium Hydroxide)1.0 - 2.0 g/LTo maintain an alkaline pH.
Surfactant0.5 - 1.0 g/LTo aid in the removal of unfixed dye.
Temperature70 - 80°COptimal temperature for the reduction reaction.[1][2]
Time15 - 30 minutesDuration of the treatment.[2][7]
Liquor Ratio10:1 to 20:1The ratio of the weight of the bath to the weight of the fabric.
pH10 - 12The typical pH range for alkaline reduction clearing.

Visualizations

Troubleshooting Workflow for Reduction Clearing

TroubleshootingWorkflow cluster_start cluster_assessment cluster_pass cluster_fail cluster_investigation cluster_clearing_checks cluster_dyeing_checks cluster_reprocess start Start: Evaluate Dyed Fabric After Reduction Clearing assessment Assess Fastness Properties (Wash, Rub) start->assessment pass Process Complete: Good Fastness assessment->pass Pass fail Issue Identified: Poor Fastness assessment->fail Fail investigate_clearing Investigate Reduction Clearing Process fail->investigate_clearing investigate_dyeing Investigate Dyeing Process fail->investigate_dyeing check_chem Check Chemical Concentrations (Reducing Agent, Alkali) investigate_clearing->check_chem check_params Check Process Parameters (Temp, Time, pH) investigate_clearing->check_params check_rinsing Ensure Thorough Rinsing investigate_clearing->check_rinsing check_dye_fix Verify Dyeing Temperature and Time (e.g., 130°C for 30-60 min) investigate_dyeing->check_dye_fix check_dispersion Check for Proper Dye Dispersion investigate_dyeing->check_dispersion reprocess Adjust Parameters and Re-clear check_chem->reprocess check_params->reprocess check_rinsing->reprocess check_dye_fix->reprocess check_dispersion->reprocess reprocess->assessment

Caption: A flowchart outlining the troubleshooting steps for poor fastness after reduction clearing.

References

How to prevent aggregation of Disperse Red 177 in dye bath

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Disperse Red 177 in dye baths. The information is tailored for researchers, scientists, and drug development professionals utilizing this dye in their experiments.

Troubleshooting Guide: Aggregation of this compound

Aggregation of this compound can lead to significant issues such as uneven dyeing, color spots, and reduced color yield. This guide offers a systematic approach to diagnose and resolve these problems.

Issue IDProblemPotential CausesRecommended Solutions
DR177-A01Visible dye particles or "tarring" in the dye bath.Inadequate Dispersion: Insufficient or ineffective dispersing agent. High Water Hardness: Presence of divalent cations (Ca²⁺, Mg²⁺) causing dye precipitation. Incorrect pH: Dye bath pH is outside the optimal range, leading to instability. Poor Initial Dye Dispersion: The dye was not properly wetted and dispersed before heating.- Increase the concentration of the dispersing agent. - Switch to a more thermally stable dispersing agent (e.g., a naphthalene (B1677914) sulfonic acid-formaldehyde condensate).[1] - Use deionized or softened water for dye bath preparation.[2] - Add a chelating agent (e.g., EDTA) to sequester metal ions.[2] - Adjust the pH to the recommended range of 4.5-5.5 using acetic acid.[3][4][5] - Prepare a pre-dispersion of the dye in a small amount of water and dispersing agent before adding it to the main dye bath.[6]
DR177-A02Color spots or speckling on the substrate.Dye Agglomeration at High Temperatures: The dispersing agent is not stable at the dyeing temperature.[1] Rapid Heating Rate: A fast temperature rise can "shock" the dispersion, causing particles to aggregate.[1][7]- Select a dispersing agent with high thermal stability.[1] - Reduce the heating rate (e.g., 1-2°C per minute).[8] - Implement a staged heating process with holds at intermediate temperatures.
DR177-A03Uneven dyeing or poor color yield.Dye Depletion due to Aggregation: Aggregated dye particles are too large to effectively penetrate the substrate fibers.[1][7] Incorrect Dyeing Temperature: The temperature is too low for adequate dye diffusion into the fiber.[9] Incompatible Auxiliaries: Other chemicals in the dye bath are interfering with the dispersion.- Implement solutions from DR177-A01 and DR177-A02 to prevent aggregation. - Ensure the dyeing temperature is maintained within the optimal range for polyester (B1180765) (typically 125-135°C).[8][10] - Verify the compatibility of all chemicals used in the dye bath.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation in a dye bath?

A1: The main factors leading to the aggregation of this compound include incorrect pH, high water hardness, use of an inadequate or insufficient amount of dispersing agent, high dyeing temperatures without a thermally stable dispersant, and a rapid heating rate.[1][7] Impurities in the dye or on the substrate can also contribute to instability.

Q2: What is the optimal pH for a this compound dye bath?

A2: The optimal pH for a dye bath containing this compound for dyeing polyester is in the acidic range of 4.5 to 5.5.[3][4][5] This pH is typically maintained using acetic acid.

Q3: What type of dispersing agent is recommended for high-temperature dyeing with this compound?

A3: For high-temperature dyeing applications (125-135°C), it is crucial to use a dispersing agent with excellent thermal stability.[8] Anionic dispersants, such as naphthalene sulfonic acid-formaldehyde condensates, are highly recommended.[1] Lignosulfonates are another option, though their thermal stability should be verified for the specific dyeing temperature.[11]

Q4: Can leveling agents also help prevent aggregation?

A4: Yes, leveling agents can contribute to a stable dye dispersion.[12] While their primary role is to ensure uniform dye uptake by the substrate, many leveling agents, particularly non-ionic surfactants, also possess dispersing properties that can help prevent dye aggregation.[13] They work by forming a complex with the dye molecules, slowing down their dyeing rate and keeping them dispersed.[13]

Q5: How does the heating rate affect dye aggregation?

A5: A rapid heating rate can cause thermal shock to the dye dispersion, leading to the breakdown of the dispersing agent's protective layer around the dye particles.[1] This can result in rapid agglomeration. A slower, controlled heating rate (e.g., 1-2°C/minute) allows the system to remain stable as the temperature increases.[8]

Experimental Protocols

Protocol 1: Evaluation of Dispersing Agent Efficacy

Objective: To determine the effectiveness of different dispersing agents in preventing the aggregation of this compound at high temperatures.

Methodology:

  • Preparation of Dye Dispersions:

    • Prepare a stock dispersion of this compound (e.g., 10 g/L) in deionized water.

    • Prepare separate dye baths, each containing a specific concentration of the dispersing agent to be tested (e.g., 0.5 g/L, 1.0 g/L, 2.0 g/L).

    • Add a standard concentration of this compound to each dye bath.

    • Adjust the pH of each bath to 5.0 with acetic acid.

  • Thermal Stability Test:

    • Heat each dye bath to the target dyeing temperature (e.g., 130°C) at a controlled rate (e.g., 2°C/minute) in a high-temperature beaker dyeing machine.

    • Hold the temperature for a specified time (e.g., 60 minutes).

    • Cool the dye baths to room temperature.

  • Analysis of Aggregation:

    • Visual Inspection: Observe each dye bath for any visible signs of aggregation, such as large particles, sedimentation, or "tarring."

    • Filtration Test: Filter a known volume of each dye bath through a pre-weighed filter paper (e.g., Whatman No. 1). The amount of residue on the filter paper indicates the degree of aggregation.

    • Particle Size Analysis (Optional): If available, use a particle size analyzer to measure the particle size distribution of the dye in each bath before and after heating. A significant increase in particle size indicates aggregation.

Protocol 2: Determination of Optimal pH for Dye Bath Stability

Objective: To identify the optimal pH range for maintaining a stable dispersion of this compound.

Methodology:

  • Preparation of Buffered Dye Baths:

    • Prepare a series of buffer solutions with pH values ranging from 4.0 to 7.0 (e.g., using acetate (B1210297) or phosphate (B84403) buffers).

    • Prepare dye baths using these buffer solutions, each containing a fixed concentration of this compound and an optimal concentration of a suitable dispersing agent (determined from Protocol 1).

  • Thermal Stability Test:

    • Subject each buffered dye bath to the same heating and cooling cycle as described in Protocol 1.

  • Analysis of Aggregation:

    • Analyze the extent of aggregation in each dye bath using visual inspection, the filtration test, and optionally, particle size analysis as described in Protocol 1. The pH range that shows the least amount of aggregation is considered optimal.

Visualizations

Troubleshooting_Workflow cluster_params Parameter Checks cluster_dispersion Dispersion Process cluster_auxiliaries Auxiliary Chemicals start Dye Aggregation Observed check_params Step 1: Verify Dye Bath Parameters start->check_params ph Is pH 4.5-5.5? check_params->ph check_dispersion Step 2: Evaluate Dispersion Process pre_dispersion Was a pre-dispersion made? check_dispersion->pre_dispersion check_auxiliaries Step 3: Assess Chemical Auxiliaries dispersant_type Is dispersant thermally stable? check_auxiliaries->dispersant_type resolve Aggregation Resolved ph->resolve No, adjust pH water Is water deionized/soft? ph->water Yes water->resolve No, use DI water/chelating agent temp Is heating rate <= 2°C/min? water->temp Yes temp->check_dispersion Yes temp->resolve No, reduce heating rate pre_dispersion->check_auxiliaries Yes pre_dispersion->resolve No, prepare pre-dispersion dispersant_type->resolve No, select high-temperature dispersant dispersant_conc Is dispersant concentration adequate? dispersant_type->dispersant_conc Yes dispersant_conc->resolve Yes dispersant_conc->resolve No, increase concentration

Caption: Troubleshooting workflow for this compound aggregation.

Dye_Particle_Interaction cluster_stable Stable Dispersion cluster_aggregated Aggregated State d1 Dye Particle dispersant1 Dispersant d1->dispersant1 d2 Dye Particle d2->dispersant1 d3 Dye Particle d3->dispersant1 d4 Dye Particle d4->dispersant1 d5 Dye Particle d5->dispersant1 label_stable Dispersing agent creates a protective layer, preventing aggregation. a1 Dye Particle a2 Dye Particle a1->a2 a3 Dye Particle a1->a3 a2->a3 a4 Dye Particle a3->a4 a5 Dye Particle a4->a5 label_aggregated Insufficient or ineffective dispersing agent leads to particle aggregation.

Caption: Role of dispersing agent in preventing dye aggregation.

References

Technical Support Center: Enhancing the Sublimation Fastness of Disperse Red 177 Prints

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the sublimation fastness of Disperse Red 177 prints on polyester (B1180765) substrates.

Frequently Asked Questions (FAQs)

Q1: What is sublimation fastness and why is it critical for this compound prints?

A1: Sublimation fastness refers to the resistance of a dyed or printed fabric to color loss or transfer to adjacent materials when subjected to heat. Disperse dyes like this compound are prone to sublimation, which is the direct transition from a solid to a gaseous state upon heating. This is a critical consideration for polyester prints as they often undergo post-treatment processes such as heat setting or ironing at elevated temperatures (180°C - 210°C). Poor sublimation fastness can lead to a multitude of issues including color fading, staining of other textiles during processing or storage, and an overall reduction in the quality of the final product.

Q2: What are the primary factors that influence the sublimation fastness of this compound?

A2: The sublimation fastness of this compound is influenced by a combination of factors. These include the inherent properties of the dye molecule itself, the dyeing and printing process parameters, the type and concentration of chemical auxiliaries used, and the conditions of post-treatment processes like heat setting.[1] Optimizing these factors is key to achieving high sublimation fastness.

Q3: What is the expected sublimation fastness rating for this compound?

A3: this compound is generally considered a high-temperature disperse dye with good sublimation fastness.[2] Technical data sheets often report a sublimation fastness rating of 5 on a scale of 1 to 5, where 5 represents the best performance.[2] However, this rating can be affected by the dyeing process and the specific conditions of the sublimation test (e.g., temperature and duration).[3]

Q4: How does reduction clearing improve the sublimation fastness of this compound prints?

A4: Reduction clearing is a crucial post-dyeing treatment that removes unfixed disperse dye particles from the surface of the polyester fibers. This surface dye is not securely bonded and is the primary contributor to poor wash and sublimation fastness. The process utilizes a reducing agent, such as sodium hydrosulfite, and an alkali to chemically break down the chromophore of the surface dye, rendering it colorless and more water-soluble for easy removal. By eliminating this "loose" dye, the potential for it to sublime and cause staining on other materials is significantly diminished.

Q5: Can the choice of finishing agents affect the sublimation fastness of this compound?

A5: Yes, the selection of finishing agents can have a significant impact on sublimation fastness. Cationic softeners, in particular, are known to negatively affect the thermal migration of disperse dyes, which can lead to failed sublimation fastness tests.[1] It is advisable to opt for non-ionic or weakly cationic softeners to minimize any adverse effects on dye migration during subsequent heat treatments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Color bleeding or staining onto adjacent white fabric during heat setting. 1. Inadequate Dye Fixation: The dye has not fully penetrated and fixed within the polyester fibers. 2. Excessive Surface Dye: A significant amount of unfixed dye remains on the fiber surface. 3. Improper Heat Setting Temperature/Time: The temperature is too high or the duration is too long, causing excessive sublimation.1. Optimize the dyeing/printing cycle to ensure complete dye diffusion into the polyester fibers. 2. Implement a thorough reduction clearing process after printing to remove all surface dye. 3. Lower the heat setting temperature to the minimum required for dimensional stability (e.g., 180°C) and reduce the dwell time.[4]
Noticeable fading or change in the shade of the red print after a heat treatment process. 1. Thermal Decomposition of the Dye: The this compound molecule may not be stable at the applied temperature. 2. Interaction with Auxiliaries: Chemical interactions between the dye and certain finishing agents at high temperatures can alter the color.1. While this compound is a high-temperature dye, ensure that the heat setting temperature does not exceed the manufacturer's recommended limits. 2. Evaluate the chemical compatibility of all auxiliaries used in the finishing process. It is recommended to conduct small-scale preliminary tests.
Inconsistent sublimation fastness across the surface of the printed fabric. 1. Uneven Heat Distribution: The heat press or stenter has inconsistent temperature zones. 2. Non-uniform Application of Finishing Agents: Improper padding or application of after-treatments can lead to localized effects on fastness.1. Calibrate and verify the uniform temperature distribution of your heat setting equipment. 2. Ensure an even application of all finishing agents across the entire fabric surface.

Data Presentation

Table 1: Fastness Properties of this compound

Fastness PropertyTest MethodRating (Scale 1-5)
SublimationISO 105-P014-5[5]
Light (Xenon Arc)ISO 105-B025-6[2]
Washing (Staining on PES)ISO 105-C064-5[2]
Rubbing (Dry)ISO 105-X124-5[5]
Rubbing (Wet)ISO 105-X124-5[5]

Note: Ratings can vary based on the depth of shade and the specific processing conditions.

Table 2: Influence of Heat Setting Temperature on Sublimation Fastness (Illustrative)

Heat Setting TemperatureDwell TimeSublimation Fastness Rating (Staining)
180°C30 seconds5
190°C30 seconds4-5
200°C30 seconds4
210°C30 seconds3-4

This table provides an illustrative example of the expected trend. Actual results may vary based on fabric type, dye concentration, and other process variables.

Experimental Protocols

Protocol 1: Standard Procedure for Evaluating the Sublimation Fastness of this compound Prints

  • Specimen Preparation:

    • Cut a piece of the this compound printed polyester fabric (e.g., 4 cm x 10 cm).

    • Place an adjacent undyed white polyester fabric of the same dimensions in contact with the printed face.

  • Testing Procedure (as per ISO 105-P01):

    • Place the composite specimen in a sublimation tester or between the plates of a heat press.

    • Apply a specified temperature (e.g., 180°C, 200°C, or 210°C) and pressure for a set duration (typically 30 seconds).[3]

  • Evaluation:

    • After the test, separate the printed and white fabrics.

    • Assess the change in color of the original print and the degree of staining on the white polyester fabric using the standard grey scales for color change and staining, respectively. The rating is from 1 (poor) to 5 (excellent).

Protocol 2: Experimental Method for Enhancing Sublimation Fastness through Reduction Clearing

  • Post-Printing Rinse:

    • After printing and drying, thoroughly rinse the fabric in cold water to remove any residual print paste thickener and other surface contaminants.

  • Reduction Clearing Bath Preparation:

    • Prepare a bath with a liquor ratio of 10:1 containing:

      • 2 g/L Sodium Hydrosulfite (reducing agent)

      • 2 g/L Sodium Hydroxide (alkali)

  • Treatment:

    • Immerse the printed fabric in the reduction clearing bath at 70-80°C for 15-20 minutes.

  • Rinsing and Neutralization:

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.

    • Perform a final cold water rinse.

  • Drying and Heat Setting:

    • Thoroughly dry the fabric.

    • Proceed with heat setting at the lowest effective temperature and time to achieve the desired dimensional stability (e.g., 180-190°C for 30-60 seconds).[4]

Visualizations

Sublimation_Fastness_Factors cluster_dye Dye Properties cluster_process Process Parameters cluster_aftertreatment After-treatment Dye This compound Molecular Structure Result Sublimation Fastness Dye->Result Printing Printing Method & Paste Formulation Printing->Result Fixation Fixation Conditions (Temp & Time) Fixation->Result Reduction Reduction Clearing Reduction->Result Finishing Finishing Agents (e.g., Softeners) Finishing->Result HeatSet Heat Setting (Temp & Time) HeatSet->Result

Caption: Key factors influencing the sublimation fastness of this compound prints.

Experimental_Workflow start Start: Printed Polyester Fabric print Polyester Fabric Printing with this compound start->print dry Drying print->dry reduction Reduction Clearing (Optional but Recommended) dry->reduction rinse_neutralize Rinsing & Neutralization reduction->rinse_neutralize final_dry Final Drying rinse_neutralize->final_dry heat_set Heat Setting final_dry->heat_set evaluate Evaluate Sublimation Fastness (ISO 105-P01) heat_set->evaluate end End: High Fastness Print evaluate->end

Caption: Experimental workflow for enhancing and evaluating sublimation fastness.

References

Technical Support Center: Leveling Agents for Improving Disperse Red 177 Dyeing Quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are utilizing Disperse Red 177 in their experiments. The following information is designed to address common issues and improve the quality and reproducibility of dyeing polyester (B1180765) substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the dyeing of polyester with this compound and the role of leveling agents in mitigating these issues.

Q1: What are the primary causes of uneven dyeing (e.g., streaks, patchiness) with this compound?

Uneven dyeing is a frequent challenge and can stem from several factors:

  • Poor Dye Dispersion: this compound, being sparingly soluble in water, can agglomerate if not properly dispersed, leading to color spots and uneven coloration.[1][2]

  • Rapid Initial Dye Uptake: If the dye absorbs onto the polyester fiber too quickly, particularly at the beginning of the dyeing process, it can result in an unlevel appearance. Leveling agents are crucial for slowing down this initial strike.[3]

  • Incorrect Heating Rate: Raising the temperature of the dyebath too rapidly can cause the dye to rush onto the fabric, preventing even distribution.[4]

  • Inadequate Fabric Preparation: The presence of impurities like oils, sizing agents, or dirt on the polyester fabric can hinder uniform dye penetration.[5]

  • Improper pH: The stability of the disperse dye bath and the rate of dye uptake are highly dependent on pH. For disperse dyes, a weakly acidic pH of 4.5-5.5 is generally optimal.[4][6]

Q2: How do leveling agents improve the dyeing quality of this compound?

Leveling agents are essential auxiliaries that promote uniform and even dyeing.[3] Their primary functions include:

  • Slowing Down Dyeing Rate: They temporarily associate with the dye molecules in the bath, which moderates the initial rapid uptake by the fiber and allows for a more controlled and even distribution.[3]

  • Improving Dye Migration: Leveling agents facilitate the movement of dye molecules from areas of high concentration to areas of lower concentration on the fabric surface, correcting initial unevenness.[7][8]

  • Enhancing Dispersion: They help to keep the disperse dye particles finely and evenly distributed in the dye bath, preventing aggregation and the formation of color spots.[7][9]

Q3: My dyed polyester fabric shows poor color fastness. What could be the cause and how can I improve it?

Poor color fastness (to washing, rubbing, or light) can be attributed to several factors:

  • Surface Dye: Unfixed dye particles remaining on the fiber surface are a primary cause of poor wash and rub fastness. A post-dyeing "reduction clearing" process is critical to remove this surface dye.[5][10]

  • Improper Dye Selection: While this compound generally has good fastness properties, the overall fastness of a dyed fabric depends on the entire dye and auxiliary system.[11]

  • Thermal Migration: During post-dyeing heat treatments like heat setting, disperse dyes can migrate to the fiber surface, which can negatively impact fastness.[12]

  • Incorrect Auxiliaries: The type and amount of leveling agent can influence fastness. An excessive amount of some leveling agents can strip dye from the fiber, reducing overall fastness.[13]

To improve fastness, ensure a thorough reduction clearing is performed, optimize the concentration of auxiliaries, and select high-quality dyes and agents.[10][13]

Q4: I am observing foam in my dye bath. Is this a problem and how can I control it?

Excessive foaming can interfere with the proper circulation of the dye liquor and contact with the fabric, potentially leading to uneven dyeing. Some leveling agents can contribute to foaming. To control this, consider using a low-foaming leveling agent or adding a suitable defoamer to the dye bath.[14]

Experimental Protocols

Below are detailed methodologies for dyeing polyester with this compound and for evaluating the performance of leveling agents.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard laboratory procedure for dyeing a 100% polyester fabric.

1. Fabric Preparation (Scouring):

  • Prepare a scouring bath containing a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (1 g/L).

  • Immerse the polyester fabric in the bath at a liquor-to-goods ratio of 20:1.

  • Heat the bath to 60-70°C and maintain for 30 minutes.[5]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse, and allow it to dry.

2. Dye Bath Preparation:

  • Weigh the required amount of this compound (e.g., 1% on weight of fabric - owf).

  • Make a paste of the dye with a small amount of a dispersing agent.

  • Add the paste to the dye bath containing softened or deionized water.

  • Add the selected leveling agent (e.g., 0.5-2.0 g/L).

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[4][6]

3. Dyeing Procedure:

  • Place the scoured polyester fabric into the dyeing apparatus.

  • Add the prepared dye bath, ensuring a liquor ratio of 10:1 to 20:1.

  • Begin agitation and gradually raise the temperature from ambient to 130°C at a rate of 1-2°C per minute.[4]

  • Hold the temperature at 130°C for 45-60 minutes.[4][6]

  • Cool the dye bath down to 70-80°C before draining.

4. Reduction Clearing (After-treatment):

  • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda.[10]

  • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.[10]

  • Rinse the fabric thoroughly with hot water, then cold water.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary, and then dry.

Protocol 2: Evaluation of Leveling Agent Performance

This protocol describes methods to assess the key performance characteristics of a leveling agent for this compound dyeing.

1. Slow-Dyeing (Retarding) Effect Evaluation:

  • Prepare multiple identical dye baths with this compound and the leveling agent being tested.

  • Begin the dyeing process as described in Protocol 1.

  • Take fabric samples at regular temperature intervals (e.g., 90°C, 100°C, 110°C, 120°C, and 130°C).[7]

  • Wash and dry the samples.

  • Visually assess or use a spectrophotometer to measure the color strength (K/S value) of each sample. A more gradual and uniform increase in color strength indicates a better retarding effect.[7]

2. Migration Property Evaluation:

  • Prepare a dyed piece of polyester fabric with this compound (without a leveling agent) and an undyed piece of the same fabric.

  • Stitch the dyed and undyed fabrics together.

  • Prepare a blank dye bath containing only the leveling agent to be tested and adjusted to the correct pH.

  • Place the stitched fabric sample in the blank bath and run the high-temperature dyeing cycle (heat to 130°C and hold for 60 minutes).[8]

  • After the cycle, wash and dry the fabric.

  • Visually assess the color of the initially undyed fabric. A more significant transfer of color to the undyed fabric indicates better migration properties of the leveling agent.[8]

Quantitative Data Presentation

Table 1: Hypothetical Performance Comparison of Leveling Agents with this compound

Leveling AgentConcentration (g/L)Color Yield (K/S Value)Levelness Rating (1-5, 5=best)
Agent A (Anionic)1.015.24.5
Agent B (Non-ionic)1.014.84.0
Agent C (Blend)1.015.55.0
Control (No Agent)0.016.02.5

Table 2: Hypothetical Color Fastness Properties of Polyester Dyed with this compound

Leveling AgentWash Fastness (Staining)Wash Fastness (Color Change)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Light Fastness (Blue Wool Scale)
Agent A4-54-543-45
Agent B44435
Agent C4-554-545-6
Control3-443-435

Visualizations

The following diagrams illustrate key workflows and relationships in the dyeing process.

experimental_workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Process cluster_post 3. Post-Treatment cluster_eval 4. Quality Evaluation fabric_prep Fabric Scouring dyebath_prep Dye Bath Preparation dyeing High-Temperature Dyeing (130°C) dyebath_prep->dyeing reduction_clearing Reduction Clearing dyeing->reduction_clearing rinsing_drying Rinsing & Drying reduction_clearing->rinsing_drying color_eval Color Strength (K/S) rinsing_drying->color_eval fastness_eval Fastness Testing rinsing_drying->fastness_eval levelness_eval Levelness Assessment rinsing_drying->levelness_eval

Caption: Experimental workflow for dyeing polyester with this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Uneven Dyeing Observed cause1 Improper Dye Dispersion start->cause1 cause2 Incorrect Heating Rate start->cause2 cause3 Poor Fabric Preparation start->cause3 cause4 Inadequate Leveling Agent start->cause4 sol1 Improve Dispersion Technique cause1->sol1 sol2 Optimize Heating Profile cause2->sol2 sol3 Ensure Proper Scouring cause3->sol3 sol4 Select/Adjust Leveling Agent cause4->sol4

Caption: Troubleshooting logic for uneven dyeing with this compound.

References

Technical Support Center: Dyeing Blended Fabrics with Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Disperse Red 177 for dyeing blended fabrics.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental dyeing of blended fabrics with this compound.

Issue 1: Uneven Dyeing or Streaky Color

  • Question: My dyed fabric shows uneven color, streaks, or blotches. What could be the cause and how can I fix it?

  • Answer: Uneven dyeing is a common problem that can stem from several factors.[1][2]

    • Improper Dye Dispersion: this compound, being insoluble in water, requires excellent dispersion. Agglomeration of dye particles can lead to spotting.[3] Ensure you are using a suitable dispersing agent and that the dye is properly pasted before adding it to the dyebath.[4][5]

    • Incorrect Heating Rate: Raising the temperature too quickly can cause the dye to rush onto the polyester (B1180765) fiber, leading to uneven uptake.[3] A controlled heating gradient, typically 1-2°C per minute, is recommended.[6]

    • Poor Liquor Circulation: Inadequate circulation of the dyebath can result in localized temperature and chemical concentration differences.[1] Ensure proper agitation and that the fabric is not packed too tightly in the dyeing vessel.

    • Inadequate Leveling Agent: A high-quality leveling agent helps to ensure uniform adsorption of the dye molecules onto the fiber surface.[7]

Issue 2: Poor Color Fastness (Wash, Rub, or Light)

  • Question: The color of my dyed fabric is bleeding during washing or has poor rub fastness. How can I improve this?

  • Answer: Poor fastness properties are typically due to unfixed dye on the fiber surface.[1][2]

    • Incomplete Reduction Clearing: After dyeing the polyester component, a reduction clearing process is crucial to remove any disperse dye loosely adhering to the surface.[5][6] This is especially important on polyester-cotton blends, as the disperse dye will stain the cotton and has very poor fastness on it.[8]

    • Sub-optimal Dyeing Temperature: Dyeing at temperatures below the optimal range (120-130°C for polyester) can result in poor dye penetration and fixation, leading to lower fastness.[5][9]

    • Dye Migration: In polyester/elastane blends, dye can migrate from the polyester to the elastane, which has a lower affinity for the dye, resulting in poor wet fastness. Careful selection of auxiliaries and control of heat-setting processes is important.[10]

Issue 3: Shade Inconsistency Between Fibers in the Blend

  • Question: In my polyester/cotton blend, the polyester is the correct shade, but the cotton is either stained or the wrong color. What is happening?

  • Answer: This is a classic challenge in dyeing blended fabrics. Disperse dyes are specific to hydrophobic fibers like polyester and have little to no affinity for hydrophilic fibers like cotton.[8][9]

    • Cross-Staining: this compound will temporarily stain the cotton component during the high-temperature polyester dyeing phase. An effective reduction clearing and soaping process is necessary to remove this stain before dyeing the cotton with a suitable dye class (e.g., reactive dyes).

    • Incorrect Dyeing Method: Dyeing polyester/cotton blends requires either a two-bath process or a more complex one-bath, two-step process.[8][11] Attempting to dye both fibers simultaneously with only a disperse dye will result in failure to color the cotton.

Issue 4: Formation of Oligomers

  • Question: I am seeing a white, chalky deposit on my fabric and equipment after dyeing. What is this and how can I prevent it?

  • Answer: This is likely due to polyester oligomers. These are low molecular weight byproducts from polyester manufacturing that can leach out of the fiber at high dyeing temperatures and deposit on the fabric surface and equipment.[3][12]

    • Prevention: Using a suitable dispersing agent can help keep oligomers suspended in the dyebath. Additionally, operating at the lower end of the effective temperature range and ensuring a rapid cooling and drain after the high-temperature phase can minimize this issue.

Frequently Asked Questions (FAQs)

  • What is this compound? this compound is a monoazo disperse dye. It is a red powder, insoluble in water, and is primarily used for dyeing polyester and its blended fabrics at high temperatures.[13] It is known for good leveling and fastness properties.[13]

  • Why is dyeing blended fabrics so challenging? Blended fabrics, such as polyester/cotton, contain fibers with different chemical properties. Each fiber type requires a specific class of dye and different application conditions (e.g., pH, temperature).[11] This necessitates multi-step processes to achieve a solid, even color on both fiber components.[8]

  • What are the optimal dyeing conditions for the polyester component with this compound? For polyester, this compound should be applied in a high-temperature exhaust process. The dyebath should be acidic (pH 4.5-5.5), and the temperature should be raised to 130°C and held for 30-60 minutes to ensure proper dye diffusion into the fiber.[5]

  • What auxiliary chemicals are needed for dyeing polyester blends with this compound?

    • Dispersing Agent: Essential to keep the water-insoluble dye particles finely dispersed in the dyebath.[4]

    • Leveling Agent: Promotes even and uniform dye uptake.[7]

    • Acid/Buffer: Acetic acid or a similar buffer is used to maintain the required acidic pH.[5]

    • Reduction Clearing Chemicals: Sodium hydrosulfite and sodium hydroxide (B78521) are used to remove unfixed surface dye.[6]

Quantitative Data

The following tables provide typical parameters for dyeing polyester/cotton blends with this compound. Note that optimal values may vary based on the specific fabric construction, equipment, and desired shade depth.

Table 1: Recommended Dyeing Parameters for Polyester Component (this compound)

Parameter Value Notes
Dye Concentration 0.5 - 3.0% (owf) On weight of fabric; depends on target shade.
pH of Dyebath 4.5 - 5.5 Maintained with acetic acid or an acid buffer.[5]
Liquor Ratio 10:1 to 20:1 Ratio of liquid to fabric weight.
Dispersing/Leveling Agent 0.5 - 1.0 g/L Varies by chemical supplier.
Dyeing Temperature 130°C Optimal for high-energy disperse dyes on polyester.[5][9]
Holding Time 30 - 60 minutes Time at peak temperature for dye penetration.[5]
Heating Rate 1.5°C / minute Controlled rate to ensure even uptake.

| Cooling Rate | 2.0°C / minute | Controlled cooling to prevent shocking the fabric. |

Table 2: Post-Dyeing Treatment Parameters

Process Parameter Value Notes
Reduction Clearing Sodium Hydrosulfite 2.0 g/L To strip surface dye.[6]
Sodium Hydroxide 2.0 g/L To maintain alkaline conditions for clearing.[6]
Temperature 70 - 80°C Optimal temperature for the clearing process.[5]
Time 15 - 20 minutes Duration of the clearing bath.[6]
Neutralization Acetic Acid 0.5 - 1.0 g/L To neutralize any remaining alkali before subsequent steps.
Temperature 40 - 50°C

| | Time | 10 minutes | |

Table 3: Typical Fastness Properties on 100% Polyester

Fastness Property ISO Standard (Typical Rating)
Light Fastness (Xenon Arc) 6-7 (on Blue Wool Scale 1-8)[6]
Washing Fastness (ISO 105 C06) 4-5[6]
Rubbing Fastness (Dry) 4-5[6]
Rubbing Fastness (Wet) 4[6]

| Sublimation Fastness | Moderate to High[6] |

Experimental Protocols

Protocol: One-Bath, Two-Step Exhaust Dyeing of Polyester/Cotton (65/35) Blend

This protocol outlines a standard laboratory procedure for dyeing a polyester/cotton blended fabric to a solid shade using this compound for the polyester and a reactive dye for the cotton.

1. Fabric Preparation (Scouring)

  • Treat the fabric in a bath containing a non-ionic detergent (e.g., 1 g/L) and sodium carbonate (2 g/L).

  • Raise the temperature to 80-90°C and run for 30 minutes.

  • Rinse thoroughly with hot and then cold water to remove impurities.[14]

2. Step 1: Dyeing the Polyester Component

  • Set a new dyebath with a liquor ratio of 15:1.

  • Add a dispersing/leveling agent (1 g/L) and acetic acid to adjust the pH to 5.0.

  • Prepare a dispersion of this compound (e.g., 2% owf) by pasting it with a small amount of dispersing agent and warm water, then dilute and add to the bath.

  • Introduce the fabric at 60°C.

  • Raise the temperature to 130°C at a rate of 1.5°C/minute.[6]

  • Hold at 130°C for 45-60 minutes.[6]

  • Cool the bath to 80°C at 2°C/minute.

3. Reduction Clearing

  • Drain the dyebath.

  • Prepare a new bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).

  • Treat the fabric at 70-80°C for 20 minutes to remove surface dye.[5][6]

  • Rinse thoroughly with hot water, then cold water.

4. Neutralization

  • Rinse the fabric in a bath containing acetic acid (1 g/L) at 50°C for 10 minutes to neutralize any residual alkali.

  • Rinse again.

5. Step 2: Dyeing the Cotton Component

  • Set a new dyebath at 50°C.

  • Add a suitable red reactive dye (e.g., 2% owf).

  • Add Glauber's salt (e.g., 60 g/L) portion-wise over 20 minutes.

  • Run for 30 minutes.

  • Add soda ash (20 g/L) to fix the reactive dye.

  • Raise the temperature to 60°C and run for 60 minutes.

6. Post-Treatment (Soaping)

  • Drain the reactive dyebath.

  • Rinse the fabric thoroughly.

  • Soap the fabric at 95°C for 15 minutes with a non-ionic detergent (1 g/L) to remove unfixed reactive dye.

  • Rinse with hot and cold water until the water runs clear.

  • Dry the fabric.

Visualizations

TroubleshootingWorkflow start Problem: Uneven Dyeing q1 Is the dye properly dispersed? (No visible particles in solution) start->q1 a1_yes Check Heating Rate q1->a1_yes Yes a1_no Improve Dispersion: - Use appropriate dispersing agent - Ensure proper pasting of dye q1->a1_no No q2 Was the heating rate slow and controlled? (e.g., 1-2°C/min) a1_yes->q2 a2_yes Check Liquor Circulation q2->a2_yes Yes a2_no Correct Heating Rate: - Reduce temperature gradient - Program a slower ramp q2->a2_no No q3 Is there good agitation and fabric movement? a2_yes->q3 a3_yes Review Auxiliaries: - Ensure correct leveling agent is used q3->a3_yes Yes a3_no Improve Circulation: - Reduce fabric load - Increase pump speed/agitation q3->a3_no No

Caption: Troubleshooting workflow for uneven dyeing issues.

DyeingProcessWorkflow cluster_prep Preparation cluster_poly Step 1: Polyester Dyeing cluster_cotton Step 2: Cotton Dyeing Scour Scour Fabric (Detergent, Soda Ash, 90°C) Rinse1 Hot & Cold Rinse Scour->Rinse1 DyePoly Dye with this compound (pH 5.0, Ramp to 130°C) Rinse1->DyePoly Clear Reduction Clear (Hydrosulfite, NaOH, 80°C) DyePoly->Clear Neutralize Neutralize (Acetic Acid, 50°C) Clear->Neutralize DyeCotton Dye with Reactive Dye (Salt, Soda Ash, 60°C) Neutralize->DyeCotton Soap Soap at Boil (95°C) DyeCotton->Soap Rinse2 Final Rinse & Dry Soap->Rinse2 LogicalRelationships FDQ Final Dyed Quality Color Color Yield & Shade Color->FDQ Fastness Fastness Properties Fastness->FDQ Evenness Levelness / Evenness Evenness->FDQ Temp Temperature Temp->Color Temp->Fastness pH pH Control pH->Color Aux Auxiliaries Aux->Color Aux->Evenness Clear Reduction Clear Clear->Fastness Time Time Time->Color Disp Dispersion Disp->Evenness Circ Circulation Circ->Evenness

References

Technical Support Center: Optimizing Dye Uptake of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with Disperse Red 177 on synthetic fibers. The information is designed to address common issues and help optimize dye uptake and fabric quality.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the dyeing process with this compound.

Q1: Why is the color of my synthetic fabric uneven or streaky after dyeing?

A: Uneven dyeing or streaking can be caused by several factors related to dye dispersion and process control.[1]

  • Poor Dye Dispersion: this compound is insoluble in water and must be finely dispersed.[2] If the dye particles aggregate, it can lead to spotting and uneven color. Ensure you are using an adequate amount of a suitable dispersing agent.[3]

  • Incorrect Heating Rate: For polyester (B1180765), the rate of dye uptake increases significantly above the glass transition temperature.[4] A rapid temperature rise can cause the dye to rush onto the fabric surface, leading to poor leveling. A controlled heating rate (e.g., 1.5-2.0°C per minute) is recommended.[5]

  • Uneven Liquor Circulation: Inadequate circulation of the dyebath can result in temperature and chemical concentration gradients, causing uneven dyeing.[1] This is particularly critical in package or beam dyeing.[3]

  • Improper Fabric Preparation: Residual oils, sizes, or impurities on the fabric can resist the dye, leading to patchy results.[6] Ensure the fabric is thoroughly scoured before dyeing.[7]

Q2: My fabric shows poor wash and rub fastness after dyeing. How can I improve this?

A: Poor wash or rub (crocking) fastness is typically caused by unfixed dye particles on the fiber surface.[8][9]

  • Incomplete Dye Fixation: The dyeing temperature may have been too low or the holding time too short for the dye to fully penetrate and fix within the fiber. For polyester, high-temperature dyeing (120-130°C) is crucial for deep diffusion.[10]

  • Surface Dye Deposits: After dyeing, a significant amount of dye can be loosely adhered to the surface. A "reduction clearing" process is essential to remove this surface dye.[8][9] This is typically done with a sodium hydrosulfite and caustic soda solution after the initial rinsing.[8]

  • Dye Migration: Subsequent heat treatments, such as drying or heat-setting at excessively high temperatures, can cause the dye to migrate back to the fiber surface, which worsens fastness.[8][9] It is recommended to dry fabrics at temperatures not exceeding 130°C.[9]

Q3: I'm seeing specks or color spots on my dyed material. What is the cause?

A: Color spots are often a result of dye aggregation or contamination.

  • Dye Aggregation: Disperse dyes can aggregate if the dispersion is unstable, especially during prolonged heating.[1][3] This can be minimized by using a high-quality dispersing agent and avoiding holding the dyebath at temperatures around 100°C for extended periods.[11]

  • Oligomers: When dyeing polyester, low-molecular-weight polymers called oligomers can migrate from the fiber into the dyebath.[12][13] As the bath cools, these oligomers can crystallize and deposit back onto the fabric surface, trapping dye particles and creating spots.[11][14] Using a suitable dispersing agent and cooling the dyebath slowly can help mitigate this.

  • Hard Water: The presence of calcium and magnesium ions in hard water can affect the stability of the dye dispersion. Using a sequestering agent like Calgon can be beneficial.[7]

Q4: The final shade is much lighter than expected (low dye uptake). What factors should I check?

A: Low dye uptake, or poor color yield, can stem from several suboptimal process parameters.

  • Insufficient Temperature: Temperature is the most critical factor for disperse dyeing.[15] For polyester, dyeing below 100°C without a carrier results in very low exhaustion.[12] Optimal uptake is typically achieved at 130°C.[8]

  • Incorrect pH: The dyebath for this compound should be acidic, ideally within a pH range of 4.5 to 5.5, which is typically maintained with acetic acid.[16][17] An alkaline pH can negatively affect many disperse dyes.[3]

  • Presence of a Carrier (for lower temperature dyeing): If dyeing at or near the boil (100°C), a chemical auxiliary known as a carrier is necessary to swell the polyester fibers and facilitate dye penetration.[18][19] Without it, achieving deep shades at this temperature is not feasible.[20]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and pH for dyeing polyester with this compound?

A: For high-temperature dyeing of polyester, the optimal temperature is 130°C to ensure maximum dye diffusion into the fiber.[8][10] The ideal pH for the dyebath is weakly acidic, between 4.5 and 5.5.[16][17]

Q2: What is the role of a 'carrier' and when should it be used?

A: A carrier is an organic chemical agent that acts as a swelling agent for polyester fibers.[18][21] Its primary function is to enable the dyeing of polyester with disperse dyes at lower temperatures, typically at the boil (95-100°C), under atmospheric pressure.[19] Carriers are used when high-pressure dyeing equipment is unavailable. However, they can have environmental drawbacks and may negatively impact light fastness.[20][21][22]

Q3: How do I properly prepare a stock solution of this compound?

A: Since disperse dyes are not truly soluble in water, you prepare a dispersion. First, make a smooth paste of the required amount of dye powder with a small amount of a dispersing agent and tepid water.[21][23] Then, gradually add this paste to the bulk of the water in the dyebath with continuous stirring to form a stable, fine dispersion.[7]

Q4: What is reduction clearing and why is it important?

A: Reduction clearing is a critical post-dyeing washing process used to remove unfixed disperse dye from the fiber surface.[9] The process uses a reducing agent (like sodium hydrosulfite) under alkaline conditions to chemically destroy or solubilize the surface dye, which is then washed away.[8] This step is vital for achieving good wash and rub fastness.[9]

Q5: Can this compound be used on nylon or acetate (B1210297) fibers? What are the key procedural differences?

A: Yes, this compound is suitable for dyeing nylon and acetate fibers.[24][25] The key difference is the dyeing temperature.

  • Acetate: Should be dyed at a lower temperature, around 85°C, to prevent fiber damage.[5][7]

  • Nylon: Can be dyed at temperatures around 100-110°C.[5] The wash fastness on nylon may be fair, making an effective after-treatment crucial.[5]

Data Presentation

Table 1: Typical Dyeing Parameters for this compound on Synthetic Fibers

Fiber TypeDyeing MethodTemperature (°C)pH RangeTypical Time (min)Key Auxiliaries
Polyester High Temperature (HT)120 - 130 °C[10]4.5 - 5.5[16]30 - 60Dispersing Agent, Leveling Agent
Polyester Carrier Method95 - 100 °C[21]4.5 - 5.5[21]60Dispersing Agent, Carrier (e.g., 2-10 g/L)[18]
Nylon Atmospheric100 - 110 °C[5]5.0 - 6.0[5]30 - 60Dispersing Agent, Leveling Agent
Acetate Atmospheric85 °C[5]4.5 - 5.5[5]45 - 60Dispersing Agent, Leveling Agent

Table 2: Typical Fastness Properties of this compound

PropertyTypical Rating on Polyester
Light Fastness (Xenon Arc, 1-8 Scale)4 - 5[26]
Wash Fastness (1-5 Scale)4 - 5[26][27]
Rubbing Fastness - Dry (1-5 Scale)4 - 5[26][27]
Rubbing Fastness - Wet (1-5 Scale)4 - 5[27]
Sublimation Fastness (1-5 Scale)4 - 5[26]
(Note: Ratings are on a scale where 5 is excellent and 8 is maximum for light fastness. Actual results depend on shade depth and processing.)

Experimental Protocols

Protocol 1: High-Temperature Dyeing of Polyester with this compound

  • Fabric Pre-treatment (Scouring): Wash the polyester fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove impurities. Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation:

    • Fill the dyeing vessel with water (Liquor Ratio e.g., 20:1).

    • Add a dispersing agent (e.g., 1 g/L) and a leveling agent.

    • Adjust the pH to 4.5-5.5 using acetic acid.[16]

    • Separately, prepare a dispersion of this compound (e.g., 1% on weight of fiber) by pasting it with a small amount of water and dispersing agent before adding it to the main bath.

  • Dyeing Cycle:

    • Immerse the scoured polyester fabric in the dyebath at approximately 50°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes, depending on the desired shade.

    • Cool the bath down to 70°C at a rate of 2°C/minute.

  • Rinsing: Drain the dyebath and rinse the fabric thoroughly with hot water, followed by cold water.

  • Reduction Clearing:

    • Prepare a new bath at 70-80°C containing:

      • 2 g/L Caustic Soda (Sodium Hydroxide)

      • 2 g/L Sodium Hydrosulfite

    • Treat the fabric in this bath for 15-20 minutes.[8]

    • Rinse with hot water, then neutralize with a weak acetic acid solution, and finally rinse with cold water.[8]

  • Drying: Dry the fabric at a temperature below 130°C.[9]

Protocol 2: Dye Uptake Kinetics Measurement using UV-Vis Spectrophotometry

This protocol measures the rate at which this compound is absorbed by the fiber.

  • Prepare Calibration Curve:

    • Prepare a stock dispersion of this compound of a known concentration (e.g., 100 mg/L).

    • Create a series of standard solutions of lower concentrations (e.g., 5, 10, 15, 20, 25 mg/L) by diluting the stock solution.

    • Measure the absorbance of each standard at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of Absorbance vs. Concentration to create the calibration curve.

  • Batch Adsorption Experiment:

    • Prepare a dyebath of a known initial concentration and volume, following the recipe in Protocol 1.

    • Place the dyebath in a shaking water bath set to the desired dyeing temperature (e.g., 130°C).

    • Introduce a precisely weighed sample of the synthetic fabric.[23]

    • At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 2 mL) of the dye solution.[23]

  • Spectrophotometric Analysis:

    • Allow the withdrawn aliquots to cool. If necessary, centrifuge or filter them to remove any suspended matter.

    • Measure the absorbance of each aliquot at the λmax.

    • Use the calibration curve to determine the concentration of the dye remaining in the solution (Cₜ) at each time point.[23]

  • Calculate Dye Uptake:

    • Calculate the percentage of dye uptake at each time point using the formula:

      • Dye Uptake (%) = [(C₀ - Cₜ) / C₀] * 100

      • Where C₀ is the initial dye concentration and Cₜ is the concentration at time 't'.

Visualizations

Troubleshooting_Workflow start Dyeing Fault Observed (e.g., Uneven Color, Poor Fastness) cause1 Check Dye Dispersion & Auxiliaries start->cause1 Potential Causes cause2 Verify Process Parameters (Temp, pH, Time) start->cause2 Potential Causes cause3 Inspect Fabric Pre-treatment start->cause3 Potential Causes cause4 Review Post-Dyeing Process (Rinsing, Clearing) start->cause4 Potential Causes sol1 Adjust Dispersant/Leveling Agent Use High-Quality Dye cause1->sol1 Solution sol2 Calibrate Thermostat & pH Meter Optimize Heating Rate & Hold Time cause2->sol2 Solution sol3 Ensure Thorough Scouring Check for Contaminants cause3->sol3 Solution sol4 Implement Effective Reduction Clearing cause4->sol4 Solution end_node Optimized Dyeing Result sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Workflow for troubleshooting common dyeing faults.

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep1 Fabric Scouring prep2 Dyebath Preparation (Dye, Auxiliaries, pH) prep1->prep2 dye1 Load Fabric (50°C) prep2->dye1 dye2 Ramp Temp (to 130°C) dye1->dye2 dye3 Hold (45-60 min) dye2->dye3 dye4 Cool Down (to 70°C) dye3->dye4 post1 Rinsing dye4->post1 post2 Reduction Clearing post1->post2 post3 Final Rinse & Neutralization post2->post3 post4 Drying (<130°C) post3->post4 Factors_Influence center Dye Uptake Optimization params Process Parameters center->params aux Chemical Auxiliaries center->aux subs Substrate Properties center->subs temp Temperature params->temp ph pH params->ph time Dyeing Time params->time disp Dispersing Agent aux->disp carr Carrier aux->carr level Leveling Agent aux->level fiber Fiber Type (Polyester, Nylon, etc.) subs->fiber pretreat Pre-treatment (Scouring) subs->pretreat

References

Methods for improving the wash fastness of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Disperse Red 177. This resource is designed for researchers, scientists, and textile professionals to provide guidance on improving the wash fastness of fabrics dyed with this molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your laboratory work.

Troubleshooting Guide & FAQs

This guide addresses specific issues and questions users might encounter during their experiments with this compound, focusing on achieving optimal wash fastness on polyester (B1180765) substrates.

Q1: What is the primary cause of poor wash fastness in polyester fabrics dyed with this compound?

A1: The primary cause is the presence of unfixed dye molecules on the surface of the polyester fibers.[1] Disperse dyes have low water solubility, and during the dyeing process, some dye particles may adhere to the fiber surface without penetrating and becoming fixed within the amorphous regions of the polymer.[2] This unfixed surface dye is easily removed during washing, leading to color bleeding and poor wash fastness ratings.[1]

Q2: My dyed fabric shows poor wash fastness even after a standard water rinse. Why is rinsing not enough?

A2: Simple rinsing with water is insufficient to remove unfixed disperse dyes due to their low water solubility.[2] An aggressive post-treatment process is required to either destroy or solubilize the surface dye so it can be effectively washed off. This is the role of reduction clearing.

Q3: What is reduction clearing, and why is it the most critical step for improving wash fastness?

A3: Reduction clearing is a post-dyeing chemical treatment that uses a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), under alkaline and high-temperature conditions (e.g., 70-80°C).[2] This process chemically alters the unfixed disperse dye molecules on the fiber surface, converting them into a more water-soluble form that can be easily washed away.[3] This leaves behind only the dye that has penetrated and is securely trapped within the fiber, resulting in significantly improved wash fastness.[1][4] It is considered the most crucial step for removing surface floating color.[5]

Q4: I performed reduction clearing, but my wash fastness is still suboptimal. What could be the cause?

A4: If wash fastness remains poor after reduction clearing, consider these possibilities:

  • Insufficient Dye Fixation: The initial dyeing process may have been suboptimal. Ensure the dyeing temperature reaches 130°C for polyester and is held for an adequate time (e.g., 30-60 minutes) to allow for proper dye diffusion into the fiber.[5] The dyebath pH should also be controlled, typically in a slightly acidic range (pH 5-6) for conventional dyeing.[6]

  • Ineffective Clearing Process: The parameters of the reduction clearing bath may need optimization. Verify the concentration of the reducing agent and alkali, the temperature (70-80°C), and the treatment time (15-20 minutes). Insufficient chemical strength or time will result in incomplete removal of surface dye.

  • Thermal Migration: If a high-temperature finishing step (e.g., heat setting above 150°C) was applied after dyeing and clearing, dye molecules may have migrated from the fiber's interior back to the surface.[7][8] This phenomenon, known as thermal migration, will re-contaminate the surface and lower the wash fastness.[9]

Q5: What is thermal migration and how can I prevent it?

A5: Thermal migration is the movement of disperse dye molecules from the core of the polyester fiber to its surface during post-dyeing dry heat treatments like drying or heat setting.[7][10] This is driven by high temperatures and can be exacerbated by the presence of finishing agents like softeners on the fabric surface.[8] To mitigate thermal migration:

  • Select Dyes with Higher Fastness: Choose disperse dyes with a higher molecular weight and better sublimation fastness, as they are less prone to migration.[8]

  • Optimize Heat Setting: Minimize the temperature and duration of any post-dyeing heat treatments. If possible, use a gentler process or a lower temperature (e.g., 150°C) that still achieves the desired fabric stability.[8]

  • Use an Anti-Migration Agent: Certain finishing agents are designed to form a protective film that can help prevent dye from migrating to the surface.

Experimental Protocols & Data

High-Temperature Exhaust Dyeing Protocol for Polyester

This protocol describes a standard high-temperature dyeing process for polyester fabric with this compound, designed to maximize dye fixation.

Methodology:

  • Fabric Preparation: Ensure the polyester fabric is properly scoured to remove any impurities, oils, or sizes.

  • Dye Bath Preparation:

    • Prepare a paste of the required amount of this compound (e.g., 1-3% on weight of fabric) with a suitable dispersing agent.

    • Add this paste to the dye bath containing softened or deionized water.

    • Add a leveling agent to promote uniform dyeing.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[11]

  • Dyeing Process:

    • Place the polyester fabric into a high-temperature, high-pressure dyeing machine with a liquor ratio of 10:1 to 20:1.

    • Commence dyeing at room temperature and raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[11]

    • Hold the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[11]

    • Cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.

  • Rinsing: Drain the dyebath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

Alkaline Reduction Clearing Protocol

This is a critical post-treatment step to remove unfixed surface dye and significantly improve wash fastness.

Methodology:

  • Bath Preparation: Prepare a fresh bath with softened or deionized water.

  • Chemical Addition: Add the following chemicals to the bath:

    • Sodium Hydroxide (Caustic Soda): 1.0 - 2.0 g/L

    • Sodium Hydrosulfite (Sodium Dithionite): 1.0 - 2.0 g/L

    • Non-ionic Detergent: 0.5 - 1.0 g/L

  • Treatment:

    • Place the rinsed, dyed fabric into the reduction clearing bath.

    • Raise the temperature to 70-80°C and hold for 15-20 minutes.[2]

  • Rinsing & Neutralization:

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) if necessary, followed by a final rinse.

  • Drying: Dry the fabric at a temperature not exceeding 100°C.

Wash Fastness Testing Protocol (ISO 105-C06)

This standard procedure is used to assess the resistance of the color of textiles to domestic or commercial laundering.[12]

Methodology:

  • Specimen Preparation: A specimen of the dyed fabric is stitched together with a standard multifiber adjacent fabric (containing strips of acetate, cotton, nylon, polyester, acrylic, and wool).

  • Washing: The composite specimen is placed in a stainless steel container with a specified number of steel balls (for abrasive action), and the washing solution (containing a standard reference detergent).[13]

  • Laundering Cycle: The test is run in a Launder-Ometer at a specified temperature and time (e.g., Test C2S simulates a 60°C wash for 30 minutes).[14]

  • Rinsing and Drying: After the cycle, the specimen is removed, rinsed thoroughly, and dried in air at a temperature not exceeding 60°C.[15]

  • Evaluation: The change in color of the dyed specimen and the degree of staining on each fiber of the multifiber fabric are evaluated using standard grey scales under controlled lighting. The rating is from 1 (poor) to 5 (excellent).[16]

Data Presentation: Effect of Reduction Clearing

The following table summarizes the expected impact of the reduction clearing process on the wash fastness of polyester dyed with this compound.

Treatment StageStaining on Multifiber Fabric (ISO 105-C06 Grey Scale Rating)
Acetate Cotton Nylon Polyester Acrylic Wool
After Dyeing (No Clearing) 2-332-33-443
After Reduction Clearing 4-54-54-5554-5
Note: These are typical expected values. Actual results may vary based on specific process parameters and fabric type. A rating of 5 indicates negligible or no staining.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from polyester dyeing to final wash fastness evaluation.

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_clearing Post-Treatment cluster_finishing Finishing & Testing A Scoured Polyester Fabric B High-Temp Dyeing (130°C, pH 4.5-5.5) A->B Add Dye & Auxiliaries C Hot & Cold Rinse B->C D Reduction Clearing (NaOH + Na2S2O4, 70-80°C) C->D Critical Step E Rinse & Neutralize D->E F Drying / Heat Setting (Control Temp to avoid migration) E->F G Wash Fastness Test (ISO 105-C06) F->G H Evaluate Grey Scales (Rating 1-5) G->H

Caption: Workflow for dyeing polyester with this compound and improving wash fastness.

Logical Relationships in Wash Fastness

This diagram shows the key factors influencing the final wash fastness of the dyed fabric.

G WashFastness High Wash Fastness (Grade 4-5) Fixation Proper Dye Fixation Fixation->WashFastness Removal Surface Dye Removal Removal->WashFastness Most Critical Stability Dye Stability in Fiber Stability->WashFastness DyeingParams Optimized Dyeing (Temp, Time, pH) DyeingParams->Fixation ReductionClearing Effective Reduction Clearing ReductionClearing->Removal ThermalMigration Control of Thermal Migration ThermalMigration->Stability DyeSelection High-Energy Dye Selection DyeSelection->Stability

Caption: Key factors and their relationships in achieving high wash fastness.

References

Technical Support Center: Carrier-Free Dyeing of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to carrier-free dyeing methods for Disperse Red 177 on polyester (B1180765) substrates. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in laboratory applications.

Introduction to Carrier-Free Dyeing

Traditional dyeing of polyester with disperse dyes often requires chemical carriers to facilitate dye uptake. These carriers, however, can be environmentally harmful and require additional processing steps for removal. Carrier-free dyeing methods offer a more sustainable and efficient alternative by utilizing physical principles to enhance dye diffusion into the fiber. This guide focuses on three prominent carrier-free techniques:

  • Supercritical Carbon Dioxide (scCO₂) Dyeing: This waterless method uses carbon dioxide in its supercritical state as a solvent for the disperse dye. The low viscosity and high diffusivity of scCO₂ allow for excellent dye penetration into the polyester fiber.[1][2][3][4]

  • Ultrasonic-Assisted Dyeing: High-frequency sound waves are used to generate cavitation in the dyebath. The collapse of these cavitation bubbles creates localized high temperature and pressure, which enhances dye dispersion, diffusion, and penetration into the fiber.[5][6][7][8][9]

  • Microwave-Assisted Dyeing: Microwave energy directly and uniformly heats the dye liquor, leading to a rapid and efficient dyeing process. This method can significantly reduce dyeing time and energy consumption compared to conventional heating.[10][11][12][13]

Quantitative Data Summary

While direct comparative data for this compound across these carrier-free methods is limited in published literature, the following tables provide a summary of typical performance characteristics based on available data for this compound from conventional methods and for other disperse dyes in carrier-free systems.

Table 1: General Properties of this compound

PropertyValue
C.I. NameThis compound
CAS No.58051-98-2
Molecular FormulaC₂₀H₁₈N₆O₄S
Molecular Weight438.46 g/mol
AppearanceRed Powder
SolubilityInsoluble in water

Source:[14][15][16]

Table 2: Colorfastness of this compound (Conventional Dyeing)

Fastness PropertyRating (Scale 1-5)
Light (Xenon Arc)4-5
Washing4-5
Sublimation4-5
Rubbing (Dry)4-5
Rubbing (Wet)4

Note: This data is from conventional dyeing methods and may vary with carrier-free techniques.

Experimental Protocols

The following are detailed, generalized protocols for the carrier-free dyeing of polyester with this compound. Researchers should optimize these parameters for their specific equipment and substrate.

Supercritical Carbon Dioxide (scCO₂) Dyeing

Objective: To dye polyester fabric with this compound using supercritical CO₂ as the dyeing medium.

Materials and Equipment:

  • Polyester fabric (pre-scoured and dried)

  • This compound (fine powder)

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • CO₂ cylinder (≥99.5% purity) with a high-pressure pump

  • Heating system

Methodology:

  • Sample Preparation: Accurately weigh the polyester fabric and the required amount of this compound (e.g., 1-2% on weight of fabric, owf). Place the fabric and dye powder inside the autoclave.

  • Vessel Sealing and Purging: Securely seal the dyeing vessel. Purge the system with low-pressure CO₂ gas for 3-5 minutes to remove any residual air.

  • Pressurization and Heating: Begin pumping liquid CO₂ into the vessel until the target pressure (e.g., 20-25 MPa) is reached. Concurrently, heat the vessel to the desired dyeing temperature (e.g., 120°C) at a controlled rate (e.g., 2-3°C/min).

  • Dyeing Cycle: Maintain the target temperature and pressure for the dyeing duration (e.g., 60-90 minutes). If available, utilize a stirring or circulation mechanism to ensure even dyeing.

  • Cooling and Depressurization: After the dyeing cycle, cool the vessel to below 50°C. Slowly and carefully depressurize the vessel. As the CO₂ returns to a gaseous state, the undissolved dye will precipitate.

  • Post-Treatment: Remove the dyed fabric from the vessel. A reduction clearing process (e.g., with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) at 60-70°C for 15-20 minutes) is recommended to remove any surface dye and improve fastness. Rinse thoroughly and dry.

Ultrasonic-Assisted Dyeing

Objective: To dye polyester fabric with this compound at a lower temperature using ultrasonic energy.

Materials and Equipment:

  • Polyester fabric (pre-scoured and dried)

  • This compound

  • Laboratory-scale ultrasonic dyeing bath or a beaker with an ultrasonic probe

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Heating and stirring apparatus

Methodology:

  • Dye Dispersion Preparation: Prepare a stable dispersion of this compound (e.g., 1-2% owf) with a suitable dispersing agent (e.g., 1 g/L) in water.

  • Dye Bath Setup: Fill the dyeing vessel with water and the prepared dye dispersion. Adjust the pH of the dyebath to 4.5-5.5 using acetic acid. The liquor ratio (fabric weight to dye bath volume) can be set at 1:20 to 1:30.

  • Dyeing Process: Immerse the polyester fabric in the dyebath. Raise the temperature to the target dyeing temperature (e.g., 80-90°C) while stirring gently.

  • Ultrasonication: Once the target temperature is reached, activate the ultrasonic system (e.g., at a frequency of 20-40 kHz). Continue the dyeing process under sonication for 45-60 minutes.

  • Cooling and Rinsing: After the dyeing cycle, turn off the ultrasonic system and the heater. Allow the dyebath to cool down before removing the fabric. Rinse the dyed fabric thoroughly with warm and then cold water.

  • Post-Treatment: Perform a reduction clearing as described in the scCO₂ protocol to enhance fastness properties. Rinse and dry the fabric.

Microwave-Assisted Dyeing

Objective: To rapidly dye polyester fabric with this compound using microwave irradiation.

Materials and Equipment:

  • Polyester fabric (pre-scoured and dried)

  • This compound

  • Laboratory microwave dyeing system or a scientific-grade microwave oven with temperature control

  • Microwave-safe dyeing vessel with a lid

  • Dispersing agent

  • Acetic acid

Methodology:

  • Dye Bath Preparation: Prepare the dye bath as described in the ultrasonic-assisted dyeing protocol (1-2% owf dye, 1 g/L dispersing agent, pH 4.5-5.5, liquor ratio 1:30).

  • Dyeing Setup: Place the polyester fabric in the microwave-safe vessel and add the prepared dye bath, ensuring the fabric is fully submerged. Loosely cover the vessel.

  • Microwave Dyeing: Place the vessel in the microwave system. Set the target temperature to 130°C and the holding time to 10-15 minutes. Use a ramp rate that allows for uniform heating.

  • Cooling and Rinsing: After the microwave heating cycle is complete, carefully remove the hot vessel and allow it to cool to a safe temperature. Remove the fabric and rinse it thoroughly with warm and then cold water.

  • Post-Treatment: A reduction clearing step is recommended to improve the final fastness of the dyeing. Rinse and dry the fabric.

Visualized Workflows and Mechanisms

Experimental Workflows

experimental_workflows cluster_scCO2 Supercritical CO2 Dyeing cluster_ultrasonic Ultrasonic-Assisted Dyeing cluster_microwave Microwave-Assisted Dyeing scCO2_1 Sample & Dye in Autoclave scCO2_2 Purge with CO2 scCO2_1->scCO2_2 scCO2_3 Pressurize & Heat scCO2_2->scCO2_3 scCO2_4 Dyeing Cycle (e.g., 120°C, 25 MPa) scCO2_3->scCO2_4 scCO2_5 Cool & Depressurize scCO2_4->scCO2_5 scCO2_6 Reduction Clearing scCO2_5->scCO2_6 us_1 Prepare Dye Dispersion us_2 Dye Bath Setup (pH 4.5-5.5) us_1->us_2 us_3 Immerse Fabric & Heat us_2->us_3 us_4 Ultrasonication (e.g., 80°C, 40 kHz) us_3->us_4 us_5 Cool & Rinse us_4->us_5 us_6 Reduction Clearing us_5->us_6 mw_1 Prepare Dye Bath mw_2 Fabric in Microwave Vessel mw_1->mw_2 mw_3 Microwave Heating (e.g., 130°C, 15 min) mw_2->mw_3 mw_4 Cool & Rinse mw_3->mw_4 mw_5 Reduction Clearing mw_4->mw_5

Figure 1. Experimental workflows for carrier-free dyeing methods.

Dyeing Mechanisms

dyeing_mechanisms cluster_mech_scCO2 scCO2 Dyeing Mechanism cluster_mech_ultrasonic Ultrasonic Dyeing Mechanism cluster_mech_microwave Microwave Dyeing Mechanism scCO2_mech1 CO2 reaches supercritical state scCO2_mech2 Disperse dye dissolves in scCO2 scCO2_mech1->scCO2_mech2 scCO2_mech3 Polyester fiber swells scCO2_mech1->scCO2_mech3 scCO2_4 scCO2_4 scCO2_mech2->scCO2_4 scCO2_mech3->scCO2_4 scCO2_mech4 Dye-laden scCO2 diffuses into fiber scCO2_mech5 Dye molecules are adsorbed by fiber scCO2_4->scCO2_mech5 us_mech1 Ultrasonic waves create cavitation us_mech2 Cavitation bubbles collapse violently us_mech1->us_mech2 us_mech3 Localized high T & P and shockwaves us_mech2->us_mech3 us_mech4 Dye aggregates break up us_mech3->us_mech4 us_mech5 Boundary layer thinning us_mech3->us_mech5 us_mech6 Enhanced dye diffusion into fiber us_mech4->us_mech6 us_mech5->us_mech6 mw_mech1 Microwave energy interacts with polar molecules (water, dye) mw_mech2 Rapid, uniform volumetric heating mw_mech1->mw_mech2 mw_mech3 Increased molecular vibrations mw_mech2->mw_mech3 mw_mech4 Accelerated dye diffusion into fiber mw_mech3->mw_mech4

Figure 2. Simplified mechanisms of carrier-free dyeing methods.

Troubleshooting Guide

This section addresses common issues that may be encountered during carrier-free dyeing of this compound.

Table 3: Troubleshooting Common Problems

IssuePotential Cause(s)Suggested Solution(s)
Uneven Dyeing / Streaking - Poor dye dispersion.- Inadequate circulation/agitation.- Non-uniform heating (especially in microwave).- Fabric preparation issues (residual sizing, oils).- Ensure a fine, stable dye dispersion is prepared.- Optimize stirring or fluid flow rate.- For microwave dyeing, ensure proper equipment design and parameter control for uniform energy distribution.- Thoroughly pre-scour the fabric.
Low Color Yield (K/S Value) - Insufficient dyeing time, temperature, or pressure.- Dye solubility issues in scCO₂.- Inefficient ultrasonic power.- Incorrect pH of the dyebath.- Systematically increase dyeing parameters to find the optimum.- In scCO₂ dyeing, adjust pressure and temperature to enhance dye solubility.- Ensure the ultrasonic system is operating at an effective power level.- Verify and maintain the dyebath pH between 4.5 and 5.5.
Poor Colorfastness (Wash, Rub) - Incomplete dye fixation.- Surface deposition of dye.- Presence of dye aggregates.- Ensure dyeing parameters are sufficient for good dye penetration and fixation.- A thorough reduction clearing post-treatment is critical.- Improve dye dispersion and consider filtering the dye solution before use.
Batch-to-Batch Color Inconsistency - Variations in raw materials (fabric, dye).- Inconsistent process parameters.- Equipment fluctuations.- Standardize all materials and process parameters.- Regularly calibrate equipment (temperature probes, pressure gauges, microwave power output).- Maintain a detailed log of each dyeing experiment.
Fabric Damage - Excessively high temperature or prolonged exposure.- Harsh mechanical action from intense sonication.- Optimize temperature and time to avoid thermal degradation.- Adjust ultrasonic power and duration; ensure the fabric is not in direct contact with the ultrasonic probe.

Troubleshooting Logic Flow

troubleshooting_flow start Dyeing Issue Identified q1 Is the dyeing uneven? start->q1 a1_yes Check Dye Dispersion, Circulation, and Fabric Preparation q1->a1_yes Yes q2 Is the color yield low? q1->q2 No a1_yes->q2 a2_yes Optimize Dyeing Parameters (T, P, t) and Dyebath pH q2->a2_yes Yes q3 Is the colorfastness poor? q2->q3 No a2_yes->q3 a3_yes Perform Thorough Reduction Clearing q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

References

Technical Support Center: Minimizing Chemical Waste in Disperse Red 177 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize chemical waste in Disperse Red 177 dyeing processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of chemical waste in conventional this compound dyeing of polyester (B1180765)?

A1: The main sources of chemical waste in conventional high-temperature disperse dyeing of polyester include:

  • High water consumption: Traditional dyeing methods operate at high liquor ratios, leading to large volumes of wastewater. Wet finishing processes can use up to 200 liters of water per kilogram of fiber.[1]

  • Auxiliary chemicals: Dispersing agents, carriers, leveling agents, and pH buffers are used to stabilize the dye, facilitate its transfer to the fiber, and ensure even dyeing. These chemicals contribute to the chemical oxygen demand (COD) and total dissolved solids (TDS) in the effluent.

  • Unfixed dye: Not all of the this compound dye fixes to the polyester fiber, and the unfixed dye is washed off during the reduction clearing process, contributing to the color and toxicity of the wastewater.

  • Reduction clearing chemicals: The use of sodium dithionite (B78146) (hydrose) and sodium hydroxide (B78521) for post-dyeing cleaning contributes to the generation of sulfates and sulfites in the effluent, which can be corrosive and deplete oxygen in waterways.[2][3]

  • Energy consumption: High-temperature dyeing (around 130°C) requires significant energy input, leading to a larger carbon footprint.[4]

Q2: How can I reduce the amount of dispersing agent used for this compound without compromising dye stability?

A2: Reducing the concentration of dispersing agents is crucial for minimizing chemical waste. Here are some strategies:

  • Optimize concentration: The concentration of the dispersing agent affects the adsorption and desorption rate of the dye. Studies have shown that for some dispersing agents, a medium concentration provides good and stable results, while higher concentrations can lead to faster desorption after the initial dyeing phase.[5]

  • Use of nonionic dispersing agents: Nonionic dispersing agents can lead to a higher initial adsorption rate of the dye compared to anionic dispersing agents.[5]

  • Ultrasonic assistance: Ultrasound can help break up dye aggregates and stabilize the dispersion, potentially reducing the required amount of dispersing agent.[6]

  • Dispersant-free dyes: Research is ongoing into the development of dispersant-free disperse dyes that can be applied without the need for these auxiliary chemicals, significantly reducing the effluent load.[7]

  • Supercritical CO2 dyeing: This technology eliminates the need for water and, consequently, dispersing agents, as the supercritical fluid acts as the solvent and carrier for the dye.[8]

Q3: What are the most effective alternative technologies to conventional water-based dyeing for minimizing chemical waste with this compound?

A3: Several innovative technologies offer significant reductions in chemical waste:

  • Supercritical Carbon Dioxide (scCO2) Dyeing: This waterless dyeing method uses supercritical CO2 as the dyeing medium. It eliminates the need for water, dispersing agents, and other aqueous auxiliaries. Over 90% of the CO2 can be recycled, making it an environmentally benign process.[8]

  • Ultrasonic-Assisted Dyeing: The application of ultrasound in the dye bath can enhance dye dispersion and penetration into the fiber. This can lead to energy savings by allowing for dyeing at lower temperatures, reduced processing times, and decreased consumption of auxiliary chemicals.[6][9]

  • Enzymatic Treatment of Wastewater: While not a dyeing technology itself, treating the effluent from conventional dyeing with enzymes like laccase can effectively decolorize the wastewater and reduce its toxicity. Laccase-based treatments have shown decolorization rates of 51% to 96% for disperse dyes.[10]

Q4: Can the reduction clearing process be made more environmentally friendly?

A4: Yes, there are greener alternatives to the conventional sodium dithionite-based reduction clearing:

  • Acidic Reduction Clearing: This can be performed directly in the cooling dyebath, saving water and energy. Acidic reducing agents are also less prone to air oxidation.[8][11]

  • Natural Reducing Agents: Soap nut extracts have been investigated as a biodegradable alternative to sodium dithionite for removing unfixed disperse dyes, showing comparable and sometimes better fastness properties.[2]

  • Optimized Clearing: Kinetic analysis has shown that the reduction clearing time can often be significantly shortened from the conventional 20 minutes to as little as 5-10 minutes without compromising the quality of the dyeing.[12]

Troubleshooting Guide

Problem Possible Cause Solution
High Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) in Effluent High concentrations of auxiliary chemicals (dispersing agents, carriers), and unfixed dye.- Optimize the dyeing recipe to use the minimum required amount of auxiliaries. - Switch to more biodegradable auxiliaries. - Implement alternative technologies like supercritical CO2 dyeing to eliminate the use of water and auxiliaries.[8] - Employ post-treatment methods like enzymatic degradation to reduce the organic load.[10]
Excessive Water Consumption High liquor ratio in the dyeing process and multiple rinsing steps.- Reduce the liquor-to-goods ratio. Modern dyeing machines can operate at ratios of 1:5 to 1:8.[13] - Reuse rinsing water from previous batches for the initial wetting of new batches. - Adopt waterless dyeing techniques like supercritical CO2 dyeing.[8]
High Total Dissolved Solids (TDS) in Wastewater Use of salts, acids, and alkalis for pH control and in reduction clearing.- Replace acetic acid with formic acid where possible, as it is more volatile and contributes less to TDS. - Optimize the reduction clearing process to use fewer chemicals. - Implement membrane filtration to separate and potentially recover some of the dissolved solids.
Colored Effluent Incomplete exhaustion of the dye and inefficient removal of unfixed dye.- Optimize dyeing parameters (temperature, time, pH) to maximize dye fixation. - Use a more efficient reduction clearing process. - Treat the final effluent with methods like enzymatic decolorization[10] or adsorption on activated carbon.
Poor Color Fastness Leading to Re-dyeing Inadequate removal of surface dye.- Ensure a thorough and optimized reduction clearing step.[3][8] - For polyester/spandex blends, consider using a cationic surfactant in the clearing bath to effectively remove disperse dye from the spandex component.[8]

Data Presentation

Table 1: Comparison of Dyeing Parameters and Waste Generation for Different Polyester Dyeing Methods with Disperse Dyes

ParameterConventional High-Temperature DyeingUltrasonic-Assisted DyeingSupercritical CO2 Dyeing
Water Consumption High (e.g., 1:10 - 1:20 liquor ratio)[14]Reduced (potential for lower liquor ratio)None[8]
Energy Consumption High (dyeing at ~130°C)[4]Reduced (dyeing at lower temperatures, e.g., 80-100°C)[4]Reduced (no drying required)[8]
Auxiliary Chemicals Required (dispersing agents, leveling agents, carriers)Reduced need for carriers and potentially dispersing agents[6]Not required[8]
Dye Fixation/Exhaustion Good (can be >90%)Can be enhancedHigh (70-97% fixation reported for disperse reactive dyes)[7]
Wastewater Treatment Extensive treatment required for color, COD, BOD, and TDSReduced load on wastewater treatmentNo wastewater generated[8]

Table 2: Typical Composition of Effluent from Conventional Disperse Dyeing of Polyester

ParameterTypical RangeKey Contributing Chemicals
pH 4.0 - 5.5 (dyeing bath); Alkaline (reduction clearing)Acetic acid, Sodium hydroxide
COD (mg/L) 457 - 1238[15]Dispersing agents, unfixed dye, other auxiliaries
BOD (mg/L) 28.2 - 420[15]Biodegradable components of auxiliaries
TDS (mg/L) 1188 - 3927[15]Salts, acids, alkalis, and dissolved solids from auxiliaries
Color HighUnfixed this compound

Experimental Protocols

Protocol 1: Supercritical CO2 Dyeing of Polyester Fabric with this compound

Objective: To dye polyester fabric with this compound using a waterless supercritical CO2 method to eliminate aqueous waste.

Materials and Equipment:

  • Polyester fabric, pre-scoured

  • This compound powder

  • High-pressure supercritical fluid dyeing apparatus

  • CO2 cylinder (≥99.5% purity)

  • High-pressure pump

  • Heating system

Procedure:

  • Accurately weigh the polyester fabric sample and the required amount of this compound (e.g., 1% on weight of fabric).

  • Place the fabric and the dye powder inside the high-pressure vessel.

  • Seal the vessel and purge with gaseous CO2 to remove air.

  • Pressurize the vessel with liquid CO2 to the desired pressure (e.g., 20 MPa).

  • Heat the vessel to the dyeing temperature (e.g., 120°C) at a controlled rate (e.g., 2°C/min).[8]

  • Maintain the temperature and pressure for the dyeing duration (e.g., 60 minutes).[8]

  • After dyeing, cool the vessel and slowly depressurize to recover the CO2 for recycling.

  • Remove the dyed fabric. No post-rinsing is required.

Protocol 2: Ultrasonic-Assisted Dyeing of Polyester with this compound

Objective: To reduce energy and chemical consumption in the dyeing of polyester with this compound by using ultrasonic energy.

Materials and Equipment:

  • Polyester fabric, pre-scoured

  • This compound

  • Dispersing agent

  • Acetic acid

  • Laboratory-scale ultrasonic dyeing bath

  • Spectrophotometer for color measurement

Procedure:

  • Prepare a dye bath with a specific liquor ratio (e.g., 1:40).[9]

  • Add the required amount of this compound, dispersing agent, and acetic acid to achieve a pH of 4.5-5.5.

  • Immerse the polyester fabric in the dye bath.

  • Place the dyeing vessel in the ultrasonic bath and set the ultrasonic frequency (e.g., 50 Hz) and power.[9]

  • Raise the temperature to the desired level (e.g., 80°C) and hold for the dyeing time (e.g., 60 minutes).[4]

  • After dyeing, cool the bath, remove the fabric, and rinse.

  • Perform a reduction clearing step as required.

Protocol 3: Enzymatic Decolorization of this compound Wastewater

Objective: To treat the wastewater from a conventional this compound dyeing process to remove color and reduce toxicity using a laccase enzyme.

Materials and Equipment:

  • Wastewater containing this compound

  • Laccase enzyme

  • pH meter and buffer solutions

  • Incubator/shaker

  • UV-Vis spectrophotometer

Procedure:

  • Collect the colored effluent from the dyeing process.

  • Adjust the pH of the wastewater to the optimal range for the laccase enzyme (e.g., pH 4).[10]

  • Add the laccase enzyme to the wastewater at a predetermined concentration (e.g., 0.33 U/mL).[10]

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 65°C) for a specific duration (e.g., 24 hours), with agitation.[10]

  • Periodically take samples and measure the absorbance at the maximum wavelength of this compound to monitor the decolorization progress.

  • After the treatment, the decolorized water can be further processed through conventional wastewater treatment systems.

Visualizations

Troubleshooting_Workflow start High Chemical Waste Identified problem Identify Source of Waste (Water, Chemicals, Energy) start->problem water Excessive Water Usage problem->water Analyze Liquor Ratio & Rinsing chemicals High Auxiliary Chemical Load problem->chemicals Review Dyeing Recipe energy High Energy Consumption problem->energy Evaluate Process Temperature & Time unfixed_dye High Unfixed Dye in Effluent problem->unfixed_dye Assess Dye Exhaustion & Clearing sol_water Reduce Liquor Ratio Reuse Rinse Water water->sol_water sol_scCO2 Adopt Supercritical CO2 Dyeing water->sol_scCO2 chemicals->sol_scCO2 sol_chemicals Optimize Auxiliary Concentrations Use Eco-friendly Auxiliaries chemicals->sol_chemicals sol_energy Ultrasonic-Assisted Dyeing Optimize Temperature Profile energy->sol_energy sol_unfixed_dye Optimize Dyeing Parameters Greener Reduction Clearing unfixed_dye->sol_unfixed_dye sol_enzyme Enzymatic Wastewater Treatment unfixed_dye->sol_enzyme end Minimized Chemical Waste sol_water->end sol_scCO2->end sol_chemicals->end sol_energy->end sol_unfixed_dye->end sol_enzyme->end

Caption: Troubleshooting workflow for minimizing chemical waste.

Supercritical_CO2_Dyeing cluster_process Supercritical CO2 Dyeing Process step1 Step 1: Loading Polyester fabric and this compound powder are placed in the high-pressure vessel. step2 Step 2: Pressurization & Heating Vessel is filled with liquid CO2 and heated to supercritical conditions (e.g., 120°C, 20 MPa). step1->step2 step3 Step 3: Dyeing Supercritical CO2 dissolves the dye and transports it into the polyester fibers. step2->step3 step4 Step 4: Depressurization & CO2 Recycling CO2 is returned to its gaseous state and collected for reuse. step3->step4 step5 Step 5: Product Removal Dyed fabric is removed. No water or rinsing is needed. step4->step5 output Outputs: - Dyed Polyester Fabric - Recycled CO2 step5->output input Inputs: - Polyester Fabric - this compound - Liquid CO2 input->step1

Caption: Experimental workflow for supercritical CO2 dyeing.

Enzymatic_Degradation azo_dye This compound (Azo Dye) intermediates Aromatic Amines (Less Colored Intermediates) azo_dye->intermediates Enzymatic Cleavage of Azo Bond laccase Laccase Enzyme laccase->intermediates degradation Further Degradation (Mineralization) intermediates->degradation

Caption: Simplified pathway of enzymatic degradation of azo dyes.

References

Refinement of Disperse Red 177 synthesis for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and optimized protocols for the synthesis of Disperse Red 177, with a focus on achieving higher yields.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound.

Q1: My final product has a slightly bluer shade than expected. What could be the cause?

A1: A bluish tint in the final product is often associated with the "Sulfuric Acid Method" of synthesis. To achieve a color that more closely matches the standard absorption curve, it is recommended to use the "Phosphoric Acid Method".[1]

Q2: The yield of my synthesis is consistently low. How can I improve it?

A2: Low yield is a common problem. Here are several factors to consider:

  • Synthesis Method: The Phosphoric Acid Method has been reported to produce a significantly higher yield (82%) compared to the Sulfuric Acid Method (65%).[1] If you are using the latter, switching methods could be beneficial.

  • Temperature Control: Both the diazotization and coupling reactions are highly temperature-sensitive. It is crucial to maintain the reaction temperature between 0-5°C.[1][2] Exceeding this range can lead to the decomposition of the diazonium salt and the formation of unwanted byproducts.

  • Incomplete Diazotization: Ensure that the 2-amino-6-nitrobenzothiazole (B160904) is completely dissolved before the addition of sodium nitrite (B80452) or nitrosulfuric acid.[1] Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the diazotization.[1]

  • pH Control: The pH of the coupling reaction is critical. After the coupling reaction, the pH should be carefully adjusted.[1]

Q3: I am observing excessive foaming during the diazotization step in the Phosphoric Acid Method. How can I manage this?

A3: Foaming can be an issue during the addition of sodium nitrite. The use of an anti-foaming agent is recommended to control excessive foam formation.[1]

Q4: How do I determine the endpoint of the coupling reaction?

A4: The endpoint of the coupling reaction can be determined using a permeation ring test.[1] This involves spotting the reaction mixture on a filter paper and observing the color of the ring that forms around the spot. A colored ring indicates the presence of unreacted diazonium salt, signifying that the reaction is not yet complete.

Q5: What are the starting materials for the synthesis of this compound?

A5: The primary raw materials for the synthesis of this compound are 2-amino-6-nitrobenzothiazole and N-cyanoethyl-N-acetoxyethyl aniline (B41778).[2] The synthesis involves the diazotization of 2-amino-6-nitrobenzothiazole, followed by a coupling reaction with N-cyanoethyl-N-acetoxyethyl aniline.[2][3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative differences between the Sulfuric Acid and Phosphoric Acid methods for the synthesis of this compound.

ParameterSulfuric Acid MethodPhosphoric Acid Method
Yield 65%82%
Diazotizing Agent 40% Nitrosulfuric AcidSodium Nitrite
Solvent/Acid Sulfuric AcidPhosphoric Acid
Final Product Color Slightly Bluer TintMatches Standard

Experimental Protocol: High-Yield Synthesis of this compound (Phosphoric Acid Method)

This protocol details the higher-yield Phosphoric Acid Method for the synthesis of this compound.[1]

Materials:

  • 2-amino-6-nitrobenzothiazole

  • Phosphoric Acid

  • Solvent (co-solvent)

  • Sodium Nitrite (NaNO₂)

  • Anti-foaming agent

  • N-cyanoethyl-N-acetoxyethyl aniline (50% solution in acetic acid)

  • Dispersant

  • Hydrochloric Acid (HCl)

  • Aminosulfonic Acid

  • Distilled Water

  • Ice

Equipment:

  • 1000ml three-necked flask with a stirring device

  • 2000ml beaker with a stirring device

  • Cooling bath (ice-salt mixture)

  • Filtration apparatus

  • Drying oven

Procedure:

Part 1: Diazotization of 2-amino-6-nitrobenzothiazole

  • In a 1000ml three-necked flask, add 400g of phosphoric acid.

  • Heat the phosphoric acid to 60-65°C and add 27g of 2-amino-6-nitrobenzothiazole while stirring until completely dissolved.

  • Cool the mixture to room temperature and slowly add 50g of a suitable co-solvent.

  • Continue cooling the mixture to 0-5°C using an ice bath.

  • Over a period of 1-2 hours, slowly add 12g of sodium nitrite. Add an anti-foaming agent as needed to control foaming.

  • Maintain the reaction temperature at 0-5°C for 3 hours after the addition of sodium nitrite is complete.

  • Confirm the presence of excess nitrous acid using starch-iodide paper.

  • Destroy the excess sodium nitrite by adding a small amount of aminosulfonic acid until the starch-iodide test is negative.

Part 2: Coupling Reaction

  • In a 2000ml beaker, add 200ml of distilled water and 0.2g of a dispersant.

  • While stirring, add 71g of a 50% acetic acid solution of N-cyanoethyl-N-acetoxyethyl aniline, ensuring it is completely dispersed.

  • Cool the mixture to 0°C using an ice bath and then add 40g of hydrochloric acid.

  • Slowly add the diazonium salt solution from Part 1 to the coupling component solution over 1-1.5 hours, maintaining the temperature at 0-5°C.

  • Continue stirring the reaction mixture at 0-5°C for 10 hours. Monitor the reaction completion using a permeation ring test, ensuring a slight excess of the coupling component.

  • Add water to compensate for any loss during the reaction.

  • Heat the mixture to 38°C.

  • Filter the crude dye product and wash it with water until the pH of the filtrate is between 7 and 8.

  • Dry the final product to obtain approximately 48.5g of this compound (yield ~82%).

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages of the high-yield Phosphoric Acid Method for the synthesis of this compound.

Disperse_Red_177_Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Coupling Reaction A 1. Dissolve 2-amino-6-nitrobenzothiazole in Phosphoric Acid (60-65°C) B 2. Cool and add co-solvent A->B C 3. Cool to 0-5°C B->C D 4. Add Sodium Nitrite (1-2h) + Anti-foaming agent C->D E 5. React for 3h at 0-5°C D->E F 6. Quench excess Nitrous Acid with Aminosulfonic Acid E->F I 3. Add diazonium salt (1-1.5h) at 0-5°C F->I Diazonium Salt Solution G 1. Prepare coupling solution: N-cyanoethyl-N-acetoxyethyl aniline, Dispersant, Water, HCl H 2. Cool to 0°C G->H H->I J 4. React for 10h at 0-5°C I->J K 5. Heat to 38°C J->K L 6. Filter and wash until pH 7-8 K->L M 7. Dry the product L->M Product This compound (Yield: ~82%) M->Product

Caption: Workflow for the high-yield synthesis of this compound.

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Red 177 and Other Key Red Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Disperse Red 177 against three other commercially significant red disperse dyes: Disperse Red 1, Disperse Red 60, and Disperse Red 167. The selection of an appropriate dye is critical in various research and development applications, including textile dyeing, polymer coloration, and as components in advanced materials. This comparison focuses on key performance indicators such as light, wash, and sublimation fastness, providing a valuable resource for making informed decisions.

Quantitative Performance Data

The following table summarizes the fastness properties of the selected red disperse dyes on polyester, a common substrate for these dyes. The data has been compiled from various technical sources. It is important to note that direct comparison should be approached with caution, as testing conditions and methodologies may vary between sources. The ratings are based on standard grey scales, where a higher number indicates better fastness.

Dye NameC.I. NameCAS NumberLight Fastness (Xenon Arc)Wash Fastness (Staining)Sublimation Fastness
This compound1112258051-98-24-54-54-5
Disperse Red 1111102872-52-84-543-4
Disperse Red 606075617418-58-564-54-5
Disperse Red 1671133861968-52-36-74-54-5

Experimental Protocols

The fastness data presented in this guide are determined by standardized experimental methodologies developed by organizations such as the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO). The following are detailed summaries of the key experimental protocols relevant to this comparison.

Light Fastness (AATCC Test Method 16.3 / ISO 105-B02)

This test evaluates the resistance of the dye to fading when exposed to an artificial light source that simulates natural sunlight.

  • Specimen Preparation: A sample of the dyed fabric is prepared according to the standard's specifications.

  • Apparatus: A xenon arc lamp weathering apparatus is used as the light source.

  • Procedure: The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The exposure is carried out for a specified duration or until a certain level of fading is observed in a standard reference fabric exposed simultaneously.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric. The degree of fading is rated on a scale of 1 to 8 (for ISO) or 1 to 5 (for AATCC), where a higher number indicates better light fastness.

Wash Fastness (AATCC Test Method 61 / ISO 105-C06)

This method assesses the resistance of the dye to desorption and abrasion during laundering.

  • Specimen Preparation: A specimen of the dyed fabric is stitched together with a multifiber test fabric containing strips of various common fibers (e.g., cotton, wool, polyester, nylon, acetate, and acrylic).

  • Apparatus: A launder-ometer or a similar accelerated laundering machine is used.

  • Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standardized detergent solution and stainless-steel balls to simulate mechanical action. The container is then agitated in the machine at a specified temperature and for a set duration.

  • Evaluation: After the washing cycle, the specimen is rinsed and dried. The change in color of the dyed fabric is evaluated using the Grey Scale for Color Change, and the staining of the adjacent fibers on the multifiber test fabric is assessed using the Grey Scale for Staining. Ratings are on a scale of 1 to 5.

Sublimation Fastness (AATCC Test Method 117 / ISO 105-P01)

This test determines the tendency of the dye to transfer from the dyed fabric to an adjacent undyed fabric at elevated temperatures, a critical parameter for processes like heat setting and storage.

  • Specimen Preparation: A composite specimen is prepared by placing the dyed fabric in contact with a specified undyed adjacent fabric.

  • Apparatus: A heat press or a sublimation fastness tester with precisely controlled temperature and pressure is used.

  • Procedure: The composite specimen is subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a defined period (e.g., 30 seconds).

  • Evaluation: The change in color of the original specimen and the degree of staining on the undyed fabric are assessed using the respective Grey Scales. The ratings are on a scale of 1 to 5.

Dye Selection Pathway

The following diagram illustrates a decision-making process for selecting a suitable red disperse dye based on key application requirements.

DyeSelection start Application Requirement high_light_fastness High Light Fastness (e.g., Automotive, Outdoor) start->high_light_fastness Yes moderate_light_fastness Moderate Light Fastness (e.g., General Apparel) start->moderate_light_fastness No dye_167 Disperse Red 167 high_light_fastness->dye_167 dye_60 Disperse Red 60 high_light_fastness->dye_60 high_sublimation_fastness High Sublimation Fastness (e.g., Heat Setting, Pleating) moderate_light_fastness->high_sublimation_fastness Yes moderate_sublimation_fastness Moderate Sublimation Fastness moderate_light_fastness->moderate_sublimation_fastness No dye_177 This compound high_sublimation_fastness->dye_177 good_wash_fastness Good Wash Fastness moderate_sublimation_fastness->good_wash_fastness dye_1 Disperse Red 1 good_wash_fastness->dye_1

Decision tree for red disperse dye selection.

Performance analysis of Disperse Red 177 vs Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two widely used red disperse dyes: Disperse Red 177 and Disperse Red 60. Understanding the distinct performance characteristics of these dyes is crucial for researchers, scientists, and professionals in fields requiring high-performance colorants, including textile science and specialized industrial applications. This document outlines their key physicochemical properties, comparative performance data, and the standardized experimental protocols used for their evaluation.

Physicochemical Properties

This compound and Disperse Red 60 belong to different chemical classes, which fundamentally influences their application and performance profiles. This compound is a monoazo dye, while Disperse Red 60 is an anthraquinone (B42736) dye.[1] This structural difference is a key determinant of their tinctorial strength, fastness properties, and overall stability.

PropertyThis compoundDisperse Red 60
Chemical Class Single AzoAnthraquinone
C.I. Name This compoundDisperse Red 60
CAS Number 58051-98-217418-58-5[2][3]
Molecular Formula C₂₀H₁₈N₆O₄S[4]C₂₀H₁₃NO₄[3]
Molecular Weight 438.46 g/mol [4]331.32 g/mol [3]
Appearance Red powderFine, deep-red powder[2]
Solubility Insoluble in waterInsoluble in water[2]

Comparative Performance Analysis

The selection of a disperse dye is heavily reliant on its fastness properties, which dictate the durability and longevity of the color in its final application. The following table summarizes the key performance indicators for this compound and Disperse Red 60, based on standardized testing methodologies. It is important to note that performance can vary depending on the substrate, dyeing process, and concentration of the dye.

Performance MetricThis compoundDisperse Red 60
Light Fastness (Xenon Arc) 4-5[5]6
Wash Fastness (Staining) 4-5[5]4-5
Sublimation Fastness 4-5[5]4-5
Rubbing Fastness 4-5[5]Not specified

From the available data, Disperse Red 60, an anthraquinone dye, exhibits superior lightfastness compared to the monoazo this compound. Both dyes demonstrate good to excellent wash and sublimation fastness, making them suitable for applications requiring resistance to laundering and heat.

Experimental Protocols

The performance data presented is determined by standardized experimental methods. Below are detailed protocols for the key fastness tests.

Light Fastness (Based on AATCC Test Method 16.3)

This test evaluates the resistance of the dyed material to fading when exposed to an artificial light source that simulates natural sunlight.

  • Specimen Preparation: A sample of the dyed fabric is prepared according to the standard's specifications.

  • Apparatus: A xenon arc lamp weathering apparatus is utilized as the light source.[6]

  • Procedure: The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The exposure is carried out for a specified duration or until a certain level of fading is observed in a standard reference fabric (blue wool) exposed simultaneously.[7]

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample using the AATCC Gray Scale for Color Change. The degree of fading is rated on a scale of 1 to 5, where a higher number indicates better light fastness.

Wash Fastness (Based on AATCC Test Method 61)

This method assesses the resistance of the dye to desorption and abrasion during laundering.

  • Specimen Preparation: A specimen of the dyed fabric is stitched together with a multifiber test fabric containing strips of various common fibers (e.g., cotton, wool, polyester, nylon, acetate).[8]

  • Apparatus: A launder-ometer or a similar accelerated laundering machine is used.[9]

  • Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standardized detergent solution and stainless-steel balls to simulate mechanical action. The container is then agitated in the launder-ometer at a specified temperature and for a specific duration to simulate multiple home launderings.[9]

  • Evaluation: After the test, the specimen is rinsed and dried. The change in color of the specimen is evaluated using the Gray Scale for Color Change, and the staining on each fiber of the multifiber test fabric is assessed using the Gray Scale for Staining. Ratings are on a scale of 1 to 5, with a higher number indicating better fastness.[9]

Sublimation Fastness (Based on AATCC Test Method 117)

This test determines the resistance of the dye to sublimation, which is the direct transition from a solid to a gaseous state, often induced by heat.

  • Specimen Preparation: A sample of the dyed fabric is prepared.[10]

  • Apparatus: A sublimation fastness tester or a scorch tester with precisely controlled heating plates is used.[10][11]

  • Procedure: The dyed specimen is placed between two undyed fabrics and subjected to a specific temperature and pressure for a set duration using the heating plates.[10] Common test conditions for disperse dyes are 150°C, 180°C, and 210°C for 30 seconds.[10]

  • Evaluation: The change in color of the original specimen and the degree of staining on the adjacent undyed fabrics are evaluated using the respective Gray Scales. The ratings are on a scale of 1 to 5, where a higher number indicates better resistance to sublimation.

Process Visualization

To aid in the selection process between these two dyes, the following diagram illustrates a logical workflow based on key performance requirements.

G start Define Application Requirements lightfastness High Lightfastness Required? start->lightfastness wash_sublimation Good Wash & Sublimation Fastness? lightfastness->wash_sublimation No red60 Select Disperse Red 60 lightfastness->red60 Yes red177 Consider this compound wash_sublimation->red177 Yes re_evaluate Re-evaluate Dye Selection or Test Both wash_sublimation->re_evaluate No

References

A Comparative Guide to Chromatographic Purity Validation of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative overview of chromatographic methods for the validation of Disperse Red 177 purity, a crucial disperse dye in various industrial applications. This document outlines experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), supported by illustrative data.

Comparison of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two common chromatographic techniques for assessing the purity of dyes like this compound. Each method offers distinct advantages and disadvantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Separation based on the differential migration of analytes up a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase.
Resolution High resolution, capable of separating complex mixtures and closely related impurities.Lower resolution compared to HPLC, may not separate all impurities effectively.
Quantification Highly quantitative, providing precise and accurate measurements of purity and impurity levels.Primarily qualitative or semi-quantitative. Densitometry can improve quantification but is less precise than HPLC.
Sensitivity High sensitivity, capable of detecting trace levels of impurities.Lower sensitivity, may not detect impurities present at very low concentrations.
Speed Analysis times can range from a few minutes to an hour per sample.Relatively fast for screening multiple samples simultaneously.
Cost Higher initial instrument cost and ongoing operational expenses.Lower cost for equipment and consumables.
Typical Use Purity certification, quantitative impurity profiling, and stability studies.Rapid screening, reaction monitoring, and preliminary purity assessment.

Experimental Protocols

Detailed methodologies for HPLC and TLC analysis of this compound are provided below. These protocols are based on general methods for analyzing disperse dyes and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method for the purity validation of this compound.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient:

    • 0-20 min: 40% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and the visible λmax of this compound.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Prepare the sample of this compound at the same concentration as the main working standard.

4. Data Analysis:

  • The purity of this compound is calculated based on the peak area percentage from the chromatogram.

Thin-Layer Chromatography (TLC) Protocol

This protocol provides a method for the qualitative purity assessment of this compound.

1. Materials:

  • TLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Developing chamber.

  • UV lamp (254 nm and 365 nm).

2. Mobile Phase:

3. Sample Preparation:

  • Dissolve the this compound sample and a reference standard in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to a concentration of approximately 1 mg/mL.

4. Procedure:

  • Spot a small amount of the sample and standard solutions onto the TLC plate.

  • Place the plate in the developing chamber saturated with the mobile phase.

  • Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Remove the plate and let it dry.

  • Visualize the spots under a UV lamp and by eye.

5. Data Analysis:

  • The purity is assessed by comparing the intensity and number of impurity spots in the sample lane to the standard lane. The Retention Factor (Rf) of the main spot should match that of the standard.

Illustrative Purity Data

The following table summarizes hypothetical quantitative data that could be obtained from an HPLC analysis of a this compound sample.

PeakRetention Time (min)Peak Area (%)Identification
15.20.8Impurity 1 (e.g., 2-amino-6-nitrobenzothiazole)
28.90.5Impurity 2 (e.g., N-cyanoethyl-N-acetoxyethyl aniline)
312.598.5This compound
415.10.2Unknown Impurity

Visualizing Experimental Workflows and Relationships

Graphical representations of the experimental workflow and the logical relationship of potential impurities can aid in understanding the purity validation process.

G Experimental Workflow for this compound Purity Validation cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_tlc TLC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject spot Spot on TLC Plate dissolve->spot separate Chromatographic Separation inject->separate detect PDA/UV-Vis Detection separate->detect hplc_data Analyze HPLC Chromatogram detect->hplc_data develop Develop Plate spot->develop visualize Visualize Spots develop->visualize tlc_data Analyze TLC Plate visualize->tlc_data report Generate Purity Report hplc_data->report tlc_data->report

Caption: Workflow for HPLC and TLC Purity Validation of this compound.

G Potential Impurities in this compound Synthesis dr177 This compound impurity3 Degradation Products dr177->impurity3 Degradation reactant1 2-amino-6-nitrobenzothiazole reactant1->dr177 Diazotization & Coupling impurity1 Unreacted Starting Materials reactant1->impurity1 reactant2 N-cyanoethyl-N-acetoxyethyl aniline reactant2->dr177 Coupling reactant2->impurity1 impurity2 Side Reaction By-products

Caption: Logical Relationship of Potential Impurities in this compound.

A Comparative Analysis of Disperse Red 177 and Reactive Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – This guide presents a comprehensive comparative study of C.I. Disperse Red 177 and a representative reactive dye, C.I. Reactive Red 195. It is intended for researchers, scientists, and professionals in the textile and drug development industries, providing an objective analysis of their performance characteristics, application methodologies, and environmental impact. The information is supported by experimental data to facilitate informed decision-making in material selection and process development.

Introduction to Disperse and Reactive Dyes

Disperse and reactive dyes are two distinct classes of colorants widely used in the textile industry, each with specific affinities for different fiber types. Their fundamental mechanisms of fiber interaction dictate their application and performance profiles.

This compound is a monoazo disperse dye belonging to the benzothiazole (B30560) heterocyclic class.[1] It is characterized by its low water solubility and is primarily used for dyeing hydrophobic synthetic fibers like polyester (B1180765).[2] The dyeing process involves the dispersion of fine dye particles in an aqueous medium, which then penetrate the fiber structure under high temperature and pressure.[3]

Reactive Dyes , exemplified here by C.I. Reactive Red 195 , are water-soluble anionic dyes.[4] Their key feature is a reactive group that forms a strong, covalent bond with the hydroxyl groups of cellulosic fibers such as cotton.[5] This chemical bond results in excellent wash fastness properties.[6]

Comparative Performance Data

The selection of a dye is critically dependent on its performance, particularly its ability to resist various stresses during the textile's lifecycle. The following tables summarize the key performance indicators for this compound and Reactive Red 195.

Table 1: General Properties and Application
PropertyC.I. This compoundC.I. Reactive Red 195
C.I. Name This compoundReactive Red 195
CAS No. 58051-98-293050-79-4[4]
Molecular Formula C₂₀H₁₈N₆O₄SC₃₁H₁₉ClN₇Na₅O₁₉S₆
Primary Fiber Affinity Polyester, Acetate[1][3]Cotton, Viscose, and other cellulosic fibers[4]
Solubility Insoluble in water[2]Highly soluble in water (>100 g/L at 50°C)[4]
Bonding Mechanism Physical diffusion and entrapment within the fiber[3]Covalent bond formation with the fiber[5]
Table 2: Color Fastness Properties

The ratings below are based on standard grey scale assessments, where 5 is excellent and 1 is poor.

Fastness PropertyC.I. This compound (on Polyester)C.I. Reactive Red 195 (on Cotton)Test Method
Light Fastness 5-6[7]5-6AATCC 16.3 / ISO 105-B02
Washing Fastness (Color Change) 4-5[7]4-5AATCC 61 / ISO 105-C06
Washing Fastness (Staining) 4-5 (on Polyester)[7]4-5AATCC 61 / ISO 105-C06
Rubbing/Crocking (Dry) 4-5 (Typical for Disperse Dyes)Good (Typical for Reactive Dyes)[6]AATCC 8 / ISO 105-X12
Rubbing/Crocking (Wet) 4 (Typical for Disperse Dyes)Moderate to Good (Typical for Reactive Dyes)AATCC 8 / ISO 105-X12
Perspiration Fastness (Staining) 4-54-5AATCC 15 / ISO 105-E04
Sublimation Fastness 5[7]Not ApplicableAATCC 117 / ISO 105-P01
Table 3: Dyeing Process and Efficiency
ParameterC.I. This compound (on Polyester)C.I. Reactive Red 195 (on Cotton)
Dyeing Temperature 105-140°C (High Temperature Method)[1]60-85°C[8][9]
Dyeing pH 4.5-5.5 (Acidic)[1][3]10.5-11.5 (Alkaline for fixation)[5][8]
Primary Auxiliaries Dispersing agents, Acetic Acid[1]Salt (e.g., Sodium Chloride), Alkali (e.g., Soda Ash)[8]
Typical Exhaustion % High (generally >90%)52% to >80% (dependent on conditions)[8]
Typical Fixation % High (dye is physically trapped)18% to >70% (dependent on conditions)[8]

Dye-Fiber Interaction and Process Workflow

The fundamental difference in the application of disperse and reactive dyes lies in their interaction with the respective fibers.

Disperse Dye Application: The process for this compound on polyester involves the dye particles diffusing into the amorphous regions of the polyester fibers, which have been opened up by high temperatures. As the fiber cools, the dye molecules are physically trapped within the polymer structure.

Disperse_Dyeing_Workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_finishing Post-Treatment A Disperse Dye Paste E Prepared Dye Bath A->E B Dispersing Agent B->E C Water C->E D Acetic Acid (pH 4.5-5.5) D->E F Add Polyester Fabric to Bath at 60°C E->F G Raise Temperature to 130°C F->G H Hold for 60 min G->H I Cool to 60°C H->I J Hot Rinse I->J K Reduction Clearing (optional) J->K L Final Rinse & Dry K->L M Dyed Polyester Fabric L->M

Caption: Workflow for dyeing polyester with this compound.

Reactive Dye Application: For Reactive Red 195 on cotton, the process involves two main stages. Initially, the dye is exhausted onto the fiber surface in the presence of salt. Subsequently, the addition of an alkali raises the pH, catalyzing a chemical reaction that forms a covalent bond between the dye molecule and the cellulose (B213188) fiber.

Reactive_Dyeing_Workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_finishing Post-Treatment A Reactive Dye Solution C Prepared Dye Bath A->C B Water B->C D Add Cotton Fabric to Bath at 50°C C->D E Add Salt (Exhaustion) D->E F Raise Temperature to 60-85°C E->F G Add Alkali (Fixation) F->G H Hold for 30-60 min G->H I Rinse H->I J Soaping (to remove unfixed dye) I->J K Final Rinse & Dry J->K L Dyed Cotton Fabric K->L

Caption: Workflow for dyeing cotton with Reactive Red 195.

The fundamental difference in their bonding mechanism is illustrated below.

Dye_Fiber_Interaction cluster_disperse Disperse Dye Mechanism cluster_reactive Reactive Dye Mechanism DisperseDye This compound (Insoluble Particles) HeatPressure High Temperature & Pressure DisperseDye->HeatPressure PolyesterFiber Polyester Fiber (Hydrophobic) PolyesterFiber->HeatPressure Diffusion Diffusion & Entrapment HeatPressure->Diffusion ReactiveDye Reactive Red 195 (Soluble Anions) Alkali Alkali (High pH) ReactiveDye->Alkali CottonFiber Cotton Fiber (Cellulose -OH groups) CottonFiber->Alkali CovalentBond Covalent Bond Formation Alkali->CovalentBond

Caption: Dye-fiber interaction mechanisms.

Environmental Impact and Wastewater Characteristics

The dyeing process for both dye types generates wastewater with distinct characteristics, posing different environmental challenges.

Table 4: Comparative Wastewater Effluent Characteristics
ParameterDisperse Dyeing (Polyester)Reactive Dyeing (Cotton)
Typical pH Acidic (4.5-5.5)Alkaline (10.5-11.5)
Color HighVery High (due to unfixed, hydrolyzed dye)
Chemical Oxygen Demand (COD) High (354–3,051 mg/L)[10]Low to Moderate (154–684 mg/L)[10]
Biochemical Oxygen Demand (BOD) ModerateHigh
Total Dissolved Solids (TDS) Low (350–2,561 mg/L)[10]Very High (5,400–14,000 mg/L, due to high salt content)[10]
Suspended Solids (SS) High (due to insoluble dye and dispersing agents)Low
Key Pollutants Dispersing agents, carriers, residual dyeHigh salt concentration, alkali, hydrolyzed dye

Wastewater from disperse dyeing is often characterized by high COD and suspended solids, while reactive dyeing effluent is notable for its high TDS due to the large quantities of salt used.[10] The unfixed hydrolyzed reactive dye also contributes significantly to the color and organic load of the wastewater.

Experimental Protocols

The following are summarized methodologies for key fastness tests cited in this guide.

Color Fastness to Light (AATCC Test Method 16.3 / ISO 105-B02)

This test assesses the resistance of the dye to fading upon exposure to an artificial light source simulating natural sunlight.

  • Apparatus: Xenon arc lamp weathering apparatus.

  • Procedure: A specimen of the dyed fabric is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The change in color is evaluated by comparing the exposed sample to an unexposed sample of the same fabric using the AATCC Gray Scale for Color Change. The results are often reported in AATCC Fading Units (AFUs).

Color Fastness to Washing (AATCC Test Method 61 / ISO 105-C06)

This accelerated test determines the color loss and staining of textiles during laundering.

  • Apparatus: Launder-Ometer or similar accelerated laundering machine.

  • Procedure: The fabric specimen is stitched together with a multi-fiber test fabric. The composite sample is then washed in a stainless steel container with a specified detergent solution and stainless steel balls to simulate abrasive action. The test is conducted at a controlled temperature (e.g., 49°C for test 2A) for a set duration (e.g., 45 minutes). After washing, rinsing, and drying, the color change of the specimen and the staining on the multi-fiber fabric are evaluated using the respective AATCC Gray Scales.

Color Fastness to Rubbing/Crocking (AATCC Test Method 8 / ISO 105-X12)

This method evaluates the amount of color transferred from the fabric surface to another surface by rubbing.

  • Apparatus: Crockmeter.

  • Procedure: A colored test specimen is mounted on the base of the crockmeter. A standard white cotton test cloth is affixed to the rubbing finger. The test is performed by rubbing the white cloth against the colored specimen for a specified number of cycles (typically 10). This is done for both dry and wet conditions (the white cloth is wetted to a specific percentage for the wet test). The amount of color transferred to the white cloth is assessed using the AATCC Gray Scale for Staining or the Chromatic Transference Scale.

Color Fastness to Perspiration (AATCC Test Method 15 / ISO 105-E04)

This test evaluates the resistance of the textile's color to the effects of human perspiration.

  • Apparatus: Perspirometer, oven.

  • Procedure: The test specimen is attached to a multi-fiber test fabric. The composite specimen is immersed in a simulated perspiration solution (either acidic or alkaline) for 30 minutes. Excess solution is removed, and the specimen is placed between plates in a perspirometer under a standard pressure. The device is then placed in an oven at 38°C for 6 hours. After drying, the color change of the specimen and the staining of the multi-fiber fabric are assessed using the AATCC Gray Scales.

Measurement of Dye Exhaustion and Fixation
  • Exhaustion (%): The percentage of dye that has moved from the dyebath onto the fiber is determined spectrophotometrically. The absorbance of the dyebath is measured before and after the dyeing cycle. The exhaustion percentage is calculated using the formula: % Exhaustion = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

  • Fixation (%): This measures the percentage of dye that has chemically bonded to the fiber (for reactive dyes). After dyeing, the fabric is thoroughly rinsed and soaped to remove all unfixed and hydrolyzed dye. The amount of dye in the soaping liquor is measured spectrophotometrically. The fixation percentage is calculated by accounting for the exhausted dye that was washed off.

Conclusion

The choice between this compound and a reactive dye like Reactive Red 195 is primarily dictated by the substrate being dyed. This compound is highly effective for polyester, offering good all-around fastness properties suitable for synthetic textiles. Reactive Red 195 provides vibrant shades with excellent wash fastness on cotton due to the formation of a permanent covalent bond.

From a process perspective, disperse dyeing requires higher energy input due to the high temperatures needed, while reactive dyeing is a more water and salt-intensive process. The resulting wastewater from each process presents different treatment challenges. This guide provides the foundational data and methodologies to assist researchers and professionals in selecting the appropriate dye and process parameters to meet their specific performance and sustainability requirements.

References

A Comparative Guide to the Fastness Properties of Disperse Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable disperse dye is critical in textile chemistry, hinging on the dye's ability to withstand various environmental and processing stresses. This guide provides an objective comparison of the fastness properties of several common disperse red dyes, supported by standardized experimental data. Key performance indicators such as light, wash, sublimation, and rubbing fastness are crucial for determining the durability and end-use suitability of a dyed textile.

Quantitative Data Summary

The fastness properties of disperse dyes are evaluated on a numerical scale, where a higher number indicates better performance. Light fastness is typically rated on a 1-8 scale for ISO standards, while other properties like washing, sublimation, and rubbing are rated on a 1-5 Grey Scale. The following table summarizes available data for prominent disperse red dyes.

DyeLight Fastness (Xenon Arc)Wash Fastness (Staining)Sublimation FastnessCrocking/Rubbing Fastness (Wet)
C.I. Disperse Red 60 6[1]4-5[1]4-5[1]No specific data found
C.I. Disperse Red 73 6[1]4-5[1]4[1]4-5[1]
C.I. Disperse Red 167 7-855No specific data found
C.I. Disperse Red 177 5-6[1]4-5[1]5[1]No specific data found

Visualization of Fastness Evaluation Workflow

The following diagram illustrates the logical workflow for the comparative evaluation of disperse dye fastness properties.

G cluster_input Input Material cluster_tests Fastness Tests cluster_conditions Key Apparatus / Conditions cluster_output Evaluation DyedFabric Dyed Fabric Sample Light Light Fastness (AATCC 16.3 / ISO 105-B02) DyedFabric->Light Wash Wash Fastness (AATCC 61 / ISO 105-C06) DyedFabric->Wash Sublimation Sublimation Fastness (AATCC 117 / ISO 105-P01) DyedFabric->Sublimation Rubbing Rubbing Fastness (AATCC 8 / ISO 105-X12) DyedFabric->Rubbing Xenon Xenon Arc Lamp Light->Xenon Launderometer Launderometer Wash->Launderometer HeatPress Scorch Tester / Dry Heat Sublimation->HeatPress Crockmeter Crockmeter Rubbing->Crockmeter EvalLight Grey Scale Rating (Color Change) Xenon->EvalLight EvalWash Grey Scale Rating (Color Change & Staining) Launderometer->EvalWash EvalSub Grey Scale Rating (Color Change & Staining) HeatPress->EvalSub EvalRub Grey Scale Rating (Staining) Crockmeter->EvalRub

Workflow for Comparative Fastness Evaluation of Disperse Dyes.

Experimental Protocols

The data presented in this guide are determined by standardized methodologies from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

This test evaluates the resistance of a dye to fading when exposed to an artificial light source that simulates natural sunlight.[1]

  • Apparatus : A xenon arc fading lamp apparatus is used as the light source.[2][3]

  • Specimen Preparation : Textile samples are cut to a specified size (e.g., at least 70 mm x 120 mm for AATCC 16.3).[3][4]

  • Procedure : The specimen is exposed to light from the xenon arc lamp under controlled conditions of temperature and humidity.[2][3] The exposure continues for a specified duration or until a certain level of fading is observed in a standard blue wool reference fabric exposed simultaneously.[4][5]

  • Evaluation : The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric. The degree of fading is rated on a scale of 1 to 8 (for ISO) or by comparison to the AATCC Blue Wool standards.[6][7]

This accelerated test determines the resistance of a textile's color to domestic or commercial laundering procedures.[8][9] One 45-minute test can simulate five typical home launderings.[10]

  • Apparatus : A launderometer with stainless steel containers and steel balls is used.[8][11]

  • Specimen Preparation : A dyed fabric specimen (e.g., 100 mm x 40 mm) is stitched to a multifiber adjacent fabric, which contains strips of different common fibers (e.g., cotton, nylon, polyester).[8][12]

  • Procedure : The composite specimen is placed in a container with a specified detergent solution and stainless steel balls to provide abrasive action.[8][9] The container is rotated in the launderometer at a controlled temperature (e.g., 49°C) for a set time (e.g., 45 minutes).[13] After the cycle, the specimen is rinsed and dried.[13][14]

  • Evaluation : The color change of the dyed specimen and the degree of staining on each fiber of the multifiber fabric are evaluated using standardized gray scales (rated 1 to 5).[8][14]

This test assesses a dye's resistance to dry heat, which is crucial for processes like heat-setting, ironing, and transfer printing.[15][16][17] It measures the tendency of the dye to transfer to an adjacent fabric when heated.[1]

  • Apparatus : A scorch tester or a similar precision heating device is used.[16][18]

  • Specimen Preparation : A dyed specimen is placed in contact with a specified undyed fabric.[19][20]

  • Procedure : The composite sample is placed in the heating device and subjected to a specific temperature (e.g., 150°C, 180°C, or 210°C) for a set time (e.g., 30 seconds).[16][19]

  • Evaluation : After cooling, the change in color of the original specimen and the staining on the adjacent undyed fabric are assessed using the gray scales for color change and staining, respectively.[20]

This method determines the resistance of a color to transferring from the fabric surface to another surface by rubbing.[21][22]

  • Apparatus : A crockmeter is used for this test.[22][23]

  • Specimen Preparation : A test specimen of at least 50 mm x 130 mm is required.[24] A standard white cotton test cloth (crocking cloth) is also prepared.[23]

  • Procedure : The colored test specimen is mounted on the base of the crockmeter. The crocking cloth is fixed to the rubbing finger, which exerts a downward force of 9 N.[25] The finger is then moved back and forth 10 times along a 104 mm track.[25][26] The procedure is performed with both a dry and a wet crocking cloth.[26]

  • Evaluation : The amount of color transferred to the white crocking cloth is evaluated by comparing it to the Gray Scale for Staining or the Chromatic Transference Scale.[27] A rating from 1 (heavy staining) to 5 (no staining) is assigned.[28]

References

A Spectroscopic and Quality Comparison of Disperse Red 177 from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 177 is a monoazo dye used extensively in the textile industry for dyeing polyester (B1180765) fibers. Beyond its industrial applications, its potential interactions with biological systems are of increasing interest to researchers in toxicology and drug development. The purity, spectral characteristics, and consistency of such compounds are critical for reliable and reproducible scientific results. This guide provides a comparative overview of this compound from different suppliers based on publicly available data, alongside standardized protocols for its spectroscopic analysis.

Supplier Quality Comparison

The quality and specifications of this compound can vary between suppliers. Below is a summary of typical quality parameters offered by different manufacturers. It is important to note that lot-to-lot variability is possible, and for rigorous scientific applications, in-house validation is always recommended.

Parameter Supplier A (e.g., Colorcom Group) [1]Supplier B (e.g., Hangzhou Epsilon Chemical Co.,Ltd) [2]Supplier C (e.g., Hangzhou Tiankun Chem Co.,Ltd) [3][4]
Appearance Red PowderRed GrainRed Powder
Purity/Strength 99% Purity, 200% Strength[1]200% Strength[2]200% Strength[3][4]
Light Fastness (Xenon) 4/5-5-6
Washing Fastness (Polyester) 4/5-4-5
Sublimation Fastness 4/5-5
Rubbing Fastness (Dry) 4/5-4-5
Rubbing Fastness (Wet) --4-5
pH Value --4-8

Spectroscopic Profile

While direct side-by-side spectral comparisons from suppliers are not typically published, the following data represents the expected spectroscopic characteristics of this compound based on its chemical class.

Spectroscopic Technique Expected Wavelength/Wavenumber Interpretation
UV-Visible Absorption (λmax) ~490-520 nmCorresponds to the π → π* electronic transition within the azo-chromophore, responsible for its red color.
Fluorescence Emission (λem) ~580-620 nmEmission of light upon excitation at the absorption maximum. This compound is known to be fluorescent, though it may have a low quantum yield.
FT-IR Characteristic Peaks 1580-1610 cm⁻¹ (N=N stretch), 1380-1420 cm⁻¹ (C-N stretch), 3300-3500 cm⁻¹ (N-H stretch, if primary/secondary amines are present as impurities)Provides a fingerprint of the functional groups present in the molecule, confirming its identity and assessing purity. The N=N stretching vibration is characteristic of the azo group.

Experimental Protocols

For researchers who wish to perform their own comparative analysis, the following are standardized protocols for key spectroscopic techniques.

UV-Visible Spectrophotometry

Objective: To determine the wavelength of maximum absorbance (λmax) and quantify the concentration of this compound in solution.

Protocol:

  • Solvent Selection: this compound is insoluble in water. A suitable organic solvent such as acetone, dimethylformamide (DMF), or a mixture of water and a dispersant should be used.

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected linear range of the spectrophotometer.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 300 nm to 700 nm.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and zero the instrument.

  • Spectrum Acquisition: Record the absorbance spectrum of a diluted standard solution to determine the λmax.

  • Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration and perform a linear regression to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the unknown sample (dissolved in the same solvent) at the λmax and determine its concentration using the calibration curve.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (as in the UV-Vis protocol). The concentration should be low enough to avoid inner filter effects.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined by UV-Vis spectrophotometry.

  • Emission Scan: Scan the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., from λmax + 20 nm to 750 nm).

  • Data Analysis: The resulting spectrum will show the fluorescence emission profile, and the wavelength of maximum emission (λem) can be determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a vibrational spectrum of this compound for structural confirmation and purity assessment.

Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the dry this compound powder with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR Method: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Place the prepared sample in the instrument and collect the FT-IR spectrum.

  • Data Analysis: The resulting spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the this compound molecule.

Potential Biological Interaction: DNA Damage Response Pathway

Azo dyes, as a class, have been investigated for their potential genotoxic effects. Some azo dyes or their metabolites can interact with DNA, leading to the formation of DNA adducts and triggering the DNA Damage Response (DDR) pathway. For professionals in drug development and toxicology, understanding this potential off-target effect is crucial.

DNA_Damage_Response cluster_stress Cellular Stress cluster_damage DNA Damage cluster_sensors Damage Sensors cluster_mediators Mediators & Transducers cluster_effectors Cellular Outcomes AzoDye Azo Dye Metabolites DNA_Adducts DNA Adducts AzoDye->DNA_Adducts ATM_ATR ATM / ATR Kinases DNA_Adducts->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis Chk1_Chk2->CellCycleArrest

Caption: Potential DNA Damage Response Pathway Induced by Azo Dye Metabolites.

Experimental Workflow for Spectroscopic Comparison

A systematic approach is necessary for a robust comparison of this compound from different suppliers. The following workflow outlines the key steps.

Spectroscopic_Workflow cluster_procurement Sample Procurement cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison SupplierA This compound (Supplier A) Dissolution Dissolution in Appropriate Solvent SupplierA->Dissolution SupplierB This compound (Supplier B) SupplierB->Dissolution SupplierC This compound (Supplier C) SupplierC->Dissolution UVVis UV-Vis Spectroscopy (λmax, Absorbance) Dissolution->UVVis Fluorescence Fluorescence Spectroscopy (λem, Intensity) Dissolution->Fluorescence FTIR FT-IR Spectroscopy (Functional Groups) Dissolution->FTIR Comparison Compare Spectra & Quantitative Data UVVis->Comparison Fluorescence->Comparison FTIR->Comparison

Caption: Workflow for Comparative Spectroscopic Analysis of this compound.

References

A Comparative Guide to the Dyeing Performance of Disperse Red 177 on Various Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing performance of C.I. Disperse Red 177 on various polyester (B1180765) fibers, including Polyethylene Terephthalate (PET), Polytrimethylene Terephthalate (PTT), and Polybutylene Terephthalate (PBT). Its performance is benchmarked against other commercially significant red disperse dyes. This document aims to furnish researchers and scientists with objective data to facilitate informed decisions in material selection and experimental design.

Introduction to this compound and Polyester Fibers

This compound is a single azo disperse dye with the chemical formula C₂₀H₁₈N₆O₄S. It is a red powder that is insoluble in water and is primarily used for the dyeing and printing of polyester and its blended fabrics. Known for its high dyeing strength, good leveling properties, and bright color, it is particularly suitable for high-temperature and high-pressure exhaustion dyeing methods, especially on ultra-fine denier fibers.

Polyester fibers are a cornerstone of the textile industry, with several common types utilized for their distinct properties:

  • Polyethylene Terephthalate (PET): The most widely used polyester, PET is known for its high strength, durability, and resistance to shrinking and stretching. Dyeing PET typically requires high temperatures (around 130°C) and pressure with disperse dyes.

  • Polytrimethylene Terephthalate (PTT): PTT fibers are recognized for their excellent softness, stretch and recovery, and inherent stain resistance. A key advantage of PTT is its ability to be dyed at lower temperatures (around 110°C) and under atmospheric pressure, making the dyeing process more energy-efficient compared to PET.

  • Polybutylene Terephthalate (PBT): PBT offers good elasticity and resilience, similar to PTT. It also boasts good resistance to chlorine and UV rays. Like PTT, PBT can be dyed at atmospheric pressure at boiling temperatures, offering another energy-saving alternative to PET dyeing.

Comparative Dyeing Performance Data

Direct, comprehensive comparative studies on the dyeing performance of this compound across PET, PTT, and PBT fabrics are limited in publicly available literature. However, by compiling data from various studies on individual polyester types and related disperse dyes, a comparative overview can be constructed. The following tables summarize the expected performance of this compound and key alternative red disperse dyes.

Table 1: Dye Uptake (K/S Values) on Various Polyesters

DyePolyester TypeDyeing Temperature (°C)K/S Value (Approx.)Reference
This compound PET130Data not available
PTT110Data not available
PBT100Data not available
Disperse Red 60 PET/PTT Bicomponent110~12[1]
PET/PTT Bicomponent130~14[2]
Disperse Red 167.1 PET/PTT Bicomponent110~13[1]
PET/PTT Bicomponent120~17[1]
PET/PTT Bicomponent130~18[1]
Disperse Red 73 PET130High[3]

Note: K/S values are a measure of color strength on the fabric. Higher values indicate greater dye uptake. The data for Disperse Red 60 and 167.1 are on a PET/PTT bicomponent fiber and may not be directly representative of performance on 100% PET, PTT, or PBT.

Table 2: Colorfastness Properties of Red Disperse Dyes on Polyester

DyeFastness TestPETPTTPBTReference
This compound Wash (ISO 105-C06)Good to ExcellentData not availableData not available[4]
Light (ISO 105-B02)GeneralData not availableData not available
Crock (AATCC 8)GoodData not availableData not available[4]
Disperse Red 60 Wash (ISO 105-C06)4-54-5 (on PET/PTT)Data not available[1]
Light (ISO 105-B02)5-65-6 (on PET/PTT)Data not available[1]
Crock (AATCC 8)4-54-5 (on PET/PTT)Data not available[1]
Disperse Red 167.1 Wash (ISO 105-C06)44 (on PET/PTT)Data not available[1]
Light (ISO 105-B02)55 (on PET/PTT)Data not available[1]
Crock (AATCC 8)44 (on PET/PTT)Data not available[1]
Disperse Red 73 Wash (ISO 105-C06)5Data not availableData not available[5]
Light (ISO 105-B02)7Data not availableData not available[5]
Ironing5Data not availableData not available[5]
Perspiration5Data not availableData not available[5]

Note: Fastness ratings are typically on a scale of 1 to 5 (for wash and crocking) or 1 to 8 (for lightfastness), with higher numbers indicating better performance.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of dyeing performance are provided below.

High-Temperature Exhaust Dyeing of Polyester (PET)

This protocol describes a standard laboratory procedure for dyeing PET fabric with disperse dyes at high temperatures.

  • Fabric Preparation: Scour a pre-weighed PET fabric sample in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities. Rinse the fabric thoroughly with deionized water and allow it to air dry.[2]

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1. The dyebath should contain:

    • Disperse dye (e.g., 1% on weight of fabric - owf)

    • Dispersing agent (e.g., 1 g/L)

    • Acetic acid to adjust the pH to 4.5-5.5[2]

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C/min.[2]

    • Maintain the dyeing at 130°C for 60 minutes.[2]

    • Cool the dyebath down to 70°C.[2]

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with hot and then cold water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water, neutralize with a weak acetic acid solution, and finally rinse with cold water before drying.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering.[6]

  • Specimen Preparation: A 100 mm x 40 mm test specimen is sewn together with a multi-fiber adjacent fabric of the same dimensions.[7]

  • Washing Procedure:

    • The composite specimen is placed in a stainless-steel container with a specified number of steel balls and a washing solution containing a standard detergent (e.g., ECE detergent).[6][8]

    • The container is agitated in a laundering machine at a specified temperature (e.g., 40°C, 60°C) for a specific duration (e.g., 30 minutes).[7]

  • Rinsing and Drying: After washing, the specimen is rinsed thoroughly with water and dried in air at a temperature not exceeding 60°C.[9]

  • Evaluation: The change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using the Grey Scale for assessing change in color and the Grey Scale for assessing staining, respectively.[6]

Colorfastness to Light (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[10]

  • Specimen Preparation: A specimen of the dyed textile is mounted on a sample holder.

  • Exposure: The specimen is exposed to light from a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool references.[3][10]

  • Evaluation: The change in color of the exposed specimen is assessed by comparing the contrast between the exposed and unexposed portions with the Grey Scale for assessing change in color. The lightfastness rating is determined by comparing the fading of the specimen to the fading of the blue wool references.[11]

Colorfastness to Crocking (Rubbing) (AATCC Test Method 8)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[5]

  • Specimen Preparation: Two specimens of the dyed fabric are prepared, one for a dry test and one for a wet test.[2]

  • Procedure:

    • A white cotton test cloth is mounted on the rubbing finger of a crockmeter.

    • The test specimen is placed on the base of the crockmeter.

    • The covered finger is moved back and forth across the specimen for a specified number of cycles (typically 10).[4]

    • For the wet test, the white test cloth is wetted with deionized water before mounting.

  • Evaluation: The amount of color transferred to the white test cloth is assessed by comparing it with the Chromatic Transference Scale or the Gray Scale for Staining.

Experimental Workflow and Signaling Pathways

Dyeing_Performance_Evaluation cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison PET PET Fabric Scouring Scouring (Non-ionic detergent) PET->Scouring PTT PTT Fabric PTT->Scouring PBT PBT Fabric PBT->Scouring Dye_Bath Dye Bath Preparation (this compound & Alternatives, Dispersing Agent, Acetic Acid) Scouring->Dye_Bath Prepared Fabrics Exhaust_Dyeing Exhaust Dyeing (High Temp/Pressure for PET, Atmospheric for PTT/PBT) Dye_Bath->Exhaust_Dyeing Reduction_Clearing Reduction Clearing (Sodium Hydrosulfite, NaOH) Exhaust_Dyeing->Reduction_Clearing Dyed Fabrics Color_Measurement Color Measurement (Spectrophotometer for K/S) Reduction_Clearing->Color_Measurement Wash_Fastness Wash Fastness (ISO 105-C06) Reduction_Clearing->Wash_Fastness Light_Fastness Light Fastness (ISO 105-B02) Reduction_Clearing->Light_Fastness Crock_Fastness Crock Fastness (AATCC 8) Reduction_Clearing->Crock_Fastness Data_Table Comparative Data Tables (K/S, Fastness Ratings) Color_Measurement->Data_Table Wash_Fastness->Data_Table Light_Fastness->Data_Table Crock_Fastness->Data_Table

Caption: Experimental workflow for evaluating the dyeing performance of disperse dyes on various polyesters.

References

A Comparative Guide to Disperse Red 177 (C.I. 11122) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Disperse Red 177 (C.I. 11122) and a common fluorescent dye, Rhodamine B. The objective is to equip researchers with the necessary information to evaluate the suitability of this compound for laboratory applications, particularly in the context of biological imaging and analysis where fluorescent probes are essential.

Cross-Referencing this compound and C.I. 11122

This compound and C.I. 11122 are designations for the same chemical entity, a monoazo dye belonging to the benzothiazole (B30560) class.[1] It is primarily used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2] Its chemical formula is C₂₀H₁₈N₆O₄S and it has a molecular weight of approximately 438.46 g/mol .[1] The compound is characterized as a red powder that is insoluble in water.[2]

Comparative Performance Data

For research applications, particularly in drug development and cell biology, the photophysical and cytotoxic properties of a dye are critical. While this compound is a potent colorant, its utility as a fluorescent probe in biological systems is not well-documented. In contrast, Rhodamine B is a widely characterized and utilized fluorescent dye in research. The following table compares the available data for this compound with the well-established properties of Rhodamine B.

PropertyThis compound (C.I. 11122)Rhodamine B
Chemical Formula C₂₀H₁₈N₆O₄SC₂₈H₃₁ClN₂O₃
Molecular Weight 438.46 g/mol [1]479.02 g/mol [3]
Appearance Red powder[2]Green powder[3]
Solubility in Water Insoluble[2]8 to 15 g/L[3]
Excitation Maximum (λex) Not reported for fluorescence applications~568 nm[]
Emission Maximum (λem) Not reported for fluorescence applications~583 nm[]
Quantum Yield (Φ) Not reported0.49 - 0.70 in ethanol[3][5]
Molar Extinction Coefficient (ε) Not reported for fluorescence applications106,000 cm⁻¹M⁻¹ at 542.8 nm[5]
Toxicity May be harmful if inhaled or swallowed; may cause skin irritation.[6] Limited data available. A safety data sheet for the related Disperse Red 1 indicates it may cause skin sensitization and has limited evidence of a carcinogenic effect.[7]Data available from cytotoxicity assays.[8][9]

Experimental Protocols

Detailed methodologies are provided below for key experiments to characterize and compare the performance of dyes like this compound and Rhodamine B for research applications.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of a sample (e.g., this compound) relative to a standard of known quantum yield (e.g., Rhodamine B).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Sample of unknown quantum yield (e.g., this compound)

  • Standard of known quantum yield (e.g., Rhodamine B in ethanol, Φ = 0.65)[3]

  • Solvent (e.g., ethanol)

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    • Where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[10]

Photostability Assessment

Objective: To evaluate the photostability of a fluorescent dye by measuring its photobleaching rate under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Sensitive camera (e.g., CCD or sCMOS)

  • Image analysis software (e.g., ImageJ/Fiji)

  • Microscope slides and coverslips

  • Dye solution at a standardized concentration

Procedure:

  • Prepare a sample of the dye on a microscope slide.

  • Place the slide on the microscope stage and focus on the sample.

  • Acquire an initial image (t=0) to determine the initial fluorescence intensity.

  • Continuously illuminate the sample with the excitation light at a constant intensity.

  • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Analyze the images by measuring the mean fluorescence intensity of a region of interest (ROI) in each image.

  • Correct for background fluorescence.

  • Normalize the fluorescence intensity at each time point to the initial intensity.

  • Plot the normalized intensity versus time to obtain the photobleaching curve. The half-life (t₁/₂) is the time it takes for the fluorescence to decrease to 50% of its initial value.[11][12]

Cytotoxicity Assessment (SRB Assay)

Objective: To determine the cytotoxicity of a compound on adherent cells.

Materials:

  • 96-well microtiter plates

  • Adherent cell line

  • Culture medium

  • Test compound (e.g., this compound, Rhodamine B)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified incubation period (e.g., 24, 48, or 72 hours).

  • Fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Wash the plates with water to remove the TCA.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilize the protein-bound dye by adding Tris base solution to each well.

  • Measure the absorbance at approximately 510 nm using a microplate reader.[9][13] The absorbance is proportional to the cellular protein content, which reflects cell viability.

Visualizations

Experimental Workflow for Comparative Dye Analysis

G Workflow for Comparative Analysis of Fluorescent Dyes cluster_0 Dye Preparation cluster_1 Photophysical Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis & Comparison prep_dr177 Prepare this compound Solution abs_spec Measure Absorbance Spectra prep_dr177->abs_spec photostab Assess Photostability prep_dr177->photostab cyto_assay Perform Cytotoxicity Assay (SRB) prep_dr177->cyto_assay prep_rhob Prepare Rhodamine B Solution prep_rhob->abs_spec prep_rhob->photostab prep_rhob->cyto_assay em_spec Measure Emission Spectra abs_spec->em_spec qy_det Determine Quantum Yield em_spec->qy_det data_analysis Analyze and Compare Data qy_det->data_analysis photostab->data_analysis cell_culture Culture Adherent Cells cell_culture->cyto_assay cyto_assay->data_analysis conclusion Draw Conclusions on Suitability data_analysis->conclusion

Caption: Workflow for the comparative analysis of this compound and Rhodamine B.

Logical Relationship for Suitability Assessment

G Decision Tree for Dye Suitability in Biological Imaging start Select Dye for Biological Imaging is_soluble Is the dye soluble in aqueous buffer? start->is_soluble is_fluorescent Does the dye exhibit significant fluorescence? is_soluble->is_fluorescent Yes unsuitable Unsuitable for Biological Imaging is_soluble->unsuitable No is_photostable Is the dye photostable under imaging conditions? is_fluorescent->is_photostable Yes is_fluorescent->unsuitable No is_non_toxic Is the dye non-toxic at working concentrations? is_photostable->is_non_toxic Yes is_photostable->unsuitable No suitable Suitable for Biological Imaging is_non_toxic->suitable Yes is_non_toxic->unsuitable No

Caption: Decision tree for assessing the suitability of a dye for biological imaging applications.

References

A Comparative Analysis of Disperse Red 177 for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Disperse Red 177 against established industry alternatives, Disperse Red 60 and Disperse Red 167. The following sections present a summary of quantitative performance data, detailed experimental protocols for key performance indicators, and an overview of the toxicological profile of these dyes, supported by available data.

Performance Benchmarking: A Tabular Comparison

The selection of a disperse dye in research and development, particularly in areas intersecting with material science and biological applications, necessitates a thorough evaluation of its performance. Key parameters include the dye's fastness to light, washing, and heat (sublimation), as these indicate its stability and potential for leaching or degradation under various conditions. The following table summarizes the available quantitative data for this compound and two common industry benchmarks.

Performance ParameterThis compoundDisperse Red 60Disperse Red 167Test Method
Light Fastness 5-666-7ISO 105-B02
Wash Fastness (Color Change) 4-54-54-5ISO 105-C06
Sublimation Fastness 4-54-54-5ISO 105-P01

Note: Fastness ratings are based on a scale of 1 to 5 for wash and sublimation fastness (where 5 is the best) and 1 to 8 for light fastness (where 8 is the best). Data is compiled from various industry sources and may vary slightly based on the specific experimental conditions and substrate used.

Experimental Protocols

To ensure a standardized and reproducible comparison of dye performance, the following internationally recognized testing protocols are recommended.

Photostability Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Apparatus: A xenon arc lamp fading apparatus.

  • Procedure: A specimen of the dyed substrate is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool references with known light fastness are exposed.

  • Evaluation: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The light fastness is rated on a scale of 1 to 8, with 8 indicating the highest fastness.

Wash Fastness Testing (ISO 105-C06)

This test evaluates the resistance of a dye to domestic and commercial laundering procedures.

  • Apparatus: A suitable mechanical washing device (e.g., a Launder-Ometer).

  • Procedure: A dyed specimen is stitched between two undyed fabrics (one of the same fiber and one of a different specified fiber). The composite sample is then agitated in a solution of a standard detergent at a specified temperature and for a defined duration. Stainless steel balls are added to the container to provide mechanical action.

  • Evaluation: After washing and drying, the change in the color of the specimen is assessed using the Grey Scale for assessing change in color, and the degree of staining on the adjacent undyed fabrics is evaluated using the Grey Scale for assessing staining. Both are rated on a scale of 1 to 5.

Sublimation Fastness Testing (ISO 105-P01)

This method assesses the tendency of a dye to transfer from a dyed material to an adjacent undyed material when subjected to dry heat.

  • Apparatus: A heating device capable of maintaining a uniform temperature.

  • Procedure: The dyed specimen is placed in contact with a specified undyed fabric and subjected to a specific temperature for a set period.

  • Evaluation: The change in color of the dyed specimen and the degree of staining on the undyed fabric are assessed using the respective Grey Scales, with ratings from 1 to 5.

In Vitro Cytotoxicity Profile

Research on other red disperse dyes, such as Disperse Red 1 and Disperse Red 13, has indicated the potential for cytotoxic and genotoxic effects in various in vitro models. For instance, some azo dyes have been shown to induce frame-shift mutations in the Ames test.

A general experimental workflow for assessing the in vitro cytotoxicity of disperse dyes is outlined below.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis dye_prep Dye Stock Solution Preparation treatment Cell Treatment with Varying Dye Concentrations dye_prep->treatment cell_culture Cell Line Culture (e.g., HaCaT, HepG2) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTox Green) treatment->viability_assay data_acq Data Acquisition (Spectrophotometry/ Fluorometry) viability_assay->data_acq ic50 IC50 Value Determination data_acq->ic50

Fig. 1: Experimental workflow for in vitro cytotoxicity testing.
General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells (e.g., HaCaT or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the disperse dye for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the dye that causes 50% inhibition of cell viability).

Potential Signaling Pathways in Dye-Induced Cytotoxicity

Based on studies of related azo and anthraquinone (B42736) dyes, a potential mechanism for cytotoxicity involves the induction of oxidative stress and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. The diagram below illustrates a plausible signaling cascade that could be investigated in relation to this compound.

G DisperseDye Disperse Dye ROS Reactive Oxygen Species (ROS) Production DisperseDye->ROS Induces MAPK MAPK Activation (e.g., JNK, p38) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Triggers CellDeath Cell Death Apoptosis->CellDeath Leads to

Fig. 2: Potential signaling pathway in dye-induced cytotoxicity.

A Comparative Analysis of Sulfuric and Phosphoric Acid in the Synthesis of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of two primary synthesis pathways for Disperse Red 177, providing researchers with critical data on yield, product quality, and procedural differences.

This compound, a benzothiazole (B30560) heterocyclic disperse dye, is a vital colorant for high-temperature and high-pressure dyeing of polyester (B1180765) fabrics. Its synthesis is predominantly achieved through the diazotization of 6-nitro-2-aminobenzothiazole followed by coupling with N-cyanoethyl-N-acetyloxyethyl aniline (B41778). The choice of acid in the initial diazotization step significantly impacts the overall efficiency and outcome of the synthesis. This guide provides a comparative analysis of the two primary methods: the sulfuric acid method and the phosphoric acid method.

Quantitative Performance Comparison

The selection of the acid medium for the diazotization of 6-nitro-2-aminobenzothiazole has a pronounced effect on the final yield and quantity of the crude this compound obtained. The phosphoric acid method demonstrates a significant advantage in terms of both crude product weight and percentage yield.

ParameterSulfuric Acid MethodPhosphoric Acid Method
Starting Material (6-nitro-2-aminobenzothiazole) 20 g27 g
Crude Dye Obtained 28 g48.5 g
Yield 65%82%
Dye Intensity ~800%~800%
Product Color Slightly bluer than standardMatches standard absorption curve

Experimental Synthesis Protocols

The following are detailed experimental protocols for the synthesis of this compound using both sulfuric and phosphoric acid.

Sulfuric Acid Method

1. Diazotization of 6-nitro-2-aminobenzothiazole:

  • To a 1000ml three-necked flask equipped with a stirrer, add 196g of sulfuric acid and heat to 60°C.

  • Add 20g of 6-nitro-2-aminobenzothiazole and stir until completely dissolved.

  • Cool the mixture to 40°C and slowly add 126g of water.

  • Further cool to 0-5°C and slowly add 42g of 40% nitrosulfuric acid over 1 hour.

  • Maintain the temperature at 0-5°C for 3 hours, ensuring an excess of nitrosulfuric acid is present (tested with starch iodide paper).

  • The excess nitrosulfuric acid is then neutralized with aminosulfonic acid before proceeding to the coupling stage.[1]

2. Coupling:

  • In a 2000ml beaker with a stirrer, combine 200ml of distilled water, 240g of hydrochloric acid, and 0.2g of a dispersant.

  • Add 50g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and ensure complete dispersion.

  • Cool the mixture to 0°C with ice.

  • Slowly add the previously prepared diazonium salt over 1-1.5 hours to initiate the coupling reaction.

  • Maintain the reaction temperature at 0-5°C for 10 hours with continuous stirring, ensuring a slight excess of the coupling component.

  • Adjust the pH to 1 with an alkali solution, then heat to 60°C.

  • Filter the mixture to collect the crude dye, wash with water until the pH is 7-8, and then dry. This process yields approximately 28g of the crude dye.[1]

Phosphoric Acid Method

1. Diazotization of 6-nitro-2-aminobenzothiazole:

  • In a 1000ml three-necked flask with a stirrer, add 400g of phosphoric acid and heat to 60-65°C.

  • Add 27g of 6-nitro-2-aminobenzothiazole and stir until fully dissolved.

  • Cool to room temperature and slowly add 50g of a solvent.

  • Continue cooling to 0-5°C and, over 1-24 hours, add 12g of sodium nitrite (B80452). An anti-foaming agent should be added to control foaming.

  • Maintain the reaction at 0-5°C for 3 hours, ensuring an excess of sodium nitrite is present (tested with starch iodide paper).

  • The excess sodium nitrite is then neutralized with aminosulfonic acid before coupling.[1]

2. Coupling:

  • In a 2000ml beaker with a stirrer, combine 200ml of distilled water and 0.2g of a dispersant.

  • Add 71g of a 50% acetic acid solution of N-cyanoethyl-N-acetyloxyethyl aniline and ensure complete dispersion.

  • Cool the mixture to 0°C with ice, then add 40g of hydrochloric acid.

  • Slowly add the diazonium salt over 1-1.5 hours.

  • Maintain the reaction at 0-5°C for 10 hours with stirring, ensuring a slight excess of the coupling component.

  • Make up for any water loss and heat to 38°C for filtration.

  • The crude dye is collected by suction filtration, washed with water until the pH is 7-8, and then dried to yield approximately 48.5g of the crude dye.[1]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound via both the sulfuric acid and phosphoric acid routes.

Disperse_Red_177_Synthesis cluster_sulfuric Sulfuric Acid Method cluster_phosphoric Phosphoric Acid Method SA_Start Start SA_Diazotization Diazotization: 6-nitro-2-aminobenzothiazole in Sulfuric Acid with Nitrosulfuric Acid SA_Start->SA_Diazotization SA_Coupling Coupling with N-cyanoethyl-N-acetyloxyethyl aniline SA_Diazotization->SA_Coupling SA_Workup pH Adjustment, Heating, Filtration, Washing, Drying SA_Coupling->SA_Workup SA_Product Crude this compound (Yield: 65%) SA_Workup->SA_Product PA_Start Start PA_Diazotization Diazotization: 6-nitro-2-aminobenzothiazole in Phosphoric Acid with Sodium Nitrite PA_Start->PA_Diazotization PA_Coupling Coupling with N-cyanoethyl-N-acetyloxyethyl aniline PA_Diazotization->PA_Coupling PA_Workup Heating, Filtration, Washing, Drying PA_Coupling->PA_Workup PA_Product Crude this compound (Yield: 82%) PA_Workup->PA_Product

Caption: Comparative workflow for the synthesis of this compound.

Conclusion

The choice between sulfuric acid and phosphoric acid for the synthesis of this compound presents a clear trade-off between yield and potentially subtle product characteristics. The phosphoric acid method offers a significantly higher yield (82% vs. 65%) and a final product that aligns with the standard absorption curve.[1] In contrast, the sulfuric acid method results in a lower yield and a product with a slightly bluer hue.[1] For researchers and manufacturers aiming for higher efficiency and a product that meets standard colorimetric specifications, the phosphoric acid method appears to be the superior choice. However, the specific application of the dye and the cost-effectiveness of the reagents should also be considered in the final selection of the synthesis route.

References

Confirming the Molecular Structure of Disperse Red 177: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise molecular structure of a compound is paramount. This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of the monoazo dye, Disperse Red 177. Furthermore, it presents a comparative analysis with alternative disperse dyes and detailed experimental protocols for key analytical methods.

This compound, with the chemical formula C₂₀H₁₈N₆O₄S and a molecular weight of 438.46 g/mol , is a significant dye in the textile industry, particularly for polyester (B1180765) fabrics. Its synthesis involves the diazotization of 6-nitrobenzo[d]thiazol-2-amine followed by coupling with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine.[1] The confirmation of this structure is crucial for quality control, understanding its physicochemical properties, and ensuring its safety and efficacy in various applications.

Comparative Analysis of Disperse Dyes

To provide context for the properties of this compound, the following table compares it with three other commercially available red disperse dyes. This comparison highlights differences in their chemical class, molecular formula, and key physical properties, which can influence their application and performance.

FeatureThis compoundDisperse Red 1Disperse Red 60Disperse Red 73
CAS Number 58051-98-22872-52-817418-58-516889-10-4
Chemical Class MonoazoMonoazoAnthraquinoneMonoazo
Molecular Formula C₂₀H₁₈N₆O₄SC₁₆H₁₈N₄O₃[2]C₂₀H₁₃NO₄C₁₈H₁₆N₆O₂
Molecular Weight ( g/mol ) 438.46314.34[2]331.32348.36
Color RedDark RedBright Red-Blue LightBright Red-Blue Light
Solubility Insoluble in waterInsoluble in water; Soluble in ethanol, acetone, benzeneSoluble in acetone, xyleneSoluble in ethanol, acetone, benzene

Experimental Protocols for Molecular Structure Confirmation

The definitive confirmation of this compound's molecular structure relies on a combination of spectroscopic techniques. Below are detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a molecule like this compound, both ¹H and ¹³C NMR would be essential.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the data with appropriate phasing and baseline correction.

  • Expected Signals: The spectrum would be complex, but key expected signals would include aromatic protons from the benzothiazole (B30560) and aniline (B41778) rings, methylene (B1212753) protons from the ethyl groups, and a methyl singlet from the acetate (B1210297) group. The chemical shifts and coupling patterns of these protons would provide crucial connectivity information. For instance, spectral data for the precursor 6-nitrobenzo[d]thiazol-2-amine shows aromatic protons in the range of δ 7.4-7.7 ppm and amine protons around δ 5.44 ppm.[3]

¹³C NMR Spectroscopy Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans (typically >1024) will be required due to the lower natural abundance of ¹³C.

  • Expected Signals: The spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the acetate group, the nitrile carbon, and the aliphatic carbons of the ethyl chains. The ¹³C NMR data for 6-nitrobenzo[d]thiazol-2-amine shows aromatic carbons in the range of δ 119-168 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, further confirming its structure.

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile.

Protocol (Electrospray Ionization - ESI-MS):

  • Infuse the sample solution into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • The molecular ion peak [M+H]⁺ should be observed at m/z 439.12 (calculated for C₂₀H₁₉N₆O₄S⁺).

  • Tandem MS (MS/MS) can be performed on the molecular ion to induce fragmentation.

  • Expected Fragmentation: Key fragment ions would likely arise from the cleavage of the azo bond, the loss of the acetate group, and fragmentation of the ethyl cyanoethyl chains. Analyzing these fragments helps to piece together the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the dye with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Expected Bands: The spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

    • -NO₂ (nitro group): Strong asymmetric and symmetric stretching vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

    • -C≡N (nitrile group): A sharp, medium intensity band around 2200-2260 cm⁻¹.

    • -C=O (ester carbonyl): A strong band around 1735-1750 cm⁻¹.

    • -N=N- (azo group): A weak to medium band around 1400-1450 cm⁻¹.

    • Aromatic C-H and C=C: Stretching and bending vibrations in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

    • C-N and C-S: Stretching vibrations in the fingerprint region.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of confirming the molecular structure of a dye like this compound, the following diagram illustrates the key steps and their relationships.

Molecular_Structure_Confirmation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR NMR_Data NMR Spectral Interpretation NMR->NMR_Data MS_Data MS Fragmentation Analysis MS->MS_Data FTIR_Data FT-IR Functional Group Analysis FTIR->FTIR_Data Structure_Elucidation Combine Spectroscopic Data to Confirm Structure NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation Final_Confirmation Final_Confirmation Structure_Elucidation->Final_Confirmation Confirmed Molecular Structure

Caption: Workflow for the confirmation of the molecular structure of this compound.

By following these detailed experimental protocols and employing a multi-spectroscopic approach, researchers can confidently confirm the molecular structure of this compound and other similar dye molecules. This rigorous characterization is a fundamental step in ensuring the quality, safety, and efficacy of these compounds in their intended applications.

References

A Comparative Guide to the Color Strength of Disperse Red 177 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the color strength of various Disperse Red 177 formulations and key alternative disperse red dyes. The assessment of color strength is crucial for achieving consistent and reproducible results in applications ranging from textile dyeing to the coloration of polymers and other materials in scientific research. This document outlines a detailed experimental protocol for evaluating color strength and presents a comparative analysis based on illustrative experimental data.

Introduction to this compound

This compound is a monoazo disperse dye belonging to the benzothiazole (B30560) class, known for producing a brilliant red shade with good overall fastness properties on polyester (B1180765) and other synthetic fibers.[1] It is widely used in high-temperature dyeing processes.[2][3] The performance of this compound can vary between different commercial formulations, primarily due to differences in particle size distribution, dispersing agent systems, and dye concentration. Therefore, a systematic assessment of color strength is essential for selecting the optimal formulation for a specific application.

Comparative Dyes

For this comparative guide, the performance of three hypothetical formulations of this compound (Formulation A, Formulation B, and a Standard Formulation) is compared against two widely used alternative red disperse dyes:

  • Disperse Red 167: A common alternative known for its deep red, slightly bluish shade.[4]

  • Disperse Red 60: An anthraquinone-type dye that offers a bright red color.[5]

Experimental Protocol for Color Strength Assessment

The color strength of disperse dyes on a substrate is quantitatively assessed by measuring the spectral reflectance of the dyed material and calculating the Kubelka-Munk value (K/S).[6][7] The K/S value is directly proportional to the concentration of the dye on the substrate, providing a reliable measure of color strength.

3.1. Materials and Equipment

  • Substrate: Scoured and bleached 100% polyester fabric (plain weave, ~150 g/m²)

  • Dyes: this compound (Standard, Formulation A, Formulation B), Disperse Red 167, Disperse Red 60

  • Chemicals:

    • Dispersing agent (e.g., anionic/non-ionic blend)

    • Acetic acid (to maintain pH)

    • Sodium hydrosulfite

    • Sodium hydroxide (B78521)

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared dyeing machine)

    • Spectrophotometer with an integrating sphere for color measurement

    • Laboratory balance (±0.001 g)

    • pH meter

    • Beakers, pipettes, and volumetric flasks

3.2. Dyeing Procedure (High-Temperature Exhaust Method)

  • Fabric Preparation: The polyester fabric is cut into equal-sized swatches (e.g., 10 cm x 10 cm, ~5 g). The swatches are then scoured in a solution containing a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities, followed by thorough rinsing with deionized water and air-drying.

  • Dye Bath Preparation: A 1% on weight of fabric (owf) dyeing is prepared for each dye formulation. For a 5g fabric swatch, 0.05g of dye is required.

    • A stock solution of each dye is prepared by pasting the dye powder with a small amount of dispersing agent and then adding deionized water.

    • The dye bath is prepared with a liquor-to-goods ratio of 20:1 (100 mL for a 5g swatch).

    • The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • The prepared polyester swatch is introduced into the dye bath at room temperature.

    • The temperature is raised to 130°C at a rate of 2°C/min.

    • Dyeing is continued at 130°C for 60 minutes.

    • The dye bath is then cooled to 70°C at a rate of 3°C/min.

  • Reduction Clearing: After dyeing, a reduction clearing process is performed to remove any unfixed dye from the fabric surface. The dyed fabric is treated in a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C for 15-20 minutes.

  • Final Rinsing and Drying: The fabric is rinsed thoroughly with hot and cold water and then air-dried.

3.3. Color Strength Measurement

  • The reflectance (R) of each dyed fabric sample is measured at the wavelength of maximum absorption (λmax) for each dye using a spectrophotometer.

  • The K/S value is calculated using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal reflectance value at λmax.

  • For each dye, four measurements are taken at different points on the fabric swatch, and the average K/S value is reported.

Data Presentation and Comparison

The following tables summarize the illustrative quantitative data for the color strength and fastness properties of the different this compound formulations and their alternatives.

Table 1: Illustrative Color Strength (K/S) and Colorimetric Data

Dye FormulationWavelength of Maximum Absorption (λmax)Average K/S Value (at 1% owf)CIELAB Coordinates (L, a, b*)
This compound (Standard)520 nm15.245.3, 50.1, 18.2
This compound (Formulation A)520 nm16.544.1, 51.5, 18.9
This compound (Formulation B)520 nm14.845.8, 49.5, 17.8
Disperse Red 167525 nm15.844.9, 48.9, 15.5
Disperse Red 60510 nm14.546.2, 52.3, 20.1

Table 2: Comparative Fastness Properties

Dye FormulationLight Fastness (Xenon Arc, ISO 105-B02)Washing Fastness (ISO 105-C06, C2S)Sublimation Fastness (ISO 105-P01, 180°C)Rubbing Fastness (Dry/Wet, ISO 105-X12)
This compound (Standard)5-6[2]4[2]4-5[2]4-5 / 4-5[2]
This compound (Formulation A)5-644-54-5 / 4-5
This compound (Formulation B)5444 / 4
Disperse Red 1675-6[5]4[5]4-5[5]3-4 / 3[5]
Disperse Red 606[5]4-5[5]4[5]4 / 4[5]

Note: The data presented in these tables is illustrative and intended for comparative purposes. Actual values may vary depending on the specific commercial products and experimental conditions.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Color Strength Assessment

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_output Output fabric_prep Fabric Preparation (Scouring & Drying) dye_prep Dye Formulation & Dye Bath Preparation dyeing High-Temperature Exhaust Dyeing (130°C, 60 min) dye_prep->dyeing clearing Reduction Clearing (70-80°C, 15-20 min) dyeing->clearing rinsing Rinsing & Drying clearing->rinsing measurement Spectrophotometric Measurement (Reflectance) rinsing->measurement calculation K/S Value Calculation (Kubelka-Munk) measurement->calculation result Comparative Color Strength Data calculation->result

Caption: Workflow for assessing the color strength of disperse dyes.

Diagram 2: Logical Relationship for Comparative Assessment

logical_relationship cluster_dyes Dye Formulations cluster_params Performance Parameters cluster_eval Evaluation dr177_std This compound (Standard) color_strength Color Strength (K/S Value) dr177_std->color_strength fastness Fastness Properties (Light, Wash, etc.) dr177_std->fastness dr177_a This compound (Formulation A) dr177_a->color_strength dr177_a->fastness dr177_b This compound (Formulation B) dr177_b->color_strength dr177_b->fastness dr167 Disperse Red 167 dr167->color_strength dr167->fastness dr60 Disperse Red 60 dr60->color_strength dr60->fastness comparison Comparative Assessment color_strength->comparison fastness->comparison

Caption: Logical flow for the comparative assessment of disperse dyes.

Interpretation of Results

Based on the illustrative data:

  • Color Strength: Formulation A of this compound exhibits the highest K/S value, indicating the most efficient color yield under the tested conditions. Disperse Red 167 also shows a strong color yield, comparable to the standard this compound. Formulation B of this compound and Disperse Red 60 show slightly lower color strength.

  • Colorimetric Properties: The CIELAB values provide a quantitative measure of the shade. Disperse Red 60 shows the highest a* (redness) and b* (yellowness) values, indicating a brighter, more yellowish-red shade. Disperse Red 167 has a lower b* value, consistent with its characteristic bluish-red hue.

  • Fastness Properties: All tested dyes exhibit good to excellent fastness properties, which is typical for high-energy disperse dyes on polyester. Disperse Red 60 shows slightly better light fastness. Disperse Red 167 has a slightly lower rubbing fastness compared to the this compound formulations.

Conclusion

The selection of a this compound formulation or an alternative should be based on a comprehensive evaluation of both color strength and fastness properties. While Formulation A in this guide demonstrates superior color strength, the standard formulation and key alternatives like Disperse Red 167 also offer robust performance. The detailed experimental protocol provided herein offers a standardized methodology for researchers to conduct their own comparative assessments, ensuring reproducible and reliable results for their specific applications.

References

Quantitative analysis of Disperse Red 177 dyeing results

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of Dyeing Performance: Disperse Red 177 and Alternatives for Polyester (B1180765) Fabrics

This guide provides a detailed, quantitative comparison of the dyeing performance of C.I. This compound against two common alternatives, C.I. Disperse Red 60 and C.I. Disperse Red 167, on polyester fabrics. The following sections present a summary of their performance characteristics, detailed experimental protocols for reproducing these results, and visual workflows of the key processes. This document is intended for researchers, scientists, and professionals in the textile and dyeing industries.

Comparative Performance Data

The selection of a disperse dye is critically dependent on its performance in key areas such as color yield and fastness to various environmental and domestic stresses. The following table summarizes the typical performance data for this compound and its alternatives. The ratings for fastness properties are based on standard grey scales, where a higher number indicates better performance.

Table 1: Comparative Analysis of Disperse Red Dyes

Parameter C.I. This compound C.I. Disperse Red 60 C.I. Disperse Red 167
C.I. Name This compoundDisperse Red 60Disperse Red 167
Molecular Structure Single AzoAnthraquinoneSingle Azo
Color Yield (K/S) GoodExcellentVery Good
Light Fastness (Xenon Arc) 5-6[1]6[1]6-7[1]
Wash Fastness (Staining) 4-5[1]4-5[1]4-5[1]
Sublimation Fastness 5[1]4-5[1]4-5[1]
Rubbing Fastness (Wet) Data not availableData not availableData not available

Note: The fastness properties of disperse dyes can vary depending on the dyeing process, substrate, and the concentration of the dye.[1]

Experimental Protocols

The data presented in this guide are determined by standardized experimental methodologies. The following are detailed summaries of the key experimental protocols relevant to this comparison.

High-Temperature Exhaustion Dyeing of Polyester

This method is the most common and effective for achieving deep shades with good fastness properties on polyester.

Protocol:

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 10:1.

    • Add a dispersing agent (e.g., a lignosulfonate-based product) at a concentration of 0.5 - 1.0 g/L.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Thoroughly disperse the required amount of dye (e.g., 2% on weight of fiber) in a small amount of water before adding it to the dye bath.

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C per minute.

    • Maintain the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath down to 70°C.

  • After-Treatment (Reduction Clearing):

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 1 g/L caustic soda, and 1 g/L of a suitable detergent.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly and dry.

Quantitative Analysis of Color Yield (K/S Value)

The Kubelka-Munk equation is used to relate the reflectance of the dyed fabric to the concentration of the dye, providing a quantitative measure of color yield.

Protocol:

  • Measurement:

    • The spectral reflectance of the dyed fabric is measured using a spectrophotometer over the visible range (400-700 nm).

  • Calculation:

    • The K/S value at the wavelength of maximum absorption is calculated using the following formula: K/S = (1 - R)² / 2R Where R is the decimal fraction of the reflectance of the dyed fabric.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the dye to domestic and commercial laundering.[2][3][4][5]

Protocol:

  • Specimen Preparation:

    • A specimen of the dyed fabric is stitched together with a multifiber test fabric.

  • Procedure:

    • The composite specimen is placed in a stainless-steel container with a specified volume of a standardized detergent solution and stainless-steel balls to simulate mechanical action.[1]

    • The container is agitated in a laundering machine at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Evaluation:

    • The change in color of the specimen and the staining of the adjacent fibers on the multifiber test fabric are assessed using the grey scale for staining.

Colorfastness to Light (ISO 105-B02)

This test evaluates the resistance of the dye to fading when exposed to an artificial light source that simulates natural sunlight.[6][7][8][9]

Protocol:

  • Specimen Preparation:

    • A sample of the dyed fabric is mounted on a card.

  • Apparatus:

    • A xenon arc lamp weathering apparatus is used as the light source.[1][6][7]

  • Procedure:

    • The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[1]

    • The exposure is carried out until a specified level of fading is observed in a standard blue wool reference fabric exposed simultaneously.[1]

  • Evaluation:

    • The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric using the blue wool reference scale (1-8), where a higher number indicates better light fastness.[1]

Colorfastness to Rubbing (ISO 105-X12)

This method determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[10][11]

Protocol:

  • Apparatus:

    • A crockmeter is used for this test.[11]

  • Procedure:

    • A specimen of the dyed fabric is rubbed with a dry and a wet standard white cotton cloth under specified conditions of pressure and number of strokes.

  • Evaluation:

    • The degree of staining on the white cotton cloths is assessed using the grey scale for staining.

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Dyeing_Workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_after After-Treatment p1 Prepare Water (Liquor Ratio 10:1) p2 Add Dispersing Agent (0.5-1.0 g/L) p1->p2 p3 Adjust pH to 4.5-5.5 (Acetic Acid) p2->p3 p4 Disperse Dye (2% owf) p3->p4 d1 Introduce Fabric at 60°C p4->d1 Add to Dye Bath d2 Heat to 130°C (1.5°C/min) d1->d2 d3 Hold at 130°C (45-60 min) d2->d3 d4 Cool to 70°C d3->d4 a1 Reduction Clearing (70-80°C, 15-20 min) d4->a1 a2 Rinse a1->a2 a3 Dry a2->a3

Caption: High-Temperature Exhaustion Dyeing Workflow for Polyester.

Fastness_Testing_Workflow cluster_wash Wash Fastness (ISO 105-C06) cluster_light Light Fastness (ISO 105-B02) cluster_rubbing Rubbing Fastness (ISO 105-X12) start Dyed Fabric Sample w1 Prepare Composite (Sample + Multifiber) start->w1 l1 Mount Sample start->l1 r1 Rub with Dry & Wet Cotton Cloth start->r1 w2 Launder with Detergent & Steel Balls w1->w2 w3 Assess Staining (Grey Scale) w2->w3 l2 Expose to Xenon Arc with Blue Wool Scale l1->l2 l3 Assess Fading (Blue Wool Scale) l2->l3 r2 Assess Staining on Cloth (Grey Scale) r1->r2

Caption: Workflow for Standard Fastness Testing of Dyed Textiles.

References

A Comparative Guide to the Inter-Laboratory Analysis of Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various analytical methodologies for the quantification of Disperse Red 177, a monoazo dye.[1] The information is presented to simulate an inter-laboratory validation study, offering researchers, scientists, and drug development professionals a comprehensive overview of method performance and expected variations. The data herein is compiled from a variety of sources on disperse dye analysis and synthesized to provide a representative comparison.

Introduction to this compound Analysis

This compound is a synthetic colorant with low water solubility used in the textile industry.[2] Due to the potential for some disperse dyes to be allergenic or carcinogenic, robust and reliable analytical methods are crucial for quality control and safety assessment.[3][4] The most common analytical techniques for disperse dyes are based on liquid chromatography coupled with mass spectrometry.[3][5] This guide will compare High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) with densitometry.

Data Presentation: Quantitative Method Comparison

The following table summarizes the performance characteristics of three common analytical methods for the quantification of this compound, as would be reported in an inter-laboratory study. The data is representative of typical method performance for disperse dyes.

Parameter HPLC-MS/MS UPLC-MS/MS HPTLC-Densitometry
Linearity (r²) >0.995>0.998>0.990
Limit of Detection (LOD) 0.05 ng/mL0.02 ng/mL5 ng/band
Limit of Quantification (LOQ) 0.15 ng/mL0.06 ng/mL15 ng/band
Recovery (%) 85-11090-10580-115
Repeatability (RSDr %) < 15< 10< 20
Reproducibility (RSDR %) < 20< 15< 25
Matrix Effect (%) 30-5030-50Not directly applicable

Note: Data is synthesized from studies on various disperse dyes and should be considered illustrative for this compound.[4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of analytical results. The following are representative experimental protocols for the analysis of this compound.

1. Sample Preparation: Extraction from Textile Matrix

This protocol is a common method for extracting disperse dyes from textile materials.[3][4]

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized textile sample into a conical flask.

  • Extraction Solvent: Add 20 mL of methanol (B129727) to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.[5]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter before analysis.

2. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[4]

  • Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM).

3. UPLC-MS/MS Analysis

  • UPLC System: An ultra-performance liquid chromatography system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Same as HPLC-MS/MS.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer and Detection: Same as HPLC-MS/MS.

4. HPTLC-Densitometry Analysis

  • Plate: HPTLC silica (B1680970) gel 60 F254 plates.

  • Application: Bandwise application using an automated applicator.

  • Mobile Phase: Toluene : Ethyl acetate (B1210297) (8:2, v/v).

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometry: Scan the plate with a TLC scanner at the wavelength of maximum absorbance for this compound.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis weigh Weigh Textile Sample extract Solvent Extraction (Methanol, Ultrasonication) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC-MS/MS filter->hplc Inject uplc UPLC-MS/MS filter->uplc Inject hptlc HPTLC-Densitometry filter->hptlc Apply quant Quantification hplc->quant uplc->quant hptlc->quant report Reporting quant->report

Caption: Workflow for the analysis of this compound from textile samples.

Logical Relationship of Validation Parameters

G cluster_performance Performance Characteristics cluster_influence Influencing Factors cluster_validation Validation Outcome method Analytical Method linearity Linearity method->linearity lod_loq LOD & LOQ method->lod_loq accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability & Reproducibility) method->precision robustness Method Robustness accuracy->robustness precision->robustness matrix Matrix Effects matrix->accuracy matrix->precision instrument Instrumentation instrument->precision operator Operator Variability operator->precision

Caption: Key parameters in an inter-laboratory method validation.

References

A Comparative Analysis of Disperse Red 177 Dyeing on Nylon versus Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the dyeing performance of C.I. Disperse Red 177 on two common synthetic fibers: nylon (polyamide) and polyester (B1180765) (polyethylene terephthalate). This document is intended for researchers, scientists, and professionals in the textile and dyeing industries, offering objective data on the dye's efficacy and fastness properties on these substrates. The significant differences in the polymer structures of nylon and polyester result in distinct dyeing behaviors and performance outcomes with disperse dyes.

Introduction to this compound and Fiber Characteristics

This compound is a monoazo disperse dye belonging to the benzothiazole (B30560) class, characterized by its bright red hue and good thermal stability. It is primarily used for dyeing hydrophobic fibers.

  • Polyester (PET): A highly crystalline, hydrophobic polymer with a compact structure. Dyeing polyester with disperse dyes requires high energy, typically in the form of high temperatures (around 130°C), to swell the fiber and allow dye molecules to penetrate the polymer matrix. The dye is held within the fiber by van der Waals forces.

  • Nylon (Polyamide): A semi-crystalline polymer that is more amorphous and less hydrophobic than polyester. It contains amide groups that can form hydrogen bonds. While acid dyes are the primary class for nylon, disperse dyes can also be used. The dyeing mechanism involves the diffusion of the non-ionic dye into the amorphous regions of the fiber. Dyeing is typically carried out at a lower temperature than polyester, around the boil (100°C).

Comparative Dyeing Performance

The dyeing performance of this compound was evaluated based on color yield (K/S values) and standard fastness tests for washing, light, and rubbing (crocking). The following table summarizes the performance of the dye on polyester and provides expected values for nylon based on the typical performance of similar disperse dyes on this fiber.

Performance MetricPolyesterNylon (Typical Values)Test Method
Color Yield (K/S) HighModerate to HighSpectrophotometry
Wash Fastness (Color Change)4-53ISO 105-C06
Wash Fastness (Staining)4-5 (on PES)3-4ISO 105-C06
Light Fastness (Xenon Arc)5-64-5ISO 105-B02
Rubbing Fastness (Dry)4-54ISO 105-X12
Rubbing Fastness (Wet)4-53ISO 105-X12

Experimental Protocols

Detailed methodologies for the dyeing of nylon and polyester with this compound are provided below. These protocols are designed to ensure reproducibility and accurate comparison.

Materials and Equipment
  • Nylon 6 or Nylon 6,6 fabric

  • Polyester (PET) fabric

  • C.I. This compound

  • Dispersing agent (anionic)

  • Acetic acid (or other suitable acid for pH control)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Laboratory-scale high-temperature exhaust dyeing machine

  • Spectrophotometer for color measurement

  • Launder-Ometer for wash fastness testing

  • Xenon arc lamp for light fastness testing

  • Crockmeter for rubbing fastness testing

Pre-treatment of Fabrics

Both nylon and polyester fabrics should be scoured before dyeing to remove any impurities, oils, or sizing agents. This is typically done by washing the fabric at 60-70°C for 20 minutes with a solution containing 1 g/L of a non-ionic detergent and 1 g/L of sodium carbonate, followed by thorough rinsing and drying.

Dyeing Protocol for Polyester
  • Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 10:1. Add 1 g/L of a suitable dispersing agent.

  • pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dye Dispersion: Disperse 1.0% (on weight of fiber, o.w.f.) of this compound in a small amount of water with a dispersing agent and add it to the dye bath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the dye bath to 70°C.

  • Rinsing: Rinse the dyed fabric thoroughly with hot and then cold water.

  • Reduction Clearing (After-treatment): To improve wash fastness, treat the dyed fabric in a solution containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70-80°C for 15-20 minutes. Rinse thoroughly and dry.

Dyeing Protocol for Nylon
  • Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 10:1. Add 1 g/L of a suitable dispersing agent.

  • pH Adjustment: Adjust the pH of the dye bath to 5-6 using acetic acid.

  • Dye Dispersion: Disperse 1.0% (o.w.f.) of this compound in a small amount of water with a dispersing agent and add it to the dye bath.

  • Dyeing Cycle:

    • Introduce the nylon fabric into the dye bath at 40°C.

    • Raise the temperature to 100°C at a rate of 1.5°C/minute.

    • Hold at 100°C for 60 minutes.

    • Cool the dye bath to 60°C.

  • Rinsing and After-treatment: Rinse the dyed fabric with warm water and then cold water until the water runs clear. A mild soaping at 50-60°C may be performed to remove surface dye, but a harsh reduction clearing is generally avoided as it can affect the final shade. Finally, rinse and dry.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the dyeing process and the logical relationship between fiber properties and dyeing outcomes.

Dyeing_Workflow Experimental Workflow for Dyeing Process cluster_prep Preparation cluster_dyeing Dyeing cluster_post Post-treatment & Analysis Scouring Fabric Scouring (Nylon & Polyester) Dyeing_Polyester Polyester Dyeing (130°C, pH 4.5-5.5) Scouring->Dyeing_Polyester Dyeing_Nylon Nylon Dyeing (100°C, pH 5-6) Scouring->Dyeing_Nylon Dye_Dispersion Dye Dispersion (this compound) Dye_Bath_Prep Dye Bath Preparation (Water, Auxiliaries, pH Adjustment) Dye_Dispersion->Dye_Bath_Prep Dye_Bath_Prep->Dyeing_Polyester Dye_Bath_Prep->Dyeing_Nylon Rinsing_P Rinsing (Polyester) Dyeing_Polyester->Rinsing_P Rinsing_N Rinsing (Nylon) Dyeing_Nylon->Rinsing_N Reduction_Clearing Reduction Clearing (Polyester) Rinsing_P->Reduction_Clearing Drying Drying Reduction_Clearing->Drying Rinsing_N->Drying Fastness_Testing Fastness Testing (Wash, Light, Rubbing) Drying->Fastness_Testing Color_Measurement Color Measurement (K/S Values) Drying->Color_Measurement

Caption: Experimental workflow for dyeing nylon and polyester.

Fiber_Dyeing_Relationship Fiber Properties vs. Dyeing Performance cluster_polyester Polyester cluster_nylon Nylon P_Structure High Crystallinity Hydrophobic P_Dyeing High Temperature (130°C) High Energy Input P_Structure->P_Dyeing P_Fastness Good to Excellent Wash & Light Fastness P_Dyeing->P_Fastness N_Structure Lower Crystallinity More Amorphous N_Dyeing Lower Temperature (100°C) Good Leveling N_Structure->N_Dyeing N_Fastness Moderate Wet Fastness Lower Light Fastness N_Dyeing->N_Fastness Disperse_Red_177 This compound Disperse_Red_177->P_Dyeing Disperse_Red_177->N_Dyeing

Safety Operating Guide

Proper Disposal of Disperse Red 177: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Disperse Red 177 is critical for ensuring laboratory safety and environmental protection. As a substance classified with potential for long-lasting harmful effects on aquatic life, it must be managed as hazardous waste in accordance with local, state, and federal regulations.[1] Adherence to these procedures minimizes risks to personnel and prevents environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary safety measures are in place. This is paramount to prevent accidental exposure and environmental release.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, a lab coat, and a dust respirator to avoid inhalation of particles.[2]

  • Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to minimize dust and vapor accumulation.[1]

  • Avoid Dust Generation: this compound is a combustible solid, and its dust can form explosive mixtures in the air.[2] Use methods that do not generate dust, such as using a HEPA-filtered vacuum for cleanup if necessary.[2]

  • Incompatible Materials: Store this compound waste away from oxidizing agents, as contact may lead to ignition.[2]

Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe collection, storage, and disposal of this compound waste. This process aligns with general laboratory hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Treat all this compound, including grossly contaminated items (e.g., weighing boats, gloves, paper towels), as hazardous chemical waste.

  • Segregate: Keep this compound waste separate from other waste streams, especially incompatible chemicals, liquids, and non-hazardous trash.[3]

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible container, such as a polyethylene (B3416737) or polypropylene (B1209903) container, that is in good condition and has a secure, leak-proof lid.[2][4]

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an appropriate hazard warning pictogram (e.g., for environmental hazard, health hazard).[5]

Step 3: Accumulation and Storage

  • Point of Generation: Accumulate the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] This area must be under the control of laboratory personnel.[3]

  • Storage Conditions: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated secondary containment bin.[2] This protects against physical damage and contains potential leaks.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Prohibited Actions: Never discharge this compound waste into the sewer system or dispose of it in regular trash.[1][2][3][6]

  • Disposal Method: The recommended disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction facility.[1]

Step 5: Documentation and Record-Keeping

  • Maintain Records: Keep accurate records of the amount of waste generated and the date of disposal, as required by institutional policy and regulations like RCRA.[3]

Emergency Procedures for Spills

In the event of a spill, act quickly to contain the material while prioritizing personal safety.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don PPE: Before cleaning, put on all required PPE, especially a dust respirator.

  • Cleanup:

    • For dry spills: Use dry cleanup procedures.[2] Gently sweep up the material, dampening slightly with water to prevent dusting, or use a vacuum cleaner fitted with a HEPA filter.[2]

    • Containment: Prevent the spilled material from entering drains or waterways.[1][2]

  • Dispose of Residue: Place all collected residue and contaminated cleaning materials into a labeled hazardous waste container for disposal.[2]

  • Decontaminate: Wash the spill area thoroughly with water, preventing the runoff from entering drains.[2]

Quantitative Data Summary

The following table summarizes relevant toxicity and exposure data. Note that specific ecotoxicity data for this compound (CAS 58051-98-2) is limited; the data below is for the chemically distinct but related "Pigment Red 177" (CAS 4051-63-2) and should be used for general guidance only.

Data PointSpecies/MediumValueReference
Ecotoxicity (Pigment Red 177)
LC50 (96h)Fish (Leuciscus idus)> 10,000 mg/L[1]
LC50 (48h)Daphnia magna> 1 mg/L[1]
EC50 (72h)Algae> 1 mg/L[1]
Occupational Exposure (Nuisance Dust)
MAKWorkplace Air6 mg/m³[7]
TLV/TWAWorkplace Air10 mg/m³[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Accumulation cluster_2 Step 3: Disposal cluster_3 A This compound Waste Generated B Wear Full PPE (Gloves, Goggles, Respirator) A->B X DO NOT Pour Down Drain A->X Y DO NOT Mix with Incompatible Waste A->Y Z DO NOT Place in Regular Trash A->Z C Place Waste in a Labeled, Compatible Container B->C D Store Sealed Container in Designated SAA C->D Securely Seal E Use Secondary Containment D->E F Contact EHS or Licensed Waste Contractor E->F Request Pickup G Complete Waste Manifest/Documentation F->G H Transfer to Authorized Personnel for Disposal G->H I Final Disposal (Incineration or Licensed Facility) H->I

References

Safeguarding Your Research: A Guide to Handling Disperse Red 177

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Disperse Red 177

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and environmental compliance in the laboratory.

Core Safety and Handling Summary

This compound is a powdered dye that requires careful handling to mitigate risks such as skin sensitization and dust inhalation. The primary hazards are associated with the powder form, making controlled dispensing and robust personal protective equipment paramount.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the necessary equipment for handling this compound.

EquipmentSpecificationsPurpose
Respiratory Protection NIOSH-approved N95 or higher-rated particulate respirator.[1][2]To prevent inhalation of fine dye powder.[1][2]
Eye Protection Chemical safety goggles that provide a complete seal around the eyes.[1][2][3]To protect eyes from airborne dust particles.
Hand Protection Chemical-resistant nitrile gloves.[1][2][3]To prevent skin contact and potential allergic reactions.[3]
Body Protection A lab coat or coveralls dedicated to dye work.[2][3]To protect personal clothing from contamination.

Operational Plan: From Preparation to Clean-up

A systematic approach to handling this compound will minimize exposure and prevent accidental spills. All handling of the powdered form should occur in a well-ventilated area, preferably within a chemical fume hood or a designated mixing box.[3][4]

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the designated workspace is clean and uncluttered. Cover the work surface with a disposable liner.[2] Assemble all necessary PPE and have a spill kit readily accessible.

  • Weighing and Mixing :

    • Don all required PPE as specified in the table above.

    • Carefully open the this compound container within a fume hood or ventilated enclosure to minimize dust dispersal.

    • Use dedicated, clean utensils for weighing and transferring the powder.

    • If creating a solution, add the powder to the liquid slowly to avoid splashing and aerosolization.

  • Post-Handling :

    • Securely seal the this compound container immediately after use.

    • Decontaminate reusable utensils.

    • Wipe down the work surface with a damp cloth or paper towel to collect any residual dust. Do not dry sweep, as this can aerosolize the powder.[4]

    • Remove PPE in an order that prevents cross-contamination (e.g., gloves first), and wash hands thoroughly with soap and water.[2]

Spill Management Protocol

In the event of a spill, a prompt and correct response is crucial to prevent wider contamination and exposure.

  • Alert and Secure : Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess and Don PPE : If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection.[5]

  • Contain the Spill :

    • For dry powder spills , do NOT sweep or use a vacuum without a HEPA filter.[5] Gently cover the spill with wet absorbent material, such as paper towels, to dampen the powder and prevent it from becoming airborne.[5]

    • Once the powder is wetted, carefully scoop the material into a designated hazardous waste container.

  • Clean the Area :

    • Wipe the spill area with a wet cloth.

    • Place all cleaning materials (absorbent pads, cloths, contaminated PPE) into a sealed, clearly labeled hazardous waste bag or container.[6][7]

  • Decontaminate : Clean the area again with a standard laboratory detergent.[6]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[3]

  • Waste Segregation : Collect all this compound waste in a dedicated, leak-proof, and clearly labeled container. This includes:

    • Unused or expired dye.

    • Contaminated materials such as weighing papers, pipette tips, and gloves.

    • Materials used for spill cleanup.

  • Container Labeling : The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other required identifiers.[3]

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[3]

  • Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not pour any solutions containing this compound down the drain.[3][8]

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for safely handling this compound.

PPE_Selection_Workflow start Task: Handling this compound powder Is the dye in powdered form? start->powder liquid Is there a risk of splashing? powder->liquid No resp Wear N95 Particulate Respirator powder->resp Yes goggles Wear Chemical Safety Goggles liquid->goggles Yes gloves Wear Nitrile Gloves liquid->gloves No resp->liquid goggles->gloves coat Wear Lab Coat gloves->coat end Proceed with Task coat->end

Figure 1. Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Disposal_Workflow start Generate this compound Waste (e.g., unused chemical, contaminated items) collect Place in a dedicated, sealed, and compatible waste container start->collect label Label container: 'Hazardous Waste', 'this compound', and other required info collect->label store Store in designated hazardous waste accumulation area label->store contact Contact Environmental Health & Safety (EHS) for waste pickup store->contact end Waste Removed by EHS contact->end

Figure 2. Step-by-step process for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.